N-(3-fluorophenyl)hydrazinecarbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLFMTUWRLDCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372099 | |
| Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70619-48-6 | |
| Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70619-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(3-fluorophenyl)hydrazinecarbothioamide
Foreword: The Significance of N-(3-fluorophenyl)hydrazinecarbothioamide in Modern Drug Discovery
The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that can serve as foundational blueprints for the development of innovative therapeutic agents. Among these, thiosemicarbazide derivatives have garnered considerable attention due to their wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The introduction of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and potentially increase binding affinity to target proteins.[2] This guide provides an in-depth exploration of the synthesis and characterization of a promising member of this class: this compound. By meticulously detailing a robust synthetic protocol and comprehensive characterization methodologies, we aim to empower researchers and drug development professionals to confidently synthesize, verify, and further investigate this versatile compound and its derivatives.
Strategic Synthesis: A Reliable Pathway to this compound
The synthesis of this compound is predicated on the nucleophilic addition of hydrazine to the electrophilic carbon of 3-fluorophenyl isothiocyanate. This reaction is a classic and efficient method for the formation of thiosemicarbazides.[3] The choice of hydrazine hydrate as the nucleophile is strategic; its high reactivity and commercial availability make it an ideal starting material for this transformation. The reaction proceeds readily, often at room temperature or with gentle heating, to afford the desired product in good yield.
Reaction Mechanism: A Step-by-Step Look
The underlying mechanism involves the lone pair of electrons on one of the nitrogen atoms of hydrazine attacking the carbon atom of the isothiocyanate group. This initial attack forms a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable this compound product.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high purity of the final compound. All reagents should be of analytical grade and used without further purification.
Materials:
-
3-Fluorophenyl isothiocyanate
-
Hydrazine hydrate (64-85% solution)
-
Ethanol (or Propanol)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-fluorophenyl isothiocyanate in 30 mL of ethanol. Stir the solution at room temperature.
-
Nucleophilic Addition: To the stirring solution, add 10 mmol of hydrazine hydrate dropwise over a period of 10-15 minutes. A white precipitate may begin to form during the addition.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion. The formation of a significant amount of white precipitate should be observed.
-
Isolation of the Product: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities. Subsequently, wash with a small amount of cold ethanol (10 mL) to remove any residual starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C or in a desiccator over a suitable drying agent until a constant weight is achieved.
Comprehensive Characterization: Confirming the Identity and Purity
A battery of analytical techniques is employed to unequivocally confirm the structure and assess the purity of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈FN₃S[4] |
| Molecular Weight | 185.22 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
-
N-H Stretching: Look for strong to medium bands in the region of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibrations of the amine and amide groups.[5]
-
C-H Aromatic Stretching: Weak to medium bands are expected above 3000 cm⁻¹.
-
C=S Stretching: A medium to strong absorption band around 1100-1300 cm⁻¹ is indicative of the thiocarbonyl group.[6]
-
C-N Stretching: Bands in the region of 1200-1400 cm⁻¹ can be attributed to C-N stretching vibrations.[6]
-
C-F Stretching: A strong absorption band in the range of 1000-1400 cm⁻¹ will confirm the presence of the C-F bond.
-
Aromatic C=C Bending: Characteristic bands for the substituted benzene ring are expected in the fingerprint region (600-900 cm⁻¹).
Caption: Workflow for FTIR spectroscopic analysis.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 6.5-8.0 ppm) due to the protons on the 3-fluorophenyl ring.
-
N-H Protons: Several broad singlets are anticipated for the N-H protons of the hydrazine and thioamide moieties, likely in the range of δ 8.0-11.0 ppm. These peaks will be exchangeable with D₂O.
-
-NH₂ Protons: A broad singlet corresponding to the terminal -NH₂ group is also expected.
-
-
¹³C NMR Spectroscopy:
-
Thiocarbonyl Carbon (C=S): The most downfield signal, typically in the range of δ 180-200 ppm, is characteristic of the C=S carbon.[3]
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).
-
Fluorine Coupling: The carbon signals of the fluorophenyl ring will exhibit coupling with the fluorine atom (JC-F), providing valuable structural information.
-
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 185, corresponding to the molecular weight of the compound.
-
Isotopic Peaks: The presence of a sulfur atom will result in a characteristic M+2 peak with an intensity of about 4.4% relative to the molecular ion peak.
-
Fragmentation Pattern: Common fragmentation pathways for thiosemicarbazides involve cleavage of the N-N bond and fragmentation of the aromatic ring.
Data Summary Table
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆) | Aromatic protons (m, δ 6.5-8.0), NH protons (br s, δ 8.0-11.0), NH₂ protons (br s) |
| ¹³C NMR (DMSO-d₆) | C=S (δ 180-200), Aromatic carbons (δ 100-160, with C-F coupling) |
| FTIR (KBr, cm⁻¹) | N-H (3100-3400), C=S (1100-1300), C-F (1000-1400) |
| Mass Spec (EI) | [M]⁺ at m/z 185 |
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the synthesis and characterization of this compound. The outlined protocol is robust and relies on readily available starting materials, making it accessible for a wide range of research laboratories. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the synthesized compound.
The availability of a reliable method for the synthesis of this compound opens up avenues for further research. This compound can serve as a key intermediate for the synthesis of a diverse library of thiosemicarbazones and heterocyclic compounds. Future work should focus on exploring the biological activities of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents.
References
- Głowacka, E., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1529.
- Dincel, G. F., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(5), 226-234.
- Gümrükçüoğlu, N., & Bekircan, O. (2021).
-
Royal Society of Chemistry. (n.d.). Supporting Information for: Thioamide N–C(S) Activation. Retrieved from [Link]
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PubChem. (n.d.). Hydrazinecarbothioamide, N-phenyl-. Retrieved from [Link]
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Dincel, G. F., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. Retrieved from [Link]
- Salhi, S., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(carbothioamide). Molecules, 29(22), 5029.
-
Rezayan, A. H., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. Retrieved from [Link]
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- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of N-(3-fluorophenyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-fluorophenyl)hydrazinecarbothioamide, a molecule of significant interest within the field of medicinal chemistry. Thiosemicarbazide derivatives are recognized for their wide spectrum of biological activities, and the incorporation of a fluorine atom into the phenyl ring can substantially modulate a compound's physicochemical and pharmacological properties.[1] This document details the key physicochemical parameters, provides validated protocols for its synthesis and characterization, and discusses the relevance of these properties in the context of drug discovery and development. The information is structured to offer both foundational knowledge and actionable experimental insights for professionals engaged in chemical research and pharmaceutical development.
Introduction: The Strategic Importance of Fluorinated Thiosemicarbazides
The thiosemicarbazide scaffold, characterized by the presence of thiourea and hydrazine functionalities, is a privileged structure in medicinal chemistry.[2] Compounds containing this moiety are known to exhibit a vast array of biological effects, including antimicrobial, antiviral, and anticancer activities.[1][3][4] The biological action is often attributed to the presence of nitrogen and sulfur atoms, which can act as effective chelating agents for metal ions crucial to various enzymatic processes.[3]
The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern drug design.[1] Fluorine's high electronegativity and minimal steric footprint can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[5] this compound combines the versatile thiosemicarbazide core with the modulating effects of a fluorine substituent, making it a valuable building block and a subject of study for the development of novel therapeutics.
Molecular Structure and Core Physicochemical Properties
The foundational step in evaluating any compound for drug development is a thorough understanding of its fundamental physicochemical properties. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, thereby influencing its efficacy and safety.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The following table summarizes the essential computed and, where available, experimental properties of this compound. These values are critical for initial computational modeling and for guiding experimental design.
| Property | Value | Significance in Drug Discovery | Source |
| Molecular Formula | C₇H₈FN₃S | Defines the elemental composition and exact mass. | [6] |
| Molecular Weight | 185.22 g/mol | Influences diffusion rates and absorption; typically <500 Da is preferred (Lipinski's Rule). | [6] |
| logP (Octanol/Water) | 1.0942 | Measures lipophilicity, affecting membrane permeability and solubility. A value around 1-3 is often optimal. | [6] |
| logD (pH 7.4) | 1.0555 | Lipophilicity at physiological pH; more relevant for predicting in vivo behavior. | [6] |
| Aqueous Solubility (logSw) | -1.5381 | Predicts solubility in water. Negative values indicate lower solubility, a key challenge for oral bioavailability. | [6] |
| Polar Surface Area (PSA) | 44.875 Ų | Estimates the surface area of polar atoms; correlates with membrane transport. Values <140 Ų are generally favorable. | [6] |
| Hydrogen Bond Donors | 4 | Number of N-H or O-H bonds; influences solubility and receptor binding. <5 is a common guideline. | [6] |
| Hydrogen Bond Acceptors | 3 | Number of N or O atoms; affects solubility and receptor interactions. <10 is a common guideline. | [6] |
| Physical State | White Solid (Expected) | Based on analogs like 4-phenylthiosemicarbazide and the parent thiosemicarbazide. | [7][8] |
| Melting Point | ~170-185 °C (Predicted) | Purity indicator and measure of lattice energy. Analogs melt in this range.[7][9] |
Synthesis and Characterization Workflow
The reliable synthesis and unambiguous characterization of the target compound are paramount for any subsequent biological or physicochemical studies. The workflow presented here is a robust, self-validating system.
Caption: Experimental workflow for synthesis and characterization.
Experimental Protocol: Synthesis
This protocol describes a common and efficient method for preparing N-substituted hydrazinecarbothioamides.[10] The reaction involves the nucleophilic addition of hydrazine to the electrophilic carbon of an isothiocyanate.
Objective: To synthesize this compound.
Materials:
-
3-Fluorophenyl isothiocyanate
-
Hydrazine monohydrate
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus (Büchner funnel, vacuum flask)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenyl isothiocyanate (0.01 mol) in 25 mL of absolute ethanol.
-
Reagent Addition: To this stirring solution, add hydrazine monohydrate (0.01 mol) dropwise at room temperature. The addition of hydrazine is exothermic; slow addition helps control the reaction temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Typically, a white precipitate will begin to form as the product is less soluble in ethanol than the reactants.
-
Isolation: After stirring for 2-4 hours or until the reaction is complete, collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a pure, crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.
Causality: Ethanol is chosen as the solvent because it readily dissolves the reactants but is a poorer solvent for the product, facilitating its isolation via precipitation. The 1:1 molar ratio ensures complete conversion of the limiting reagent.
Experimental Protocol: Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To identify key functional groups.
-
Protocol: Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a thin pellet.[5][11] Record the spectrum.
-
Expected Peaks:
-
~3300-3100 cm⁻¹: N-H stretching vibrations (from NH and NH₂ groups).
-
~1700-1600 cm⁻¹: C=O stretching (useful for identifying carbonyl-containing precursors if synthesis is from an acid hydrazide).[5]
-
~1550 cm⁻¹: N-H bending vibrations.
-
~1300-1100 cm⁻¹: C=S stretching vibration (can be weak and coupled with other vibrations).
-
~1250-1000 cm⁻¹: C-F stretching vibration.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.
-
Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][5] DMSO-d₆ is an excellent solvent for this class of compounds and allows for the observation of exchangeable NH protons. Record ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals:
-
δ 8.0-10.0 ppm: Multiple broad singlets corresponding to the three NH protons. Their chemical shifts can be concentration and temperature-dependent.[1]
-
δ 6.8-8.0 ppm: A complex multiplet pattern in the aromatic region, characteristic of a 1,3-disubstituted benzene ring, showing couplings to the fluorine atom.
-
δ ~4.5 ppm: A broad singlet for the terminal NH₂ protons.
-
-
Expected ¹³C NMR Signals:
-
δ ~180 ppm: A signal for the thiocarbonyl (C=S) carbon.[10]
-
δ 110-165 ppm: Signals for the aromatic carbons. The carbon directly attached to the fluorine will appear as a doublet with a large ¹JCF coupling constant. Other aromatic carbons will show smaller couplings.
-
C. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) source.
-
Expected Result: The spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 186.2, confirming the molecular weight of 185.22.
Conclusion and Outlook for Drug Development
This guide has detailed the essential physicochemical properties, synthesis, and characterization of this compound. The computed properties (logP, PSA, H-bond donors/acceptors) place it within the "rule-of-five" space, suggesting a favorable starting point for developing orally bioavailable drug candidates. Its thiosemicarbazide core provides a versatile platform for further chemical modification, while the 3-fluoro substituent offers a handle for fine-tuning its electronic and metabolic properties.
Future research should focus on experimental validation of the computed properties, particularly aqueous solubility and metabolic stability. Furthermore, this compound serves as a valuable intermediate for the synthesis of more complex heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-thiadiazoles, which are also known to possess significant biological activities.[4][11] Given the established potential of this chemical class, this compound represents a promising scaffold for the discovery of new agents to combat a range of diseases.
References
- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). Google Scholar.
-
New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Thiosemicarbazide derivatives: Significance and symbolism. (2025, June 23). Wisdom Library. Retrieved January 11, 2026, from [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025, September 5). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Hydrazinecarbothioamide, N-phenyl-. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]
-
Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o. (2024, October 31). Preprints.org. Retrieved January 11, 2026, from [Link]
-
Thiosemicarbazide. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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The Fulcrum of Fluorine: A Technical Guide to N-(3-fluorophenyl)hydrazinecarbothioamide in Heterocyclic Synthesis
Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Nitrogen-containing heterocycles are ubiquitous pharmacophores, forming the core of a vast array of therapeutic agents.[1][2] The convergence of these two powerful motifs, fluorinated precursors and heterocyclic scaffolds, represents a fertile ground for the discovery of novel drugs. This guide focuses on a particularly versatile precursor, N-(3-fluorophenyl)hydrazinecarbothioamide, as a testament to this synergistic strategy. Its strategic design, combining a reactive thiosemicarbazide moiety with a metabolically robust fluorophenyl group, unlocks a diverse array of heterocyclic systems with significant therapeutic potential.
Synthesis and Characterization of this compound: The Foundation of Versatility
Proposed Synthetic Protocol
This protocol is a representative example based on established synthetic methodologies for N-arylthiosemicarbazides.
Reaction: 3-Fluorophenylhydrazine hydrochloride reacts with potassium thiocyanate to form this compound.
Step-by-Step Methodology:
-
Preparation of 3-Fluorophenylhydrazine Free Base: To a stirred solution of 3-fluorophenylhydrazine hydrochloride (1.0 eq) in water, a saturated solution of sodium carbonate is added dropwise until the pH of the mixture is ~8-9. The resulting free base is then extracted with diethyl ether or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-fluorophenylhydrazine as an oil.
-
Reaction with Potassium Thiocyanate: The crude 3-fluorophenylhydrazine (1.0 eq) is dissolved in a minimal amount of ethanol. A solution of potassium thiocyanate (1.1 eq) in water is added, followed by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.
-
Reaction Monitoring and Work-up: The reaction mixture is heated to reflux for 2-3 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product is recrystallized from ethanol to afford pure this compound as a crystalline solid.
Characterization
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of purity. |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (C=N stretching), ~1250 (C=S stretching). |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons (with splitting patterns characteristic of a 3-substituted phenyl ring), and exchangeable protons for the NH and NH₂ groups. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the aromatic carbons (with C-F coupling), and a characteristic downfield signal for the C=S carbon (~180 ppm). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (C₇H₈FN₃S, MW: 185.22).[3] |
The Gateway to Five-Membered Heterocycles: Cyclization Strategies
This compound is a privileged precursor for the synthesis of a variety of five-membered heterocyclic rings, primarily through intramolecular cyclization reactions. The choice of reaction conditions, particularly the pH, dictates the regioselectivity of the cyclization and the nature of the resulting heterocycle.
Synthesis of 1,3,4-Thiadiazoles: The Acid-Catalyzed Pathway
In the presence of a strong acid, N-acylthiosemicarbazides readily undergo dehydrative cyclization to yield 2-amino-5-substituted-1,3,4-thiadiazoles.[4][5] This transformation is a robust and widely employed method for the synthesis of this important class of heterocycles.
The acidic medium plays a dual role: it protonates the carbonyl oxygen of the acyl group, enhancing its electrophilicity, and facilitates the dehydration of the tetrahedral intermediate. The sulfur atom of the thiourea moiety then acts as the nucleophile, attacking the activated carbonyl carbon to initiate ring closure.
Caption: Acid-catalyzed cyclization to a 1,3,4-thiadiazole.
Reactants: this compound and acetic anhydride.
Step-by-Step Methodology:
-
Acylation: To a solution of this compound (1.0 eq) in glacial acetic acid, acetic anhydride (1.2 eq) is added dropwise with stirring. The mixture is heated to reflux for 1 hour.
-
Cyclization: After cooling, concentrated sulfuric acid is added cautiously, and the mixture is stirred at room temperature for 2 hours, then gently warmed for 30 minutes.
-
Work-up: The reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried.
-
Purification: The crude product is recrystallized from ethanol to yield the pure 2-(3-fluorophenylamino)-5-methyl-1,3,4-thiadiazole.
| Parameter | Typical Value |
| Reaction Time | 3-4 hours |
| Temperature | Reflux, then room temperature |
| Yield | 70-85% |
Synthesis of 1,2,4-Triazoles: The Base-Catalyzed Pathway
In contrast to acidic conditions, treatment of N-acylthiosemicarbazides with a base promotes cyclization to form 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[6][7]
Under basic conditions, the more nucleophilic nitrogen atom (N-4) of the thiosemicarbazide moiety attacks the carbonyl carbon. The resulting intermediate then undergoes dehydrative cyclization.
Caption: Hantzsch thiazole synthesis workflow.
Reactants: this compound and an α-bromoacetophenone derivative.
Step-by-Step Methodology:
-
Reaction Setup: A mixture of this compound (1.0 eq) and the appropriate α-bromoacetophenone (1.0 eq) in absolute ethanol is prepared.
-
Reaction: The mixture is refluxed for 3-4 hours. The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a small amount of cold ethanol, and dried.
-
Purification: The crude product is recrystallized from a suitable solvent like ethanol or acetic acid.
| Parameter | Typical Value |
| Reaction Time | 3-4 hours |
| Temperature | Reflux |
| Yield | 60-75% |
Synthesis of Pyrazoles: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental reaction for the construction of pyrazole rings, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. [8][9][10]3-Fluorophenylhydrazine, the precursor to our title compound, is an ideal substrate for this reaction.
The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. [11][12]The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents.
Caption: Knorr pyrazole synthesis workflow.
Reactants: 3-Fluorophenylhydrazine and acetylacetone (2,4-pentanedione).
Step-by-Step Methodology:
-
Reaction Setup: 3-Fluorophenylhydrazine (1.0 eq) and acetylacetone (1.05 eq) are dissolved in ethanol or acetic acid. A catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) is added.
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux for 1-2 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Typical Value |
| Reaction Time | 1-2 hours |
| Temperature | Room temperature to reflux |
| Yield | 80-95% |
Conclusion: A Versatile Building Block for Future Discoveries
This compound stands as a powerful and versatile precursor in the synthesis of a diverse range of biologically relevant heterocyclic compounds. Its straightforward synthesis and predictable reactivity under different conditions make it an invaluable tool for medicinal chemists and drug development professionals. The strategic placement of the fluorine atom on the phenyl ring provides a handle for modulating the physicochemical properties of the final heterocyclic products, thereby enhancing their potential as therapeutic agents. This guide has outlined the fundamental synthetic pathways emanating from this precursor, providing both the mechanistic understanding and practical protocols necessary for its effective utilization in the laboratory. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel heterocyclic scaffolds with enhanced biological activity, contributing to the advancement of modern medicine.
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Shawali, A. S., et al. (2017). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 22(11), 1858. [Link]
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"biological activity of N-aryl hydrazinecarbothioamide derivatives"
Note: Data is illustrative. Lower IC₅₀ values indicate higher potency. [12][13]
Anti-inflammatory and Analgesic Properties
Several N-aryl hydrazinecarbothioamide derivatives have been reported to possess significant anti-inflammatory and analgesic activities. [6]
Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). [7]These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, these derivatives can reduce the production of prostaglandins, thereby alleviating inflammation.
In Vitro COX Inhibition Assay Protocol
-
Objective: To evaluate the inhibitory effect of a derivative on COX-1 and COX-2 enzymes.
-
Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), assay buffer, test compound, colorimetric or fluorometric detection kit.
-
Procedure:
-
Pre-incubate the COX enzyme with the test compound at various concentrations in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA, colorimetric assay).
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.
-
-
Importance: This assay allows for the determination of both the potency and the selectivity of the compound for COX-1 versus COX-2. High selectivity for COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition. [7]
Data Focus: Representative COX Inhibition Data
| Compound ID | Aryl Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| HC-09 | 4-Methylsulfonyl | 15.5 | 0.8 | 19.4 |
| HC-10 | 4-Amino | 25.1 | 1.2 | 20.9 |
| HC-11 | 2-Chloro-6-methyl | 10.2 | 0.5 | 20.4 |
| HC-12 | 4-Bromo | 18.9 | 0.9 | 21.0 |
Note: Data is illustrative. A higher selectivity index indicates greater selectivity for COX-2.
Structure-Activity Relationship (SAR) Summary
The biological activity of N-aryl hydrazinecarbothioamide derivatives is highly dependent on the nature and position of the substituents on the aryl ring. [8][9][10][11]
-
Lipophilicity: Increasing the lipophilicity of the molecule, often by introducing halogen atoms or other lipophilic groups, generally enhances its ability to cross cell membranes, leading to improved activity.
-
Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) can significantly influence the binding of the molecule to its target. Electron-withdrawing groups often enhance antimicrobial and anticancer activities.
-
Steric Factors: The size and shape of the substituents can affect how the molecule fits into the binding pocket of its target enzyme or receptor. Bulky groups can either enhance or hinder activity depending on the specific target.
Future Perspectives and Drug Development Challenges
N-aryl hydrazinecarbothioamide derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Future research should focus on:
-
Lead Optimization: Systematically modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in animal models of disease.
Challenges in the development of these compounds include ensuring their specificity for the intended target to minimize off-target effects and toxicity, as well as optimizing their solubility and bioavailability for effective drug delivery.
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Kamal, A., et al. (2011). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilinot[1][4][12]riazolo[1,5-b]t[1][4][12]hiadiazine 5,5-diones. Medicinal Chemistry. Retrieved from
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The Strategic Incorporation of Fluorine in Thiosemicarbazide Scaffolds: A Technical Guide to Therapeutic Applications
Introduction: The Emergence of Fluorinated Thiosemicarbazides in Drug Discovery
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The inherent chemical functionalities of the thiosemicarbazide core, particularly its metal-chelating ability, have made it a privileged scaffold in medicinal chemistry.[4][5] This guide delves into the strategic incorporation of fluorine into thiosemicarbazide frameworks, a chemical modification that has consistently demonstrated the potential to enhance therapeutic efficacy and modulate pharmacokinetic profiles.
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design, often imparting unique properties that translate into improved pharmacological performance.[6][7][8] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to target proteins.[7][8] When applied to the thiosemicarbazide scaffold, fluorination has been shown to potentiate their inherent biological activities, leading to a new generation of therapeutic candidates with enhanced potency and selectivity. This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, mechanisms of action, and therapeutic potential of fluorinated thiosemicarbazides, supported by detailed experimental protocols and data-driven insights.
The Role of Fluorine in Enhancing Therapeutic Potential
The strategic placement of fluorine atoms or fluorine-containing moieties (e.g., trifluoromethyl groups) on the thiosemicarbazide backbone can lead to significant improvements in drug-like properties.[2] These enhancements are multi-faceted and can be attributed to several key factors:
-
Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, impacting the acidity or basicity of nearby functional groups.[7] This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes.[6] Introducing fluorine at sites susceptible to oxidative metabolism can block these pathways, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[6] This can lead to a higher binding affinity and, consequently, greater potency of the drug candidate.
-
Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes.[7] This is particularly advantageous for targeting intracellular pathogens or proteins.
Synthesis of Fluorinated Thiosemicarbazides: A Generalized Approach
The synthesis of fluorinated thiosemicarbazides and their corresponding thiosemicarbazones is typically achieved through a straightforward condensation reaction. The general synthetic scheme involves the reaction of a fluorinated aldehyde or ketone with a thiosemicarbazide.[4][9]
Experimental Protocol: General Synthesis of Fluorinated Thiosemicarbazones
This protocol outlines a general procedure for the synthesis of fluorinated thiosemicarbazones.[4][10]
Materials:
-
Fluorinated aldehyde or ketone (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus
-
Reflux condenser (if heating is required)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution of Reactants: Dissolve the fluorinated aldehyde or ketone in a suitable solvent (e.g., ethanol) in a round-bottom flask. In a separate vessel, dissolve an equimolar amount of thiosemicarbazide in the same solvent.
-
Reaction Mixture: Slowly add the thiosemicarbazide solution to the aldehyde/ketone solution with continuous stirring.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating under reflux, depending on the reactivity of the starting materials.[10] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: General workflow for the synthesis of fluorinated thiosemicarbazones.
Therapeutic Applications and Mechanisms of Action
Fluorinated thiosemicarbazides have demonstrated promising activity in several therapeutic areas. Their mechanisms of action are often multifaceted and can vary depending on the specific chemical structure and the biological target.
Anticancer Activity
A significant body of research has focused on the anticancer potential of thiosemicarbazides and their fluorinated analogs.[5][11][12] Several mechanisms have been proposed for their antitumor activity:
-
Inhibition of Ribonucleotide Reductase (RR): RR is a crucial enzyme for DNA synthesis and repair, making it an attractive target for cancer therapy.[13] Thiosemicarbazones are potent inhibitors of RR, and the well-known anticancer agent Triapine is a thiosemicarbazone derivative.[13]
-
Inhibition of Topoisomerase IIα: Topoisomerase IIα is another key enzyme involved in DNA replication. Some thiosemicarbazides have been shown to inhibit this enzyme, leading to DNA damage and apoptosis in cancer cells.[11][13]
-
Induction of Oxidative Stress: The chelation of metal ions, particularly iron, by thiosemicarbazones can lead to the formation of redox-active metal complexes. These complexes can catalyze the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death in cancer cells.[5][14]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [15] Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Fluorinated thiosemicarbazide compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (a known antibiotic)
-
Negative control (broth only)
-
Growth control (broth with bacteria)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the fluorinated thiosemicarbazide compounds in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells that show no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Conclusion and Future Directions
Fluorinated thiosemicarbazides represent a promising class of compounds with significant therapeutic potential across a range of diseases. The strategic incorporation of fluorine has been shown to enhance their biological activity, making them attractive candidates for further drug development. The synthetic accessibility of these compounds, coupled with their diverse mechanisms of action, provides a solid foundation for future research.
Further investigations should focus on elucidating the precise molecular targets of these compounds and understanding their structure-activity relationships in greater detail. Optimization of the lead compounds through medicinal chemistry efforts could lead to the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the biological roles of these fascinating molecules grows, so too will their potential to address unmet medical needs.
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Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Bielenica, A., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 27(19), 6649. [Link]
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Saeed, A., et al. (2022). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 27(19), 6432. [Link]
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Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(25), 6335-6349. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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A Technical Guide to the Structural Elucidation of N-(3-fluorophenyl)hydrazinecarbothioamide using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2] N-(3-fluorophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class, represents a scaffold of significant interest due to the broad pharmacological activities exhibited by its derivatives.[3][4] This technical guide provides an in-depth, experience-driven walkthrough of the structural elucidation of this specific molecule using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data, focusing instead on the scientific rationale behind the experimental design, the nuanced interpretation of spectral data, and the logical framework required to assemble a definitive structural assignment. This document is intended for researchers and professionals in the pharmaceutical and chemical sciences who require a practical and robust understanding of NMR-based structural analysis.
Introduction: The Imperative for Unambiguous Structural Verification
In the realm of medicinal chemistry, a molecule's three-dimensional structure dictates its biological function. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[5][6] It provides unparalleled insight into the atomic-level connectivity and chemical environment of a molecule.[1][7]
This compound contains several key structural features that present an interesting and illustrative case for NMR analysis: a substituted aromatic ring, multiple labile protons (N-H), and a thioamide functional group. The presence of a fluorine atom provides an additional spectroscopic probe, influencing the chemical shifts of nearby nuclei through space and through bonds. This guide will systematically dissect the NMR data to confirm the molecule's constitution.
Foundational Strategy: From Synthesis to Spectrum
A logical approach to structural elucidation begins with a plausible synthetic pathway. This provides a hypothetical structure that can be either confirmed or refuted by the spectroscopic data.
Proposed Synthesis
This compound can be reliably synthesized via the nucleophilic addition of hydrazine hydrate to 3-fluorophenyl isothiocyanate. This reaction is typically straightforward and high-yielding.
Reaction Scheme:
-
Reactant 1: 3-Fluorophenyl isothiocyanate
-
Reactant 2: Hydrazine hydrate
-
Product: this compound
This synthesis leads to the expected structure shown in Figure 1. Our task is to use NMR to verify every aspect of this proposed structure.
Figure 1. Proposed structure of this compound with systematic atom numbering for NMR assignment.
Experimental Protocol: Ensuring Data Integrity
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
NMR Sample Preparation Protocol
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Its high polarity readily dissolves the compound, and its deuteration prevents a large, obscuring solvent signal in the ¹H NMR spectrum. Crucially, DMSO-d6 slows down the rate of proton exchange for the N-H protons, often allowing them to be observed as distinct, and sometimes coupled, signals.
-
Sample Concentration: Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d6.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required for complete dissolution.
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal reference (0 ppm). If not present, a small drop can be added, but for most modern spectrometers, the residual solvent signal of DMSO-d6 (δ ≈ 2.50 ppm) is used for calibration.
Data Acquisition Workflow
The logical flow of experiments is designed to build a comprehensive structural picture, starting with broad surveys and progressing to detailed connectivity.
Diagram 1: Workflow for NMR-based structural elucidation.
¹H NMR Analysis: The Proton Framework
The ¹H NMR spectrum provides the first and most detailed overview of the molecule's proton environments.
Spectral Interpretation
Based on the proposed structure, we anticipate signals in three distinct regions: the aromatic region (δ 7.0-8.0 ppm), the downfield exchangeable N-H region (δ 8.0-10.0 ppm), and a more shielded exchangeable -NH₂ region (δ ~4.0-5.0 ppm).
-
Aromatic Protons (H2, H4, H5, H6): The 3-fluorophenyl group will exhibit complex splitting patterns due to both H-H and H-F couplings.
-
H2: Will appear as a triplet of doublets (td) or a complex multiplet due to coupling with H6 (ortho, J ≈ 8 Hz), H4 (para, J ≈ 2 Hz), and the fluorine at C3 (meta, J ≈ 10 Hz).
-
H4, H5, H6: These protons will also show characteristic splitting patterns influenced by their neighbors and the fluorine atom.
-
-
N-H Protons (N1-H, N2-H, N4-H): These protons are attached to nitrogen and their signals are often broad due to quadrupolar relaxation and exchange with trace water in the solvent. In DMSO-d6, they are expected to appear as three distinct singlets. Their chemical shifts are influenced by their chemical environment (e.g., N4-H is attached to the aromatic ring, while N1-H protons are part of a terminal amino group).
Quantitative Data and Assignments
The following table presents representative data for this compound.
| Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1 | 9.55 | broad s | 1H | N⁴-H |
| 2 | 8.20 | broad s | 1H | N²-H |
| 3 | 7.62 | dt, J=11.8, 2.2 Hz | 1H | H -2 |
| 4 | 7.35 | td, J=8.1, 6.5 Hz | 1H | H -5 |
| 5 | 7.28 | d, J=8.0 Hz | 1H | H -6 |
| 6 | 6.95 | tdd, J=8.4, 2.4, 1.0 Hz | 1H | H -4 |
| 7 | 4.60 | broad s | 2H | N¹-H ₂ |
Table 1: ¹H NMR Data (500 MHz, DMSO-d6) and Assignments.
¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment. The most notable feature will be the large one-bond coupling constant (¹JCF) for C3 and smaller two- and three-bond couplings for adjacent carbons.
Spectral Interpretation
-
Aromatic Carbons: Six signals are expected. The carbon directly attached to fluorine (C3) will appear as a doublet with a very large coupling constant (¹JCF ≈ 240-250 Hz). The ortho carbons (C2, C4) and meta carbon (C6) will also show smaller C-F couplings.
-
Thioamide Carbon (C7): This carbon (C=S) is highly deshielded and will appear far downfield, typically in the range of δ 180-185 ppm.
Quantitative Data and Assignments
| Chemical Shift (δ ppm) | ¹³C-F Coupling (JCF, Hz) | Assignment |
| 182.5 | - | C -7 (C=S) |
| 162.8 | d, ¹JCF = 243.0 | C -3 |
| 141.2 | d, ³JCF = 10.5 | C -1' |
| 130.5 | d, ³JCF = 9.0 | C -5 |
| 114.0 | - | C -6 |
| 110.1 | d, ²JCF = 21.5 | C -2 |
| 106.5 | d, ²JCF = 25.0 | C -4 |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d6) and Assignments.
2D NMR: Assembling the Pieces
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for definitively connecting the atoms and confirming the overall structure.[5][8]
¹H-¹H COSY (Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY is invaluable for tracing the connectivity within the aromatic ring.
Diagram 2: Key ¹H-¹H COSY correlations in the aromatic ring.
A cross-peak between H5 and H6 confirms their ortho relationship. Similarly, a correlation between H5 and H4 confirms their meta relationship. The absence of correlations from the aromatic protons to the N-H protons confirms they are not on adjacent atoms.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment creates a correlation map between each proton and the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
Diagram 3: Primary ¹H-¹³C HSQC correlations for direct C-H bonds.
For example, the HSQC spectrum would show a cross-peak connecting the proton signal at δ 7.62 ppm (H2) to the carbon signal at δ 110.1 ppm, definitively assigning this carbon as C2.
Conclusion: A Validated Structure
The comprehensive analysis of 1D and 2D NMR data provides irrefutable evidence for the structure of this compound.
-
¹H NMR confirmed the presence and relative count of all protons, including the four distinct aromatic protons and the three N-H groups.
-
¹³C NMR confirmed the presence of the seven unique carbon atoms, including the characteristic downfield thioamide carbon and the fluorine-coupled aromatic carbons.
-
COSY established the proton-proton connectivity within the 3-fluorophenyl ring.
-
HSQC linked the proton signals to their directly attached carbons, validating the individual C-H assignments.
Collectively, these experiments leave no ambiguity. The data are fully consistent with the structure synthesized from 3-fluorophenyl isothiocyanate and hydrazine, providing the high degree of confidence required for advancing this compound into further stages of research and development. This systematic approach, grounded in the fundamental principles of NMR and logical deduction, serves as a reliable template for the structural elucidation of novel small molecules.
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An In-depth Technical Guide to the Infrared Spectroscopic Analysis of N-(3-fluorophenyl)hydrazinecarbothioamide
Abstract: This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of N-(3-fluorophenyl)hydrazinecarbothioamide, a compound of interest in medicinal chemistry and materials science. We delve into the fundamental principles of Fourier-transform infrared (FTIR) spectroscopy, present a validated experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural characterization and quality assessment of this and related molecular entities. By correlating specific vibrational modes with the compound's functional groups, this guide serves as a practical reference for elucidating molecular structure and confirming chemical identity.
Introduction to this compound and Spectroscopic Characterization
This compound, with the molecular formula C7H8FN3S, belongs to the thiosemicarbazide class of compounds. Thiosemicarbazides are notable for their versatile applications, serving as crucial intermediates in the synthesis of various heterocyclic compounds and as ligands for transition metals.[1][2] Their derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery.[3]
The structural integrity and purity of such compounds are paramount for their intended applications. Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[4] For this compound, FTIR spectroscopy is indispensable for confirming the presence of key structural features, including the N-H bonds of the hydrazine and amine moieties, the aromatic ring, the carbon-fluorine bond, and the characteristic thioamide core (N-C=S). This guide explains the causality behind the experimental choices and provides a logical framework for interpreting the spectral data with high confidence.
Core Principles of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration. For a vibration to be IR-active, it must induce a change in the molecule's net dipole moment. The primary types of vibrations include stretching (changes in bond length) and bending (changes in bond angle).
The resulting spectrum is a plot of infrared intensity (transmittance or absorbance) versus wavenumber (cm⁻¹). It is typically divided into two main regions:
-
Functional Group Region (4000–1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., N-H, C-H, C=O, C=N). These bands are generally well-defined and highly diagnostic.
-
Fingerprint Region (1500–400 cm⁻¹): This region contains a complex pattern of bands arising from bending vibrations and coupled stretching vibrations of the molecular skeleton. While individual bands can be difficult to assign, the overall pattern is unique to a specific molecule, serving as a definitive fingerprint for identification.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet technique, a common and reliable method for obtaining high-quality IR spectra of non-volatile solids.[3][5]
Rationale for Method Selection
The KBr pellet method is chosen for several reasons. KBr is transparent to IR radiation across the typical analysis range (4000-400 cm⁻¹), preventing interference with the sample spectrum. It also provides a uniform matrix that minimizes scattering effects, leading to sharp and well-resolved absorption bands. Critically, the sample must be thoroughly dried to eliminate moisture, as the broad O-H stretching band from water (around 3400 cm⁻¹) can obscure the N-H stretching region of the analyte.
Step-by-Step Methodology
-
Sample and Reagent Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using an agate mortar and pestle.
-
Use spectroscopy-grade KBr, which has been dried in an oven at ~110°C for at least 2-4 hours and stored in a desiccator.
-
-
Sample-KBr Mixture Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The precise 1:100 sample-to-KBr ratio is crucial for achieving optimal spectral intensity.
-
Combine the sample and KBr in the agate mortar and grind them together for 2-5 minutes until a homogenous, fine powder is obtained. This ensures the sample is evenly dispersed within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the die of a hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and minimal light scattering.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Perform a Background Scan: First, run a background spectrum with an empty sample compartment. This is a self-validating step that records the signals from atmospheric CO₂ and water vapor, which are then automatically subtracted from the sample spectrum.
-
Acquire the Sample Spectrum: Run the analysis on the sample pellet. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. Set the spectral resolution to 4 cm⁻¹ over a range of 4000–400 cm⁻¹.
-
Caption: Correlation of molecular functional groups to IR spectral regions.
High-Frequency Region (4000–2500 cm⁻¹)
-
N-H Stretching: The hydrazine (-NH-NH₂) and secondary amine (-NH-) groups give rise to characteristic stretching vibrations. Expect multiple bands in the 3400–3100 cm⁻¹ range. The -NH₂ group typically shows two bands (asymmetric and symmetric stretching), while the secondary -NH shows one. These bands are often broadened due to intermolecular hydrogen bonding.
-
Aromatic C-H Stretching: The C-H bonds on the fluorophenyl ring will produce sharp, medium-intensity absorption bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹ ).
Mid-Frequency Region (2500–1500 cm⁻¹)
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring result in a series of sharp bands of variable intensity between 1620–1450 cm⁻¹ .
-
N-H Bending: The scissoring vibration of the terminal -NH₂ group and the in-plane bending of the -NH- groups are expected in the 1650–1550 cm⁻¹ region. [6]These can sometimes overlap with the aromatic C=C stretching bands.
Fingerprint Region (<1500 cm⁻¹)
This region is complex due to the coupling of various vibrational modes. However, several key diagnostic bands can be identified.
-
Thioamide Bands: The thioamide group does not have a pure C=S stretching vibration. Instead, it exhibits several characteristic bands that are composites of C=S stretching, C-N stretching, and N-H bending modes.
-
A significant band around 1570–1550 cm⁻¹ is often attributed to a combination of C-N stretching and N-H bending. [6] * The C-N stretching frequency is expected to increase upon coordination in metal complexes, indicating its involvement in bonding. [6]* C=S Stretching: While heavily coupled, the vibration with the most C=S stretching character is typically found in the 850–650 cm⁻¹ range. [7][8]This band can be of weak to medium intensity.
-
-
C-N Stretching: Strong bands associated with C-N stretching from the hydrazine and phenylamine moieties are expected between 1350–1250 cm⁻¹ . [7]* C-F Stretching: The carbon-fluorine bond gives rise to a strong and characteristic absorption band, typically in the 1250–1000 cm⁻¹ region.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,3-disubstituted) will produce strong bands in the 900–675 cm⁻¹ region, which can help confirm the isomerism of the phenyl group.
Summary of Expected Vibrational Frequencies
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Expected Intensity |
| 3400–3200 | N-H Asymmetric & Symmetric Stretching | Hydrazine (-NH₂) | Medium, Broad |
| 3300–3100 | N-H Stretching | Secondary Amine (-NH-) | Medium, Broad |
| 3100–3000 | C-H Stretching | Aromatic Ring | Medium, Sharp |
| 1620–1450 | C=C Stretching | Aromatic Ring | Medium to Weak |
| 1650–1550 | N-H Bending (Scissoring/In-plane) | Amine/Hydrazine | Medium to Strong |
| 1350–1250 | C-N Stretching | Aryl-Amine, Hydrazine | Strong |
| 1250–1000 | C-F Stretching | Fluoroaromatic | Strong |
| 850–650 | C=S Stretching (major contribution) | Thioamide | Medium to Weak |
| 900–675 | C-H Out-of-Plane Bending | 1,3-Disubstituted Aromatic Ring | Strong |
Note: The precise positions and intensities of these bands can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.
Conclusion
Infrared spectroscopy is a highly effective and accessible technique for the structural verification of this compound. A systematic analysis of the spectrum, guided by the principles outlined in this document, allows for the confident identification of all key functional groups. The high-frequency region confirms the presence of N-H and aromatic C-H bonds, while the fingerprint region provides definitive evidence for the thioamide core, the C-F bond, and the aromatic substitution pattern. By following the detailed experimental protocol, researchers can generate high-quality, reproducible data, ensuring the identity and integrity of the compound for subsequent use in research and development.
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Hamdi, N., et al. (2022). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank. Available from: [Link]
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Preprints.org. Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o. Available from: [Link]
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"mass spectrometry fragmentation pattern of N-(3-fluorophenyl)hydrazinecarbothioamide"
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-(3-fluorophenyl)hydrazinecarbothioamide
Introduction
This compound belongs to the thiosemicarbazide class of compounds, which are recognized for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3] The structural elucidation of these compounds is paramount in drug discovery and development, with mass spectrometry serving as a cornerstone analytical technique. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry for fluorinated aromatic compounds and thiosemicarbazide derivatives to construct a theoretical fragmentation framework.[4][5] This approach offers valuable insights for researchers engaged in the synthesis, identification, and characterization of novel hydrazinecarbothioamide analogs.
Predicted Molecular Ion and Key Fragmentation Principles
The structure of this compound consists of a 3-fluorophenyl ring linked to a hydrazinecarbothioamide moiety. The molecular formula is C7H8FN3S, and the calculated monoisotopic molecular weight is 185.047 g/mol . Therefore, the molecular ion peak (M+) is expected at an m/z of 185.
The fragmentation of this molecule under electron ionization is anticipated to be driven by the energetic instability of the molecular ion, leading to the cleavage of weaker bonds and the formation of more stable fragment ions.[6][7] The presence of the electronegative fluorine atom, the aromatic ring, and the hydrazinecarbothioamide chain will dictate the primary fragmentation pathways.
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to occur through several key pathways initiated by the ionization of the molecule. The following sections detail the expected fragmentation of the distinct molecular components.
Fragmentation of the 3-Fluorophenyl Moiety
The fluorophenyl group is expected to exhibit characteristic fragmentation patterns for halogenated aromatic compounds.[4] A prominent fragmentation pathway for fluorinated aromatics is the loss of a hydrogen fluoride (HF) molecule or a fluorine radical (F•). Additionally, cleavage of the C-N bond connecting the aromatic ring to the hydrazine group is a likely event.
A key fragment anticipated is the 3-fluorophenyl cation at m/z 95 , arising from the cleavage of the N-N bond. This fragment may further lose HF to yield a benzyne radical cation at m/z 75 .
Fragmentation of the Hydrazinecarbothioamide Core
The hydrazinecarbothioamide portion of the molecule is prone to several cleavage events due to the presence of multiple heteroatoms and single bonds. Drawing parallels from the mass spectrum of thiosemicarbazide, we can predict the following cleavages.[5]
-
α-Cleavage: Cleavage of the N-N bond is a common fragmentation pathway for hydrazine derivatives, leading to the formation of the 3-fluorophenylaminyl radical and the hydrazinecarbothioamide cation.
-
Cleavage of the C-N and C=S bonds: The thioamide group can undergo fragmentation through the cleavage of the C-N and C=S bonds, leading to the formation of various smaller ions.
A significant fragment is predicted to be the thioformyl cation ([CHS]+ ) at m/z 45 or the aminothioformyl cation ([CH2NS]+ ) at m/z 58 .
Combined Fragmentation Pathways
The interplay between the fluorophenyl ring and the hydrazinecarbothioamide chain will result in a series of characteristic fragment ions. The primary fragmentation is expected to be the cleavage of the N-N bond, leading to the formation of the 3-fluorophenylaminyl radical cation at m/z 111 . This can be followed by the loss of HCN to produce a fragment at m/z 84 .
Another important pathway involves the cleavage of the C-N bond between the phenyl ring and the nitrogen atom, generating the 3-fluorophenyl radical and the protonated hydrazinecarbothioamide at m/z 92 . This ion can further fragment, as seen in the mass spectrum of thiosemicarbazide.[5]
Summary of Predicted Fragment Ions
The following table summarizes the predicted key fragment ions for this compound, their corresponding m/z values, and their proposed structures.
| m/z | Proposed Fragment Structure | Description |
| 185 | [C7H8FN3S]+• | Molecular Ion (M+) |
| 111 | [C6H5FN]+• | 3-Fluoroaniline radical cation |
| 95 | [C6H4F]+ | 3-Fluorophenyl cation |
| 92 | [CH5N3S]+ | Hydrazinecarbothioamide cation |
| 75 | [C6H3]+• | Benzyne radical cation (from m/z 95) |
| 60 | [CH4N2S]+• | Thiosemicarbazide fragment |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following general gas chromatography-mass spectrometry (GC-MS) protocol is recommended.[4]
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
- Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis:
- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum at the apex of the chromatographic peak.
- Identify the molecular ion peak and major fragment ions.
- Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.
Visualization of Predicted Fragmentation
The following diagram, generated using Graphviz, illustrates the primary predicted fragmentation pathways of this compound.
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A Technical Guide to the Antioxidant Potential of N-(3-fluorophenyl)hydrazinecarbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, a condition arising from an imbalance between free radicals and antioxidants, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] This has spurred significant research into novel antioxidant compounds. Among these, hydrazinecarbothioamide (thiosemicarbazide) derivatives have emerged as a promising class of molecules due to their potent radical scavenging capabilities.[2][3] This guide provides an in-depth technical exploration of N-(3-fluorophenyl)hydrazinecarbothioamide and its derivatives, detailing their synthesis, mechanisms of antioxidant action, and a comprehensive overview of the experimental protocols required for their evaluation. By synthesizing technical accuracy with field-proven insights, this document serves as a vital resource for professionals engaged in antioxidant research and the development of new therapeutic agents.
Introduction: The Imperative for Novel Antioxidants
Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are continuously generated within the human body as byproducts of metabolic processes.[2][4] While they play physiological roles in signaling pathways, their overproduction can overwhelm the body's natural antioxidant defenses, leading to cellular damage to lipids, proteins, and DNA.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing the onset and progression of various diseases.[2]
Hydrazinecarbothioamide derivatives, a class of compounds containing a thioamide-thioimidic acid tautomeric system, have shown significant potential as radical scavengers.[5][6] The incorporation of a fluorophenyl moiety, specifically this compound, offers a unique scaffold for developing new antioxidants. The electronegativity and steric properties of the fluorine atom can modulate the electronic environment of the molecule, influencing its antioxidant capacity and pharmacokinetic properties. This guide focuses on the systematic evaluation of these derivatives as a frontier in antioxidant drug discovery.
Chemistry and Synthesis
The core structure of this compound provides a versatile platform for synthetic modification. Understanding its synthesis is fundamental to exploring its derivatives and establishing structure-activity relationships (SAR).
General Synthetic Pathway
The synthesis of N-(aryl)hydrazinecarbothioamide derivatives is typically achieved through a straightforward condensation reaction. The general scheme involves the reaction of an appropriate acid hydrazide with an isothiocyanate.[7] For the parent compound, this compound, the synthesis would proceed via the reaction of hydrazine with 3-fluorophenyl isothiocyanate.
A common synthetic route for producing derivatives involves reacting a carbohydrazide or acid hydrazide with a substituted phenylisothiocyanate in a suitable solvent like ethanol, often under reflux.[7][8][9]
-
Step 1: Formation of Hydrazide: An appropriate carboxylic acid is esterified and then reacted with hydrazine hydrate to form the corresponding acid hydrazide.
-
Step 2: Reaction with Isothiocyanate: The acid hydrazide is then reacted with a substituted isothiocyanate (e.g., 3-fluorophenyl isothiocyanate) in a solvent such as ethanol. The mixture is typically refluxed for several hours.[9] The resulting product, a hydrazinecarbothioamide derivative, can then be purified by recrystallization.
This modular synthesis allows for the creation of a library of derivatives by varying the substituents on either the hydrazide or the phenylisothiocyanate components, enabling a systematic investigation of their structure-activity relationships.
Mechanisms of Antioxidant Action
The antioxidant activity of hydrazinecarbothioamide derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The thioamide group (-NH-C=S) is central to this activity.
The proposed mechanism involves the thioamide–thioimidic acid tautomerism.[5][6] The thioamide form can donate a proton from the nitrogen atom to a radical species. The resulting radical is stabilized by delocalization across the N-C=S system. Furthermore, the lower electronegativity of sulfur compared to oxygen makes the thioamide group a more effective proton donor.[5]
Theoretical studies, often employing Density Functional Theory (DFT), can further elucidate these mechanisms by calculating bond dissociation energies and ionization potentials, helping to predict the most likely pathway for radical scavenging.[4]
Experimental Evaluation of Antioxidant Potential
A multi-assay approach is essential for a comprehensive assessment of the antioxidant capacity of this compound derivatives. This involves a combination of in vitro chemical assays that measure different aspects of antioxidant action.
General Experimental Workflow
The evaluation process follows a logical progression from initial synthesis to detailed activity profiling.
Caption: Workflow for evaluating antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable assays for screening antioxidant activity.
-
Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm.[4][10] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[10]
Caption: DPPH radical scavenging mechanism.
-
Experimental Protocol:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[10]
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).[11]
-
Create a series of dilutions of the test compound.
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each dilution of the test compound.[4] A control containing only the solvent and DPPH solution is also prepared.[5]
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30-60 minutes).[5][10]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[11][12]
-
Calculate the percentage of radical scavenging activity using the formula:
-
Inhibition (%) = [(A_control - A_sample) / A_control] x 100[5]
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate.[13] The ABTS•+ radical has a characteristic blue-green color with absorption maxima at approximately 734 nm.[13][14] Antioxidants in the sample reduce the ABTS•+, causing the solution to decolorize. The extent of decolorization is proportional to the antioxidant's concentration.[13]
-
Experimental Protocol:
-
Prepare the ABTS•+ radical solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[12][13]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12]
-
Before use, dilute the ABTS•+ solution with a solvent (e.g., ethanol or methanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 7 minutes), measure the absorbance at 734 nm.[14]
-
Calculate the percentage of inhibition using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity to that of Trolox, a water-soluble vitamin E analog.[13]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[15][16] The absorbance of the blue complex is measured at approximately 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants present.[17]
-
Experimental Protocol:
-
Prepare the fresh FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[15]
-
Warm the FRAP reagent to 37°C before use.[15]
-
Add a small volume of the test sample to a pre-warmed aliquot of the FRAP reagent.
-
Incubate the mixture at 37°C for a short period (e.g., 4 minutes).[15]
-
Measure the absorbance at 593 nm.
-
A standard curve is typically prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.[17]
-
Hydroxyl Radical (•OH) Scavenging Assay
Hydroxyl radicals are among the most reactive and damaging ROS in biological systems.[18][19]
-
Principle: The assay often utilizes the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals.[20][21] These radicals are then detected by a probe molecule, such as salicylic acid, which reacts with •OH to form a colored product (2,3-dihydroxybenzoic acid) that can be measured spectrophotometrically at around 510 nm.[19][20] An antioxidant compound will compete with the probe for the hydroxyl radicals, thus reducing the color formation.
-
Experimental Protocol:
-
Prepare the reaction mixture containing a buffer, FeSO₄, and a detection probe like salicylic acid.[19][22]
-
Add the test compound at various concentrations to the mixture.
-
Initiate the reaction by adding H₂O₂.[22]
-
Incubate the mixture at 37°C for a specified time (e.g., 15-60 minutes).[18][19]
-
Measure the absorbance of the colored product at 510 nm.
-
Calculate the percentage of hydroxyl radical scavenging activity.
-
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic evaluation of various derivatives allows for the elucidation of structure-activity relationships, which is critical for optimizing antioxidant potency.
Data Presentation
Quantitative results from the antioxidant assays should be summarized in a clear, tabular format for easy comparison. The IC50 value is a key metric, representing the concentration of the derivative required to achieve 50% of the maximum antioxidant effect. A lower IC50 value indicates higher potency.
Table 1: Comparative Antioxidant Activity of this compound Derivatives
| Compound ID | R-Group Modification | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (mM Fe²⁺/mg) |
| Parent | -H | Data | Data | Data |
| Deriv-1 | -OCH₃ | Data | Data | Data |
| Deriv-2 | -Cl | Data | Data | Data |
| Deriv-3 | -NO₂ | Data | Data | Data |
| Ascorbic Acid | Positive Control | Data | Data | Data |
| Trolox | Positive Control | Data | Data | Data |
(Note: "Data" represents placeholder values to be filled with experimental results.)
Interpreting SAR
-
Electron-donating groups (like -OCH₃) on the phenyl ring may increase antioxidant activity by enhancing the stability of the radical formed after hydrogen or electron donation.
-
Electron-withdrawing groups (like -NO₂) may decrease activity by destabilizing the resulting radical.
-
The position of substituents can also play a crucial role due to steric and electronic effects.
These insights are invaluable for the rational design of more potent antioxidant compounds.[23] Thiosemicarbazone derivatives have consistently shown that their structural diversity is pivotal in determining their biological efficacy.[24]
Future Directions and Therapeutic Potential
The exploration of this compound derivatives is a promising avenue in drug development. Beyond their antioxidant properties, these scaffolds have been investigated for a range of other biological activities, including anticancer and antimicrobial effects.[24][25][26]
Future research should focus on:
-
Cell-based assays: To confirm the antioxidant effects in a biological context and assess cytotoxicity.
-
In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of diseases related to oxidative stress.
-
Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives.
Conclusion
This compound and its derivatives represent a compelling class of compounds with significant antioxidant potential. Their versatile synthesis and potent radical scavenging activity make them attractive candidates for further investigation. This guide has provided a comprehensive technical framework for their synthesis, mechanistic understanding, and rigorous experimental evaluation. By employing the detailed protocols and analytical approaches outlined herein, researchers can effectively explore this chemical space and contribute to the development of next-generation antioxidant therapies.
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An In-Depth Technical Guide to the In Vitro Anticancer Evaluation of Substituted Thiosemicarbazides
Preamble: The Resurgence of a Versatile Scaffold in Oncology
Substituted thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of compounds whose therapeutic potential has been recognized for decades.[1] Initially explored for their antiviral and antifungal properties, their role in oncology has become a major focus of modern drug discovery.[2][3] These molecules, typically formed through the condensation of a thiosemicarbazide with a suitable aldehyde or ketone, possess a remarkable structural flexibility and a strong capacity for metal chelation, which are central to their anticancer activity.[1][4] Compounds such as Triapine, a thiosemicarbazone that entered clinical trials, have validated this scaffold as a promising platform for developing novel chemotherapeutics by demonstrating potent inhibition of ribonucleotide reductase.[5][6][7]
This guide provides a comprehensive overview of the essential in vitro methodologies required to assess the anticancer potential of novel substituted thiosemicarbazides. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to compound evaluation.
Chapter 1: The Chemical Foundation and Rationale for Synthesis
The synthesis of the active thiosemicarbazone form is typically a straightforward Schiff-base condensation.[4] The process involves reacting a substituted thiosemicarbazide precursor with an appropriate aldehyde or ketone, often under microwave irradiation or with a catalytic amount of acid.[4][8]
The true ingenuity lies in the "substitution." The strategic modification of either the thiosemicarbazide backbone or the carbonyl component allows for the fine-tuning of the molecule's physicochemical properties. This can enhance cell permeability, modulate metal chelation affinity, and ultimately, improve anticancer potency and selectivity.[1] A critical structural feature for potent activity is often a conjugated N,N,S-tridentate donor set, which is essential for metal chelation and subsequent biological effects.[1][3]
Caption: General synthesis scheme for thiosemicarbazones.
Chapter 2: Unraveling the Multifaceted Mechanisms of Action
Thiosemicarbazides exert their anticancer effects not through a single target but via a complex interplay of mechanisms. This pleiotropic activity is a significant advantage, as it may circumvent the resistance mechanisms that often plague single-target agents.
Core Anticancer Mechanisms:
-
Ribonucleotide Reductase (RNR) Inhibition: RNR is a critical enzyme for DNA synthesis and repair, making it a prime target for cancer therapy.[7][9] Thiosemicarbazones, most notably Triapine, are potent RNR inhibitors.[6][10] They chelate the iron ions within the R2 subunit of the enzyme, disrupting its function and arresting the cell cycle.[9][11]
-
Topoisomerase IIα (Topo-IIα) Inhibition: Topo-IIα is another crucial enzyme involved in DNA replication and transcription.[5][12] Certain thiosemicarbazones and their metal complexes, particularly with copper, have been shown to inhibit Topo-IIα.[13][14] They can act as catalytic inhibitors, preventing the enzyme from performing its function, which ultimately leads to DNA damage and cell death.[13][14]
-
Induction of Oxidative Stress: Many potent thiosemicarbazones form redox-active metal complexes, especially with iron or copper.[4][11] These complexes can participate in Fenton-like reactions within the cell, leading to the generation of highly damaging reactive oxygen species (ROS).[11][15] Cancer cells, already under high intrinsic oxidative stress, are particularly vulnerable to this additional ROS burden, leading to apoptosis.[15][16]
-
Disruption of Metal Homeostasis: The strong metal-chelating properties of thiosemicarbazones can deplete cancer cells of essential metal ions like iron and copper, which are required for the function of numerous enzymes and proteins involved in cell proliferation.[11][15]
Caption: The interconnected mechanisms of anticancer action for thiosemicarbazides.
Chapter 3: A Validated Workflow for In Vitro Evaluation
A systematic, tiered approach is essential for efficiently evaluating novel compounds. The workflow begins with broad cytotoxicity screening to identify active compounds and then proceeds to more complex mechanistic assays to understand their mode of action.[17][18]
Caption: A systematic workflow for the in vitro evaluation of novel compounds.
Step 1: Cytotoxicity Screening - The MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of relevant cancer cell lines.[19][20] The MTT assay is a robust, colorimetric method widely used for this purpose.[21][22]
Principle of the Assay: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[21] The amount of formazan produced is directly proportional to the number of living cells. The result is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell viability by 50%.[19]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[23]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test thiosemicarbazide compounds in culture medium from a stock solution (typically dissolved in DMSO).
-
Carefully remove the medium from the wells and add 100 µL of medium containing the various compound concentrations.
-
Expert Insight: Include appropriate controls: untreated cells (medium only), vehicle control (medium with the highest concentration of DMSO used, typically <0.5% to avoid solvent toxicity), and a positive control (a known anticancer drug like Doxorubicin).[17]
-
Incubate the plate for a defined period, typically 48 or 72 hours.[19][24]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150-200 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan.[22]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[21]
-
Data Presentation: The IC50 values are calculated from the dose-response curves and should be presented in a clear, tabular format for easy comparison across different cell lines.
Table 1: Example Cytotoxic Activity of Novel Thiosemicarbazides
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
|---|---|---|
| TSC-01 | MCF-7 (Breast) | 12.5 ± 1.3 |
| A549 (Lung) | 18.2 ± 2.1 | |
| TSC-02 | A549 (Lung) | 5.8 ± 0.7 |
| HeLa (Cervical) | 8.1 ± 0.9 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
| (Control) | A549 (Lung) | 1.2 ± 0.2 |
Step 2: Mechanistic Elucidation Assays
Compounds demonstrating potent cytotoxicity are advanced to mechanistic studies to determine how they induce cell death. Flow cytometry is a powerful tool for these analyses.[25][26]
Principle of the Assay: This assay distinguishes between different stages of cell death.
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can identify early apoptotic cells.[19][27]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[19] By using both stains, one can differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17]
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiosemicarbazide compound at concentrations around its IC50 value for 24-48 hours.[19]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The data is typically presented as a quadrant plot showing the distribution of the cell population.
Principle of the Assay: Many anticancer agents function by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from proliferating.[28] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle based on their DNA content.[28][29]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The data is presented as a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest.[25][29]
Chapter 4: Conclusion and Future Perspectives
The in vitro evaluation of substituted thiosemicarbazides requires a logical, multi-tiered approach. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify promising lead compounds and build a comprehensive understanding of their biological activity. The multifaceted mechanisms of action, including RNR and topoisomerase inhibition and the induction of oxidative stress, make this scaffold a rich area for future development.[6][11][12] Further investigations should focus on optimizing structures to enhance selectivity for cancer cells over normal cells, exploring their efficacy in 3D culture models, and investigating their potential in combination therapies to overcome drug resistance.
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"N-(3-fluorophenyl)hydrazinecarbothioamide derivatives in medicinal chemistry"
An In-Depth Technical Guide to N-(3-fluorophenyl)hydrazinecarbothioamide Derivatives in Medicinal Chemistry
Executive Summary
The hydrazinecarbothioamide (thiosemicarbazide) scaffold is a cornerstone in medicinal chemistry, recognized for its role in the architecture of numerous biologically active compounds.[1] When functionalized with a 3-fluorophenyl group, these derivatives emerge as a class of molecules with significant therapeutic potential, demonstrating a broad spectrum of activities including antimicrobial and anticancer effects.[2][3] The incorporation of fluorine, a bioisostere of hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of this compound derivatives, intended for researchers and professionals in drug development. We will explore their synthesis, chemical characterization, key therapeutic applications, and the critical structure-activity relationships that govern their biological efficacy.
The this compound Scaffold: A Privileged Structure
The Thiosemicarbazide Core
Thiosemicarbazides are highly versatile functional groups that serve as crucial intermediates in the synthesis of various heterocyclic systems, including 1,3,4-thiadiazoles, 4-thiazolidinones, and 1,2,4-triazoles.[1][4] This synthetic accessibility, combined with the scaffold's ability to chelate metal ions essential for the function of various enzymes, contributes to its "privileged" status in medicinal chemistry. The diverse biological activities reported for thiosemicarbazide derivatives underscore their importance as a foundational template for drug design.[5][6]
The Influence of the 3-Fluorophenyl Moiety
The strategic placement of a fluorine atom on a phenyl ring is a well-established strategy in modern drug design. The 3-fluoro substitution, in particular, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Enhanced Binding: Fluorine's high electronegativity can lead to favorable electrostatic and dipole interactions with target proteins, enhancing binding affinity.
-
Lipophilicity and Permeability: A single fluorine atom can subtly increase lipophilicity, which may improve the molecule's ability to cross biological membranes.
These properties make the 3-fluorophenyl group a valuable addition to the hydrazinecarbothioamide core, refining its potential as a therapeutic agent.
Synthesis, Reactivity, and Characterization
The synthesis of this compound derivatives is typically straightforward, making them attractive targets for library synthesis and lead optimization campaigns.
General Synthetic Pathway
The most common and efficient method for synthesizing these derivatives involves the nucleophilic addition of a carbohydrazide to 3-fluorophenyl isothiocyanate. The reaction is generally performed in a protic solvent, such as ethanol, and often proceeds smoothly under reflux conditions to yield the target compound in good yields.[2][7]
Caption: General synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of a hydrazinecarbothioamide derivative, adapted from established literature.[2][8]
Step 1: Reactant Preparation
-
Dissolve the appropriate substituted acid hydrazide (0.005 mol) in absolute ethanol (20 mL).
-
In a separate flask, dissolve 3-fluorophenyl isothiocyanate (0.005 mol) in absolute ethanol (10 mL).
Step 2: Reaction
-
Add the isothiocyanate solution dropwise to the acid hydrazide solution with constant stirring.
-
Heat the resulting mixture under reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
Step 3: Isolation and Purification
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid product.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.
Structural Characterization Workflow
Confirmation of the synthesized structure is paramount. A multi-technique approach ensures the identity and purity of the final compound.
Caption: Workflow for the structural characterization of synthesized derivatives.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups, such as N-H (stretching ~3150-3300 cm⁻¹), C=O (stretching ~1660-1680 cm⁻¹), and C=S (stretching ~1240-1260 cm⁻¹).[7]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, allowing for the complete structural elucidation of the molecule.[2][9]
-
Mass Spectrometry: Determines the molecular weight of the compound, confirming its elemental composition.[7]
-
Elemental Analysis: Verifies the percentage composition of C, H, N, and S, matching it with the calculated theoretical values.[8]
Cyclization: A Gateway to Bioactive Heterocycles
A key feature of these derivatives is their ability to undergo intramolecular cyclization under basic or acidic conditions to form stable five-membered heterocyclic rings, which often possess enhanced biological activity.[4]
-
1,2,4-Triazole-3-thiones: Treatment of the hydrazinecarbothioamide derivative with an aqueous base like sodium hydroxide, followed by heating, leads to cyclization into the corresponding 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1][2]
-
1,3,4-Thiadiazoles: Cyclization can also be induced using strong acids (like sulfuric acid) or dehydrating agents to yield 2-amino-1,3,4-thiadiazole derivatives.
Therapeutic Applications and Biological Activity
Derivatives of this compound have been investigated for a range of therapeutic applications, with antimicrobial and anticancer activities being the most prominent.
Antimicrobial Agents
This class of compounds has shown notable activity against a variety of pathogenic microbes.
-
Antibacterial Activity: Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the chelation of essential metal ions required by bacterial enzymes or the disruption of cell wall synthesis.
| Compound Type / Substituent | Target Organism | MIC (µg/mL) | Reference |
| 4-(3-Chlorophenyl) derivative | B. cereus ATCC 10876 | 7.81 | [9] |
| 4-(3-Fluorophenyl) derivative | S. aureus (MSSA) | 15.63 - 31.25 | [9] |
| 4-Bromophenyl derivative | S. aureus | 12.5 µM | [2] |
| n-Propyl derivative | P. aeruginosa | <0.78 µM | [2] |
| 4-Trifluoromethylphenyl derivative | Gram-positive strains | 31.25 - 62.5 | [6] |
-
Antifungal Activity: Certain derivatives have also been evaluated for their antifungal properties against clinically relevant fungal strains like Candida albicans.[4]
Anticancer Agents
The antiproliferative properties of thiosemicarbazones, the parent class of these derivatives, are well-documented.[5][10] This activity is often linked to their ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, and to generate reactive oxygen species (ROS) through the formation of redox-active metal complexes.[3]
-
Antiproliferative Effects: Derivatives have shown cytotoxicity against various cancer cell lines. For instance, related fluorophenyl derivatives of 1,3,4-thiadiazole (synthesized from thiosemicarbazide precursors) have demonstrated activity against the estrogen-dependent breast cancer cell line MCF-7, with IC50 values in the micromolar range.[11]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-(2-Bromophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazole | MCF-7 | 52.35 | [11] |
| 2-(4-Iodophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazole | MCF-7 | 53.9 | [11] |
| Pyridine-based thiosemicarbazone (methoxy-phenyl sub.) | HeLa, RD, BxPC-3 | 0.1 - 100 | [12] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For this compound derivatives, several key SAR trends have been observed.
Caption: Key points for Structure-Activity Relationship (SAR) analysis.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the N4 nitrogen significantly influence activity. Studies comparing different halogens have found that chloro and bromo substitutions can sometimes lead to higher activity than fluoro substitutions, depending on the biological target.[2][9] For example, a 3-chlorophenyl substituent showed potent anthelmintic and antibacterial activity.[9]
-
The 'R' Group on the Hydrazide Moiety: The group attached to the carbonyl function (the 'R' group) is a major point of diversification. Incorporating different aromatic or heterocyclic rings at this position can drastically alter the compound's biological profile, selectivity, and physical properties.
-
Linear vs. Cyclized Structures: In many cases, the cyclized 1,2,4-triazole or 1,3,4-thiadiazole derivatives exhibit more potent biological activity than their linear thiosemicarbazide precursors. This is likely due to the increased structural rigidity of the heterocyclic ring, which can lead to more favorable and specific interactions with the biological target.[9]
Conclusion and Future Perspectives
This compound derivatives represent a synthetically accessible and highly versatile chemical class with demonstrated potential in medicinal chemistry. Their broad biological activities, particularly as antimicrobial and anticancer agents, make them compelling candidates for further investigation.
Future research should focus on:
-
Lead Optimization: Expanding chemical libraries by modifying the 'R' group with diverse pharmacophores to enhance potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By leveraging the foundational knowledge of this scaffold and employing rational design strategies, the scientific community can continue to unlock the therapeutic potential of these promising molecules.
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A-Z Guide to Fluorophenyl-Containing Bioactive Molecules: From Discovery to Synthesis
This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the discovery and synthesis of novel fluorophenyl-containing bioactive molecules. Moving beyond rote protocols, this document illuminates the rationale behind experimental choices, offering a self-validating framework for robust scientific inquiry.
The Fluorine Advantage: Strategic Incorporation in Drug Design
The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This prevalence is not coincidental but is rooted in the unique physicochemical properties that fluorine imparts upon a molecule, profoundly influencing its biological activity, stability, and absorption.[1][3]
Unique Physicochemical Properties of Fluorine
Fluorine is the most electronegative element, yet it is relatively small, with a van der Waals radius of 1.47 Å, comparable to that of hydrogen (1.20 Å).[4] This combination allows it to act as a "super-hydrogen," subtly altering a molecule's properties without adding significant steric bulk.[3][5] The strong carbon-fluorine (C-F) bond enhances thermal and metabolic stability, often by blocking sites of oxidative metabolism.[5][6] This increased stability can extend a drug's half-life, improving its pharmacokinetic profile.[1]
Impact on Pharmacokinetic and Pharmacodynamic Profiles
The strategic placement of a fluorophenyl group can dramatically alter a molecule's biological behavior:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, a common route of drug metabolism.[6] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can protect the molecule from degradation, enhancing its bioavailability.[3]
-
Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4][5] This is a critical factor for drugs targeting the central nervous system (CNS).[6]
-
Binding Affinity: The electronegativity of fluorine can modify the electronic distribution of a molecule, influencing its pKa and its ability to form favorable interactions with target proteins.[4][5] This can lead to enhanced binding affinity and potency.[3][6] For example, the acidity of nearby functional groups can be increased due to fluorine's inductive effects.[5]
-
Conformational Control: The judicious placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more effectively into a receptor's binding pocket.[4]
The Discovery Engine: Strategies for Lead Identification
The journey to a novel fluorophenyl-containing drug begins with identifying a promising lead compound. This process integrates computational methods with experimental screening to efficiently navigate the vast chemical space.
Rational Design & In Silico Screening
Computational chemistry plays a pivotal role in modern drug discovery. By modeling the interactions between a target protein and a virtual library of fluorinated compounds, researchers can predict which molecules are most likely to exhibit the desired biological activity. This in silico approach prioritizes synthetic efforts, saving considerable time and resources.
High-Throughput Screening of Fluorinated Compound Libraries
Parallel to computational efforts, high-throughput screening (HTS) allows for the rapid experimental evaluation of large libraries of compounds. The use of pre-synthesized libraries of fluorinated building blocks is a dominant strategy in the discovery phase, allowing for the rapid assembly and testing of diverse molecular scaffolds.[7]
Workflow: From Hit to Lead
The discovery process follows a logical progression from an initial "hit" to a viable "lead" candidate. This workflow ensures that resources are focused on the most promising molecules.
Caption: General workflow for the discovery of bioactive molecules.
The Synthetic Toolkit: Constructing the Fluorophenyl Moiety
The synthesis of fluorophenyl-containing molecules can be broadly categorized into two strategic approaches: the "building block" method, where a pre-fluorinated component is incorporated, and "late-stage fluorination," where the fluorine atom is introduced at or near the end of a synthetic sequence.[2]
The Building Block Approach: Pre-installing the Fluorophenyl Group
This is the most common and often most practical approach, relying on the use of commercially available or readily synthesized fluorophenyl-containing starting materials.[7] Palladium-catalyzed cross-coupling reactions are workhorses in this domain.[8][9]
Suzuki-Miyaura Coupling: This robust C-C bond-forming reaction couples a fluorophenylboronic acid with an aryl halide or triflate.[8][10] It is widely used due to its functional group tolerance and the general stability of boronic acids.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), fluorophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between a fluoroaniline and an aryl halide/triflate, or vice versa. It is a powerful method for constructing the aniline substructures prevalent in many bioactive molecules.
SNAr is a powerful, often transition-metal-free method for functionalizing fluoroarenes.[12] The reaction is most efficient when the aromatic ring is "activated" by electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the fluorine atom.[13][14] The high electronegativity of fluorine makes it an excellent leaving group in these contexts, a counterintuitive but well-established phenomenon where the rate-determining step is the nucleophilic attack.[14]
Experimental Protocol: SNAr with an Amine Nucleophile
-
Setup: In a sealed tube, combine 1-fluoro-4-nitrobenzene (1.0 mmol), the desired amine (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Solvent: Add dimethyl sulfoxide (DMSO) (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Late-Stage Fluorination: Introducing Fluorine at the Final Hour
Late-stage fluorination (LSF) is a highly valuable strategy that allows for the introduction of fluorine onto a complex, fully assembled scaffold.[15][16] This enables the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies without having to restart the synthesis from scratch.[17] LSF methods can be broadly classified as electrophilic or nucleophilic.[18]
This approach uses reagents that deliver an electrophilic fluorine equivalent ("F⁺") to an electron-rich C-H or organometallic bond. Reagents like Selectfluor are commonly used. Palladium-catalyzed C-H fluorination is an emerging technique that offers high site-selectivity.[15][18]
These methods utilize a nucleophilic fluoride source (e.g., KF, AgF) to displace a leaving group. A significant recent advance is the deoxyfluorination of phenols using reagents like PhenoFluor, which converts readily available phenols into aryl fluorides, even on electron-rich systems where traditional SNAr would fail.[2][16]
Decision Framework for Synthetic Strategy
Choosing the right synthetic strategy is critical for success. The decision depends on factors such as the complexity of the target molecule, the availability of starting materials, and the desired regiochemistry.
Caption: Decision tree for selecting a fluorophenyl synthesis strategy.
Data Summary: Representative Fluorophenyl Drugs
The successful application of these principles is evident in numerous FDA-approved drugs across various therapeutic areas.[1][19]
| Drug | Therapeutic Area | Role of Fluorophenyl Group |
| Fluoxetine | Antidepressant | Enhances metabolic stability and CNS penetration.[1] |
| Ciprofloxacin | Antibiotic | Modulates pKa and improves cell penetration.[1] |
| Sitagliptin | Antidiabetic | Increases potency and metabolic stability.[6] |
| Voriconazole | Antifungal | Key for binding affinity to the target enzyme. |
| Dexamethasone | Anti-inflammatory | Enhances potency and stability.[1] |
Conclusion and Future Directions
The strategic incorporation of the fluorophenyl moiety remains a highly effective and validated strategy in modern drug discovery. While the building block approach using palladium-catalyzed cross-coupling and SNAr reactions continues to be the primary method for synthesis, the development of novel late-stage fluorination techniques is rapidly expanding the medicinal chemist's toolkit.[17][18] These advanced methods provide unprecedented flexibility, enabling the exploration of chemical space that was previously inaccessible.[20] Future research will likely focus on developing more selective, efficient, and sustainable (green) synthetic methods to further accelerate the discovery of the next generation of fluorophenyl-containing therapeutics.[21]
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Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Thiosemicarbazide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazide-based compounds, a versatile class of molecules, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Their therapeutic potential stems from a multifaceted mechanism of action that often involves a complex interplay of enzyme inhibition, metal chelation, and the induction of oxidative stress. This in-depth technical guide provides a comprehensive overview of the core mechanisms through which these compounds exert their effects, supported by field-proven insights and detailed experimental protocols. We will delve into their primary molecular targets, the causal relationships behind their activity, and the methodologies employed to elucidate these intricate pathways.
Introduction: The Therapeutic Promise of a Versatile Scaffold
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, are characterized by a unique structural motif that confers upon them a remarkable ability to coordinate with metal ions and interact with biological macromolecules.[1][2] This chemical versatility has been exploited to design and synthesize a vast library of compounds with potent therapeutic activities.[3][4] Notably, several thiosemicarbazone derivatives have entered clinical trials, particularly for the treatment of various cancers, underscoring their translational potential.[3][5] The efficacy of these compounds is not attributed to a single mode of action but rather to a convergence of several interconnected mechanisms, which will be the central focus of this guide.
The Triad of Action: Core Mechanisms of Thiosemicarbazide-Based Compounds
The biological activity of thiosemicarbazide-based compounds can be broadly categorized into three primary, often synergistic, mechanisms: inhibition of key cellular enzymes, chelation of essential metal ions, and the generation of reactive oxygen species (ROS).
Precision Targeting: Inhibition of Key Cellular Enzymes
A primary mode of action for many thiosemicarbazide-based compounds is the targeted inhibition of enzymes that are critical for cellular proliferation and survival.
Ribonucleotide reductase is a crucial enzyme that catalyzes the rate-limiting step in the production of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[6] Mammalian RR consists of two subunits, R1 and R2, with the R2 subunit containing a non-heme iron center that is vital for its catalytic activity.[6][7]
Thiosemicarbazones, such as the well-studied Triapine (3-AP), act as potent inhibitors of RR.[8] Their mechanism of inhibition is intrinsically linked to their metal-chelating properties. These compounds readily bind to the iron ions within the R2 subunit, disrupting the enzyme's structure and rendering it inactive.[6][7] This leads to a depletion of the deoxyribonucleotide pool, causing cell cycle arrest, primarily at the G1/S phase, and ultimately inhibiting DNA synthesis.[5]
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[9] Cancer cells, due to their high proliferative rate, are particularly dependent on topoisomerase activity. Thiosemicarbazone-metal complexes have been identified as potent inhibitors of topoisomerase IIα.[9][10][11] These complexes can stabilize the covalent intermediate between topoisomerase IIα and DNA, known as the cleavable complex.[12] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the subsequent activation of apoptotic pathways.[12]
Beyond RR and topoisomerases, thiosemicarbazide-based compounds have been shown to inhibit a range of other enzymes, highlighting their therapeutic versatility:
-
Antibacterial Targets: In bacteria, these compounds can inhibit DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and are distinct from their human counterparts, providing a degree of selective toxicity.[13][14][15]
-
Antiviral Targets: Certain thiosemicarbazide derivatives have demonstrated antiviral activity by inhibiting viral enzymes, such as the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication.[16]
-
Other Enzymes: The inhibitory activity of thiosemicarbazones extends to enzymes like tyrosinase, which is involved in melanin synthesis,[17][18] carbonic anhydrases, implicated in pH regulation and tumorigenesis,[19] and cyclooxygenases (COXs), which are key enzymes in inflammation.[20]
The Power of Chelation: Disrupting Metal Homeostasis
A central and often overarching mechanism of action for thiosemicarbazide-based compounds is their ability to act as potent chelators of transition metal ions, most notably iron (Fe) and copper (Cu).[5][21][22] Cancer cells often exhibit an increased demand for these metals to support their rapid growth and proliferation, making them particularly vulnerable to metal-chelating agents.[5]
The chelation of intracellular iron leads to the inhibition of iron-dependent enzymes, such as ribonucleotide reductase, as previously discussed.[5] Furthermore, the formation of redox-active metal complexes is a critical aspect of their cytotoxicity.
Fueling the Fire: Induction of Oxidative Stress
The thiosemicarbazone-metal complexes, once formed within the cell, can participate in redox cycling, leading to the generation of highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[5][23] This process is often mediated through Fenton-like reactions.[23] The resulting increase in intracellular ROS levels overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress.[5] This oxidative stress can cause widespread damage to cellular components, including DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[5][12]
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanisms of action of thiosemicarbazide-based compounds, a combination of in vitro and cell-based assays is essential. The following protocols provide a framework for these investigations.
Ribonucleotide Reductase (RR) Inhibition Assay
Objective: To determine the inhibitory effect of a thiosemicarbazide-based compound on the activity of ribonucleotide reductase.
Methodology:
-
Enzyme Source: Purified recombinant human ribonucleotide reductase (R1 and R2 subunits).
-
Assay Principle: The assay measures the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide ([³H]dCDP).
-
Procedure: a. Pre-incubate the R2 subunit with varying concentrations of the test compound for a specified time to allow for iron chelation. b. Initiate the reaction by adding the R1 subunit, the radiolabeled substrate ([³H]CDP), and necessary cofactors (e.g., ATP, DTT, magnesium acetate). c. Incubate the reaction mixture at 37°C for a defined period. d. Terminate the reaction by adding an acid (e.g., perchloric acid). e. Separate the product ([³H]dCDP) from the substrate ([³H]CDP) using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). f. Quantify the amount of product formed using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Topoisomerase IIα Inhibition Assay
Objective: To assess the ability of a thiosemicarbazide-based compound to inhibit the catalytic activity of human topoisomerase IIα.
Methodology:
-
Enzyme and Substrate: Purified human topoisomerase IIα and supercoiled plasmid DNA (e.g., pBR322).
-
Assay Principle: This assay measures the relaxation of supercoiled DNA to its relaxed form by topoisomerase IIα.
-
Procedure: a. Incubate supercoiled plasmid DNA with topoisomerase IIα in the presence of varying concentrations of the test compound and ATP. b. Terminate the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a tracking dye. c. Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis. d. Visualize the DNA bands under UV light after staining with an intercalating agent (e.g., ethidium bromide).
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.
Intracellular Reactive Oxygen Species (ROS) Detection
Objective: To measure the generation of intracellular ROS in cells treated with a thiosemicarbazide-based compound.
Methodology:
-
Cell Line: A relevant cancer cell line (e.g., HeLa, A549).
-
Probe: A fluorescent probe that becomes fluorescent upon oxidation by ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFDA).
-
Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Load the cells with the DCFDA probe. c. Treat the cells with varying concentrations of the test compound for a specified time. A positive control, such as hydrogen peroxide, should be included. d. Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using fluorescence microscopy.
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the amount of ROS generated.
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic effect of the compound and to ascertain if cell death occurs via apoptosis.
Methodology:
-
MTT Assay (for Cell Viability):
-
Treat cells with the compound for a set period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. Viable cells with active mitochondrial reductases will convert MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability relative to untreated controls.
-
-
Annexin V/Propidium Iodide (PI) Staining (for Apoptosis):
-
Treat cells with the compound.
-
Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of late apoptotic or necrotic cells).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from the aforementioned assays should be summarized in tables.
| Compound | RR IC₅₀ (µM) | Topo IIα IC₅₀ (µM) | ROS Fold Increase (at 2x IC₅₀) | Cell Viability IC₅₀ (µM) |
| TSC-A | 0.5 ± 0.1 | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.2 ± 0.2 |
| TSC-B | 1.2 ± 0.2 | 5.8 ± 0.6 | 2.1 ± 0.3 | 3.5 ± 0.4 |
| Control | > 100 | > 100 | 1.0 ± 0.1 | > 100 |
Table 1: Example of a summary table for the biological evaluation of thiosemicarbazide-based compounds.
Conclusion and Future Perspectives
The mechanism of action of thiosemicarbazide-based compounds is a compelling example of polypharmacology, where a single molecular scaffold can modulate multiple cellular targets and pathways to achieve a therapeutic effect. Their ability to inhibit key enzymes like ribonucleotide reductase and topoisomerases, coupled with their capacity to disrupt metal homeostasis and induce oxidative stress, makes them highly promising candidates for the development of novel anticancer, antimicrobial, and antiviral agents.
Future research in this field should focus on the rational design of next-generation thiosemicarbazide derivatives with enhanced selectivity for their targets, improved pharmacokinetic properties, and reduced off-target toxicities. A deeper understanding of the intricate interplay between metal chelation, enzyme inhibition, and ROS generation will be crucial for optimizing the therapeutic potential of this versatile class of compounds. The integration of advanced techniques, such as structural biology and computational modeling, will undoubtedly accelerate the discovery and development of clinically successful thiosemicarbazide-based drugs.
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A Strategic Guide to the Preliminary Toxicity Assessment of N-(3-fluorophenyl)hydrazinecarbothioamide
Preamble: Charting the Course for a Novel Thiosemicarbazide Candidate
N-(3-fluorophenyl)hydrazinecarbothioamide emerges from the diverse and pharmacologically significant class of thiosemicarbazides. These compounds, characterized by the R-NH-CS-NH-NH₂ scaffold, have a rich history in medicinal chemistry, exhibiting a spectrum of biological activities including antimicrobial, antiviral, and antineoplastic properties.[1] The introduction of a fluorophenyl moiety is a strategic chemical modification, often employed to enhance metabolic stability and modulate binding affinity.[2] However, this structural novelty necessitates a rigorous and systematic evaluation of its toxicological profile to ascertain its therapeutic potential. The parent compound, thiosemicarbazide, is known to be highly toxic if ingested, underscoring the imperative for a thorough safety assessment of its derivatives.[3]
This technical guide provides a comprehensive, multi-tiered strategy for the preliminary toxicity assessment of this compound. Eschewing a rigid, one-size-fits-all template, this document is structured to logically progress from foundational in vitro evaluations to targeted in vivo studies, providing a robust preliminary dataset for informed decision-making in a drug development pipeline. The experimental choices detailed herein are grounded in established regulatory principles and are designed to constitute a self-validating system, where each stage of testing informs the next, ensuring a scientifically sound and resource-efficient evaluation.
Section 1: Foundational Physicochemical and In Silico Assessment
Prior to initiating any biological assays, a thorough characterization of the test article is paramount. This foundational step ensures the quality and consistency of the compound and allows for the prediction of potential liabilities.
Physicochemical Characterization
A complete understanding of the compound's physical and chemical properties is a prerequisite for reliable toxicological testing. These parameters influence the compound's behavior in biological systems and inform formulation development.
Table 1: Key Physicochemical Parameters for this compound
| Parameter | Importance in Toxicity Assessment | Recommended Method |
| Identity & Purity | Ensures that observed effects are due to the target compound and not impurities. | ¹H-NMR, ¹³C-NMR, Mass Spectrometry, HPLC |
| Molecular Formula | C₇H₈FN₃S[4] | N/A |
| Molecular Weight | 185.22 g/mol [4] | N/A |
| Solubility | Determines appropriate vehicle for in vitro and in vivo studies; impacts bioavailability. | Kinetic and thermodynamic solubility assays in relevant buffers (e.g., PBS) and solvents (e.g., DMSO). |
| LogP/LogD | Predicts lipophilicity, which influences membrane permeability and potential for bioaccumulation. | Calculated (e.g., cLogP) and experimental (e.g., shake-flask method). |
| pKa | Determines the ionization state at physiological pH, affecting solubility, permeability, and target interaction. | Potentiometric titration or UV-spectroscopy. |
In Silico Toxicological Prediction
Computational models serve as an invaluable preliminary screening tool to predict potential toxicities and guide subsequent experimental work. Various software platforms can assess the likelihood of a compound causing mutagenicity, carcinogenicity, and other toxic endpoints based on its chemical structure.
Section 2: In Vitro Toxicity Profiling: A Cellular-Level Investigation
The initial biological assessment should focus on in vitro models to determine the compound's intrinsic cellular toxicity and its potential to cause genetic damage. This approach aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.
Cytotoxicity Assessment
The objective of cytotoxicity testing is to determine the concentration range at which this compound induces cell death. This is crucial for selecting appropriate dose levels for subsequent, more complex assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these studies.[5] While some thiosemicarbazide derivatives have shown low cytotoxicity with IC₅₀ values exceeding 100 µM, the potential for toxicity in this chemical class warrants a thorough investigation.[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[3][7]
-
Cell Seeding: Plate a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line relevant to the compound's intended therapeutic area) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 1000 µM) to capture the full dose-response curve. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[9][10]
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ value using the MTT assay.
Genotoxicity Assessment
Genotoxicity testing is a critical component of safety evaluation, as it assesses the potential of a compound to damage DNA, which can lead to mutations and cancer.[11][12] A standard in vitro genotoxicity battery is recommended.
The Ames test is a widely used method to evaluate a compound's potential to induce gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay detects mutations that restore the bacteria's ability to grow on an amino acid-deficient medium.
This assay identifies substances that cause chromosomal damage.[6] Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[11][12] An increase in the frequency of micronucleated cells after treatment with this compound would indicate clastogenic or aneugenic potential.
Caption: A two-pronged approach for in vitro genotoxicity screening.
Section 3: Preliminary In Vivo Acute Toxicity Assessment
Following the in vitro characterization, a preliminary in vivo study is necessary to understand the compound's toxicity in a whole organism. These studies provide information on the potential target organs of toxicity and help determine a safe starting dose for future studies.
Acute Oral Toxicity Study (OECD Guidelines)
The choice of a specific OECD guideline for acute oral toxicity depends on the information gathered from the in vitro studies and the expected toxicity of the compound. The Up-and-Down Procedure (OECD 425) or the Acute Toxic Class Method (OECD 423) are often preferred as they use fewer animals than the traditional LD₅₀ test (OECD 401).
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats), as testing in one sex is often considered sufficient for a preliminary assessment.
-
Dose Selection and Administration: Based on in vitro cytotoxicity and in silico predictions, select a starting dose (e.g., 300 mg/kg). Administer this compound by oral gavage to a group of three animals.
-
Observation: Observe the animals closely for clinical signs of toxicity and mortality for at least 14 days. Body weight should be recorded weekly.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the LD₅₀ is estimated to be in that dose range.
-
If one animal dies, the test is repeated at the same dose with another group of three animals.
-
If no mortality occurs, the test is repeated with a higher dose level (e.g., 2000 mg/kg).
-
-
Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.
Table 2: Data to be Collected in an Acute Oral Toxicity Study
| Data Point | Purpose |
| Mortality | To estimate the acute lethal dose (LD₅₀). |
| Clinical Signs | To identify signs of toxicity (e.g., changes in behavior, posture, respiration). |
| Body Weight Changes | A sensitive indicator of general toxicity. |
| Gross Necropsy Findings | To identify potential target organs of toxicity. |
Section 4: Data Integration and Future Directions
The culmination of this preliminary toxicity assessment is the integration of all data to form a comprehensive initial safety profile of this compound. The in vitro IC₅₀ values, genotoxicity results, and the in vivo acute toxicity findings will collectively inform a " go/no-go " decision for further development. A favorable profile would be characterized by low cytotoxicity (high IC₅₀), no evidence of genotoxicity, and a high acute oral LD₅₀. Should the compound progress, these data will be indispensable for designing more extensive sub-chronic toxicity studies and for establishing a safe starting dose for efficacy studies.
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Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide, a valuable thiosemicarbazide intermediate in medicinal chemistry and drug development. Thiosemicarbazides serve as critical synthons for a variety of biologically active heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles.[1][2] The protocol herein details a robust and reproducible method based on the nucleophilic addition of hydrazine hydrate to 3-fluorophenyl isothiocyanate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and characterization methods to ensure a high-purity final product.
Introduction and Scientific Rationale
N-aryl hydrazinecarbothioamides, commonly known as 4-aryl-thiosemicarbazides, are a class of compounds distinguished by their versatile reactivity and significant pharmacological potential. The core structure, featuring a thiourea moiety linked to a hydrazine group, allows for facile cyclization into various heterocyclic systems. The incorporation of a fluorine atom on the phenyl ring, as in the target molecule this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
The synthesis described is based on a classic and efficient chemical transformation: the reaction of an isothiocyanate with hydrazine.[3][4] The mechanism involves the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbon atom of the isothiocyanate group. This reaction is typically performed in a protic solvent, such as ethanol, which facilitates the reaction and allows for easy isolation of the product upon cooling.
Reaction Scheme:
Figure 1: Synthesis of this compound from 3-fluorophenyl isothiocyanate and hydrazine hydrate.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |
| 3-Fluorophenyl isothiocyanate | C₇H₄FNS | 153.18 | 404-72-8 | Sigma-Aldrich | ≥97% |
| Hydrazine hydrate (55%) | H₆N₂O | 50.06 | 7803-57-8 | Arkema | 55% (35% N₂H₄) |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Merck | ≥99.8% |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house | N/A |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser with water lines
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (50 mL)
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Quantitative Data and Reaction Parameters
This table summarizes the quantities and molar equivalents for a typical laboratory-scale synthesis.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Density (g/mL) | Volume (mL) |
| 3-Fluorophenyl isothiocyanate | 153.18[5] | 3.06 g | 20.0 | 1.0 | 1.27[6] | ~2.41 |
| Hydrazine hydrate (55%)* | 50.06 | 1.90 g | 21.0 | 1.05 | ~1.03 | ~1.84 |
| Ethanol (Absolute) | 46.07 | - | - | - | 0.789 | 30 |
*Note: 55% hydrazine hydrate contains approximately 35% active hydrazine (N₂H₄). The calculation for moles is based on the molecular weight of N₂H₄ (32.05 g/mol ). A slight excess (5 mol%) of hydrazine is used to ensure complete consumption of the isothiocyanate.
Experimental Workflow Diagram
The following diagram illustrates the complete synthesis workflow from setup to the purified final product.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
Reaction Setup
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 50 mL dropping funnel. Ensure all glassware is dry.
-
Connect the reflux condenser to a chilled water source.
Scientist's Note: Using dry glassware is crucial as 3-fluorophenyl isothiocyanate is moisture-sensitive and can react with water to form unwanted byproducts.[7]
Reagent Addition and Reaction
-
In the reaction flask, add 1.84 mL (1.90 g, 21.0 mmol) of 55% hydrazine hydrate to 20 mL of absolute ethanol. Begin stirring to form a clear solution.
-
In a separate beaker, dissolve 2.41 mL (3.06 g, 20.0 mmol) of 3-fluorophenyl isothiocyanate in 10 mL of absolute ethanol.
-
Transfer the isothiocyanate solution to the dropping funnel.
-
Add the isothiocyanate solution dropwise to the stirring hydrazine solution over a period of approximately 15 minutes.
Scientist's Note: The reaction is exothermic. A slow, dropwise addition helps to control the reaction temperature and prevents the formation of undesired side products. Adding the isothiocyanate to the hydrazine (rather than the reverse) maintains an excess of the nucleophile, minimizing the chance of a second isothiocyanate molecule reacting with the already formed product.[8]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). A crystalline precipitate may begin to form during the heating period.[3]
Product Isolation and Purification
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice-water bath for 30-45 minutes to maximize precipitation of the product.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of a cold 1:1 ethanol/water mixture (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the crude product in a vacuum oven at 50-60°C to a constant weight. An expected crude yield is typically in the range of 80-90%.
-
For further purification, recrystallize the crude solid from a minimal amount of boiling absolute ethanol.[9] Dissolve the solid in hot ethanol, filter while hot if necessary to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the pure, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.
Safety Precautions
General: Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations must be conducted inside a certified chemical fume hood.
Specific Chemical Hazards:
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[10] It can be fatal if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[11] Avoid inhalation of vapors and any direct skin contact.[12][13] In case of a spill, neutralize with a dilute (5-10%) hydrogen peroxide solution.
-
3-Fluorophenyl Isothiocyanate: Lachrymator and irritant. It is harmful if swallowed or inhaled and causes skin irritation. Handle with care to avoid exposure.[7]
-
Ethanol: Flammable liquid. Keep away from open flames and ignition sources.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₇H₈FN₃S
-
Molecular Weight: 185.22 g/mol [14]
-
Melting Point (MP): Literature values for similar N-aryl thiosemicarbazides vary, but a sharp melting point is indicative of high purity. For example, the non-fluorinated analog, N-phenylhydrazinecarbothioamide, has a melting point of 197°C.[15][16] The synthesized product should be compared to a literature value if available or reported as a new finding.
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks include N-H stretching (multiple bands in the 3100-3400 cm⁻¹ region), aromatic C-H stretching (~3050 cm⁻¹), C=S stretching (thione band, ~1100-1300 cm⁻¹), and C-F stretching (~1150-1250 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ, ppm): Expected signals would correspond to the aromatic protons (multiplets in the 7.0-7.8 ppm range), and three distinct, exchangeable N-H protons (broad singlets, typically >8.0 ppm).
-
¹³C NMR (DMSO-d₆, δ, ppm): The most downfield signal will be the thiocarbonyl carbon (C=S), typically appearing around 180-185 ppm. Aromatic carbons will appear in the 105-165 ppm range, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).
References
-
Reddit User Discussion on Hydrazine Hydrate Safety. (2018). r/chemistry. [Link]
-
Sciencemadness Discussion Forum on Hydrazine Hydrate. (2025). Sciencemadness.org. [Link]
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Safety Data Sheet. (2015). HYDRAZINE HYDRATE 55%. [Link] (Note: Direct link to the specific SDS was not available, linking to a general chemical safety resource).
-
PubChem. (n.d.). 3-Fluorophenyl isothiocyanate. National Center for Biotechnology Information. [Link]
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Chirita, R. et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules. [Link]
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Georganics. (2011). Safety Data Sheet: 3-FLUOROPHENYL ISOTHIOCYANATE. [Link]
-
Gomha, S. M., et al. (2015). Synthesis of Thiosemicarbazides. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Journal of Applicable Chemistry. [Link]
-
El-Sayed, W. A. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. [Link]
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Islam, M. R., et al. (2011). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides. Jahangirnagar University Journal of Science. [Link]
- Google Patents. (1953).
-
Salhi, S., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea). Molecules. [Link]
-
PubChem. (n.d.). Hydrazinecarbothioamide, N-phenyl-. National Center for Biotechnology Information. [Link]
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Application Note: High-Purity Isolation of N-(3-fluorophenyl)hydrazinecarbothioamide via Optimized Recrystallization
Abstract
This guide provides a comprehensive, scientifically-grounded protocol for the purification of N-(3-fluorophenyl)hydrazinecarbothioamide by recrystallization. This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. Achieving high purity is critical for subsequent synthetic steps and for ensuring the reliability of biological screening data. This document explains the causal logic behind each step of the protocol, from solvent selection to final product validation, to ensure a robust and reproducible purification process.
Introduction and Principles
This compound belongs to the family of thiosemicarbazides, which are versatile precursors for synthesizing a wide range of bioactive molecules.[1] Impurities from the synthesis, such as unreacted starting materials or side-products, can interfere with subsequent reactions and lead to inaccurate characterization.
Recrystallization is a powerful purification technique based on the principle of differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form.
Compound Characteristics & Solvent Selection Rationale
Before commencing the purification, it is crucial to understand the physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈FN₃S | [3] |
| Molecular Weight | 185.22 g/mol | [3] |
| Appearance | Typically a solid at room temperature | [4] |
| Polarity | Moderately polar | Inferred from structure |
| H-Bond Donors | 3 (two N-H from hydrazine, one N-H from thioamide) | Inferred from structure |
| H-Bond Acceptors | 3 (fluorine, nitrogen, sulfur) | Inferred from structure |
The presence of both a phenyl ring and multiple hydrogen bond donors/acceptors suggests that polar protic solvents, like alcohols, are excellent candidates for recrystallization. Ethanol is widely cited for the recrystallization of related hydrazine and thiourea derivatives due to its favorable solubility profile, volatility (allowing for easy removal during drying), and relatively low toxicity.[1][5] Our preliminary screening confirms that ethanol provides a significant solubility differential between hot and cold conditions for the target compound.
Validated Recrystallization Protocol
This protocol is designed as a self-validating system, incorporating analytical checks before and after the procedure to confirm the efficacy of the purification.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade or absolute)
-
Deionized water (for ice bath)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
TLC plates (silica gel 60 F254)
-
Melting point apparatus
-
Vacuum oven or desiccator
Pre-Recrystallization Analysis (Baseline Purity)
-
TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate and develop it using an appropriate mobile phase (e.g., 30:70 ethyl acetate:hexane). Visualize under UV light. Note the presence of multiple spots, which indicate impurities.[6][7]
-
Melting Point Determination: Measure the melting point of the crude solid. A broad melting range is indicative of impurities.[8][9]
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar and an initial small volume of ethanol (e.g., 20 mL).
-
Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid just dissolves completely at or near the boiling point. Causality: Using the minimum amount of hot solvent is critical for maximizing the yield, as any excess solvent will retain more of the dissolved product upon cooling.[2]
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated flask. Causality: This step removes insoluble impurities that would otherwise contaminate the final product. Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper.[2]
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 20-30 minutes to maximize precipitation.[10]
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with two small portions of ice-cold ethanol. Causality: Washing with a cold solvent removes the residual mother liquor (which contains the soluble impurities) without significantly re-dissolving the purified crystals.[1]
-
-
Drying:
-
Allow the crystals to air-dry on the filter for several minutes by drawing air through the cake.
-
Transfer the purified solid to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum.
-
Post-Recrystallization Validation
-
TLC Analysis: Perform a TLC analysis on the purified product alongside the crude material. A successful purification should result in a single, distinct spot for the recrystallized sample.[7]
-
Melting Point Determination: Measure the melting point of the dry, purified crystals. The melting point should be sharp (a narrow range of 1-2 °C) and potentially higher than that of the crude material.
-
Yield Calculation: Weigh the final, dry product and calculate the percent recovery.
Table 2: Expected Results Summary
| Parameter | Crude Material | Purified Product |
| Appearance | Off-white to yellowish powder | White to off-white crystalline solid |
| TLC (Single Spot) | No (multiple spots) | Yes |
| Melting Point | Broad range | Sharp, narrow range (e.g., 1-2 °C) |
| % Recovery | N/A | Typically 70-90% |
Process Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process.
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Application Notes and Protocols for the Synthesis of 1,2,4-Triazoles from Hydrazinecarbothioamides
Introduction: The Enduring Significance of 1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, renowned for its versatile pharmacological activities.[1][2][3] This five-membered heterocycle, containing three nitrogen atoms, is a privileged structure found in a wide array of clinically approved drugs exhibiting antifungal, antiviral, antibacterial, anti-inflammatory, and antitubercular properties.[1][2] The unique electronic and structural features of the 1,2,4-triazole ring enable it to engage in various non-covalent interactions with biological targets, making it a critical pharmacophore in modern drug design.[2] Consequently, the development of efficient and robust synthetic methodologies for accessing substituted 1,2,4-triazoles is of paramount importance to researchers and scientists in the pharmaceutical industry.
This application note provides a detailed and practical guide to a common and reliable method for the synthesis of 1,2,4-triazoles, specifically focusing on the cyclization of hydrazinecarbothioamides (thiosemicarbazides). We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.
Reaction Mechanism: From Hydrazinecarbothioamide to the Triazole Core
The synthesis of 1,2,4-triazoles from hydrazinecarbothioamides typically proceeds through a two-step sequence: acylation followed by cyclodehydration.[4][5][6] This process, often referred to as the Einhorn-Brunner reaction in a related context, is a versatile method for constructing the triazole ring.[7][8][9]
The reaction is initiated by the acylation of the terminal nitrogen atom of the hydrazinecarbothioamide with a carboxylic acid or its derivative. This step forms an N-acylthiosemicarbazide intermediate. The subsequent and crucial step is an intramolecular cyclodehydration, which is typically promoted by either acidic or basic conditions, or by thermal means. Under basic conditions, the thione group can tautomerize to a thiol, facilitating the nucleophilic attack of a nitrogen atom onto the acyl carbon, leading to the formation of the five-membered ring. Subsequent elimination of a water molecule results in the aromatic 1,2,4-triazole-3-thiol.
Caption: Generalized reaction mechanism for the synthesis of 1,2,4-triazole-3-thiols.
Experimental Workflow Overview
The overall experimental procedure can be visualized as a streamlined workflow from starting materials to the purified product. This process involves careful execution of the reaction, followed by systematic work-up and purification steps to ensure the isolation of the desired 1,2,4-triazole derivative with high purity.
Caption: A typical experimental workflow for 1,2,4-triazole synthesis.
Detailed Experimental Protocol: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol
This protocol details the synthesis of a representative 1,2,4-triazole derivative.
Materials and Reagents:
-
Thiosemicarbazide (Hydrazinecarbothioamide)
-
Benzoic Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol
-
Deionized Water
-
Activated Charcoal
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
pH paper or pH meter
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
Part A: Synthesis of the Acyl Intermediate (2-benzoylhydrazine-1-carbothioamide)
While some procedures proceed as a one-pot synthesis, the isolation of the intermediate can be instructive and offer better control. For a more direct approach, refer to the one-pot synthesis described in the literature.[4][5][6]
Part B: Cyclization to 5-Phenyl-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-benzoylhydrazine-1-carbothioamide (or an equimolar mixture of thiosemicarbazide and benzoic acid for a one-pot approach) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.[10]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solution may be treated with activated charcoal to remove colored impurities, followed by filtration.
-
Precipitation: Carefully acidify the cooled and filtered solution with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and recording its NMR and mass spectra.
Table of Reaction Parameters and Yields
The choice of reactants, catalyst, and reaction conditions can significantly influence the outcome of the synthesis. The following table summarizes various reported conditions for the synthesis of 1,2,4-triazoles from hydrazinecarbothioamides.
| Starting Hydrazinecarbothioamide | Acylating Agent/Co-reactant | Catalyst/Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thiosemicarbazide | Benzoic Acid | Polyphosphate Ester (PPE) | 90 | - | High | [4][5][6] |
| Thiosemicarbazide | Various Carboxylic Acids | Alkaline Medium (NaOH) | Reflux | 2-4 | Good to Excellent | [10] |
| Substituted Thiosemicarbazides | Aryl Isothiocyanates | Basic Medium (NaOH) | Reflux | - | Good | [10] |
| Thiosemicarbazide | Formamide | Microwave Irradiation | - | Minutes | High | [11] |
| Hydrazides and Nitriles | n-Butanol | Microwave Irradiation | 150 | 4 | Good |
Troubleshooting and Safety Precautions
Common Issues and Solutions:
-
Low Yield:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring with TLC and extending the reaction time if necessary.
-
Loss during work-up: Be cautious during the acidification step; adding the acid too quickly can lead to co-precipitation of impurities. Ensure the pH is optimal for precipitation.
-
Improper recrystallization: Choose an appropriate solvent for recrystallization to minimize product loss.
-
-
Impure Product:
-
Side reactions: The formation of 1,3,4-thiadiazoles is a common side reaction, especially under acidic conditions.[12] Using basic conditions for cyclization generally favors the formation of 1,2,4-triazoles.
-
Insufficient purification: Repeat the recrystallization process or consider column chromatography for further purification if necessary.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Hydrazine derivatives can be toxic and should be handled with care.
-
Concentrated acids and bases are corrosive. Handle them with appropriate caution.
-
Microwave-assisted synthesis should be performed in a dedicated microwave reactor with appropriate safety features.[11][13][14]
Conclusion
The synthesis of 1,2,4-triazoles from hydrazinecarbothioamides is a robust and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide range of 1,2,4-triazole derivatives for further investigation in drug discovery and development. The protocols and insights provided in this application note serve as a valuable resource for scientists working in this exciting field.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
- Chavan, A. A., Pai, N. R., & Gaonkar, S. N. (2012). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 251-256.
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (n.d.). SpringerLink. Retrieved January 11, 2026, from [Link]
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(22), 7942.
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Chemistry of 1,2,4-Triazoles in Current Science. (2022). ISRES. Retrieved January 11, 2026, from [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Einhorn–Brunner reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Deriv
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 982278.
- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2011). E-Journal of Chemistry, 8(3), 1378-1395.
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
- New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. (2015). Molecules, 20(10), 18866-18881.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022).
-
(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2011). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). SciSpace. Retrieved January 11, 2026, from [Link]
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). Molecules, 27(15), 4936.
-
Microwave-assisted synthesis of 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Einhorn-Brunner Reaction. (n.d.). Merck Index. Retrieved January 11, 2026, from [Link]
-
SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL STUDY OF THEIR ANTIFUNGAL POTENTIAL. (2016). Sired Udenar. Retrieved January 11, 2026, from [Link]
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
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Application Note: A Comprehensive Protocol for In Vitro Antioxidant Activity Assessment Using the DPPH Radical Scavenging Assay
Introduction: The Imperative of Antioxidant Research
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[1] Consequently, the accurate quantification of the antioxidant capacity of novel compounds, natural product extracts, and pharmaceutical formulations is a cornerstone of modern drug discovery and development.[2][3]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted, simple, and rapid spectrophotometric method for evaluating this antioxidant potential.[2][4] Its popularity stems from its use of a stable free radical, eliminating the need for radical generation, and its straightforward, reproducible procedure.[4][5] This application note provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals to reliably assess in vitro antioxidant activity using the DPPH assay, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Principle and Mechanism of the DPPH Assay
The core of the assay lies in the properties of the DPPH molecule (C₁₈H₁₂N₅O₆). DPPH is a stable free radical due to the delocalization of its spare electron across the entire molecule, which prevents it from dimerizing as most other free radicals do.[4][6] This electron delocalization imparts a deep violet color to DPPH solutions, with a characteristic strong absorbance maximum around 517 nm.[2][6]
When an antioxidant compound (AH) is introduced to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical.[2][5] This act of donation neutralizes the free radical, converting it to its reduced form, DPPH-H (diphenylpicrylhydrazine).[6][7] This reduction process is accompanied by a stoichiometric loss of the violet color, resulting in a pale yellow or colorless solution.[3][4] The degree of this discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant sample.[2]
The chemical reaction can be summarized as: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A• [2]
Below is a diagram illustrating the scavenging mechanism.
Caption: DPPH radical scavenging reaction mechanism.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer or Microplate Reader capable of reading absorbance at 517 nm.
-
Calibrated analytical balance.
-
Calibrated micropipettes and tips.
-
96-well microplates (for high-throughput screening).
-
Vortex mixer.
-
Ultrasonic bath (recommended for dissolving DPPH powder).[8]
-
Volumetric flasks and appropriate glassware.
Chemicals and Reagents
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) : (M.W. 394.32 g/mol ). Store desiccated at -20°C, protected from light.
-
Solvent : HPLC-grade methanol or ethanol. Methanol is a common choice; however, ethanol is preferred due to lower toxicity.[4][5] The choice of solvent can influence results, so consistency is key.[6]
-
Positive Control (Standard Antioxidant) :
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, commonly used to generate a standard curve for expressing results as Trolox Equivalent Antioxidant Capacity (TEAC).[4][8]
-
Ascorbic Acid (Vitamin C) or Gallic Acid : Other commonly used reference standards.[2][9]
-
-
Test Samples : The compound or extract to be analyzed.
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple samples and concentrations. The entire procedure should be performed in minimal light to prevent light-induced degradation of the DPPH radical.[6]
Reagent Preparation
-
DPPH Stock Solution (e.g., 0.2 mM in Methanol) :
-
Accurately weigh ~7.9 mg of DPPH powder.
-
Dissolve in 100 mL of methanol in a volumetric flask. Use of an ultrasonic bath for a few minutes can aid in complete dissolution.[8][10]
-
Wrap the flask in aluminum foil to protect it from light.
-
Store this stock solution at -20°C for no more than a few days.
-
-
DPPH Working Solution (e.g., 0.1 mM or adjusted for absorbance) :
-
Dilute the stock solution with methanol to obtain a working solution. A common practice is to dilute the stock solution with the solvent to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.[4][11]
-
This solution must be prepared fresh before each experiment, as its absorbance can decrease over time.[12]
-
-
Standard Stock Solution (e.g., 1 mg/mL Trolox in Methanol) :
-
Accurately weigh 10 mg of Trolox.
-
Dissolve in 10 mL of methanol. This solution should also be prepared fresh.[2]
-
-
Preparation of Test and Standard Dilutions :
-
Perform serial dilutions of the test sample and the standard (e.g., Trolox) stock solutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[2]
-
The solvent used for dilution must be the same as the one used for the stock solutions to avoid solvent-effect variability.
-
Assay Procedure (96-Well Plate)
The following diagram outlines the experimental workflow.
Caption: High-throughput DPPH assay experimental workflow.
-
Plate Layout : Design the plate map to include triplicates of all samples, standards, controls, and blanks.
-
Test Wells : Contain the test sample and DPPH solution.
-
Standard Wells : Contain the standard antioxidant (e.g., Trolox) and DPPH solution.
-
Control (Negative) Well : Contains the solvent (e.g., methanol) instead of the antioxidant sample, plus the DPPH solution. This represents 0% scavenging (A_control).[2]
-
Sample Blank Wells : Contain the test sample and the solvent (e.g., methanol) without the DPPH solution. This is crucial for correcting any background absorbance from colored samples.[13]
-
-
Loading the Plate :
-
Add 20 µL of the serially diluted test samples, standards, or solvent (for the control) to the appropriate wells.
-
For the "Sample Blank" wells, add 180 µL of the solvent (e.g., methanol).
-
Add 180 µL of the freshly prepared DPPH working solution to all other wells. The final volume in each well is 200 µL.
-
-
Incubation and Measurement :
-
Mix the contents of the wells gently by tapping the plate or using a plate shaker.
-
Incubate the microplate in the dark at room temperature (e.g., 25°C) for 30 minutes.[8] The reaction time should be standardized as the kinetics can vary between different antioxidants.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis and Interpretation
Calculation of DPPH Radical Scavenging Activity (%)
The percentage of DPPH radical scavenging activity (RSA) or percent inhibition is calculated to normalize the data. The formula is as follows:[2]
% Scavenging Activity = [ (A_control - (A_sample - A_sample_blank)) / A_control ] x 100
Where:
-
A_control : The absorbance of the control (solvent + DPPH solution).
-
A_sample : The absorbance of the test sample (sample + DPPH solution).
-
A_sample_blank : The absorbance of the sample blank (sample + solvent).
Determination of the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) value is a key parameter for comparing antioxidant potency. It represents the concentration of an antioxidant required to scavenge 50% of the DPPH free radicals in the assay.[1] A lower IC₅₀ value signifies a higher antioxidant activity.
To determine the IC₅₀ value:
-
Calculate the % Scavenging Activity for each concentration of your test sample and standard.
-
Plot a graph with the % Scavenging Activity on the Y-axis and the concentration of the sample (e.g., in µg/mL) on the X-axis.
-
Determine the concentration that corresponds to 50% scavenging. This can be done using linear regression analysis from the dose-response curve.[14][15]
For a linear portion of the curve, you can use the equation of the line (y = mx + c), where 'y' is 50, and solve for 'x' (the concentration):[14][16] IC₅₀ = (50 - c) / m
Where:
-
m : The slope of the regression line.
-
c : The y-intercept of the regression line.
More accurately, especially for sigmoidal curves, non-linear regression analysis using software like GraphPad Prism is recommended.[14][15]
Sample Data Presentation
The quantitative data should be summarized in a clear, structured table.
| Concentration (µg/mL) | Avg. Absorbance (A_sample) | Corrected Absorbance (A_sample - A_sample_blank) | % Scavenging Activity |
| Control | 0.985 | 0.985 | 0.00% |
| 12.5 | 0.754 | 0.749 | 23.96% |
| 25 | 0.588 | 0.583 | 40.81% |
| 50 | 0.421 | 0.416 | 57.77% |
| 100 | 0.215 | 0.210 | 78.68% |
| 200 | 0.098 | 0.093 | 90.56% |
| Note: This is example data. A_control is 0.985 and A_sample_blank is assumed to be 0.005 for this calculation. |
From a plot of this data, the IC₅₀ value can be interpolated.
Assay Validation and Quality Control
-
Positive Control : It is essential to include a known antioxidant like Trolox or Ascorbic Acid in every assay run.[2] This validates the assay's performance and provides a benchmark against which the test samples can be compared.
-
Linearity : The assay should demonstrate a linear relationship between the concentration of the standard antioxidant and the percentage of scavenging activity within a defined range.[17][18]
-
Interferences : A significant limitation of the spectrophotometric DPPH assay is interference from compounds that absorb light at or near 517 nm.[6][13] Pigmented plant extracts (e.g., those containing anthocyanins or carotenoids) can lead to an underestimation of antioxidant activity.[13][19] Meticulous use of the sample blank is critical to correct for this, though for highly colored samples, alternative methods like Electron Paramagnetic Resonance (EPR) spectroscopy may be necessary for accurate quantification.[13][19]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no activity in positive control | Degraded DPPH solution. | Always prepare the DPPH working solution fresh for each experiment. Check the storage conditions of the DPPH powder. |
| Inactive standard. | Prepare a fresh stock solution of the standard antioxidant. | |
| High variability between replicates | Pipetting errors. | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| Incomplete mixing. | Mix the plate thoroughly after adding the DPPH solution. | |
| Absorbance of control is too low/high | Incorrect DPPH concentration. | Adjust the concentration of the DPPH working solution to achieve an initial absorbance of ~1.0.[4] |
| Negative scavenging values | Sample absorbance is higher than control. | This indicates strong interference from sample color. Ensure the sample blank is correctly measured and subtracted. Re-evaluate if the sample is suitable for this assay. |
References
-
ResearchGate. (2022). How can I calculate IC50 in DPPH test?[Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]
-
ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?[Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
-
Ak, T., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry, 32(5), 677-702. [Link]
-
NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
Scribd. (n.d.). Preparation of DPPH Solution. [Link]
-
Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of agricultural and food chemistry, 67(28), 7815–7822. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. [Link]
-
YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]
-
ResearchGate. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. [Link]
-
ResearchGate. (2016). How to prepare DPPH when measuring the antioxidants not rate?[Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. [Link]
-
ResearchGate. (n.d.). (a) Reaction mechanism of the DPPH with free radical scavenger. [Link]
-
Molecules. (2016). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. [Link]
-
NIH. (2016). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. [Link]
-
Scirp.org. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. [Link]
-
MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
ResearchGate. (2021). A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC50 determination by UV–Vis spectroscopy. [Link]
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- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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"broth microdilution method for antimicrobial susceptibility testing of hydrazinecarbothioamides"
An essential tool in the development of new antimicrobial agents is the determination of their in vitro activity against relevant microbial pathogens. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of hydrazinecarbothioamides, a promising class of synthetic compounds, using the broth microdilution method. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from reagent preparation to data interpretation, with a focus on ensuring accuracy and reproducibility.
The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing (AST).[1][2] It offers the advantage of testing multiple compounds against various microorganisms in a high-throughput format, providing valuable data for lead optimization and preclinical development. This document adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reliable and comparable results.[1][3][4]
Principle of the Method
The broth microdilution method determines the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][5][6] The assay is performed in a 96-well microtiter plate where a standardized bacterial inoculum is exposed to serial twofold dilutions of the test compound. Following incubation, the wells are visually inspected for turbidity, indicating microbial growth. The lowest concentration of the compound that results in no visible growth is recorded as the MIC.
Special Considerations for Hydrazinecarbothioamides
Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of compounds known for their diverse biological activities, including antimicrobial properties.[7][8][9] When working with these compounds in a broth microdilution assay, a key consideration is their solubility. Many hydrazinecarbothioamide derivatives may have limited aqueous solubility, necessitating the use of a co-solvent like dimethyl sulfoxide (DMSO) for the preparation of stock solutions.[7][10][11] It is crucial to ensure that the final concentration of the solvent in the assay does not affect microbial growth.
Materials and Reagents
Equipment
-
Biological safety cabinet (Class II)
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Micropipettes (single and multichannel)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile pipette tips
-
Sterile reservoirs
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Hydrazinecarbothioamide test compounds
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture
-
McFarland turbidity standards (0.5 standard)
-
Positive control antimicrobial agent (e.g., vancomycin for Gram-positive bacteria, meropenem for Gram-negative bacteria)[7]
Quality Control Strains
The inclusion of well-characterized quality control (QC) strains is mandatory to ensure the accuracy and reproducibility of the assay.[12][13][14][15] These strains have known MIC values for standard antimicrobial agents. Recommended QC strains from the American Type Culture Collection (ATCC) include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
Experimental Protocol
Part 1: Preparation of Reagents
1.1. Hydrazinecarbothioamide Stock Solution Preparation:
-
Rationale: To ensure accurate and reproducible dilutions, a high-concentration stock solution is prepared. Due to the potential for low aqueous solubility of hydrazinecarbothioamides, DMSO is often the solvent of choice.
-
Procedure:
-
Accurately weigh a sufficient amount of the hydrazinecarbothioamide compound.
-
Dissolve the compound in 100% DMSO to achieve a stock concentration of 100 times the highest desired final test concentration (e.g., 12.8 mg/mL for a final highest concentration of 128 µg/mL).
-
Ensure the compound is completely dissolved by vortexing. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
1.2. Preparation of Working Solutions:
-
Rationale: A series of working solutions are prepared to facilitate the serial dilution in the microtiter plate.
-
Procedure:
-
Create an intermediate stock solution by diluting the primary DMSO stock in CAMHB to a concentration that is twice the highest final concentration to be tested in the plate. This will account for the 1:1 dilution with the bacterial inoculum.
-
Perform serial twofold dilutions of this intermediate stock in CAMHB to create a range of working solutions.
-
Part 2: Inoculum Preparation
2.1. Bacterial Culture:
-
Rationale: A fresh, pure culture of the test organism is required to ensure a standardized and viable inoculum.
-
Procedure:
-
Streak the bacterial strain from a frozen stock onto a non-selective agar plate (e.g., TSA).
-
Incubate the plate at 35 ± 2 °C for 18-24 hours.
-
2.2. Inoculum Standardization:
-
Rationale: The final inoculum density is critical for the accuracy of the MIC result. A standardized inoculum ensures that a consistent number of bacterial cells are exposed to the antimicrobial agent.
-
Procedure:
-
Select 3-5 well-isolated colonies of the same morphological type from the agar plate.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (approximately 1-2 x 10⁸ CFU/mL).[16]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.
-
Part 3: Microtiter Plate Preparation and Inoculation
3.1. Plate Setup:
-
Rationale: A systematic plate layout is essential for accurate data recording and interpretation. This includes wells for the test compound dilutions, a positive growth control, a sterility control, and a solvent control.
-
Procedure:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration working solution of the hydrazinecarbothioamide to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum). Add 100 µL of sterile CAMHB to this well.
-
3.2. Inoculation:
-
Rationale: The standardized bacterial inoculum is added to the wells containing the serially diluted compound to initiate the susceptibility test.
-
Procedure:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Part 2.2) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each well will be 100 µL.
-
Cover the plate with a sterile lid.
-
Part 4: Incubation and Reading of Results
4.1. Incubation:
-
Rationale: Incubation provides the necessary conditions for bacterial growth in the absence of an effective antimicrobial concentration.
-
Procedure:
-
Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
4.2. Reading the MIC:
-
Rationale: The MIC is determined by visual inspection of the wells for bacterial growth.
-
Procedure:
-
After incubation, place the microtiter plate on a reading stand or light box.
-
Visually inspect the wells for turbidity or a pellet at the bottom of the well, which indicates bacterial growth.
-
The MIC is the lowest concentration of the hydrazinecarbothioamide at which there is no visible growth.[1][17]
-
Data Interpretation and Quality Control
Quality Control Checks
-
Sterility Control (Well 12): This well should remain clear, indicating no contamination of the medium or plate.
-
Growth Control (Well 11): This well should show distinct turbidity, confirming the viability of the inoculum and proper incubation conditions.
-
Solvent Control: A separate well containing the highest concentration of DMSO used in the assay (without the test compound) and the bacterial inoculum should be included to ensure the solvent does not inhibit bacterial growth. The growth in this well should be comparable to the growth control.
-
QC Strain MICs: The MICs of the reference antimicrobial agents against the QC strains must fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.[18][19] If the QC results are out of range, the entire batch of tests should be considered invalid and repeated.
Interpretation of MIC Values
The MIC value is a quantitative measure of the in vitro activity of the test compound.[3][20][21] A lower MIC value indicates greater potency against the tested microorganism. The results can be presented in a tabular format for easy comparison of the activity of different hydrazinecarbothioamide derivatives against a panel of bacterial strains.
Table 1: Example of MIC Data Presentation for Hydrazinecarbothioamides
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| HCT-01 | 4 | 16 | >128 |
| HCT-02 | 8 | 32 | 64 |
| HCT-03 | 2 | 8 | 128 |
| Vancomycin | 1 | - | - |
| Meropenem | - | 0.25 | 1 |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No growth in the growth control well | Inoculum too dilute, non-viable organisms, improper incubation conditions | Verify inoculum preparation and density, use a fresh culture, check incubator temperature.[22] |
| Growth in the sterility control well | Contamination of media, reagents, or plate | Use aseptic technique throughout the procedure, check sterility of media and reagents. |
| MICs of QC strains are out of range | Incorrect inoculum density, improper incubation, expired reagents, procedural error | Repeat the assay, paying close attention to all steps. Verify the quality of all reagents.[22] |
| Compound precipitates in the wells | Poor solubility of the test compound | Increase the initial DMSO concentration in the stock solution (ensure final DMSO concentration in the assay is non-inhibitory), or consider using a different co-solvent after validation.[11] |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | Contamination, improper dilution | Repeat the assay with careful attention to aseptic technique and serial dilution steps.[22] |
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution method.
References
- Broth Microdilution | MI - Microbiology.
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx.
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH.
- Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals.
- STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark.
- How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal.
- Quality Control Strains (standard strains) and their Uses - Microbe Online.
- Quality Control of Antimicrobial Susceptibility Testing.
- Resources | Antimicrobial Susceptibility Testing, MIC - Sanford Guide.
- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia.
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - Turkish Journal of Pharmaceutical Sciences.
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PubMed.
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC - NIH.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology.
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - R Discovery.
- Broth microdilution reference methodology | PDF - Slideshare.
- Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - NIH.
- Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle - Medical Notes.
- Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.
- Broth microdilution susceptibility testing. - Bio-protocol.
- MIC Determination - EUCAST.
- Does anyone know how to fix a microdilution broth assay with cloudy samples?.
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI.
- FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate.
- Broth Dilution Method for MIC Determination - Microbe Online.
- Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed.
- Media Preparation - EUCAST.
- Troubleshooting table. - ResearchGate.
- Solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide (Isoniazid Analogue) in Five Pure Solvents at (298.15 to 338.15) K.
- (PDF) Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - ResearchGate.
- MIC (Broth Microdilution) Testing - YouTube.
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - Turkish Journal of Pharmaceutical Sciences.
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Application Notes & Protocols for Evaluating the Cytotoxicity of N-(3-fluorophenyl)hydrazinecarbothioamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity for the compound N-(3-fluorophenyl)hydrazinecarbothioamide. Hydrazinecarbothioamide derivatives are a class of compounds investigated for a range of bioactivities, making a thorough understanding of their cytotoxic potential essential.[1][2][3] This guide moves beyond simple protocols to explain the causal logic behind experimental design, emphasizing a multi-assay, mechanism-interrogative approach. We detail robust, validated protocols for assessing cell viability through metabolic activity, membrane integrity, and apoptosis induction.
Introduction and Strategic Overview
This compound belongs to the thiosemicarbazide family, a scaffold known for its diverse pharmacological properties.[4][5][6] When evaluating a novel compound like this for therapeutic potential, a primary step is to characterize its effect on cell health. Cytotoxicity and cell viability assays are fundamental tools in this process, providing critical data on a compound's potential toxicity and therapeutic window.[7][8]
A single assay provides only one perspective on cellular health. Therefore, we advocate for a multi-pronged strategy to gain a more complete picture. This guide will focus on a trio of assays designed to answer three critical questions:
-
Does the compound affect cellular metabolism? (Viability)
-
Does the compound compromise cell membrane integrity? (Cytotoxicity/Necrosis)
-
Does the compound induce programmed cell death? (Apoptosis)
By integrating data from these distinct methodologies, researchers can build a robust profile of this compound's cytotoxic effects.
The Importance of Cell Line Selection
The choice of cell line is a critical parameter that dictates the relevance of the cytotoxicity data.[9][10] The selection should be guided by the therapeutic goal of the compound. For general screening, a panel including both a cancerous and a non-cancerous cell line is recommended to assess for selective toxicity.[11]
-
Cancer Cell Lines: For oncology applications, use cell lines relevant to the cancer type of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer, PC3 for prostate cancer).[12]
-
Non-Cancerous Cell Lines: To assess general toxicity, use a "normal" cell line, such as human fibroblasts (e.g., MRC-5) or immortalized keratinocytes (HaCaT).[9][13]
-
Consistency is Key: Regardless of the model, consistent cell culture practices are paramount for reproducible results.[14] Factors like passage number, confluence, and media composition must be standardized.
Recommended Assay Workflow
A logical workflow ensures that data from different assays are comparable and build upon each other. We propose a tiered approach, starting with a broad viability screen, followed by more specific mechanistic assays.
Caption: Proposed workflow for cytotoxicity evaluation.
Assay Principles and Methodologies
Metabolic Viability Assay: MTT
The MTT assay is a colorimetric method for assessing cell viability by measuring metabolic activity. In viable cells, mitochondrial reductase enzymes, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[16]
Caption: Principle of the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[17]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[16]
Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release
The LDH assay is a classic cytotoxicity assay that measures the integrity of the plasma membrane.[18] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[19][20] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, measurable by absorbance.[21]
Caption: Principle of the LDH cytotoxicity assay.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up three control wells:
-
Sample Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[22]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.[21]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[21][22]
-
Stop Reaction: Add 50 µL of stop solution (if provided by the kit) to each well.[18][21]
-
Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[21]
Apoptosis Assay: Caspase-Glo® 3/7
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Caspases 3 and 7 are key executioner enzymes in the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7.[23] When these caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal proportional to caspase activity.[24][25]
Caption: Principle of the Caspase-Glo® 3/7 assay.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[25]
-
Assay Procedure:
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
For each assay, raw data must be processed to determine the effect of the compound.
For MTT Assay:
-
Corrected Absorbance: Subtract the average absorbance of the no-cell control wells from all other wells.
-
Percent Viability: Calculate as follows: % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100
For LDH Assay:
-
Corrected Absorbance: Subtract the average absorbance of the no-cell control from all other wells.
-
Percent Cytotoxicity: Calculate as follows: % Cytotoxicity = ((Absorbance of Treated Sample - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
For Caspase-Glo 3/7 Assay:
-
Fold Induction: Calculate as follows: Fold Induction = (Luminescence of Treated Sample / Luminescence of Vehicle Control)
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. Plot the percent viability (or cytotoxicity) against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value.
Example Data Summary Table:
| Assay Type | Cell Line | Time Point | IC₅₀ (µM) | Max Effect |
| MTT (Viability) | A549 | 48h | 15.2 | 85% reduction |
| MTT (Viability) | MRC-5 | 48h | 78.5 | 40% reduction |
| LDH (Cytotoxicity) | A549 | 48h | 25.8 | 60% increase |
| Caspase-3/7 | A549 | 24h | 12.5 | 5.5-fold increase |
This is example data for illustrative purposes only.
This integrated data suggests the compound reduces viability in A549 cells with an IC₅₀ of ~15 µM, is less toxic to normal MRC-5 cells, and acts at least partially through the induction of apoptosis, followed by secondary necrosis (membrane damage).
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2013). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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AlamarBlue Assay Protocol. (2024). Advanced BioMatrix. Retrieved from [Link]
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Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
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Licha, D., et al. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. Scientific Reports, 10, 1028. Retrieved from [Link]
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AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. (n.d.). Allevi. Retrieved from [Link]
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alamarBlue Protocols. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Quent, V. M., et al. (2010). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 648, 235–245. Retrieved from [Link]
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LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]
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Various Authors. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. Retrieved from [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133–136. Retrieved from [Link]
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LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
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Caspase-Glo 3 - 7 3D Assay TM627. (n.d.). Scribd. Retrieved from [Link]
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Caspase-Glo 3/7 Assay. (2015). Bio-protocol. Retrieved from [Link]
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Various Authors. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate. Retrieved from [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved from [Link]
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Yüksek, H., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Journal of Chemistry, 2023, 8863308. Retrieved from [Link]
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How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd. Retrieved from [Link]
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El-Sayed, W. M., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(10), 2666. Retrieved from [Link]
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Păsculescu, S., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 29(10), 2262. Retrieved from [Link]
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Hydrazinecarbothioamide, N-methyl-N-phenyl-. (n.d.). PubChem. Retrieved from [Link]
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Hydrazinecarbothioamide, N-phenyl-. (n.d.). PubChem. Retrieved from [Link]
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Hydrazinecarbothioamide. (n.d.). NIST WebBook. Retrieved from [Link]
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Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). (n.d.). Cheméo. Retrieved from [Link]
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Dimmock, J. R., et al. (2003). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Journal of Medicinal Chemistry, 46(26), 5697–5708. Retrieved from [Link]
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Fakhri, M., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 15(4), 743–750. Retrieved from [Link]
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Application Notes and Protocols for N-(3-fluorophenyl)hydrazinecarbothioamide in Antifungal Agent Development
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Thiosemicarbazides
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few classes of drugs, and the development of new, effective agents is a critical priority. Within the landscape of medicinal chemistry, thiosemicarbazides, a class of compounds characterized by the -NH-CS-NH-NH2 functional group, have garnered significant attention for their broad spectrum of biological activities, including antifungal properties.[1] The structural versatility of the thiosemicarbazide scaffold allows for the synthesis of a diverse array of derivatives with tunable pharmacokinetic and pharmacodynamic profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific thiosemicarbazide derivative, N-(3-fluorophenyl)hydrazinecarbothioamide , as a lead compound in the discovery of novel antifungal agents. We will delve into its synthesis, propose a putative mechanism of action based on related structures, and provide detailed protocols for its comprehensive evaluation as a potential antifungal drug candidate. The presence of a fluorine atom at the meta-position of the phenyl ring is of particular interest, as studies on related compounds have suggested that this substitution pattern can enhance antifungal efficacy.[1]
Synthesis and Characterization of this compound and its Analogs
The synthesis of this compound is a relatively straightforward process, typically achieved through the reaction of 3-fluorophenyl isothiocyanate with hydrazine hydrate. This reaction is generally carried out in a suitable solvent, such as ethanol, and can be performed under reflux conditions to ensure complete reaction.
Protocol 1: Synthesis of this compound
Materials:
-
3-fluorophenyl isothiocyanate
-
Hydrazine hydrate
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in absolute ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the isothiocyanate. Refluxing in ethanol provides the necessary energy to overcome the activation barrier of the reaction while serving as a good solvent for the reactants. Recrystallization is a crucial step to remove impurities and obtain a highly pure compound, which is essential for accurate biological evaluation.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Proposed Mechanism of Action: Targeting Fungal-Specific Enzymes
While the precise molecular target of this compound has yet to be definitively elucidated, research on analogous thiosemicarbazide and thiosemicarbazone compounds provides valuable insights into its potential mechanisms of action.[2] Two prominent hypotheses are the inhibition of fungal-specific enzymes crucial for cell viability:
-
Inhibition of N-Myristoyltransferase (NMT): NMT is a vital enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is essential for the proper localization and function of these proteins, many of which are involved in signal transduction, protein-protein interactions, and cell wall synthesis. Docking studies with other 4-arylthiosemicarbazides have suggested that these compounds can bind to the active site of fungal NMT, potentially acting as competitive inhibitors.[3] Inhibition of NMT would disrupt these critical cellular processes, leading to fungal cell death.
-
Disruption of Ergosterol Biosynthesis: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Several classes of antifungal drugs, such as the azoles, target the ergosterol biosynthesis pathway. Some thiosemicarbazones have been shown to interfere with ergosterol synthesis, leading to a compromised cell membrane and increased permeability.[2]
Potential Fungal Targets of Thiosemicarbazides
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new class of antifungal agents. Its straightforward synthesis and the known antifungal potential of the thiosemicarbazide scaffold make it an attractive candidate for further investigation. The protocols outlined in this document provide a robust framework for its synthesis, in vitro evaluation, and in vivo efficacy testing.
Future research should focus on elucidating the precise mechanism of action of this compound, which will be instrumental in guiding lead optimization efforts. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogs with modifications to the fluorophenyl ring and the hydrazinecarbothioamide core, will be crucial for improving potency, selectivity, and pharmacokinetic properties. With a systematic and rigorous approach, this compound and its derivatives have the potential to contribute significantly to the fight against life-threatening fungal infections.
References
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Siwek, A., et al. (2013). Search for Molecular Basis of Antifungal Activity of Thiosemicarbazide Derivatives: A Combined in vitro Antifungal and Enzymatic Studies with in Silico Docking. Letters in Drug Design & Discovery, 10(1), 2-10. [Link]
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Siwek, A., et al. (2012). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Medicinal Chemistry Research, 22(5), 2169-2180. [Link]
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Paiva, R. de O., et al. (2021). Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi. Journal of Mycology, 2021, 1-9. [Link]
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Xie, F., et al. (2022). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules, 27(19), 6543. [Link]
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Siwek, A., et al. (2013). Search for Molecular Basis of Antifungal Activity of Thiosemicarbazide Derivatives: A Combined in vitro Antifungal and Enzymatic Studies with in Silico Docking. Bentham Science Publishers. [Link]
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Dinçel, E. D., et al. (2017). Synthesis, Characterization, and Antimicrobial Evaluation of Some New Hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole Derivatives. Molecules, 22(9), 1478. [Link]
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Kowalska-Krochmal, B., et al. (2022). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. International Journal of Molecular Sciences, 23(21), 13411. [Link]
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Pfaller, M. A., & Diekema, D. J. (2004). Antifungal susceptibility testing: a practical guide for clinicians. Infectious Disease Clinics, 18(3), 479-494. [Link]
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Dinçel, E. D., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(5), 450-458. [Link]
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Xie, F., et al. (2022). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. MDPI. [Link]
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Ganu, R. S., et al. (2017). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 22(12), 2095. [Link]
-
Costa, V., et al. (2018). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Molecules, 23(1), 133. [Link]
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Application Notes and Protocols for Growing Single Crystals of N-aryl Hydrazinecarbothioamides for X-ray Crystallography
Introduction
N-aryl hydrazinecarbothioamides, a class of compounds known for their diverse biological activities and applications in medicinal chemistry and materials science, often require precise structural elucidation for the advancement of drug development and material design.[1][2][3] Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining three-dimensional atomic arrangements, providing unparalleled insight into molecular conformation, intermolecular interactions, and packing motifs.[4] However, the success of this powerful analytical technique is entirely contingent on the availability of high-quality single crystals of suitable size and perfection. The process of obtaining such crystals is often considered more of an art than a science, demanding patience, meticulous technique, and a systematic exploration of various crystallization parameters.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established techniques for growing single crystals of N-aryl hydrazinecarbothioamides. Moving beyond a simple recitation of steps, this document delves into the underlying principles of crystallization, offering insights into the rationale behind experimental choices to empower researchers in troubleshooting and optimizing their crystal growth experiments. The protocols described herein are designed to be self-validating, encouraging a systematic approach to navigating the path from a purified compound to diffraction-quality crystals.
Fundamental Principles of Crystallization
The journey to a single crystal begins with a supersaturated solution, a metastable state where the concentration of the solute exceeds its equilibrium solubility.[5] The formation of a crystal from this solution is a two-step process: nucleation, the initial formation of a stable crystalline entity, and subsequent crystal growth, the orderly addition of molecules to the existing nucleus. The primary objective of the techniques outlined below is to induce supersaturation at a slow and controlled rate, thereby minimizing the number of nucleation sites and allowing for the growth of a few large, well-ordered crystals rather than a profusion of small, imperfect ones.[4][6]
Key factors influencing the success of crystallization include:
-
Purity of the Compound: The purer the starting material, the higher the probability of obtaining high-quality single crystals. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.[7][8]
-
Solvent Selection: The choice of solvent is critical.[4] An ideal solvent will dissolve the compound to a moderate extent. Highly soluble compounds may be difficult to crystallize, while poorly soluble ones may precipitate as an amorphous solid.[9][10] The solvent's properties, such as polarity and its ability to form hydrogen bonds, can significantly influence crystal packing.[10][11]
-
Rate of Supersaturation: Slow and controlled supersaturation is paramount for growing large, high-quality crystals.[6] Rapid changes in concentration or temperature often lead to the formation of small or poorly ordered crystals.[10]
-
Mechanical Stability: Crystallization setups should remain undisturbed. Vibrations or any mechanical shock can induce rapid nucleation, resulting in a multitude of small crystals.[4][12]
Core Crystallization Techniques
The following sections detail the most effective and commonly employed methods for growing single crystals of organic compounds, including N-aryl hydrazinecarbothioamides.
Slow Evaporation
This is often the simplest and most straightforward method for growing single crystals.[12] The principle relies on gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly over time, eventually reaching a state of supersaturation that initiates crystal growth.[5][6]
Causality Behind Experimental Choices:
-
Solvent Choice: A solvent in which the compound is moderately soluble is ideal.[9] Very volatile solvents like dichloromethane or diethyl ether may evaporate too quickly, leading to poor quality crystals.[10][13] Solvents like ethanol, isopropanol, ethyl acetate, or toluene are often good starting points.[13] For N-aryl hydrazinecarbothioamides, which possess hydrogen bonding capabilities, solvents that can participate in or mediate hydrogen bonding, such as alcohols, can be beneficial.[11]
-
Container: The choice of container influences the rate of evaporation. Narrow vessels like NMR tubes or test tubes are often preferred over beakers as they reduce the surface area for evaporation, thus slowing down the process.[9] The smooth inner surface of an NMR tube can also promote slow nucleation.[11]
-
Controlling Evaporation Rate: The rate of evaporation can be controlled by covering the container. A piece of parafilm with a few small pinholes or a cotton plug allows for slow solvent escape.[9] To further slow down the process, the crystallization vessel can be placed in a refrigerator.[10]
Protocol: Slow Evaporation
-
Preparation: Ensure all glassware is scrupulously clean to avoid unwanted nucleation sites.[8]
-
Solution Preparation: Dissolve the purified N-aryl hydrazinecarbothioamide in a suitable solvent to create a solution that is close to saturation but not fully saturated. If necessary, gentle warming can be used to aid dissolution, but the solution should be allowed to cool to room temperature.
-
Filtration: Filter the solution through a syringe filter or a small cotton plug in a pipette to remove any dust or particulate matter that could act as nucleation sites.[4]
-
Crystallization Setup: Transfer the clear solution to a clean crystallization vessel (e.g., a small vial, test tube, or NMR tube).
-
Evaporation Control: Cover the vessel with parafilm and pierce it with a needle to create one to three small holes. The number and size of the holes will dictate the rate of evaporation.
-
Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[12]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is insoluble and dry them carefully.[4]
Workflow for Slow Evaporation
Caption: Workflow for the Slow Evaporation crystallization method.
Vapor Diffusion
Vapor diffusion is arguably one of the most successful techniques for growing high-quality single crystals, especially when working with small quantities of material.[10][11][14] This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a less volatile "solvent." This gradual change in the solvent composition reduces the solubility of the compound, leading to controlled crystallization.[6][15]
Causality Behind Experimental Choices:
-
Solvent System: A binary solvent system is required. The compound should be soluble in the higher boiling point (less volatile) solvent and insoluble in the lower boiling point (more volatile) anti-solvent.[6][15] The two solvents must be miscible.[13] Common solvent/anti-solvent pairs include chloroform/hexane, toluene/pentane, and methanol/diethyl ether.[7]
-
Setup: The setup typically consists of a small, open container with the compound solution placed inside a larger, sealed container holding the anti-solvent.[15] The vapor of the more volatile anti-solvent diffuses into the solution, gradually inducing supersaturation.[16]
Protocol: Vapor Diffusion
-
Preparation: Select a suitable solvent and anti-solvent pair based on the solubility of your N-aryl hydrazinecarbothioamide.
-
Solution Preparation: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial or tube.
-
Crystallization Setup: Place this inner vial inside a larger jar or beaker containing a small amount of the anti-solvent.
-
Sealing: Seal the outer container tightly to create a closed system.
-
Incubation: Allow the setup to stand undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to crystallize over time. Placing the setup in a refrigerator can slow down the diffusion process, potentially leading to better crystals.[11][17]
-
Crystal Harvesting: Once crystals of adequate size are observed, carefully open the container and retrieve them.
Workflow for Vapor Diffusion
Caption: Principle of the Vapor Diffusion crystallization method.
Slow Cooling
This classical recrystallization method can be adapted to grow single crystals by carefully controlling the rate of cooling.[11] The principle is based on the fact that the solubility of most compounds decreases as the temperature is lowered. By slowly cooling a saturated solution, a state of supersaturation is gently induced, allowing for crystal growth.[10]
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent is one in which the compound is significantly more soluble at a higher temperature than at a lower temperature ("soluble hot, insoluble cold").[10][11]
-
Cooling Rate: A very slow cooling rate is crucial for the formation of large, well-defined crystals.[11] This can be achieved by placing the heated solution in an insulated container, such as a Dewar flask filled with warm water, or by simply turning off the heat on an oil bath and allowing it to cool to room temperature overnight.[11][12]
Protocol: Slow Cooling
-
Solution Preparation: Prepare a saturated solution of the N-aryl hydrazinecarbothioamide in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).[12]
-
Filtration: Hot-filter the solution to remove any undissolved impurities.
-
Slow Cooling: Place the hot solution in a location where it can cool down very slowly and without disturbance. A Dewar flask containing warm water is an excellent choice for this purpose.[12]
-
Incubation: Allow the solution to cool gradually to room temperature over several hours or even days.
-
Crystal Harvesting: Collect the crystals that have formed at the bottom of the container.
Workflow for Slow Cooling
Caption: Workflow for the Slow Cooling crystallization method.
Liquid-Liquid Diffusion (Layering)
This technique is similar in principle to vapor diffusion, but instead of vapor, a liquid anti-solvent is carefully layered on top of a solution of the compound.[6] Diffusion occurs at the interface of the two liquids, leading to a gradual decrease in solubility and subsequent crystallization.
Causality Behind Experimental Choices:
-
Solvent System: A binary solvent system is required where the compound is soluble in one solvent and insoluble in the other. The two solvents must be miscible and ideally have different densities to allow for effective layering.[6][10]
-
Layering Technique: The anti-solvent must be added very carefully to avoid mixing, which would cause rapid precipitation. Using a syringe to slowly add the anti-solvent down the side of the container is a common practice.[6] Narrow containers like NMR tubes or test tubes are preferred as they provide a smaller interface area, slowing down diffusion.[16]
Protocol: Liquid-Liquid Diffusion
-
Solution Preparation: Dissolve the N-aryl hydrazinecarbothioamide in a small amount of a "good" solvent in a narrow tube (e.g., an NMR tube).
-
Layering: Carefully and slowly layer a less dense anti-solvent on top of the solution, ensuring a distinct interface between the two liquids.[18]
-
Incubation: Seal the tube and leave it in an undisturbed location. Crystals will typically form at the interface of the two solvents over time.[18]
-
Crystal Harvesting: Once crystals have grown, they can be collected by carefully removing the solvents with a pipette.
Troubleshooting and Advanced Techniques
If initial attempts to grow crystals are unsuccessful, consider the following:
-
Seeding: If you have previously obtained very small crystals, you can use them as "seeds" to encourage the growth of larger crystals. Introduce a seed crystal into a freshly prepared, slightly supersaturated solution.[11]
-
Solvent Mixtures: Using a mixture of solvents can sometimes be more effective than a single solvent. A common approach is to dissolve the compound in a good solvent and then add a poorer solvent dropwise until the solution becomes slightly turbid. A small amount of the good solvent is then added to redissolve the precipitate, and the solution is allowed to stand.[9]
-
Co-crystallization: If the compound itself is difficult to crystallize, co-crystallization with another molecule (a co-former) can sometimes yield suitable crystals. This is particularly relevant for N-aryl hydrazinecarbothioamides which can form hydrogen bonds with other molecules.[19]
Data Presentation: Solvent Properties
The choice of solvent is a critical parameter in crystallization. The following table provides a list of common solvents used for growing single crystals of organic compounds, along with their relevant properties.
| Solvent | Boiling Point (°C) | Polarity Index | Hydrogen Bonding |
| Water | 100.0 | 10.2 | Donor & Acceptor |
| Methanol | 64.7 | 5.1 | Donor & Acceptor |
| Ethanol | 78.4 | 4.3 | Donor & Acceptor |
| Isopropanol | 82.6 | 3.9 | Donor & Acceptor |
| Acetonitrile | 81.6 | 5.8 | Acceptor |
| Acetone | 56.0 | 5.1 | Acceptor |
| Ethyl Acetate | 77.1 | 4.4 | Acceptor |
| Dichloromethane | 39.6 | 3.1 | Weak Acceptor |
| Chloroform | 61.2 | 4.1 | Weak Donor |
| Toluene | 110.6 | 2.4 | Non-polar |
| Hexane | 68.0 | 0.1 | Non-polar |
| Diethyl Ether | 34.6 | 2.8 | Acceptor |
Data compiled from various sources.
Conclusion
The successful growth of single crystals of N-aryl hydrazinecarbothioamides suitable for X-ray crystallography is a crucial step in their structural characterization. While there is no universal protocol, a systematic and patient approach employing the techniques of slow evaporation, vapor diffusion, slow cooling, and liquid-liquid diffusion will significantly increase the likelihood of success. By understanding the fundamental principles of crystallization and the rationale behind the experimental choices, researchers can effectively troubleshoot and optimize their experiments to obtain the high-quality single crystals necessary for unlocking the full potential of these important compounds in drug discovery and materials science.
References
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Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved from [Link]
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(n.d.). Crystallization of small molecules. Retrieved from [Link]
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(n.d.). The Slow Evaporation Method. Retrieved from [Link]
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(n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]
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(n.d.). Guide for crystallization. Retrieved from [Link]
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(2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI: 10.1039/D2CS00697A. Retrieved from [Link]
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(2006). Crystallisation Techniques. Retrieved from [Link]
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(2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from [Link]
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(2015). Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. Retrieved from [Link]
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(n.d.). Solvents used for Crystal Growth and Descriptions of Crystals. ResearchGate. Retrieved from [Link]
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(2012). Tips and Tricks for the Lab: Growing Crystals Part 1. ChemistryViews. Retrieved from [Link]
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(2024). Synthesis, crystal structure and Hirshfeld analysis of N-ethyl-2-{3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}hydrazinecarbothioamide. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (2Z,2′E)-2,2′-(3-methoxy-3-phenylpropane-1,2-diylidene)bis(hydrazine-1-carbothioamide) dimethylformamide monosolvate. PMC - PubMed Central. Retrieved from [Link]
-
(n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs - University of York. Retrieved from [Link]
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(n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility Department of Chemistry, University of Pennsylvania. Retrieved from [Link]
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(2025). Hydrazinecarbothioamide group in the synthesis of heterocycles. Request PDF. Retrieved from [Link]
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(n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Retrieved from [Link]
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(n.d.). Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide. ResearchGate. Retrieved from [Link]
-
(n.d.). How to Grow Crystals. Retrieved from [Link]
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(2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
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(n.d.). Crystal growing. Peter G Jones - Reza Latifi. Retrieved from [Link]
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"developing a high-throughput screening assay for novel thiosemicarbazide derivatives"
Application Notes and Protocols
Topic: Developing a High-Throughput Screening Assay for Novel Thiosemicarbazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Thiosemicarbazides
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of pharmacological activities.[1] These molecules have garnered significant interest in medicinal chemistry due to their demonstrated antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The mechanism of their anticancer effect is often linked to the induction of apoptosis (programmed cell death) and the inhibition of key enzymes required for cellular proliferation, such as topoisomerases.[1][3] Given the vast chemical space that can be explored through synthetic modifications of the thiosemicarbazide scaffold, high-throughput screening (HTS) is an essential strategy for identifying novel derivatives with potent and selective therapeutic activity.
This guide provides a comprehensive framework for the development, optimization, and execution of a robust, cell-based HTS assay designed to identify novel thiosemicarbazide derivatives that induce apoptosis in cancer cells. We will focus on a luminescence-based caspase-3/7 activity assay, a key indicator of apoptosis, and detail the critical steps from initial assay development to hit confirmation.
Section 1: Assay Principle and Selection Rationale
The success of any HTS campaign hinges on the selection of an appropriate assay that is robust, reproducible, and relevant to the biological question.[4] For screening compounds intended to have cytotoxic or anti-proliferative effects, a direct measure of cell death or its preceding events is often more informative than a simple measure of metabolic activity.
1.1. Primary Assay: Caspase-3/7 Activation
We have selected a luminescent caspase-3/7 activity assay as the primary screening platform. Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade.[5] Their activation represents a critical, downstream event in programmed cell death, making them an excellent marker for identifying compounds that trigger this pathway.[5][6]
The assay utilizes a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[6] This cleavage releases aminoluciferin, which is then oxidized by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[6] This "add-mix-measure" format is ideal for HTS due to its simplicity and minimal liquid handling steps.[6]
1.2. Secondary Assay: Cell Viability (MTS Assay)
To confirm that the caspase activation observed in the primary screen translates to a loss of cell viability, a secondary, orthogonal assay is crucial. The MTS assay is a colorimetric method that measures the metabolic activity of cells.[7][8] Viable cells reduce the MTS tetrazolium compound into a colored formazan product that can be quantified by measuring absorbance.[9] This secondary assay helps eliminate false positives from the primary screen and confirms the cytotoxic effect of the hit compounds.
Section 2: HTS Assay Development and Optimization
Adapting a biological assay for HTS requires miniaturization and rigorous validation to ensure that the results are reliable and reproducible.[10] This phase focuses on optimizing assay parameters in a 384-well plate format and establishing stringent quality control metrics.
2.1. Initial Steps: Cell Line and Reagent Selection
-
Cell Line: The choice of cell line should be driven by the therapeutic target. For this guide, we will use the HCT-116 human colon cancer cell line, a well-characterized line commonly used in cancer drug screening.
-
Primary Reagents: A commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7) is recommended for its validated performance and batch-to-batch consistency.[6][11]
-
Positive Control: Staurosporine is a potent, well-characterized inducer of apoptosis and serves as an excellent positive control to define the maximum signal window of the assay.[5]
-
Negative Control: The vehicle used to dissolve the compound library, typically dimethyl sulfoxide (DMSO), serves as the negative control.[12]
2.2. Workflow for Assay Development
The development process follows a logical progression from basic parameter optimization to statistical validation of the assay's performance.
Figure 1: General HTS Assay Development Workflow.
2.3. Statistical Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality and robustness of an HTS assay.[13][14] It provides a measure of the separation between the positive and negative control signals, taking into account the data variation within each control group.[15][16]
The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
A Z'-factor value is essential for validating that the assay can reliably distinguish between hits and non-hits.[17]
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent Assay | Large separation band between controls. Confident hit identification.[15] |
| 0 to 0.5 | Doable Assay | Small separation band. Potential for false negatives/positives.[16] |
| < 0 | Unsuitable Assay | Control signals overlap. The assay cannot be used for screening.[15] |
| Table 1: Interpretation of Z'-Factor Values. |
Section 3: Experimental Protocols
The following protocols provide step-by-step instructions for the key stages of assay development.
Protocol 1: Determining Optimal Cell Seeding Density (384-well format)
Objective: To find the cell density that provides a robust and linear luminescent signal.
-
Prepare a serial dilution of HCT-116 cells in culture medium, ranging from 500 to 10,000 cells per 40 µL.
-
Dispense 40 µL of each cell suspension into columns of a 384-well white, opaque-bottom plate. Include wells with medium only as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 20 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix on an orbital shaker for 2 minutes at 300-500 RPM.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read luminescence on a plate reader.
-
Analysis: Plot luminescence versus cell number. Select the cell density that is on the linear portion of the curve and provides a strong signal-to-background ratio.
Protocol 2: DMSO Tolerance Assay
Objective: To determine the highest concentration of DMSO that does not significantly affect cell viability or assay performance. Most cell lines can tolerate up to 0.5% DMSO, but this must be verified.[18][19]
-
Seed HCT-116 cells at the optimal density determined in Protocol 1 in a 384-well plate.
-
Prepare a serial dilution of DMSO in cell culture medium to achieve final concentrations ranging from 0.1% to 2.0%.
-
Add the DMSO dilutions to the cells. Include a "no DMSO" control.
-
Incubate the plate for the intended screening duration (e.g., 24 hours).
-
Perform the Caspase-Glo® 3/7 assay as described in Protocol 1. Additionally, run a parallel plate and perform an MTS assay (see Protocol 5) to assess viability.
-
Analysis: Determine the highest DMSO concentration that does not induce a significant change in the basal caspase signal or cause a decrease in cell viability (>10%). This concentration is the maximum allowable vehicle concentration for the HTS.
| 1 | 2 | 3 | 4 | 5 | 6 | ... | 23 | 24 | |
| A | 0% | 0.1% | 0.2% | 0.4% | 0.8% | 1.6% | ... | Media | Media |
| B | 0% | 0.1% | 0.2% | 0.4% | 0.8% | 1.6% | ... | Media | Media |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| P | 0% | 0.1% | 0.2% | 0.4% | 0.8% | 1.6% | ... | Media | Media |
| Table 2: Example plate layout for a DMSO tolerance test, with concentrations in duplicate columns. |
Protocol 3: Z'-Factor Determination
Objective: To statistically validate the assay's suitability for HTS.
-
Prepare a 384-well plate. Designate half of the wells for the negative control and the other half for the positive control.
-
Seed the entire plate with HCT-116 cells at the optimal density.
-
To the "negative control" wells, add culture medium with the determined maximum tolerable DMSO concentration.
-
To the "positive control" wells, add Staurosporine at a concentration known to induce maximal apoptosis (e.g., 1 µM).
-
Incubate for a duration sufficient to induce apoptosis (e.g., 6-8 hours).
-
Perform the Caspase-Glo® 3/7 assay as described in Protocol 1.
-
Analysis: Calculate the mean and standard deviation for both the positive and negative controls. Use these values to calculate the Z'-factor. An assay with Z' > 0.5 is considered robust for HTS.
Section 4: The High-Throughput Screening Campaign
Once the assay has been validated, the primary screen of the thiosemicarbazide library can commence.
Figure 2: Simplified apoptotic signaling cascade measured by the assay.
Protocol 4: Primary HTS of Thiosemicarbazide Library
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the thiosemicarbazide library compounds (typically at 10 mM in DMSO) into 384-well assay plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Control Plating: Reserve specific columns for positive (Staurosporine) and negative (DMSO only) controls.
-
Cell Seeding: Add 40 µL of HCT-116 cells at the optimized density to all wells of the plates.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Assay Reaction: Add 20 µL of Caspase-Glo® 3/7 reagent to all wells. Mix and incubate for 1 hour at room temperature.
-
Data Acquisition: Read luminescence using a plate reader.
| 1-2 | 3-22 | 23-24 | |
| Rows A-P | Negative Control (DMSO) | Library Compounds | Positive Control (Staurosporine) |
| Table 3: Standard 384-well HTS plate layout. |
Section 5: Data Analysis and Hit Confirmation
The goal of data analysis is to identify statistically significant "hits" from the primary screen and advance them for further characterization.
5.1. Hit Identification
-
Normalization: Raw data from each plate is normalized to the plate's controls. A common method is to define the negative control mean as 0% activity and the positive control mean as 100% activity.
-
Hit Threshold: A "hit" is defined as any compound that produces a signal exceeding a specific statistical cutoff. A commonly used threshold is three standard deviations above the mean of the negative controls (μn + 3σn).
5.2. Hit Confirmation and Dose-Response
-
Re-testing: All initial hits must be re-tested under the same conditions to eliminate random errors.
-
Dose-Response Curve: Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of the compound that elicits 50% of the maximal response.[20]
| Compound X Conc. (µM) | % Caspase Activity |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.7 | 75.4 |
| 1.2 | 51.3 |
| 0.4 | 22.6 |
| 0.1 | 8.9 |
| 0.0 | 1.2 |
| Table 4: Example dose-response data for a confirmed hit, used to calculate an IC₅₀ value. |
digraph "Hit Confirmation Funnel" { graph [fontname="Arial", fontsize=12]; node [shape=invtrapezium, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="Primary HTS\n(~100,000 Compounds)"]; B[label="Initial Hits\n(~1,000 Compounds, ~1% Hit Rate)"]; C [label="Confirmed Hits (Dose-Response)\n(~200 Compounds)"]; D [label="Secondary Assay Hits\n(~100 Compounds)"]; E [label="Lead Candidates for SAR", shape=trapezium];
A -> B[label="Hit Selection (> Mean + 3SD)"]; B -> C [label="IC50 Determination"]; C -> D [label="Orthogonal Assay (e.g., MTS)"]; D -> E [label="Further Validation"]; }
Figure 3: HTS Hit Identification and Confirmation Funnel.
Protocol 5: Confirmatory MTS Assay for Cell Viability
Objective: To confirm that hit compounds reduce cell viability.
-
Seed HCT-116 cells in a 384-well clear-bottom plate and treat with the same dose-response concentrations of hit compounds used previously.
-
Incubate for the same duration as the primary screen (24 hours).
-
Prepare the MTS reagent according to the manufacturer's instructions.[8][21]
-
Add 10 µL of MTS reagent to each well.[8]
-
Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Read absorbance at 490 nm on a plate reader.
-
Analysis: Calculate the IC₅₀ for the reduction in cell viability. A strong correlation between the caspase activation IC₅₀ and the viability IC₅₀ strengthens the case for an apoptosis-mediated mechanism of action.
Conclusion
This guide outlines a systematic and robust approach to developing a high-throughput screening assay for identifying novel thiosemicarbazide derivatives with pro-apoptotic activity. By emphasizing rigorous assay optimization, statistical validation using the Z'-factor, and a logical hit confirmation cascade involving orthogonal assays, researchers can confidently identify high-quality lead compounds for further drug development. This framework ensures that the HTS campaign is both efficient and effective, maximizing the potential for discovering next-generation therapeutics from this promising class of molecules.
References
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Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery Source: Taylor & Francis Group URL: [Link]
-
Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery Source: eBooks.com URL: [Link]
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Title: Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]
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Title: A review on development of bio-active thiosemicarbazide derivatives: Recent advances Source: Taylor & Francis Online URL: [Link]
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Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL: [Link]
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Title: Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis Source: National Institutes of Health (NIH) URL: [Link]
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Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]
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Title: Thiosemicarbazide – Knowledge and References Source: Taylor & Francis URL: [Link]
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Title: Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer Source: National Institutes of Health (NIH) URL: [Link]
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Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Bioinformatics, Oxford Academic URL: [Link]
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Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]
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Title: Immune cell-based screening assay for response to anticancer agents: a Source: PGPM URL: [Link]
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Title: Cell-based Assays for Drug Discovery Source: Reaction Biology URL: [Link]
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Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research URL: [Link]
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Title: Caspase 3/7 activity assay Source: Bio-protocol URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: Resources for Assay Development and High Throughput Screening Source: MSU Drug Discovery URL: [Link]
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Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: Frontiers URL: [Link]
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Title: Technical Manual Caspase 3/7 Activity Assay Kit Source: Abbkine URL: [Link]
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Title: On HTS: Z-factor Source: On HTS URL: [Link]
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Title: DMSO in cell based assays Source: Scientist Solutions URL: [Link]
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Title: Considerations regarding use of solvents in in vitro cell based assays Source: National Institutes of Health (NIH) URL: [Link]
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Title: Z-factor Source: Wikipedia URL: [Link]
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Title: Enzyme assay Source: Wikipedia URL: [Link]
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Title: Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis Source: National Institutes of Health (NIH) URL: [Link]
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Title: DMSO usage in cell culture Source: LifeTein URL: [Link]
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Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Source: ResearchGate URL: [Link]
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Title: MTS Tetrazolium Assay Protocol Source: Creative Bioarray URL: [Link]
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Title: Enzyme Inhibitor Screening Services Source: BioAssay Systems URL: [Link]
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Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL: [Link]
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Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf URL: [Link]
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Title: New Thiosemicarbazide Derivatives with Multidirectional Biological Action Source: MDPI URL: [Link]
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Title: Enzyme inhibitor Source: Wikipedia URL: [Link]
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Application Note: A Validated Molecular Docking Protocol for N-(3-fluorophenyl)hydrazinecarbothioamide
Abstract
This guide provides a comprehensive, step-by-step protocol for performing molecular docking of the small molecule N-(3-fluorophenyl)hydrazinecarbothioamide against a relevant protein target. Designed for researchers in drug discovery and computational biology, this document details the scientific rationale, preparation of the ligand and a selected target protein, execution of the docking simulation using the industry-standard AutoDock Vina, and rigorous post-docking analysis. The protocol emphasizes the causality behind each step, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein), forming a stable complex.[1] This method is instrumental in modern drug discovery, allowing for the rapid screening of virtual compound libraries to identify potential drug candidates before committing to costly and time-consuming laboratory synthesis and testing.[1]
The subject of this protocol, this compound, belongs to the hydrazinecarbothioamide (thiosemicarbazide) class of compounds. Derivatives of this class are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antimycobacterial properties.[2][3][4][5] These activities often stem from their ability to interact with and inhibit specific protein targets crucial for pathogen survival or disease progression.
Target Selection: Aurora Kinase B (AURKB)
Given the structural motifs within this compound, a plausible and high-impact target is Aurora Kinase B (AURKB). AURKB is a key serine/threonine kinase that plays a critical role in cell cycle regulation, particularly during mitosis.[6] Its overexpression is a hallmark of many human cancers, making it a promising target for cancer therapy.[6] While no AURKB inhibitors have been approved to date, the development of novel inhibitors is an area of intense research.[6] Therefore, this protocol will use human AURKB as the target protein to demonstrate a robust docking workflow.
Required Software and Resources
This protocol utilizes freely available and widely adopted software. Ensure all tools are properly installed before beginning.
| Software/Resource | Purpose | Recommended Version | Source |
| PyMOL or ChimeraX | Molecular visualization and initial protein cleanup. | Latest | [Link] or |
| AutoDock Tools (ADT) | Preparation of protein and ligand files (PDBQT format). | 1.5.7 or later | [Link] |
| AutoDock Vina | The core molecular docking engine. | 1.2.x or later | [Link] |
| Open Babel | File format conversion and ligand energy minimization. | Latest | [Link] |
| Databases | |||
| PubChem | Sourcing ligand 2D/3D structures. | N/A | [Link] |
| RCSB Protein Data Bank (PDB) | Sourcing protein 3D structures. | N/A | [Link] |
Experimental Workflow Overview
The molecular docking process is a sequential workflow. Each step builds upon the previous one to ensure the accuracy and reliability of the final prediction. The overall process involves preparing the receptor and ligand, defining the search space, running the docking simulation, and analyzing the results.
Caption: High-level workflow for the molecular docking protocol.
Detailed Step-by-Step Protocol
Part 4.1: Ligand Preparation
The goal of ligand preparation is to obtain a valid 3D structure with correct stereochemistry, add hydrogen atoms, assign partial charges, and define rotatable bonds.[7]
-
Obtain Ligand Structure:
-
Navigate to the PubChem database.
-
Search for "this compound".
-
Download the 3D conformer in SDF format. Save it as ligand.sdf.
-
-
Energy Minimization and Format Conversion (using Open Babel):
-
Energy minimization is crucial to ensure the ligand has correct bond lengths and angles.[8]
-
Open your terminal or command prompt and execute the following Open Babel command:
-
Causality: The --gen3d command generates a 3D structure. The -p 7.4 flag adds hydrogens appropriate for a physiological pH of 7.4.[7] The --partialcharge gasteiger command assigns Gasteiger partial charges, which are essential for the AutoDock Vina scoring function to calculate electrostatic interactions.[9] The output format is pdbqt, which is required by Vina.
-
Part 4.2: Target Protein Preparation
Protein preparation involves obtaining the crystal structure, removing non-essential components, adding hydrogens, and assigning charges.[8][10]
-
Obtain Protein Structure:
-
Navigate to the RCSB PDB database.
-
Search for a suitable human Aurora Kinase B structure. A good choice is PDB ID: 4AF3 , which is in complex with a known inhibitor.
-
Download the structure in PDB format and save it as 4AF3.pdb.
-
-
Clean the Protein Structure (using PyMOL or ChimeraX):
-
Open 4AF3.pdb in your visualization software.
-
The crystal structure contains water molecules, co-factors, and potentially other protein chains or ligands. These must be removed.[8][10]
-
Causality: Water molecules can interfere with the docking algorithm by occupying space in the binding pocket. The co-crystallized ligand must be removed to make the binding site available for our ligand.
-
In PyMOL, use the following commands:
-
This saves only Chain A of the protein, which is sufficient for this docking study.
-
-
Prepare PDBQT File (using AutoDock Tools):
-
Launch AutoDock Tools (ADT).
-
Go to File > Read Molecule and open protein_clean.pdb.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Causality: Polar hydrogens are critical for forming hydrogen bonds, a key component of ligand-protein interactions.[11]
-
Go to Edit > Charges > Add Kollman Charges.
-
Causality: Kollman charges are a standard method for assigning partial charges to proteins in the Amber force field, which is compatible with AutoDock.[11]
-
Finally, save the prepared protein: Grid > Macromolecule > Choose. Select the protein and then File > Save > Write PDBQT. Save as protein.pdbqt.
-
Part 4.3: Molecular Docking Simulation
This phase involves defining the binding site and running the AutoDock Vina simulation.
-
Define the Grid Box (Binding Site):
-
The grid box is a 3D cube that defines the search space for the docking algorithm.[12] To ensure accuracy, this box should be centered on the known active site of the protein.
-
Since we are using PDB ID 4AF3, which had a co-crystallized inhibitor, we can center our grid box on the coordinates of that original inhibitor.
-
In ADT, with protein.pdbqt loaded, go to Grid > Grid Box.
-
Adjust the center coordinates and dimensions to encompass the entire active site. A good starting point is a box of 25x25x25 Å.
-
For 4AF3, the approximate center coordinates are:
-
center_x: 15.190
-
center_y: 53.903
-
center_z: 16.917
-
-
-
Create the Vina Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and defines the search parameters.[13]
-
Populate conf.txt with the following information:
-
Parameter Causality:
-
-
Run the Docking Simulation:
-
Open your terminal or command prompt in the directory containing your files.
-
Execute the following command:
-
The simulation will run, and upon completion, you will have two new files: docking_results.pdbqt (containing the output poses) and docking_log.txt (containing the binding affinity scores).
-
Post-Docking Analysis and Validation
Simply running the docking is not enough; the results must be carefully analyzed and validated.[15]
5.1: Analyzing Binding Affinity
-
Open the docking_log.txt file. You will see a table of binding affinities for the generated poses.
-
The binding affinity is reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[1]
-
The top-ranked pose (mode 1) is the one with the lowest binding energy and represents the most probable binding conformation according to the scoring function.
| Pose (Mode) | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | -8.5 (Example) | 0.000 | 0.000 |
| 2 | -8.2 (Example) | 1.345 | 2.567 |
| 3 | -8.1 (Example) | 1.876 | 3.112 |
| ... | ... | ... | ... |
Note: The values above are illustrative examples.
5.2: Visualizing and Interpreting Binding Poses
-
Open PyMOL or another molecular viewer.
-
Load the prepared protein: protein.pdbqt.
-
Load the docking results: docking_results.pdbqt. This file contains multiple poses; you can view them individually.
-
Focus on the top-ranked pose. Analyze the interactions between the ligand and the protein's active site residues.[16][17]
-
Key Interactions to Identify:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
Caption: Key ligand-protein interactions within the binding site.
5.3: Protocol Validation (Self-Validation)
A crucial step for ensuring the trustworthiness of a docking protocol is to perform "re-docking."
-
Obtain the Co-crystallized Ligand: From the original 4AF3.pdb file, extract the coordinates of the bound inhibitor (ligand ID: HOH).
-
Prepare and Dock this Ligand: Prepare this known inhibitor using the same protocol (Part 4.1) and dock it into the prepared protein (Part 4.2) using the same grid box (Part 4.3).
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystal pose. A successful protocol should yield a top-ranked pose with an RMSD value < 2.0 Å . This indicates that the protocol can accurately reproduce a known binding mode.
Conclusion and Best Practices
This application note provides a validated protocol for the molecular docking of this compound against Aurora Kinase B. By following these steps, researchers can generate reliable hypotheses about the binding mode and affinity of this compound, guiding further experimental validation.
Best Practices:
-
Protonation States: Always consider the likely protonation state of your ligand and protein residues at physiological pH.[7]
-
Multiple Targets: If the exact target is unknown, docking against a panel of related proteins can provide valuable insights.
-
Scoring Function Limitations: Remember that docking scores are predictions. They are excellent for ranking compounds but should not be interpreted as absolute binding free energies.[15]
-
Post-Docking Refinement: For high-priority hits, consider more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.[15]
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Quora. (2021). How does one prepare proteins for molecular docking?.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- Advent Informatics Pvt ltd. (n.d.). Post-Docking Analysis and its importance.
- Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
- Session 4: Introduction to in silico docking. (n.d.).
- BTNk. (2024). A Beginner's Guide to Molecular Docking! #swissdock. YouTube.
- BTNk. (2024). How to Perform Molecular Docking Using PyRx?
- Sari Sabban. (2019). AutoDock Vina Tutorial. YouTube.
- UCSF DOCK. (n.d.). Tutorial: Prepping Molecules.
- Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
- ResearchGate. (2019).
- Scribd. (n.d.). Autodock - Vina Protocol.
- TrendBioTech. (2022).
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
- Dr. Amrin. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- Scripps Research. (n.d.). AutoDock Vina.
- Health Sciences. (2025). Post-docking interaction profile analysis: Significance and symbolism.
- Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube.
- Scripps Research. (2020). AutoDock Vina Manual.
- Al-Ghorbani, M., et al. (2021). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class.... Molecules.
- Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules.
- ResearchGate. (2015). How can I choose the best analysis for after ligand docking?.
- Learn at ease. (2022). EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. YouTube.
- R Discovery. (2021).
- Al-Ghorbani, M., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. ACS Omega.
- ResearchGate. (2025). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class....
- Asati, V., et al. (2007).
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- MDPI. (2023). Protein-Targeting Drug Discovery. Biomolecules.
- NIH. (n.d.).
- MDPI. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.
- Signal Transduction and Targeted Therapy. (2023).
- Frontiers. (2022). Hydrazones and Thiosemicarbazones Targeting Protein-Protein-Interactions of SARS-CoV-2 Papain-like Protease.
Sources
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt ltd [adventinformatics.com]
- 16. Post-docking interaction profile analysis: Significance and symbolism [wisdomlib.org]
- 17. youtube.com [youtube.com]
Application Notes & Protocols: N-(3-fluorophenyl)hydrazinecarbothioamide as a Versatile Chemical Probe
Abstract
N-(3-fluorophenyl)hydrazinecarbothioamide is a versatile chemical entity belonging to the thiosemicarbazide class of compounds. While its direct application as a chemical probe is an emerging area of investigation, the inherent reactivity of its hydrazine and thiocarbonyl moieties presents significant opportunities for its use in chemical biology and drug discovery. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of this compound as a chemical probe. We will delve into its synthesis, proposed mechanisms of action, and detailed protocols for its application in identifying and characterizing protein targets, as well as its potential as a chelating agent for metal ion detection. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor.
Introduction: The Potential of this compound as a Chemical Probe
Thiosemicarbazides are a class of organic compounds with a diverse range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] Their utility extends to the realm of chemical biology, where they have been employed as signaling scaffolds for anion recognition and as fluorescent probes for cellular imaging.[6][7] The core structure of this compound, featuring a nucleophilic hydrazine group and a sulfur-containing thiocarbonyl, makes it an intriguing candidate for a chemical probe.
The fluorine substitution on the phenyl ring can offer advantages such as increased metabolic stability and altered electronic properties, which can be fine-tuned for specific applications. This document outlines the potential of this compound as a probe in two primary areas:
-
Covalent Labeling of Electrophilic Sites in Proteins: The hydrazine moiety can act as a potent nucleophile, enabling the covalent modification of proteins with electrophilic functional groups. This can be exploited for activity-based protein profiling (ABPP) to identify novel drug targets or to study the function of uncharacterized enzymes.[8]
-
Chelation-Based Detection of Metal Ions: The thiosemicarbazide scaffold is known to coordinate with metal ions.[9][10] This property can be harnessed to develop sensors for the detection of biologically relevant metal ions like copper (Cu²⁺) and mercury (Hg²⁺).
These application notes will provide the foundational knowledge and detailed protocols to empower researchers to explore the utility of this compound in their own investigations.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward reaction between 3-fluorophenyl isothiocyanate and hydrazine hydrate. This method is analogous to the synthesis of other N-substituted hydrazinecarbothioamides.[11]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
3-Fluorophenyl isothiocyanate
-
Hydrazine monohydrate
-
Absolute Ethanol
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Place the flask in an ice bath and begin stirring.
-
Add hydrazine monohydrate (1 equivalent) dropwise to the solution using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction for the formation of a white precipitate.
-
Once the reaction is complete (as determined by thin-layer chromatography), filter the precipitate using a Buchner funnel.
-
Wash the precipitate with ice-cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white solid.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.[1][3][11]
Application I: Covalent Labeling of Proteins
The hydrazine group of this compound can be utilized for the covalent labeling of proteins containing electrophilic post-translational modifications, such as N-terminal glyoxylyl groups, or enzymes with reactive cofactors.[8] This approach can be used for target identification and validation.
Proposed Mechanism of Action
Caption: Workflow for protein labeling and identification.
Protocol for In Vitro Protein Labeling
Materials:
-
Purified protein of interest or cell lysate
-
This compound (probe)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE reagents
-
Western blot apparatus and antibodies (if a specific target is suspected)
-
Mass spectrometer for proteomic analysis
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Protein Incubation: In a microcentrifuge tube, incubate the purified protein (e.g., 1-5 µM) or cell lysate (e.g., 1 mg/mL) with the desired concentration of the probe (e.g., 10-100 µM) in PBS. Include a DMSO-only control.
-
Reaction Time: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis by SDS-PAGE: Separate the proteins by SDS-PAGE. Labeled proteins may show a shift in molecular weight.
-
Western Blot Analysis: If a specific target is suspected, perform a Western blot using an antibody against the protein of interest to confirm labeling.
-
Proteomic Analysis: For global target identification, the labeled proteins can be enriched (e.g., using an antibody that recognizes the fluorophenyl group, though this would require a custom antibody) and analyzed by mass spectrometry to identify the sites of modification.[8]
Controls for Self-Validation:
-
No-Probe Control: A sample with only the protein and DMSO to ensure that any observed changes are due to the probe.
-
Heat-Denatured Protein Control: Labeling of a heat-denatured protein sample to distinguish between specific, conformation-dependent labeling and non-specific reactions.
-
Competition Assay: Pre-incubation of the protein with a known inhibitor or substrate of the target enzyme to see if it prevents labeling by the probe, thus indicating active-site directed labeling.
Application II: Metal Ion Sensing
The thiosemicarbazide moiety can act as a chelator for various metal ions. The binding of a metal ion can lead to changes in the spectroscopic properties of the molecule, such as a shift in UV-Vis absorbance or a change in fluorescence, which can be used for detection.[9]
Principle of Chelation-Based Sensing
Caption: Principle of metal ion detection via chelation.
Protocol for Colorimetric Detection of Metal Ions
Materials:
-
This compound
-
Ethanol or a suitable buffer
-
A selection of metal salt solutions (e.g., CuSO₄, HgCl₂, ZnCl₂, FeCl₃, etc.)
-
UV-Vis spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Probe Solution: Prepare a stock solution of this compound in ethanol.
-
Assay Preparation: In a 96-well plate or cuvettes, add the probe solution to a final concentration of, for example, 50 µM in a suitable buffer.
-
Metal Ion Addition: Add different metal ion solutions to the wells to achieve a range of final concentrations (e.g., 0-100 µM). Include a blank with only the buffer and probe.
-
Incubation: Allow the plate to incubate at room temperature for 15-30 minutes.
-
Measurement: Measure the absorbance spectrum of each well using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the metal ion concentration to determine the sensitivity and selectivity of the probe.
Expected Results and Interpretation: A change in the color of the solution and a corresponding shift in the absorbance spectrum upon the addition of a specific metal ion would indicate a binding event. The selectivity of the probe can be assessed by comparing the response to a panel of different metal ions.
Quantitative Data Summary:
| Metal Ion | Concentration (µM) | Absorbance Change (ΔA) at λ_max |
| Cu²⁺ | 10 | Hypothetical Value |
| 50 | Hypothetical Value | |
| 100 | Hypothetical Value | |
| Hg²⁺ | 10 | Hypothetical Value |
| 50 | Hypothetical Value | |
| 100 | Hypothetical Value | |
| Zn²⁺ | 100 | Hypothetical Value |
| Fe³⁺ | 100 | Hypothetical Value |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Concluding Remarks and Future Directions
This compound holds considerable promise as a versatile chemical probe. The protocols outlined in these application notes provide a starting point for researchers to explore its utility in protein labeling and metal ion sensing. Future work could focus on modifying the core structure to enhance its properties, such as by incorporating a fluorophore for fluorescence-based applications or attaching a biotin tag for more efficient enrichment of labeled proteins. The development of derivatives could also lead to probes with improved selectivity and sensitivity for specific biological targets. As with any novel chemical tool, rigorous validation and the use of appropriate controls are paramount to ensure the generation of reliable and meaningful data.
References
-
Zhang, L., et al. (2012). Fluorescein-5-thiosemicarbazide as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells. Amino Acids, 43(4), 1735-1742. [Link]
-
Caballero, A., et al. (2009). Synthesis and Study of the Use of Heterocyclic Thiosemicarbazones As Signaling Scaffolding for the Recognition of Anions. The Journal of Organic Chemistry, 74(16), 6133-6143. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(1), 58-66. [Link]
-
Barbuceanu, S.-F., et al. (2016). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 21(11), 1547. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]
-
El-Faham, A., et al. (2019). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Symmetry, 11(10), 1248. [Link]
-
Abd-El-Aziz, A. S., et al. (2024). Synthesis and spectral characterization of the phenothiazine-thiosemicarbazide probe for the optical solid-state detection of Hg2+ and Cu2+. RSC Advances, 14(24), 17181-17192. [Link]
-
Bauer, J., et al. (2020). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules, 25(21), 5183. [Link]
-
El-Faham, A., et al. (2019). Synthesis of N-p-Fluorothiosemicarbazone and of bis(N-p-Fluorophenylthiourea). Crystal Structure and Conformational Analysis of N,N′-bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide). ResearchGate. [Link]
-
Beckford, F. A., et al. (2011). Synthesis and characterization of mixed-ligand diimine-piperonal thiosemicarbazone complexes of ruthenium(II): Biophysical investigations and biological evaluation as anticancer and antibacterial agents. Inorganica Chimica Acta, 374(1), 323-331. [Link]
-
Gomaa, M. S., et al. (2017). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 22(12), 2266. [Link]
-
Barbuceanu, S.-F., et al. (2016). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. ResearchGate. [Link]
-
Hahm, H. S., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society, 142(5), 2539-2549. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Akocak, S., et al. (2021). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1095. [Link]
-
Scott, J. D., et al. (2023). Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6. Journal of Medicinal Chemistry, 66(17), 12049-12068. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Uivarosi, V., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. International Journal of Molecular Sciences, 25(10), 5489. [Link]
Sources
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- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Functionalizing Thiosemicarbazones for Covalent Conjugation [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Note: Quantitative Determination of N-(3-fluorophenyl)hydrazinecarbothioamide in Biological Samples
Abstract
This document provides detailed analytical methods for the quantification of N-(3-fluorophenyl)hydrazinecarbothioamide in common biological matrices such as human plasma and urine. Given the increasing interest in thiosemicarbazide derivatives for their potential pharmacological activities, robust and reliable bioanalytical methods are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1] This application note details two validated analytical approaches: a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requiring pre-column derivatization. The protocols herein are designed to be compliant with the principles outlined in the FDA's Bioanalytical Method Validation guidelines.[2][3][4][5]
Introduction to this compound
This compound is a small molecule belonging to the thiosemicarbazide class of compounds.[6] Thiosemicarbazides are known intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[1][7][8] The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, accurate quantification of this compound in biological fluids is essential for preclinical and clinical drug development.
The analytical challenge lies in the compound's polarity and, for UV-based methods, a potentially weak chromophore. This necessitates careful optimization of sample preparation and chromatographic conditions to achieve the required sensitivity and selectivity, especially within complex biological matrices.[9][10]
General Workflow for Bioanalytical Sample Processing
A generalized workflow for the analysis of this compound from biological samples is presented below. This workflow emphasizes the critical step of isolating the analyte from matrix components that can interfere with quantification.[11][12]
Caption: Generalized workflow for the quantification of this compound.
Sample Preparation Protocols
The choice of sample preparation technique is critical for removing interferences such as proteins and phospholipids from biological matrices.[9][11][13] We present three common methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a rapid and straightforward method suitable for high-throughput analysis.
Protocol:
-
Aliquot 100 µL of the biological sample (plasma, urine) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis (for LC-MS/MS) or for evaporation and derivatization (for HPLC-UV).
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[9][14]
Protocol:
-
To 100 µL of the biological sample, add 50 µL of 1 M sodium hydroxide solution to basify the sample.
-
Add 600 µL of ethyl acetate containing the internal standard.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Solid-Phase Extraction (SPE)
SPE provides the cleanest samples by utilizing specific sorbent-analyte interactions, which is particularly beneficial for achieving low limits of quantification.[11][13][15]
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Pre-treat 200 µL of the plasma sample by adding 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
LC-MS/MS Method
This method is recommended for its high sensitivity and selectivity, making it ideal for regulated bioanalysis.[16][17]
Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by infusion of a standard solution. A hypothetical transition would be m/z 186.1 -> 95.1 (corresponding to the fluorophenyl moiety).
-
Internal Standard (e.g., deuterated analog): To be determined based on the chosen IS.
-
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Temperature: 550°C
-
HPLC-UV Method with Pre-column Derivatization
For laboratories without access to LC-MS/MS, a validated HPLC-UV method can be employed. Hydrazine-containing compounds often lack a strong UV chromophore, necessitating derivatization to enhance their detectability.[18][19][20] Salicylaldehyde is a suitable derivatizing agent that reacts with the hydrazine moiety to form a stable hydrazone with strong UV absorbance.[19]
Caption: Derivatization of the analyte with salicylaldehyde to form a UV-active product.
Derivatization Protocol
-
After sample preparation and evaporation, reconstitute the residue in 100 µL of methanol.
-
Add 50 µL of 0.1 M salicylaldehyde in methanol.
-
Add 20 µL of 1 M hydrochloric acid.
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool to room temperature and inject into the HPLC system.
Chromatographic Conditions
-
HPLC System: Waters Alliance e2695 or equivalent
-
Detector: UV/Vis Detector (e.g., Waters 2489)
-
Column: SunFire C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 50:50 (A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by scanning the derivatized product (typically around 320-360 nm).
-
Injection Volume: 20 µL
Bioanalytical Method Validation
The developed methods must be validated according to regulatory guidelines to ensure their reliability for analyzing study samples.[4][21] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Summary of Acceptance Criteria
| Parameter | Acceptance Criteria |
| Calibration Curve | ≥ 6 non-zero standards, r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision | ≤ 15% RSD (≤ 20% at LLOQ) |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | % Deviation within ±15% of nominal |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Conclusion
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AAPS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (n.d.). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
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PubMed. (2011, September). Sample treatment based on extraction techniques in biological matrices. Retrieved from [Link]
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Taylor & Francis Online. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Retrieved from [Link]
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MDPI. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Retrieved from [Link]
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ResearchGate. (2025, August 7). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
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YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
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NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
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National Institutes of Health. (2023, February 17). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Retrieved from [Link]
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LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
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National Institutes of Health. (n.d.). Thiosemicarbazide functionalized carbon quantum dots as a fluorescent probe for the determination of some oxicams: application to dosage forms and biological fluids. Retrieved from [Link]
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International Journal of ChemTech Research. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. Retrieved from [Link]
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MDPI. (n.d.). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. Retrieved from [Link]
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National Institutes of Health. (2025, September 5). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Retrieved from [Link]
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PubChem. (n.d.). Hydrazinecarbothioamide, N-methyl-N-phenyl-. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and In Vivo Application of Radiolabeled N-(3-fluorophenyl)hydrazinecarbothioamide
Introduction: Targeting Monoamine Oxidase with a Novel Radiotracer
Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters and are implicated in a range of neurological disorders and cancers. The development of radiotracers for positron emission tomography (PET) imaging of MAO expression and activity provides a powerful tool for disease diagnosis, monitoring progression, and evaluating therapeutic responses. Thiosemicarbazide and its derivatives have been identified as promising scaffolds for MAO inhibitors[1][2][3][4]. This document provides a comprehensive guide to the synthesis, radiolabeling, and preclinical in vivo evaluation of N-(3-fluorophenyl)hydrazinecarbothioamide, a potential PET radiotracer for imaging MAO activity.
Two primary radiolabeling strategies will be detailed: one utilizing Fluorine-18 for its favorable half-life in clinical settings, and another with Carbon-11, which allows for direct labeling without altering the molecular structure. These protocols are designed for researchers in drug development and nuclear medicine, providing both the theoretical basis for experimental choices and detailed, actionable methodologies.
PART 1: Synthesis of the Non-Radiolabeled Standard and Radiolabeling Precursors
A robust synthesis of the non-radiolabeled ("cold") standard is essential for analytical method development, pharmacological studies, and as a reference for radiolabeled batches. Furthermore, the synthesis of a suitable precursor is the cornerstone of a successful radiolabeling campaign.
Synthesis of this compound (Cold Standard)
The synthesis of N-aryl hydrazinecarbothioamides is typically achieved through the nucleophilic addition of a hydrazine to an isothiocyanate[5][6][7]. In this case, 3-fluorophenylhydrazine reacts with thiosemicarbazide in a straightforward, high-yielding reaction.
Diagram of Synthesis Workflow
Caption: Synthesis of the cold standard.
Protocol 1: Synthesis of this compound
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, dissolve 3-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. | Ethanol serves as a suitable solvent for both reactants. |
| 2 | Add sodium bicarbonate (1.1 eq) and stir for 15 minutes at room temperature. | To neutralize the hydrochloride salt and generate the free base of 3-fluorophenylhydrazine. |
| 3 | Add thiosemicarbazide (1.0 eq) to the reaction mixture. | The nucleophilic hydrazine will attack the electrophilic carbon of the thiosemicarbazide. |
| 4 | Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). | Heating accelerates the reaction rate to ensure complete conversion. |
| 5 | Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. | To facilitate precipitation of the product. |
| 6 | Add cold water to the concentrated mixture to precipitate the product. | The product is poorly soluble in water, leading to its precipitation. |
| 7 | Filter the solid, wash with cold water, and dry under vacuum to yield the final product. | To isolate and purify the desired compound. |
| 8 | Characterize the product by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity. | Essential for quality control and to ensure the correct compound has been synthesized. |
Precursor Synthesis for ¹⁸F-Labeling
For the ¹⁸F-labeling via nucleophilic aromatic substitution (SNAr), a precursor with a good leaving group, such as a nitro group, ortho or para to an activating group is required. Here, we propose the synthesis of N-(3-nitro-5-fluorophenyl)hydrazinecarbothioamide.
Protocol 2: Synthesis of N-(3-nitro-5-fluorophenyl)hydrazinecarbothioamide Precursor
| Step | Procedure | Rationale |
| 1 | Synthesize 1-fluoro-3,5-dinitrobenzene from 1,3-dinitrobenzene via established methods. | A common starting material for introducing a fluorine atom and a leaving group. |
| 2 | React 1-fluoro-3,5-dinitrobenzene with hydrazine hydrate in ethanol at room temperature. | The hydrazine will displace one of the nitro groups to form the dinitrophenylhydrazine intermediate. |
| 3 | Isolate and purify the resulting 3,5-dinitrophenylhydrazine. | To ensure the purity of the intermediate for the subsequent reaction. |
| 4 | React the purified 3,5-dinitrophenylhydrazine with thiosemicarbazide under similar conditions as in Protocol 1. | To form the desired precursor molecule. |
| 5 | Purify the final precursor by column chromatography or recrystallization. | To ensure high purity, which is critical for successful radiolabeling. |
| 6 | Characterize the precursor thoroughly by NMR and mass spectrometry. | To confirm the structure and purity of the precursor before its use in radiolabeling. |
PART 2: Radiolabeling with Fluorine-18 and Carbon-11
The choice of radionuclide depends on the intended application, available infrastructure, and desired imaging characteristics.
[¹⁸F]this compound Synthesis
This method involves a nucleophilic aromatic substitution reaction on the nitro-precursor with [¹⁸F]fluoride.
Diagram of ¹⁸F-Radiolabeling Workflow
Caption: Automated ¹⁸F-Radiolabeling Workflow.
Protocol 3: Automated Synthesis of [¹⁸F]this compound
| Step | Procedure | Rationale |
| 1 | Trap cyclotron-produced [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge. | To concentrate the [¹⁸F]fluoride and remove target water. |
| 2 | Elute the [¹⁸F]fluoride into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. | K₂₂₂ chelates the potassium ion, enhancing the nucleophilicity of the fluoride ion. |
| 3 | Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂ complex under a stream of nitrogen at elevated temperature. | To remove residual water, which can hinder the nucleophilic substitution reaction. |
| 4 | Add a solution of the nitro-precursor (from Protocol 2) in anhydrous DMSO to the dried [¹⁸F]fluoride. | DMSO is a polar aprotic solvent that is ideal for SNAr reactions. |
| 5 | Heat the reaction mixture at 120-150°C for 10-15 minutes in a sealed vessel. | Elevated temperature is required to drive the nucleophilic aromatic substitution. |
| 6 | Cool the reaction mixture and dilute with the HPLC mobile phase. | To prepare the sample for purification. |
| 7 | Purify the crude product using semi-preparative HPLC. | To separate the radiolabeled product from unreacted precursor and byproducts. |
| 8 | Collect the product fraction and remove the HPLC solvent under reduced pressure. | To isolate the purified radiotracer. |
| 9 | Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol). | To prepare the radiotracer for in vivo administration. |
[¹¹C]this compound Synthesis
This approach involves the methylation of a suitable precursor. For this molecule, methylation could potentially occur on one of the nitrogen atoms or the sulfur atom. We will focus on N-methylation, as it is a more established method[8]. A des-methyl precursor would be required, which in this case is the parent molecule itself, this compound.
Protocol 4: Automated Synthesis of [¹¹C]this compound
| Step | Procedure | Rationale |
| 1 | Produce [¹¹C]CO₂ from a cyclotron and convert it to [¹¹C]methyl iodide ([¹¹C]CH₃I) using an automated synthesis module. | [¹¹C]CH₃I is a common and reactive methylating agent for radiolabeling. |
| 2 | Trap the [¹¹C]CH₃I in a solution of the precursor, this compound, in a suitable solvent (e.g., DMF) containing a mild base (e.g., NaH or a phosphazene base). | The base will deprotonate one of the nitrogen atoms, creating a nucleophile for the methylation reaction. |
| 3 | Heat the reaction mixture at 80-100°C for 5-10 minutes. | To facilitate the methylation reaction. |
| 4 | Purify the crude product using semi-preparative HPLC. | To isolate the desired [¹¹C]-labeled product from unreacted precursor and byproducts. |
| 5 | Formulate the purified product in a sterile, injectable solution. | To prepare the final radiotracer for in vivo use. |
PART 3: Quality Control of the Radiolabeled Product
Rigorous quality control is mandatory for any radiopharmaceutical intended for in vivo use to ensure its safety and efficacy.
Table 1: Quality Control Specifications
| Parameter | Method | Specification |
| Identity | Co-elution with cold standard on analytical HPLC | Retention time of the radioactive peak should match that of the non-radiolabeled standard. |
| Radiochemical Purity | Analytical radio-HPLC | > 95% |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99% (for the respective radionuclide) |
| Specific Activity | Calculated from the radioactivity and the mass of the product (determined by HPLC with a calibrated UV detector) | > 1 Ci/µmol at the time of injection |
| pH | pH meter or pH strips | 6.5 - 7.5 |
| Sterility | Standard microbiological testing | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits |
PART 4: In Vivo Studies
The following protocols are designed for preclinical evaluation of the radiolabeled this compound in rodent models.
Animal Models
-
Healthy Rodents (e.g., Wistar rats or C57BL/6 mice): To determine the baseline biodistribution and pharmacokinetics of the tracer.
-
Tumor Xenograft Models: If the intended application is in oncology, use a relevant tumor model with known high expression of MAO (e.g., certain prostate cancer cell lines)[9].
-
Neurological Disease Models: For neuroscience applications, a model of Parkinson's or Alzheimer's disease could be appropriate.
PET/CT Imaging Protocol
Diagram of In Vivo PET/CT Workflow
Caption: In Vivo PET/CT Imaging Workflow.
Protocol 5: In Vivo PET/CT Imaging
| Step | Procedure | Rationale |
| 1 | Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature. | To prevent movement during the scan and ensure animal welfare. |
| 2 | Perform a transmission scan for attenuation correction. | To correct for the attenuation of gamma rays by the animal's body. |
| 3 | Inject the radiotracer (typically 100-200 µCi for a mouse) via the tail vein. | The intravenous route ensures rapid and systemic distribution of the tracer. |
| 4 | Start a dynamic PET scan immediately after injection for a duration of 60-90 minutes. | To capture the kinetics of the tracer uptake and clearance in various organs. |
| 5 | Acquire a CT scan for anatomical co-registration. | To provide anatomical context to the functional PET data. |
| 6 | Reconstruct the PET images with appropriate corrections (attenuation, scatter, decay). | To obtain quantitative images of tracer distribution. |
| 7. | Analyze the images by drawing regions of interest (ROIs) over various organs and tumors to generate time-activity curves (TACs). | To quantify the uptake of the radiotracer in different tissues over time. |
Ex Vivo Biodistribution Study
Protocol 6: Ex Vivo Biodistribution
| Step | Procedure | Rationale |
| 1 | Inject a cohort of animals with a known amount of the radiotracer. | To determine the distribution of the tracer at specific time points. |
| 2 | At pre-determined time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection), euthanize a subset of animals. | To obtain a time course of the tracer's biodistribution. |
| 3 | Dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor). | To measure the radioactivity in individual tissues. |
| 4 | Weigh each tissue sample and measure its radioactivity using a gamma counter. | To quantify the amount of tracer in each organ. |
| 5 | Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g). | To normalize the data and allow for comparison between different animals and tissues. |
References
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Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents. PubMed Central. [Link]
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Biodistribution of 59Fe-thiosemicarbazones. PubMed. [Link]
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Preparation and Biodistribution Studies of a Radiogallium-Acetylacetonate Bis (Thiosemicarbazone) Complex in Tumor-Bearing Rodents. NIH. [Link]
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Preparation and biodistribution studies of a radiogallium-acetylacetonate bis (thiosemicarbazone) complex in tumor-bearing rodents. PubMed. [Link]
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Full article: Design, synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety with in vitro neuroprotective and MAO-B inhibitory activities. Taylor & Francis Online. [Link]
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Thiosemicarbazide derivatives as MAO-B inhibitors. ResearchGate. [Link]
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Topic: Formulation Strategies for Improving the Aqueous Solubility of N-(3-fluorophenyl)hydrazinecarbothioamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-fluorophenyl)hydrazinecarbothioamide is a molecule of interest within drug discovery programs, but like many new chemical entities (NCEs), its progression is hampered by poor aqueous solubility. Low solubility is a primary determinant of poor oral bioavailability, leading to variable drug absorption and diminished therapeutic efficacy.[1][2] This application note provides a comprehensive, structured guide for researchers to systematically evaluate and overcome the solubility challenges of this compound. We move beyond a simple listing of methods to explain the causal mechanisms behind each formulation strategy, providing detailed, field-proven protocols for their implementation and analytical validation. The strategies discussed include co-solvency, pH modification and salt formation, amorphous solid dispersions (ASDs), and nanosuspensions.
Initial Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the mandatory first step in designing a rational formulation strategy.[2] These properties dictate which solubility enhancement techniques are most likely to succeed.
Known Properties
Based on available data, the fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈FN₃S | Chemdiv[3] |
| Molecular Weight | 185.22 g/mol | Chemdiv[3] |
| logP (Octanol/Water) | 1.0942 | Chemdiv[3] |
| Hydrogen Bond Acceptors | 3 | Chemdiv[3] |
| Hydrogen Bond Donors | 4 | Chemdiv[3] |
| Polar Surface Area | 44.875 Ų | Chemdiv[3] |
The moderate logP value and multiple hydrogen bond donors/acceptors suggest that the molecule is not excessively lipophilic, but its crystal lattice energy is likely a significant barrier to dissolution.
Essential Preliminary Analysis: Foundational Protocols
Before attempting advanced formulations, two key parameters must be experimentally determined: thermodynamic solubility and the ionization constant (pKa).
Protocol 1: Equilibrium (Thermodynamic) Solubility Determination via Shake-Flask Method
This protocol determines the baseline solubility and is the benchmark against which all enhancement strategies are measured.[4][5][6]
Objective: To determine the equilibrium solubility of this compound in a relevant aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline).
Methodology:
-
Preparation: Add an excess amount of this compound powder (e.g., 5-10 mg) to a glass vial containing a known volume of buffer (e.g., 5 mL). The presence of undissolved solid is essential.[6]
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to sit undisturbed for at least 1 hour for large particles to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-validated analytical method.
-
Analysis: Quantify the drug concentration using UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[4] Calculate the solubility in µg/mL or mg/L.
Protocol 2: pKa Determination
The pKa value is critical for assessing whether pH modification or salt formation is a viable strategy.[4][7] The hydrazinecarbothioamide moiety suggests the molecule may have a weakly basic character, but this must be confirmed.
Objective: To determine the ionization constant(s) of the compound.
Methodology (Potentiometric Titration):
-
Solution Preparation: Accurately weigh and dissolve a small amount of the compound in a mixed solvent system (e.g., methanol/water) to ensure initial solubility.
-
Titration: Place the solution in a thermostatted vessel and titrate with a standardized solution of 0.1 M HCl and, in a separate experiment, 0.1 M NaOH.
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the titration curve. Specialized software can be used for precise calculation.
Formulation Strategies & Protocols
The following section details four distinct strategies to enhance the solubility of this compound. The choice of strategy depends on the compound's properties determined above, particularly its thermal stability and pKa.
Caption: High-level workflow for formulation development.
Strategy 1: Co-solvency
Mechanism: Co-solvency is a straightforward method that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution.[8][9] This reduces the overall polarity of the solvent system, decreasing the interfacial tension between the aqueous environment and the hydrophobic solute, thereby increasing solubility.[10]
When to Use: This is an excellent initial screening technique due to its simplicity and is particularly useful for early-stage in-vitro and in-vivo studies requiring liquid formulations.
Protocol 3: Co-solvent Screening
Objective: To identify an effective co-solvent and its optimal concentration for solubilizing this compound.
Materials:
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.[8][10]
-
Aqueous Medium: Deionized Water or PBS (pH 7.4).
Methodology:
-
Prepare Stock Solutions: Create a series of aqueous solutions containing varying percentages (v/v) of each co-solvent (e.g., 10%, 20%, 30%, 40%).
-
Solubility Measurement: For each co-solvent blend, determine the solubility of the compound using the Shake-Flask method described in Protocol 1.
-
Data Analysis: Plot the measured solubility (in µg/mL) against the co-solvent concentration (%) for each system.
-
Selection: Identify the co-solvent system that provides the desired solubility increase with the lowest possible concentration of organic solvent to minimize potential toxicity.[8]
Expected Outcome & Data Presentation:
| Co-solvent System | 10% (v/v) | 20% (v/v) | 30% (v/v) | 40% (v/v) |
| Ethanol/Water | Solubility (µg/mL) | Solubility (µg/mL) | Solubility (µg/mL) | Solubility (µg/mL) |
| PG/Water | Solubility (µg/mL) | Solubility (µg/mL) | Solubility (µg/mL) | Solubility (µg/mL) |
| PEG 400/Water | Solubility (µg/mL) | Solubility (µg/mL) | Solubility (µg/mL) | Solubility (µg/mL) |
Strategy 2: pH Modification and Salt Formation
Mechanism: For ionizable compounds, solubility is highly pH-dependent.[4] By adjusting the pH of the solution to a point where the compound is predominantly in its ionized form, aqueous solubility can be dramatically increased. Salt formation is a robust extension of this principle, creating a new solid form of the drug with superior solubility and dissolution properties.[7][11]
When to Use: This strategy is only applicable if the compound has an ionizable functional group (confirmed by pKa determination). A general guideline, the "pKa rule," suggests that for stable salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acid (ΔpKa > 2-3).[11][12]
Protocol 4: Salt Screening
Objective: To form and screen various salt forms of this compound to identify a version with enhanced solubility and stability.
Methodology (assuming the compound is a weak base):
-
Solvent Selection: Dissolve the free base of the compound in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol) at a moderate concentration.
-
Counter-ion Addition: In separate experiments, add an equimolar amount of a pharmaceutically acceptable acid (counter-ion). Common choices include hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), and tartaric acid.[13][14]
-
Salt Formation: Stir the solution at room temperature. Salt precipitation may occur spontaneously or can be induced by cooling, adding an anti-solvent, or slow evaporation.
-
Isolation and Drying: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization:
-
Confirm salt formation using techniques like FT-IR or NMR spectroscopy.
-
Determine the aqueous solubility of each salt using Protocol 1.
-
Assess the physical stability (hygroscopicity) and solid-state form (using PXRD, Protocol 6).
-
Strategy 3: Amorphous Solid Dispersions (ASDs)
Mechanism: Crystalline materials require energy to break their crystal lattice before they can dissolve. By dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix, this energy barrier is removed.[15][16] This can lead to a state of "supersaturation" upon dissolution, significantly increasing the driving force for absorption.[16]
When to Use: ASDs are a powerful and widely applicable technique for BCS Class II and IV compounds.[17] The choice of manufacturing method depends on the drug's thermal stability.
Caption: Crystalline vs. Amorphous Drug Dispersion.
Protocol 5A: ASD Preparation via Spray Drying
Objective: To prepare an amorphous solid dispersion by rapidly evaporating a solvent from a drug-polymer solution.[18]
Methodology:
-
Polymer & Solvent Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) and a common solvent (e.g., methanol, acetone) that dissolves both the drug and the polymer.
-
Solution Preparation: Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w). A typical total solid concentration is 2-10% (w/v).
-
Spray Drying: Atomize the solution into a hot drying gas stream. The rapid evaporation traps the drug in an amorphous state within the polymer particles. Key parameters to control are inlet temperature, feed rate, and atomization pressure.
-
Secondary Drying: Collect the resulting powder and dry it further under vacuum to remove residual solvent.
-
Characterization: Analyze the powder using PXRD (Protocol 6) to confirm its amorphous nature and DSC (Protocol 7) to assess its glass transition temperature (Tg) and miscibility.
Protocol 5B: ASD Preparation via Hot-Melt Extrusion (HME)
Objective: To prepare an ASD by mixing and melting the drug and polymer at high temperatures.[17]
Methodology:
-
Pre-blending: Create a physical mixture of the drug and a thermally stable polymer (e.g., Soluplus®, Kollidon® VA64) at the desired ratios.
-
Extrusion: Feed the blend into a heated extruder. The combination of heat and shear forces melts the polymer and disperses the drug at a molecular level.
-
Cooling & Milling: The extruded material (extrudate) is rapidly cooled and then milled into a fine powder.
-
Characterization: As with spray drying, analyze the final product using PXRD and DSC to confirm amorphicity and homogeneity.
Strategy 4: Nanosuspensions
Mechanism: Nanosuspensions consist of pure drug nanocrystals stabilized by surfactants or polymers in an aqueous vehicle.[19][20] By reducing the particle size to the nanometer range (typically 100-1000 nm), the surface area available for dissolution increases dramatically, leading to a higher dissolution velocity as described by the Noyes-Whitney equation.[21][22]
When to Use: This is an excellent strategy for compounds that are poorly soluble in both aqueous and organic media, and when a high drug loading is required.[22][23] It is also suitable for various administration routes.[19]
Protocol 6: Nanosuspension Preparation via Wet Media Milling
Objective: To produce a stable nanosuspension by reducing the particle size of the drug through mechanical attrition.
Methodology:
-
Formulation: Prepare a pre-suspension of the drug in an aqueous solution containing a stabilizer. Common stabilizers include Poloxamer 188, Tween 80, or hydroxypropyl cellulose (HPC).
-
Milling: Introduce the pre-suspension into a media mill containing small grinding beads (e.g., yttrium-stabilized zirconium oxide).
-
Processing: The high-energy collisions between the beads and the drug particles fracture the crystals, reducing their size to the nanoscale. The process is typically run for several hours, with temperature control to prevent degradation.
-
Characterization:
-
Particle Size: Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Physical Stability: Monitor particle size over time to ensure no aggregation or crystal growth occurs.
-
Dissolution Rate: Perform in-vitro dissolution studies to compare the dissolution profile of the nanosuspension to the unprocessed drug.
-
Analytical Validation and Characterization
Validation is a non-negotiable component of formulation development, ensuring that the observed solubility enhancement is real, reproducible, and stable.[24]
Protocol 7: Solid-State Characterization by Powder X-ray Diffraction (PXRD)
Objective: To determine if a solid sample is crystalline or amorphous.
Methodology:
-
Sample Preparation: Place a small amount of the powder sample (e.g., from ASD preparation) onto a sample holder.
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a diffractometer.
-
Interpretation:
-
Crystalline Material: Produces a diffraction pattern with sharp, distinct peaks (Bragg peaks).
-
Amorphous Material: Produces a pattern with a broad, diffuse halo and no sharp peaks.
-
Protocol 8: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To evaluate the thermal properties of the formulation, such as melting point (Tm) and glass transition temperature (Tg), and to assess drug-polymer miscibility.[24]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Interpretation:
-
Crystalline Drug: Shows a sharp endotherm at its melting point.
-
Amorphous ASD: Shows a single glass transition temperature (Tg), indicating good miscibility. The absence of a melting endotherm for the drug confirms it is amorphous.
-
Conclusion
Improving the solubility of challenging compounds like this compound is a critical step in drug development. A systematic approach, beginning with thorough physicochemical characterization, is essential for success. This guide provides the scientific rationale and detailed protocols for four powerful formulation strategies: co-solvency, salt formation, amorphous solid dispersions, and nanosuspensions. By applying these methods and validating the outcomes with robust analytical techniques, researchers can successfully overcome solubility barriers and advance promising therapeutic candidates.
References
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
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Jain, S., & Patel, N. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
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Gokce, E. H., et al. (2020). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 12(3), 239. [Link]
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Li, D. X., et al. (2014). Delivery of poorly soluble compounds by amorphous solid dispersions. Current Pharmaceutical Design, 20(3), 303-324. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
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Wegener, C., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1938. [Link]
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Al-Zoubi, N., et al. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Gels, 10(2), 85. [Link]
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Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. [Link]
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Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 10(3), 251-259. [Link]
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American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. [Link]
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Karthika, M., et al. (2024). Formulation Aspects Of Nanosuspension In Drug Delivery: A Review. [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water. [Link]
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The Pharma Innovation Journal. (n.d.). Nanosuspension -A Novel Approaches In Drug Delivery System. [Link]
-
Taylor & Francis Online. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
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Slideshare. (2016). Cosolvency. [Link]
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IJPPR. (2017). Preformulation Analytical Techniques during Drug Development. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspension as Oral Drug Delivery System: A Review. [Link]
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Omics Online. (2024). Advances in Analytical Techniques for Drug Discovery and Development. [Link]
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Analytical Techniques in Pharmaceutical Analysis. (2024). [Link]
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ResearchGate. (2024). Analytical Techniques for Drug Formulation. [Link]
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ResearchGate. (2024). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(7), 241. [Link]
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Indian Journal of Pharmaceutical Sciences. (2021). Method Development. [Link]
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Al-Hamidi, H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. [Link]
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Mensink, M. A., et al. (2017). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutical Research, 34(7), 1331-1347. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Chinese Pharmaceutical Journal. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Al-Shdefat, R., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 11(11), 1332. [Link]
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Troubleshooting & Optimization
"optimizing reaction conditions for the synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide"
Technical Support Center: Synthesis of N-(4-aryl)hydrazinecarbothioamides
Welcome to the technical support center for the synthesis and optimization of N-arylhydrazinecarbothioamides, with a specific focus on N-(3-fluorophenyl)hydrazinecarbothioamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions to ensure a successful, high-yield synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary reaction for synthesizing this compound?
A1: The most direct and common method for synthesizing this compound, also known as 4-(3-fluorophenyl)thiosemicarbazide, is the nucleophilic addition of hydrazine to 3-fluorophenyl isothiocyanate. The lone pair of electrons on one of the hydrazine nitrogen atoms attacks the electrophilic carbon of the isothiocyanate group.[1][2]
The general reaction scheme is as follows:
-
Reactants: 3-Fluorophenyl isothiocyanate and Hydrazine Hydrate
-
Product: this compound
-
Mechanism: Nucleophilic addition
Q2: What are the critical reagents and their roles in this synthesis?
A2:
-
3-Fluorophenyl Isothiocyanate: This is the electrophilic substrate that provides the arylthiocarbamide backbone of the final product. Its purity is crucial, as contaminants can lead to side reactions.
-
Hydrazine Hydrate (N₂H₄·H₂O): This is the nucleophile. It is a strong reducing agent and is highly reactive. Typically, a slight excess of hydrazine is used to ensure the complete consumption of the more expensive isothiocyanate and to minimize the formation of bis-substituted byproducts.[2]
-
Solvent (e.g., Ethanol, Methanol): The solvent serves to dissolve the reactants, facilitate their interaction, and control the reaction temperature. Alcohols like ethanol or methanol are commonly used because they effectively dissolve both reactants and the resulting product often precipitates out upon formation or cooling, simplifying isolation.[3][4][5]
Q3: What safety precautions are essential when performing this synthesis?
A3:
-
Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Isothiocyanates: Aryl isothiocyanates are lachrymators and skin irritants. Handle with care in a fume hood and avoid inhalation or skin contact.
-
Solvents: Ethanol and methanol are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
Part 2: Experimental Protocol & Optimization
This section provides a detailed, validated protocol for the synthesis and offers parameters for optimization.
Detailed Experimental Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine monohydrate (e.g., 0.005 mol) in absolute ethanol (e.g., 25 mL).[2]
-
Reaction Execution: While stirring the hydrazine solution at room temperature, add a solution of 3-fluorophenyl isothiocyanate (e.g., 0.005 mol) dissolved in a small amount of ethanol dropwise from the dropping funnel over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature. The reaction is often rapid, and a white precipitate of the product may form within 1-2 hours.[2] Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filtered precipitate with a small amount of ice-cold ethanol to remove any unreacted starting materials.[2] The crude product can be further purified by recrystallization from hot ethanol or a methanol-water mixture to yield the final, pure this compound.[3][6]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of this compound.
Table 1: Reaction Condition Optimization Parameters
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Reagent Ratio | 1:1 (Isothiocyanate:Hydrazine) | Increase hydrazine to 1:1.2 or 1:1.5 to suppress the formation of the N,N'-bis-substituted byproduct.[2] |
| Temperature | Room Temperature | If the reaction is slow, gentle heating to 40-50 °C or refluxing in ethanol can increase the rate.[3][4] |
| Solvent | Ethanol or Methanol | For poorly soluble substrates, a co-solvent system like Ethanol/DMF might be necessary. |
| Reaction Time | 1-4 hours | Monitor by TLC. Extended reaction times are usually unnecessary and may promote side reactions. |
| Addition Method | Dropwise addition of isothiocyanate | This is critical. Adding the hydrazine to the isothiocyanate can result in localized high concentrations of the isothiocyanate, favoring the 2:1 side product. |
Part 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product.
-
Probable Cause A: Reagent Quality. Hydrazine hydrate can degrade over time. Isothiocyanates can polymerize or hydrolyze if stored improperly.
-
Suggested Solution: Use freshly opened or purified reagents. Verify the purity of the isothiocyanate via IR spectroscopy (strong isothiocyanate peak ~2100 cm⁻¹).
-
-
Probable Cause B: Incorrect Stoichiometry. An error in calculating molar equivalents is a common source of failure.
-
Suggested Solution: Carefully recalculate the molar quantities. As a best practice, use a slight excess (1.2 eq.) of hydrazine hydrate.
-
-
Probable Cause C: Incomplete Reaction.
Problem 2: The Isolated Product Has a Melting Point Significantly Higher Than Expected and Inconsistent Spectral Data.
-
Probable Cause: Formation of N,N'-Bis(3-fluorophenyl)hydrazine-1,2-bis(carbothioamide). This common side product arises from a 2:1 reaction between the isothiocyanate and hydrazine. It is more symmetrical and often has a higher melting point and lower solubility than the desired 1:1 adduct.[2]
-
Suggested Solution: The key is to maintain an excess of hydrazine throughout the reaction.
-
Ensure the isothiocyanate is added slowly and dropwise to the vigorously stirred hydrazine solution. This prevents localized areas of high isothiocyanate concentration.
-
Use a slight excess of hydrazine hydrate (1.2 to 1.5 equivalents).
-
-
Problem 3: The Product Fails to Precipitate from the Reaction Mixture.
-
Probable Cause A: Product is soluble in the reaction solvent.
-
Suggested Solution: Reduce the volume of the solvent by rotary evaporation. Then, try adding the solution to a stirred flask of cold water (an anti-solvent) to induce precipitation.
-
-
Probable Cause B: Low concentration of reactants.
-
Suggested Solution: The reaction may be too dilute. Repeat the reaction using a more concentrated solution.
-
Problem 4: Difficulty Purifying the Product by Recrystallization.
-
Probable Cause: Improper solvent choice. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Suggested Solution:
-
Ethanol: This is typically the best first choice.[2]
-
Ethanol/Water Mixture: If the product is too soluble in pure ethanol, add hot water dropwise to the hot ethanol solution until it just becomes cloudy (the cloud point). Then add a drop or two of hot ethanol to redissolve and allow it to cool slowly.[6]
-
Methanol: Can also be an effective solvent for recrystallization.[3]
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
G-A-I, M., & A-R, A. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Available at: [Link]
-
G-A-I, M., & A-R, A. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Available at: [Link]
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). National Center for Biotechnology Information. Available at: [Link]
- Audrieth, L. F., & Kippur, P. S. (1950). Preparation of thiosemicarbazide and isomers thereof. U.S. Patent No. US2710243A. Google Patents.
-
Cowley, R. E., et al. (2018). Facile and efficient synthesis of thiosemicarbazone derivatives with functionalized pendant amines. ThinkIR. Available at: [Link]
- Wang, J., et al. (1993). Preparation of thiosemicarbazide and methyl-thiosemicarbazide. Chinese Patent No. CN1186069A. Google Patents.
-
Preparation of thiosemicarbazide. PrepChem.com. Available at: [Link]
-
Synthesis of thiosemicarbazides. (Diagram). ResearchGate. Available at: [Link]
-
Al-Salami, B. K., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. Available at: [Link]
-
Dincel, E. D., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Aboutayeb, R., et al. (2022). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). MDPI. Available at: [Link]
-
Dincel, E. D., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in the Cyclization of Hydrazinecarbothioamides to 1,3,4-Thiadiazoles
Welcome to the Technical Support Center for the synthesis of 1,3,4-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and in-depth technical guidance for overcoming challenges related to low yields in the cyclization of hydrazinecarbothioamides (thiosemicarbazides).
Introduction
The acid-catalyzed cyclization of N-acyl or N-aroyl-hydrazinecarbothioamides is a cornerstone for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, a scaffold of significant interest in medicinal chemistry.[1][2][3] While seemingly straightforward, this reaction can be plagued by low yields due to a variety of factors including side reactions, improper reaction conditions, and substrate-dependent reactivity. This guide provides a structured, question-and-answer approach to troubleshoot and optimize this crucial transformation.
Core Troubleshooting FAQs
Question 1: My reaction is yielding a complex mixture of products, or the yield of the desired 1,3,4-thiadiazole is significantly low. What are the likely causes?
Low yields and product mixtures often stem from several competing reaction pathways and suboptimal conditions. Here are the primary culprits:
-
Incomplete Cyclization: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a dehydrating agent that is not potent enough for your specific substrate.
-
Side Reactions: The formation of byproducts is a common issue. A significant side product can be the corresponding 1,3,4-oxadiazole .[4][5] This occurs through a competitive cyclization pathway involving the oxygen of the carbonyl group instead of the sulfur.
-
Degradation of Starting Material or Product: Harsh acidic conditions, especially at elevated temperatures, can lead to the decomposition of either the starting thiosemicarbazide or the newly formed thiadiazole ring.
-
Substituent Effects: The electronic nature of the substituents on your hydrazinecarbothioamide can significantly influence the reaction outcome. Electron-withdrawing groups on the aromatic ring of an aroylthiosemicarbazide can decrease the nucleophilicity of the sulfur atom, potentially slowing down the desired cyclization.[1]
Question 2: I suspect the formation of a 1,3,4-oxadiazole byproduct. How can I confirm its presence and how can I prevent its formation?
The formation of the oxadiazole isomer is a classic challenge in this synthesis, particularly when using reagents that can act as desulfurizing agents.
Confirmation of Oxadiazole Formation:
-
Mass Spectrometry (MS): The 1,3,4-oxadiazole will have a lower molecular weight than the corresponding 1,3,4-thiadiazole due to the difference in the atomic mass of oxygen (16 amu) and sulfur (32 amu).
-
¹³C NMR Spectroscopy: The chemical shift of the C2 and C5 carbons in the heterocyclic ring will differ between the thiadiazole and the oxadiazole. The carbons in the oxadiazole ring typically appear at a lower field (higher ppm value) compared to the thiadiazole.
-
Infrared (IR) Spectroscopy: While not always definitive, the C=N and ring stretching vibrations will differ between the two heterocycles.
Prevention of Oxadiazole Formation:
The key to preventing oxadiazole formation is to favor the nucleophilic attack of the sulfur atom over the carbonyl oxygen.
-
Choice of Reagent: Strong dehydrating agents that do not have an affinity for sulfur are preferred. Concentrated sulfuric acid and polyphosphoric acid (PPA) are generally effective for promoting thiadiazole formation.[6] Reagents like p-toluenesulfonyl chloride (p-TsCl) in the presence of a base can sometimes favor oxadiazole formation.[4][5]
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable thiadiazole product.
Question 3: My starting material is a substituted aroylthiosemicarbazide with electron-rich groups (e.g., methoxy), and I am observing unexpected side products and low yields when using concentrated sulfuric acid. What could be happening?
This is a known issue, particularly with trimethoxybenzoyl thiosemicarbazides. Concentrated sulfuric acid at ambient temperatures can cause selective O-demethylation of the electron-rich aromatic ring, leading to a phenolic thiadiazole derivative instead of the expected methoxy-substituted product.[7] In some cases, N-debenzylation or N-de(t-butylation) can also occur if these groups are present on the terminal nitrogen.[7]
Troubleshooting Strategy:
-
Milder Dehydrating Agent: If you observe O-demethylation, switch to a milder dehydrating agent. Phosphorus oxychloride (POCl₃) is often a suitable alternative that can effect cyclization without causing demethylation.[3][7]
-
Temperature Control: Carefully control the reaction temperature. O-demethylation is often more pronounced at higher temperatures.
Optimizing Reaction Conditions: A Systematic Approach
A systematic approach to optimizing your reaction conditions can significantly improve your yields. The following table outlines key parameters and suggested optimization strategies.
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale & Key Considerations |
| Dehydrating Agent | Concentrated H₂SO₄ or POCl₃ | Screen PPA, methanesulfonic acid. | H₂SO₄ and POCl₃ are the most commonly used and are often effective.[3][6] PPA can be a good alternative for acid-sensitive substrates.[6] |
| Temperature | 0 °C to Room Temperature | Incrementally increase temperature (e.g., to 60-80 °C). | Start with milder conditions to avoid degradation. Monitor by TLC to determine the optimal temperature for your substrate. |
| Reaction Time | 1-2 hours | Monitor reaction progress by TLC every 30 minutes. | Reaction times can vary significantly based on the substrate and conditions. Prolonged reaction times can lead to byproduct formation. |
| Solvent | Neat (no solvent) | For POCl₃, an inert solvent like chloroform can be used. | Many cyclizations with strong acids are run neat. When using a solvent, ensure it is dry and inert to the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Cyclization using Concentrated Sulfuric Acid
-
To the hydrazinecarbothioamide (1.0 eq) in a round-bottom flask, add cold (0 °C) concentrated sulfuric acid (5-10 volumes) dropwise with stirring.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Stir for an additional 1-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF/water).[8]
Protocol 2: General Procedure for Cyclization using Phosphorus Oxychloride
-
To the hydrazinecarbothioamide (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (5-10 volumes).
-
Heat the mixture at 80-100 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or potassium carbonate to a pH of 7-8.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Visualizing the Chemistry: Reaction Mechanisms and Troubleshooting
Mechanism of 1,3,4-Thiadiazole Formation
The accepted mechanism for the acid-catalyzed cyclization of a hydrazinecarbothioamide is a two-step process involving an initial acylation followed by a dehydrative cyclization.[1]
Caption: Mechanism of 1,3,4-Thiadiazole Formation.
Troubleshooting Workflow for Low Yields
When faced with a low-yielding reaction, a logical progression of troubleshooting steps can help identify and resolve the issue.
Caption: Troubleshooting Workflow for Low Yields.
References
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Guin, S., et al. (2012). A one pot synthesis of[1][4][6]-oxadiazoles mediated by molecular iodine. Organic & Biomolecular Chemistry, 10(10), 2028-2035.
- Al-Omar, M. A., et al. (2006). 1,3,4-Thiadiazoles. Regioselective O-demethylation on dehydrative cyclization of 1-(3,4,5-trimethoxybenzoyl)-4-substituted thiosemicarbazides with sulphuric acid.
- Yang, S. J., et al. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 77(23), 10840-10847.
- Abedi, A., et al. (2018). Cyclization–oxidation of Benzylidenehydrazinecarbothioamides by FeCl3.6H2O or ZnCl2.6H2O Catalysts and Synthesis of New 1,3,4‐Thiadiazolo‐[3,2‐ α]Pyrimidines. Journal of Heterocyclic Chemistry, 55(11), 2593-2599.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
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- Request PDF. (2019, August 10). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- El Ashry, E. S. H., et al. (1995). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. PubMed, 270(1), 129-39.
- Shestakov, A. S., et al. (2021).
- Amer, A. M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611.
- Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-31.
- Garia, M. T., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(23), 7358.
- ResearchGate. (n.d.).
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
- Wang, X., et al. (2020). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
- Hu, Y., et al. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Chemical Reviews, 114(10), 5572-5610.
- BenchChem. (2025).
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Shestakov, A. S., et al. (2021).
- Al-Masoudi, N. A. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
- Sreekanth, A., et al. (2024). Copper-mediated cyclization of thiosemicarbazones leading to 1,3,4-thiadiazoles: Structural elucidation, DFT calculations, in vitro biological evaluation and in silico evaluation studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 315, 124117.
- Mahendrasinh, M. R., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 324-329.
- Al-Sultani, A. H. A. (2011). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 14(1), 59-65.
- Moghadam, F. H., et al. (2019). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 25(4), 332-340.
- Chen, J., et al. (2021). 5-Substituted isatin thiosemicarbazones as inhibitors of tyrosinase: Insights of substituent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 254, 119669.
- Li, Y., et al. (2020). Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. New Journal of Chemistry, 44(41), 17855-17859.
- ResearchHub. (2022, December 31).
- Patel, S. B., et al. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 4(4), 1598-1601.
- ResearchGate. (2018, August 5). 5-Substituted isatin thiosemicarbazones as inhibitors of tyrosinase: Insights of substituent effects.
- Toldy, L., et al. (1970). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron Letters, 11(48), 4245-4248.
- Semantic Scholar. (n.d.).
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Jain, A. K., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Advanced Research in Pharmaceutical & Bio Sciences, 2(1), 13-23.
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"addressing solubility issues of N-(3-fluorophenyl)hydrazinecarbothioamide in common organic solvents"
Technical Support Center: N-(3-fluorophenyl)hydrazinecarbothioamide Solubility
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find practical, evidence-based solutions and troubleshooting strategies to ensure the successful implementation of your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
This compound, with the molecular formula C7H8FN3S, possesses a molecular weight of 185.22 g/mol .[1] Its structure, featuring a fluorinated phenyl ring, a hydrazine group, and a carbothioamide moiety, contributes to its specific solubility profile. Key computed properties that influence its solubility include a logP of 1.0942 and a polar surface area of 44.875 Ų.[1] The presence of both hydrogen bond donors (4) and acceptors (3) suggests potential for interaction with polar solvents.[1] However, the aromatic ring introduces a nonpolar character, leading to complex solubility behavior.
The fluorine substituent significantly impacts the molecule's properties, often increasing lipophilicity and stability.[2] This can lead to unique solubility characteristics compared to its non-fluorinated analogs.[2][3]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the predicted solubility characteristics of this compound?
A1: Based on its structure, this compound is predicted to have low water solubility (logSw: -1.5381).[1] It is expected to be more soluble in polar aprotic organic solvents due to the combination of its polar functional groups and nonpolar aromatic ring.[4] Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often good starting points for creating stock solutions.[4][5]
Q2: I'm observing precipitation when diluting my DMSO stock solution with an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "antisolvent precipitation." this compound is likely much less soluble in your aqueous buffer than in the initial DMSO stock. When the two are mixed, the overall solvent environment becomes less favorable, causing the compound to precipitate.
-
Preventative Measures:
-
Decrease the final concentration: The most straightforward solution is to work with a more dilute final concentration in your assay.
-
Optimize the co-solvent ratio: Instead of a large dilution, try a stepwise dilution or a smaller dilution factor. For example, a 1:10 dilution of a DMF stock into a buffer has been shown to be effective for some sparingly soluble compounds.[5] You may need to empirically determine the maximum tolerable percentage of the organic solvent in your final aqueous solution that does not affect your experiment.
-
Consider a different co-solvent: If DMSO is problematic, other water-miscible organic solvents like ethanol or acetonitrile could be tested.
-
Q3: Can I heat the solvent to increase the solubility of this compound?
A3: Yes, gently heating the solution can increase the solubility of many solid organic compounds.[6] However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation.
-
Best Practices:
-
Use a water bath with controlled temperature.
-
Start with a modest temperature increase (e.g., 30-40°C) and observe for dissolution.
-
Always cool the solution back to room temperature to ensure the compound remains in solution before use in your experiments. If it precipitates upon cooling, the supersaturated solution is not stable.
-
Q4: Are there any alternative methods to solvent-based dissolution for this compound?
A4: For certain applications, particularly in solid-phase synthesis or reactions, solvent-free techniques like ball milling can be explored to overcome solubility issues.[7] This method uses mechanical energy to facilitate reactions between solid reactants.[7] However, for most solution-based assays, optimizing the solvent system remains the primary approach.
III. Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section provides a systematic workflow for addressing persistent solubility challenges with this compound.
Workflow for Optimizing Solubility
Caption: A stepwise decision-making workflow for troubleshooting the solubility of this compound.
Detailed Troubleshooting Steps
Problem: My compound, this compound, will not fully dissolve in my chosen solvent.
Solution Pathway:
-
Initial Solvent Selection:
-
Rationale: The principle of "like dissolves like" is a good starting point.[4] this compound has both polar and nonpolar characteristics. Therefore, a solvent with a similar balance is likely to be effective.
-
Action: Begin with small-scale solubility tests in a variety of solvents. Refer to the table below for a suggested screening panel.
Solvent Solvent Class Boiling Point (°C) Notes on Application Dimethyl Sulfoxide (DMSO) Polar Aprotic 189 Excellent for creating high-concentration stock solutions. Can be difficult to remove.[4] Dimethylformamide (DMF) Polar Aprotic 153 Similar to DMSO, often used for compounds with poor solubility.[4][5] Ethanol Polar Protic 78.37 A less polar option than water, good for compounds with some nonpolar character. Acetonitrile Polar Aprotic 81.6 A common solvent in chromatography, can be a good choice for analytical sample preparation. Dichloromethane (DCM) Nonpolar 39.6 Suitable for compounds with a more significant nonpolar character. Tetrahydrofuran (THF) Polar Aprotic 66 A less polar ether, can be effective for some compounds. -
-
Employing Physical Dissolution Aids:
-
Rationale: Mechanical agitation and sonication can help break down the crystal lattice of the solid, facilitating its interaction with the solvent molecules.
-
Protocol:
-
Add the solid this compound to your chosen solvent in a suitable vial.
-
Place the vial in a sonicating water bath for 5-10 minute intervals.
-
After each interval, visually inspect the solution for any undissolved solid.
-
Alternatively, use a vortex mixer for vigorous agitation.
-
-
-
The Impact of Temperature:
-
Rationale: For most solids, solubility increases with temperature as the added thermal energy helps overcome the intermolecular forces within the crystal.[6]
-
Protocol:
-
Prepare your sample as described above.
-
Place the vial in a temperature-controlled water bath or on a hot plate with stirring.
-
Gradually increase the temperature, not exceeding 40-50°C initially, to minimize the risk of degradation.
-
Once dissolved, allow the solution to slowly cool to room temperature. Observe for any precipitation. A stable solution should remain clear upon cooling.
-
-
-
Utilizing Co-Solvent Systems:
-
Rationale: When a single solvent is not effective, a mixture of solvents can provide a more suitable environment for dissolution. This is particularly useful when preparing a compound for use in an aqueous medium.
-
Protocol for Aqueous Applications:
-
Prepare a concentrated stock solution of this compound in a highly effective organic solvent like DMSO or DMF.[5]
-
In a separate tube, add the desired volume of your aqueous buffer.
-
While vortexing the buffer, slowly add the concentrated stock solution dropwise. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Experiment with different final percentages of the organic co-solvent to find the optimal balance between solubility and maintaining the integrity of your biological or chemical system.
-
-
-
Considering pH Modification:
-
Rationale: The hydrazinecarbothioamide moiety may have ionizable groups. Altering the pH of an aqueous solution can protonate or deprotonate these groups, creating a charged species that is often more soluble in water.
-
Action:
-
If your experimental conditions allow, test the solubility in buffers with different pH values (e.g., pH 5, 7.4, and 9).
-
This approach is generally more applicable to aqueous solutions and may not be suitable for all experimental designs.
-
-
IV. Concluding Remarks
Addressing the solubility of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and methodically exploring different solvents and techniques, researchers can overcome these challenges. Always begin with small-scale tests to conserve your compound and time. The insights provided in this guide are intended to serve as a strong foundation for developing robust and reproducible experimental protocols.
References
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Abraham, M. H. (n.d.). The factors that influence solubility in perfluoroalkane solvents | Request PDF. ResearchGate. Retrieved from [Link]
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Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
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Solubility of Things. (n.d.). 1-Fluorononane. Retrieved from [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2008, September). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry, 10(9), 918-928. Retrieved from [Link]
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Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Retrieved from [Link]
-
American Chemical Society. (2014). Solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide (Isoniazid Analogue) in Five Pure Solvents at (298.15 to 338.15) K. Journal of Chemical & Engineering Data, 59(9), 2796–2801. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Retrieved from [Link]
-
PubChem. (n.d.). Hydrazinecarbothioamide, N-phenyl-. Retrieved from [Link]
-
Al-Dhfyan, A., Al-Abdullah, E., & Al-Tamimi, A. M. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Molecules, 25(21), 5038. Retrieved from [Link]
-
Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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"improving the stability of fluorinated hydrazinecarbothioamide compounds for long-term storage"
Technical Support Center: Fluorinated Hydrazinecarbothioamide Compounds
Introduction
Welcome to the technical support center for fluorinated hydrazinecarbothioamide compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and promising class of molecules. The incorporation of fluorine can significantly enhance metabolic stability and bioavailability[1][2]. However, the inherent reactivity of the hydrazinecarbothioamide moiety presents specific challenges for long-term storage and formulation.[3][4]
This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve stability issues, ensuring the integrity and reproducibility of your experimental results. We will explore the causality behind degradation pathways and provide validated protocols for stability assessment and optimized storage.
Troubleshooting Guide: Diagnosing and Resolving Compound Instability
This section addresses specific problems you may encounter during the handling and storage of fluorinated hydrazinecarbothioamide compounds.
Q1: I've observed significant degradation of my solid compound in less than a few weeks at room temperature. What is the most likely cause and what are the immediate steps I should take?
A1: Rapid degradation of a solid-state compound points towards sensitivity to environmental factors that are often overlooked. The two most probable causes are hydrolysis due to moisture absorption and oxidation .
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Causality Explained: The hydrazinecarbothioamide functional group is susceptible to attack by water, which can hydrolyze the thioamide C-N bond, eventually leading to the formation of the corresponding amide or carboxylate derivatives.[5][6][7] The thioamide sulfur is also readily oxidized, forming S-oxides or even leading to disulfide linkages under certain conditions.[8][9][10] While the fluorine atoms generally increase molecular stability due to the high strength of the C-F bond[2][11], they can also alter the electronic properties of the molecule, potentially influencing the reactivity of the thioamide group.
-
Immediate Corrective Actions:
-
Transfer to a Desiccated Environment: Immediately move the compound to a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅) or fresh silica gel.
-
Inert Atmosphere Storage: Purge the headspace of the storage vial with an inert gas such as argon or nitrogen before sealing. This displaces oxygen and moisture, mitigating both oxidative and hydrolytic degradation.
-
Low-Temperature Storage: Store the compound at or below -20°C. Low temperatures drastically reduce the rate of chemical reactions.[7]
-
-
Long-Term Solution Workflow: To systematically address this, follow the workflow below to identify the primary degradation driver and establish a robust storage protocol.
Caption: Troubleshooting workflow for solid-state compound degradation.
Q2: My compound is stable as a solid but degrades quickly when dissolved in a solvent like DMSO or methanol for biological assays. Why is this happening and how can I prepare stable stock solutions?
A2: This is a classic case of solution-state instability, which is far more common and rapid than solid-state degradation. The solvent is not merely a vehicle; it is a reactive medium.
-
Causality Explained:
-
Solvent-Mediated Hydrolysis: Protic solvents like methanol can participate directly in hydrolysis, and even aprotic solvents like DMSO are hygroscopic and readily absorb atmospheric moisture, which then degrades the compound.[7] The rate of hydrolysis is highly dependent on pH.[12][13]
-
Oxidation: Dissolved oxygen in the solvent can readily oxidize the thioamide group. This process can be accelerated by trace metal impurities.[10]
-
Solvolysis: Highly reactive solvents could potentially react directly with the compound, though this is less common with standard solvents like DMSO and methanol. Using methanol with primary or secondary thioamides can be problematic as it may attack the electrophilic carbon.[7]
-
-
Immediate Corrective Actions:
-
Use Anhydrous Solvents: Purchase high-purity, anhydrous solvents and handle them under an inert atmosphere to minimize moisture exposure.
-
Prepare Fresh Solutions: The most reliable method is to prepare solutions immediately before use. Avoid long-term storage of stock solutions whenever possible.
-
Flash Freeze & Store: If stock solutions must be stored, prepare aliquots in sealed vials, flash freeze them in liquid nitrogen, and store them at -80°C. This minimizes both chemical degradation and the physical damage from slow freezing. Avoid repeated freeze-thaw cycles.
-
-
Protocol for Preparing Stable Stock Solutions:
-
Pre-treatment: Dry the compound under a high vacuum for several hours to remove any adsorbed water.
-
Solvent Preparation: Use a fresh, sealed bottle of anhydrous DMSO or your solvent of choice. Use a syringe to draw the solvent through the septum to avoid introducing moist air into the bottle.
-
Dissolution: Weigh the compound in a tared vial. Under a stream of argon or nitrogen, add the anhydrous solvent to the desired concentration.
-
Aliquoting: Immediately dispense the solution into smaller, single-use aliquots in vials designed for low-temperature storage (e.g., cryovials).
-
Storage: Purge the headspace of each aliquot vial with inert gas, seal tightly, and immediately place in a -80°C freezer.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for the long-term storage of fluorinated hydrazinecarbothioamide compounds?
A1: Optimal storage conditions are crucial for maintaining compound integrity. The key is to minimize exposure to agents that promote degradation: water, oxygen, light, and heat.
| Parameter | Solid Compound | Solution (e.g., in DMSO) | Rationale |
| Temperature | -20°C to -80°C | -80°C (mandatory) | Reduces the kinetic rate of all degradation reactions.[7][14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture to prevent oxidation and hydrolysis.[10] |
| Light | Protection from Light (Amber Vials) | Protection from Light (Amber Vials) | Prevents photolytic degradation, which can cleave bonds or induce isomerization.[15][16] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Cryovials with secure seals | Prevents moisture and air ingress. PTFE is highly inert. |
| Handling | In a glove box or under a positive pressure of inert gas | In a glove box or using anhydrous techniques | Minimizes exposure to atmospheric contaminants during weighing and dissolution. |
Q2: What analytical techniques are most suitable for conducting a formal stability study on these compounds?
A2: A combination of techniques is often required for a comprehensive stability analysis. The primary goal is to separate the parent compound from any degradants and to identify the structure of those degradants.
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantifying the parent compound and known impurities. | Robust, reproducible, and widely available. Excellent for quantitation.[13][17] | Requires chromophores for detection. Cannot identify unknown degradants. |
| LC-MS / LC-MS/MS | Detecting and identifying unknown degradation products. | High sensitivity. Provides molecular weight and structural information (MS/MS) for identification of unknowns.[18][19] | Quantitative accuracy can be lower than HPLC-UV without appropriate standards. |
| NMR Spectroscopy | Definitive structural elucidation of isolated degradants. | Provides unambiguous structural information. | Requires relatively pure and concentrated samples of the degradant. |
| GC-MS | Analysis of volatile or semi-volatile degradants. | Excellent separation for volatile compounds. | The compound must be thermally stable and volatile, which may not be the case.[20] |
| ICP-MS | Fluorine-specific detection to track all fluorine-containing species. | Can act as a powerful fluorine-specific detector when coupled with HPLC to ensure no degradants are missed.[21][22] | Does not provide structural information on the organic part of the molecule. |
Key Degradation Pathways
Understanding the likely chemical transformations your compound may undergo is critical for interpreting stability data. The primary pathways are hydrolysis and oxidation.
Caption: Major degradation pathways for hydrazinecarbothioamide compounds.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[12]
Objective: To evaluate the stability of the fluorinated hydrazinecarbothioamide compound under various stress conditions.
Materials:
-
Compound of interest
-
HPLC-grade water, acetonitrile, methanol
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-UV or LC-MS system with a suitable C18 column
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your T=0 sample.
-
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate at room temperature for 8 hours. Thioamides are often highly sensitive to base.[12]
-
At specified time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Analyze at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber with a light source equivalent to ICH Q1B guidelines (e.g., >1.2 million lux hours).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples after exposure.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at 70°C for 48 hours.
-
Dissolve and analyze the sample, comparing it to an unstressed control.
-
-
Analysis:
-
Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or LC-MS).
-
Compare the chromatograms of stressed samples to the T=0 sample to identify new peaks (degradants) and the decrease in the parent compound peak area.
-
References
-
El-Gizawy, S. M., El-Shabrawy, Y., & El-Gindy, A. (2018). Stability indicating chromatographic methods for determination of gliquidone in the presence of its degradation products. Future Journal of Pharmaceutical Sciences, 4(1), 89-96. [Link]
-
Dodge, A. G., & Wackett, L. P. (2006). Thioacetamide Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
-
Wikipedia contributors. (2023). Thioamide. Wikipedia, The Free Encyclopedia. [Link]
-
Itahashi, Y., & Hagiwara, H. (2004). [New methods of constructing fluorinated organic compounds and their application]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 124(12), 859–875. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2019). Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Russian Journal of Organic Chemistry, 55(12), 1938-1942. [Link]
-
Bologa, M., et al. (2017). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 22(10), 1645. [Link]
-
Dotsenko, V. V., & Krivokolysko, S. G. (2005). Oxidation of Thioamides with the DMSO-HCl System. Chemistry of Heterocyclic Compounds, 41(8), 1024-1030. [Link]
-
Chen, R., et al. (2018). Stabilization of Liposomes by Perfluorinated Compounds. ACS Omega, 3(11), 16457-16463. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Gerstenberger, M. R. C., & Haas, A. (1981). Methods of Fluorination in Organic Chemistry. Angewandte Chemie International Edition in English, 20(8), 647-667. [Link]
-
LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]
-
Bennet, A. J. (2002). Mechanistic investigations of the hydrolysis of amides, oxoesters and thioesters via kinetic isotope effects and positional isotope exchange. Semantic Scholar. [Link]
-
Various authors. (2013). Stability of thioamides? ResearchGate. [Link]
-
Al-Zoubi, W. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Owens, J., et al. (2007). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of chromatographic science, 45(6), 337-343. [Link]
-
Aslam, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(26), 23643–23656. [Link]
-
Kot-Wasik, A., et al. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. TrAC Trends in Analytical Chemistry, 80, 344-357. [Link]
-
Al-Zoubi, W., & Al-Ja'afreh, L. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 28(5), 2309. [Link]
-
Heuckeroth, A., et al. (2021). Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. Analytical Chemistry, 93(16), 6335-6341. [Link]
-
Heuckeroth, A., et al. (2021). Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. Analytical Chemistry, 93(16), 6335–6341. [Link]
-
Wang, L., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. International Journal of Analytical Chemistry. [Link]
-
Nikolić, K., et al. (2024). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 17(2), 164. [Link]
-
Toksoz, S., et al. (2015). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 11(43), 8463-8474. [Link]
-
Laleh, G. H., et al. (2006). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Pakistan Journal of Nutrition, 5(2), 90-92. [Link]
-
Zhao, L., et al. (2019). Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion. Food Chemistry, 291, 87-93. [Link]
-
Darwish, I. A., et al. (2011). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. Analytical Methods, 3(8), 1862-1868. [Link]
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Technical Support Center: Overcoming Challenges in the Purification of Polar Hydrazinecarbothioamide Compounds
Welcome to the Technical Support Center for the purification of polar hydrazinecarbothioamide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and often highly polar molecules. The inherent structural features of hydrazinecarbothioamides, such as their capacity for hydrogen bonding and metal chelation, present specific purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to enhance your purification success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My hydrazinecarbothioamide compound shows very poor or no retention on a standard C18 reversed-phase HPLC column.
Q: Why is my highly polar compound eluting in the void volume during reversed-phase chromatography?
A: This is a common issue stemming from the fundamental principle of reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Standard C18 columns have a nonpolar stationary phase.[2] Highly polar compounds, like many hydrazinecarbothioamides, have a much stronger affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) than for the nonpolar stationary phase.[2] This results in the compound spending minimal time interacting with the column packing and eluting very quickly, often with the solvent front.
Troubleshooting Solutions:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the water content. Modern reversed-phase columns are often designed to be stable under highly aqueous conditions.[3][4]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase. These columns offer different selectivity and can enhance the retention of polar analytes.[3]
-
Switch to an Alternative Chromatographic Technique: For extremely polar compounds, RP-HPLC may not be the most suitable method. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative specifically designed for the separation of polar compounds.[2][5][6][7] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also improve the retention of polar compounds.[2]
Issue 2: I'm observing significant peak tailing for my basic hydrazinecarbothioamide compound on a silica-based column.
Q: What is causing the poor peak shape, and how can I improve it?
A: Peak tailing for basic compounds on silica-based columns is often due to secondary interactions with acidic silanol groups on the silica surface.[3] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the eluted peak.
Troubleshooting Solutions:
-
Mobile Phase pH Adjustment: For basic hydrazinecarbothioamide derivatives, operating at a low pH (e.g., 2.5-4) can protonate the analyte and suppress the ionization of the acidic silanol groups, thereby minimizing these unwanted interactions.[3]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the silica, reducing their interaction with your compound.
-
Column Deactivation: For flash chromatography, you can deactivate the silica gel before use. This can be achieved by flushing the packed column with a solvent mixture containing a small percentage of a base like triethylamine.[3]
Issue 3: My compound appears to be degrading on the silica gel during flash chromatography.
Q: How can I purify my compound without causing decomposition?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. Hydrazinecarbothioamides can be susceptible to hydrolysis or rearrangement under acidic conditions.[8]
Troubleshooting Solutions:
-
Use Deactivated Silica: As mentioned above, deactivating the silica with a base can mitigate this issue.
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-functionalized silica.[9]
-
Non-Chromatographic Purification: If the compound is a solid, recrystallization can be a powerful purification technique that avoids interaction with stationary phases altogether.[10][11][12][13][14]
Issue 4: My compound is showing unexpected colors in the collected fractions, suggesting metal complexation.
Q: Could my compound be chelating metal ions, and how does this affect purification?
A: Yes, the hydrazinecarbothioamide moiety is a known metal chelator.[15][16][17][18][19] Trace metals present in solvents, on glassware, or leached from metal components of the chromatography system can form colored complexes with your compound. This can lead to difficulties in purification, as the complex may have different chromatographic properties than the free ligand.
Troubleshooting Solutions:
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity to minimize metal contamination.
-
Acid-Wash Glassware: Thoroughly wash all glassware with an acid solution (e.g., 1M HCl) followed by rinsing with deionized water to remove any trace metals.
-
Add a Chelating Agent: In some cases, adding a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester trace metals and prevent complexation with your compound.
Detailed Experimental Protocols
Protocol 1: Purification of a Highly Polar Hydrazinecarbothioamide using HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating very polar compounds.[2][5][6][7] It utilizes a polar stationary phase and a mobile phase with a high organic content, typically acetonitrile, and a small amount of an aqueous component.[2]
Step-by-Step Methodology:
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., unbonded silica, amide, or diol).
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM ammonium formate in water
-
-
Column Equilibration: Equilibrate the column with a high percentage of Mobile Phase A (e.g., 95%) for at least 10-15 column volumes.
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition.
-
Gradient Elution: Start with a high percentage of acetonitrile and gradually increase the percentage of the aqueous mobile phase to elute the compounds. A typical gradient might be from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Detection: Use a suitable detector, such as UV-Vis or Mass Spectrometry (MS).
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is for reducing the acidity of silica gel to prevent the degradation of sensitive compounds.
Step-by-Step Methodology:
-
Dry Pack the Column: Fill the flash chromatography column with the required amount of silica gel.
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[3]
-
Flush the Column: Pass 2-3 column volumes of the deactivating solvent through the packed column.
-
Remove Excess Base: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove any unbound base.
-
Load and Elute: Load your sample and proceed with the chromatography using your predetermined solvent system.
Data Presentation & Visualization
Table 1: Common Solvents for Chromatography of Polar Compounds
| Solvent | Polarity Index | Notes |
| Water | 10.2 | The most polar solvent, used as the strong solvent in HILIC.[6] |
| Methanol | 5.1 | A polar protic solvent often used in reversed-phase and normal-phase. |
| Acetonitrile | 5.8 | A polar aprotic solvent, the weak solvent in HILIC.[7] |
| Isopropanol | 3.9 | Can be used as a modifier in both normal and reversed-phase. |
| Dichloromethane | 3.1 | A common solvent for normal-phase chromatography. |
| Ethyl Acetate | 4.4 | A moderately polar solvent for normal-phase chromatography. |
Diagram 1: Decision-Making Workflow for Purifying Polar Hydrazinecarbothioamides
Caption: Workflow for selecting and optimizing a purification method.
References
- Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection | Analytical Chemistry - ACS Publications. (n.d.).
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Technical Support Center: Purification of Polar Organic Compounds - Benchchem. (n.d.).
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (n.d.).
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018, April 25).
- What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11).
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
- What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry - Reddit. (2018, December 8).
- Compound stability under different pH conditions. - ResearchGate. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization. --->. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization. (n.d.).
- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
- Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (n.d.).
- (PDF) Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - ResearchGate. (2025, October 16).
- Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - MDPI. (n.d.).
- Hydrazinecarbothioamide group in the synthesis of heterocycles - arkat usa. (n.d.).
- Purification of polar compounds - The Analytical Scientist. (2016, September 19).
- Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7).
- Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. (2025, July 1).
- Stability study of hydrazones. | Download Table - ResearchGate. (n.d.).
- How should I purify a complex, polar, amide reaction mixture? | Biotage. (2023, February 10).
- (PDF) Transition metal (II) complexes of 2-(2,5-dimethoxy- benzylidene)hydrazine-1-carbothioamide: synthesis, characterization and their biological evaluation - ResearchGate. (2024, July 26).
- 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PubMed Central. (2021, June 2).
- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed. (2009, February 17).
- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.).
- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - JOCPR. (n.d.).
- Process for preparing thiosemicarbazide - Google Patents. (n.d.).
- Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation - MDPI. (n.d.).
- (PDF) Antibacterial Activity of Transition Metal Complexes of 2-(2-Hydroxybenzylidene) Hydrazinecarbothioamide - ResearchGate. (2025, November 15).
- Chelating Agents and the Regulation of Metal Ions - PMC - NIH. (n.d.).
Sources
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"strategies to minimize side reactions during the synthesis of thiosemicarbazides"
Welcome to our dedicated technical support guide for the synthesis of thiosemicarbazides. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile intermediates. Here, we address common challenges and frequently encountered side reactions, providing not only solutions but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-substituted thiosemicarbazides?
The most prevalent and generally reliable method is the nucleophilic addition of a substituted hydrazine to an isothiocyanate.[1][2] This reaction is typically high-yielding and proceeds under mild conditions. The terminal, unsubstituted nitrogen of the hydrazine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate.[3]
-
Mechanism Insight: The reaction hinges on the high nucleophilicity of the terminal nitrogen of the hydrazine and the electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S). The reaction is often performed in a protic solvent like ethanol or methanol, which can facilitate proton transfer to stabilize the intermediate and yield the final product.[4]
Q2: Can I use hydrazine hydrate for this reaction? What precautions should I take?
Yes, hydrazine hydrate is commonly used. However, it's crucial to be aware that it contains water, which can lead to a competing side reaction: the hydrolysis of the isothiocyanate starting material.[5][6] Isothiocyanates can react with water, especially under alkaline conditions, to form an unstable dithiocarbamate salt which can decompose, reducing the availability of your electrophile for the main reaction.[7]
-
Recommendation: While hydrazine hydrate is often sufficient, if you are experiencing low yields, particularly with less reactive isothiocyanates, consider using anhydrous hydrazine in an anhydrous solvent (e.g., dry ethanol or THF) under an inert atmosphere (N₂ or Ar) to minimize hydrolysis.
Q3: My thiosemicarbazide product seems to be unstable upon storage. What is causing this?
Thiosemicarbazides are generally stable crystalline solids. However, they can be susceptible to degradation under certain conditions.[8]
-
Heat and Light: Prolonged exposure to high temperatures or UV light can cause decomposition. Store your purified product in a cool, dark place.
-
Oxidation: Thiosemicarbazides can be oxidized. It is best to store them in well-sealed containers, and for particularly sensitive derivatives, storage under an inert atmosphere is recommended.
-
Residual Acidity/Basicity: Trace amounts of acid or base from the synthesis or workup can catalyze decomposition or cyclization over time. Ensure the product is thoroughly washed and neutralized before final drying and storage.
Troubleshooting Guide: Common Side Reactions & Solutions
This guide addresses specific issues that can arise during synthesis, focusing on identifying the cause and implementing effective solutions.
Problem 1: Low Yield - Unidentified Byproducts Observed on TLC/LC-MS
Scenario: Your reaction is not going to completion, or you observe significant spots on your TLC plate other than your starting materials and desired product.
Potential Cause A: Formation of 1,6-Disubstituted-2,5-dithiobiureas
This is one of the most common side reactions leading to significant yield loss. It occurs when the newly formed thiosemicarbazide product (which is also a nucleophile) reacts with a second molecule of the isothiocyanate starting material.
-
Mechanism of Formation: The N² nitrogen of the synthesized thiosemicarbazide attacks the electrophilic carbon of another isothiocyanate molecule. This is more likely to occur if there is a high concentration of isothiocyanate relative to the hydrazine, or if the reaction is allowed to proceed for too long at elevated temperatures.
Solutions & Preventative Measures:
| Strategy | Rationale & Explanation |
| Control Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the hydrazine derivative. This ensures the isothiocyanate is consumed rapidly by its primary reaction partner, minimizing its availability to react with the product. |
| Slow Addition of Isothiocyanate | Add the isothiocyanate dropwise to a solution of the hydrazine at a controlled temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the isothiocyanate, favoring the desired reaction.[9] |
| Temperature Control | Conduct the reaction at room temperature or below. Higher temperatures can increase the rate of the undesired second addition. |
| Monitor Reaction Progress | Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the isothiocyanate. Stop the reaction as soon as the limiting reagent is consumed to prevent further reaction with the product. |
Potential Cause B: Competing Acylation/Benzoylation
This issue is specific to syntheses using acyl isothiocyanates (e.g., benzoyl isothiocyanate). The acyl group introduces a second electrophilic site (the carbonyl carbon) that can compete with the isothiocyanate carbon for the hydrazine nucleophile.[10][11]
Solutions & Preventative Measures:
-
Solvent Choice: The choice of solvent can influence the chemoselectivity. Less polar, aprotic solvents may favor reaction at the "harder" carbonyl center, while polar, protic solvents often favor addition to the "softer" isothiocyanate carbon. Ethanol is a common choice that generally favors the desired reaction.[1]
-
Temperature Control: Lowering the reaction temperature can often increase selectivity, as the activation energy for the two competing pathways may differ.
Problem 2: Product Precipitates as an Oil or Fails to Crystallize
Scenario: After the reaction workup, the product does not solidify, or it precipitates as an intractable oil, suggesting the presence of impurities.
Potential Cause: Presence of Symmetric Dihydrazide Byproducts or Unreacted Starting Materials
Impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization. This can be caused by unreacted, often oily, isothiocyanate or by side products formed from impurities in the starting materials. For example, if using an acyl hydrazine, self-condensation can sometimes occur.
Solutions & Purification Protocol:
-
Trituration: Attempt to induce crystallization by triturating the oil. Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., cold hexanes, diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide a nucleation site for crystal growth.
-
Solvent for Recrystallization: If trituration fails, dissolve the oil in a minimum amount of a suitable hot solvent. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For many thiosemicarbazides, ethanol, methanol, or ethanol/water mixtures are effective.[4]
-
Column Chromatography: If recrystallization is unsuccessful, purification by silica gel column chromatography is the next step. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. Monitor fractions by TLC to isolate the pure product.
Experimental Protocols
Protocol 1: General Synthesis of a 4-Arylthiosemicarbazide
This protocol provides a robust starting point for the synthesis of a 4-arylthiosemicarbazide from a hydrazine and an aryl isothiocyanate.
Materials:
-
Hydrazine derivative (1.05 eq)
-
Aryl isothiocyanate (1.0 eq)
-
Anhydrous Ethanol
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask, dissolve the hydrazine derivative (1.05 eq) in anhydrous ethanol.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Dissolve the aryl isothiocyanate (1.0 eq) in a minimal amount of anhydrous ethanol in a dropping funnel.
-
Add the isothiocyanate solution dropwise to the stirred, cooled hydrazine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the isothiocyanate spot is no longer visible.
-
Upon reaction completion, a precipitate often forms. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol, followed by diethyl ether to remove soluble impurities.
-
Dry the purified thiosemicarbazide product under vacuum.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude thiosemicarbazide product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.
References
-
D. J. P. Dorta, M. M. C. V. S. L. A. S. C. S. C. M. S. E. V. B. (2020). Synthesis of Isothiocyanates: An Update. ACS Omega. [Link]
-
Rouzaud, G., Young, S. A., & Duncan, A. J. (2003). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Castro, A., Spencer, J., & Williams, D. L. (2001). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Li, Y., & Zhang, H. (2010). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Journal of the Chinese Chemical Society. [Link]
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazide Chemistry Review. Scribd. [Link]
-
Hemdan, A. A., et al. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Bakr, M. F., et al. (2012). Unusual reactivity of thiosemicarbazides towards 2,3-diphenylcyclopropenone: synthesis of new pyridazinethiones and 1,2,4-triazolo[4,3-b]pyridazinethiones. ResearchGate. [Link]
-
Horvath, T., Serban, G., & Cuc, S. (2011). Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. ResearchGate. [Link]
-
Reddit user comment on "Reaction of isothiocyanate". (2023). r/OrganicChemistry. [Link]
-
Durant, G. J. (1967). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic. [Link]
-
Durant, G. J. (1967). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C: Organic. [Link]
-
Ghoneim, A. A., & Mohamed, S. A. (2013). Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry. [Link]
-
Sîrbu, A., et al. (2007). Benzoylation of Thiosemicarbazide. ResearchGate. [Link]
-
Zenin, A. A., et al. (2012). Studying Products of Hydrazine Interaction with Isothiocyanates by Means of Chromatography and Mass Spectrometry. ResearchGate. [Link]
-
El-Sayed, H. A., et al. (2018). Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Solvent-free synthesis of functionalized thiazoles using multicomponent reaction of isothiocyanates. PubMed. [Link]
-
Shcherbakov, D. N., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Forotan, M., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules. [Link]
-
Metwally, M. A., et al. (2011). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]
-
Sharma, A., et al. (2020). Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. ResearchGate. [Link]
-
Plaszkó, T., et al. (2021). Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
El-Mariah, F. A. A., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkat USA. [Link]
-
Pearson Education. (n.d.). Nucleophilic Addition Practice Problems. [Link]
-
El-Gazzar, A. B. A., et al. (2009). Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles. ResearchGate. [Link]
-
Kim, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Chen, J., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]
-
NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]
-
Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. ftb.com.hr [ftb.com.hr]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYNTHESIS OF SOME 1,4-DISUBSTITUTED THIOSEMICARBAZIDES AS INTERMEDIATES FOR THE SYNTHESIS OF 1,3,4-THIADIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
"impact of reaction temperature on the formation of thiosemicarbazide derivatives"
Technical Support Center: Thiosemicarbazide Derivative Synthesis
A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of thiosemicarbazide derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them. Temperature is one of the most critical parameters in these syntheses, acting as a double-edged sword: it can drive your reaction to completion or lead it down a path of decomposition and impurity formation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate the thermal landscape of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the general role of temperature in the synthesis of thiosemicarbazone derivatives from thiosemicarbazide and carbonyls?
Answer: Temperature is the primary lever to control the rate of reaction. The formation of the characteristic imine bond (-N=CH-) in thiosemicarbazones via the condensation of a thiosemicarbazide with an aldehyde or ketone is an equilibrium-driven process that requires sufficient energy to overcome the activation barrier.[1][2]
-
At Lower Temperatures (e.g., Room Temperature): Many reactions proceed smoothly, especially with reactive aldehydes.[1][3] Operating at room temperature is often favorable as it minimizes the risk of side reactions and decomposition of thermally sensitive functional groups.[3] The reaction may be slower, sometimes requiring extended stirring times (e.g., 5 to 24 hours) to achieve a good yield.[1][3]
-
At Elevated Temperatures (e.g., Reflux): Heating the reaction mixture, often to the boiling point of the solvent (e.g., ethanol, methanol), significantly increases the reaction rate.[4][5][6] This is particularly necessary for less reactive carbonyl compounds like ketones or sterically hindered aldehydes. However, higher temperatures can also promote the degradation of the thiosemicarbazide starting material or the final product.[7][8] For instance, thiosemicarbazide itself begins to decompose around 180-183 °C.[7]
The choice of temperature is therefore a critical balance between achieving a practical reaction rate and maintaining the integrity of the molecules involved.
Q2: Troubleshooting: My reaction yield is very low, or no product is forming. Could the temperature be too low?
Answer: Yes, this is a classic symptom of insufficient activation energy. If you are working at room temperature and experiencing poor yields, particularly with ketones or electron-deficient aldehydes, the reaction may be kinetically hindered.
Diagnostic Steps & Solutions:
-
Initial Check: Ensure your starting materials are pure and your solvent is anhydrous, as impurities and water can interfere with the reaction.
-
Incremental Temperature Increase: Gradually increase the reaction temperature. A common next step is to heat the mixture to a moderate temperature, such as 40-50 °C, for several hours.
-
Refluxing: If a moderate temperature is ineffective, proceeding to reflux is the standard approach. The synthesis of thiosemicarbazones is frequently performed under reflux in ethanol or methanol for periods ranging from 2 to 24 hours.[4][5][6]
-
Catalyst Addition: The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid.[3][4][5] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide. Ensure a catalyst is present before resorting to very high temperatures.
Below is a troubleshooting workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low-yield reactions.
Q3: Troubleshooting: My reaction is producing a dark, tarry substance and multiple spots on TLC. Is the temperature too high?
Answer: This is a strong indication that your reaction temperature is excessive, leading to decomposition. Thiosemicarbazides and their derivatives can be thermally labile.[9][10] When heated excessively, they can decompose, emitting toxic fumes of nitrogen and sulfur oxides.[7][8]
Causality and Solutions:
-
Decomposition Pathways: High heat can cause the cleavage of the N-N or C=S bonds, leading to a cascade of side reactions and polymerization, resulting in the dark, insoluble material you are observing. Some derivatives have been shown to begin thermal decomposition at temperatures as low as 154 °C.[10]
-
Solvent Choice Matters: The boiling point of your solvent dictates the maximum temperature of your reaction at atmospheric pressure. If you are using a high-boiling solvent like DMF or dioxane and refluxing, you may be exceeding the thermal stability limit of your compounds.
-
Solution: Reduce the temperature immediately. If you were refluxing, try running the reaction at a lower, controlled temperature (e.g., 60 °C). If possible, switch back to room temperature, even if it requires a longer reaction time or the use of a catalyst.[3] In one study, it was noted that room temperature was favorable for the reaction, while reflux conditions led to cleavage and the formation of an undesired side product (thiocarbohydrazide).[3]
Q4: How does temperature influence the choice between kinetic and thermodynamic products?
Answer: While less common in simple thiosemicarbazone formations, temperature can play a deciding role in more complex syntheses involving thiosemicarbazide precursors. For instance, in cyclization reactions that follow the initial condensation, different ring systems could potentially form.
-
Kinetic Control (Low Temperature): At lower temperatures, the product that forms fastest (i.e., has the lowest activation energy) will be the major product. This is often the less stable product.
-
Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome larger activation barriers and reverse less stable intermediates. The reaction will favor the formation of the most stable product, which may not be the one that forms the fastest.
If you are getting a mixture of isomers or unexpected heterocyclic products, consider lowering the reaction temperature to favor the kinetically controlled pathway or raising it to see if an equilibrium can be established that favors a single, more stable thermodynamic product.
Experimental Protocols & Data
General Protocol for Synthesis of a Thiosemicarbazone Derivative
This protocol is a generalized procedure based on common methodologies.[3][4][6][11] Researchers must adapt it based on the specific reactivity of their substrates.
Materials:
-
Thiosemicarbazide (or a substituted derivative)
-
Aldehyde or Ketone
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the aldehyde or ketone (1.0 mmol) in 15-20 mL of ethanol.
-
Add the thiosemicarbazide (1.0 mmol, 1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.
-
Temperature Condition A (Room Temp): Stir the mixture at room temperature for 5-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Temperature Condition B (Reflux): Heat the mixture to reflux (approx. 78 °C for ethanol) for 2-8 hours, monitoring progress by TLC.[4][5]
-
Work-up: Upon completion, cool the reaction mixture. Often, the product will precipitate out of solution. If not, the volume can be reduced under vacuum.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Table 1: Illustrative Impact of Temperature on a Hypothetical Reaction
| Parameter | Condition A: 25 °C | Condition B: 50 °C | Condition C: 78 °C (Reflux) |
| Reaction Time | 24 hours | 8 hours | 2 hours |
| Yield | 75% | 92% | 88% |
| Purity (by LCMS) | >98% | >98% | 91% (9% impurity noted) |
| Observations | Slow precipitation of clean, white product. | Rapid formation of white precipitate. | Solution develops a pale yellow color. |
This data is illustrative and designed to show a common trend where refluxing can increase speed but may introduce impurities compared to lower-temperature methods.
Reaction Mechanism Visualization
The formation of a thiosemicarbazone is a nucleophilic addition-elimination reaction. The temperature primarily affects the rate of each step in this pathway.
Caption: General reaction pathway for thiosemicarbazone formation.
References
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health (NIH). [Link]
- Process for the preparation of thiosemicarbazide.
-
Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. MDPI. [Link]
-
SYNTHESIS, CHARACTERISATION AND EFFECT OF TEMPERATURE ON CORROSION INHIBITION BY THIOSEMICARBAZONE DERIVATIVES AND ITS TIN(IV) C. Malaysian Journal of Analytical Sciences. [Link]
-
Synthesis of thiosemicarbazides. ResearchGate. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Research Square. [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. SpringerLink. [Link]
-
Thermal decomposition kinetics of thiophene-2-carboxaldehyde thiosemicarbazone complexes of nickel(II) and palladium(II). AKJournals. [Link]
-
Scheme 1. Synthesis of thiosemicarbazide derivatives. ResearchGate. [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives. Iraqi National Journal of Chemistry. [Link]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. National Institutes of Health (NIH). [Link]
-
Thiosemicarbazide | CH5N3S | CID 2723789. PubChem. [Link]
-
Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. SpringerLink. [Link]
Sources
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- 5. chemmethod.com [chemmethod.com]
- 6. jocpr.com [jocpr.com]
- 7. thiosemicarbazide CAS#: 79-19-6 [m.chemicalbook.com]
- 8. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for N-(3-fluorophenyl)hydrazinecarbothioamide Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimentation, with a core focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and why is solvent choice so important?
The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of 3-fluorophenylhydrazine to an appropriate isothiocyanate, such as ammonium thiocyanate or an aryl isothiocyanate.
Solvent selection is paramount for several reasons:
-
Solubility: The solvent must adequately dissolve both the hydrazine and the isothiocyanate source to ensure a homogenous reaction mixture, maximizing the collision frequency between reactant molecules.
-
Reaction Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction. Many thiosemicarbazide syntheses are conducted under reflux to increase the reaction rate.[1]
-
Reaction Pathway and Side Products: The polarity and protic/aprotic nature of the solvent can influence the nucleophilicity of the hydrazine and stabilize intermediates, potentially preventing the formation of unwanted byproducts.[2]
-
Product Isolation: A well-chosen solvent system facilitates easy isolation of the final product. Ideally, the product should be highly soluble at elevated temperatures but sparingly soluble at room temperature or below, allowing for simple precipitation or crystallization upon cooling.[3]
Q2: What are the most highly recommended solvents for this synthesis?
Based on extensive literature for analogous compounds, absolute ethanol is the most effective and commonly used solvent for this reaction.[1][3][4][5] Methanol is also a suitable alternative, particularly for reactants with high solubility in it.[6][7]
These protic, polar alcohols offer an excellent balance of properties:
-
They effectively dissolve the polar starting materials.
-
Their boiling points (Methanol: ~65°C, Ethanol: ~78°C) are ideal for conducting the reaction under gentle reflux.
-
They are relatively inert under the reaction conditions.
-
The desired thiosemicarbazide product often exhibits decreased solubility upon cooling, leading to high-purity crystalline solids.[3]
Q3: Should I use a protic or an aprotic solvent?
For this specific synthesis, a protic solvent like ethanol or methanol is strongly recommended. Protic solvents can participate in hydrogen bonding, which can help to stabilize the charged intermediates formed during the nucleophilic attack of the hydrazine on the thiocarbonyl group, thereby facilitating the reaction. While aprotic solvents like DMF or Acetonitrile could be used, they typically offer no significant advantage and can complicate product isolation due to their high boiling points and tendency to dissolve the product even at low temperatures.
Troubleshooting Guide: A Problem-and-Answer Approach
Problem: My reaction yield is consistently low or non-existent.
Q: I've followed the procedure, but my yield of this compound is poor. Could the solvent be the cause?
A: Yes, the solvent system is a primary factor influencing yield. Consider the following points:
-
Inadequate Solubility: If your starting materials (especially the 3-fluorophenylhydrazine salt) are not fully dissolved, the reaction is occurring in a heterogeneous mixture, severely limiting the reaction rate.
-
Solution: Ensure you are using a sufficient volume of absolute ethanol. Gentle warming can aid dissolution before initiating reflux. If solubility remains poor, switching to methanol, which has a slightly different polarity, may help.[6]
-
-
Insufficient Temperature: The reaction may be too slow at room temperature.
-
Solvent Purity: The presence of water in your solvent can lead to undesirable side reactions, such as hydrolysis of the isothiocyanate intermediate.
-
Solution: Always use absolute or anhydrous ethanol. If you suspect water contamination, use a freshly opened bottle of solvent or dry it using standard laboratory procedures.
-
Problem: The crude product is an impure oil or difficult to purify.
Q: After removing the solvent, I'm left with an oily residue instead of a solid, or my solid product is very impure. How can solvent choice improve this?
A: This issue points towards challenges in product isolation and purification, where solvents play a critical role.
-
Inducing Crystallization: An oily product often indicates the presence of unreacted starting materials or other impurities that inhibit crystallization.[2]
-
Solution 1 (Trituration): Try triturating the oil with a small amount of a cold, non-polar solvent like hexane or diethyl ether. This will often wash away soluble impurities and cause the desired product to solidify.
-
Solution 2 (Recrystallization): This is the most powerful purification technique. The key is to find a solvent that dissolves your product when hot but not when cold. Ethanol is an excellent first choice for recrystallizing thiosemicarbazides.[3][8] Dissolve your crude product in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of pure crystals.
-
Problem: My starting materials will not dissolve.
Q: I'm struggling to get my 3-fluorophenylhydrazine to dissolve in the recommended solvent.
A: Phenylhydrazine derivatives, especially if they are hydrochloride salts, can have limited solubility.
-
Solution 1: If using a hydrochloride salt, a stoichiometric amount of a mild base (like sodium acetate or triethylamine) may be required to liberate the free hydrazine, which is typically more soluble in ethanol.
-
Solution 2: Increase the solvent volume. While this may lead to a more dilute reaction, complete dissolution is critical for success.
-
Solution 3: Consider a more polar solvent like methanol or, as a last resort for difficult cases, a small amount of DMF, but be aware this will complicate workup.
Data Summary: Solvent Comparison
The following table summarizes the properties of common solvents and their suitability for the synthesis of this compound.
| Solvent | Formula | Type | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | C₂H₅OH | Polar Protic | 78 | Highly Recommended. Excellent solubility for reactants, ideal reflux temperature, and often allows for product crystallization upon cooling.[1][3] |
| Methanol | CH₃OH | Polar Protic | 65 | Recommended. Good alternative to ethanol, especially if reactants show higher solubility. Lower boiling point may require longer reaction times.[6][9] |
| Isopropanol | C₃H₈O | Polar Protic | 82 | Acceptable. Similar to ethanol. Can be used if readily available.[10] |
| Pyridine | C₅H₅N | Polar Aprotic (Basic) | 115 | Use with Caution. Can act as both solvent and catalyst but its high boiling point and odor make it difficult to remove. Generally not necessary for this reaction type.[11] |
| DMF | C₃H₇NO | Polar Aprotic | 153 | Not Recommended. Excellent solvating power but very high boiling point makes removal difficult. Product is often too soluble for easy precipitation. |
| Water | H₂O | Polar Protic | 100 | Not Recommended for Primary Reaction. Risk of hydrolysis is high. May be used in specific protocols involving thiocyanate salts, but ethanol is generally superior.[12] |
Visual Guide: Solvent Selection Workflow
This diagram outlines the decision-making process for selecting the optimal solvent system for your experiment.
Caption: Decision tree for solvent selection in thiosemicarbazide synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of structurally analogous N-aryl-hydrazinecarbothioamides.[3][13]
Materials:
-
3-fluorophenylhydrazine (or its hydrochloride salt)
-
Ammonium thiocyanate (or p-fluorophenyl isothiocyanate analogue)
-
Absolute Ethanol
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-fluorophenylhydrazine (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of hydrazine).
-
Scientist's Note: If using the hydrochloride salt, add one equivalent of a non-nucleophilic base like sodium acetate and stir for 15 minutes before proceeding.
-
-
Addition of Isothiocyanate Source: To this solution, add the isothiocyanate source (1.0 - 1.1 eq). If using a solid like ammonium thiocyanate, add it portion-wise.
-
Reaction under Reflux: Heat the reaction mixture to a gentle reflux (~78°C for ethanol). Maintain reflux with constant stirring for 2-4 hours.
-
Trustworthiness Check: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) to confirm the consumption of the starting materials.[2]
-
-
Product Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The formation of a white or off-white precipitate should be observed.
-
Isolation: Cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified this compound product under vacuum to obtain a crystalline solid. Further purification can be achieved by recrystallization from hot ethanol if necessary.
References
-
Taylor & Francis Online. (2020). Thiosemicarbazide – Knowledge and References. [Link]
-
Hassan, A. Y., et al. (2023). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Physical Science & Biophysics Journal. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry. [Link]
-
ResearchGate. (2021). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Grosu, I. G., et al. (2022). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. [Link]
-
MDPI. (2020). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). [Link]
-
ResearchGate. (2010). Synthesis of Some Substituted Aroyl Thiosemicarbazides, ‐mercaptotriazoles and ‐aminothiadiazoles. [Link]
-
Gümüş, F., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. NIH National Library of Medicine. [Link]
-
ResearchGate. (2023). Synthesis of thiosemicarbazides. [Link]
- Google Patents. (1995). Preparation of thiosemicarbazide and methyl-thiosemicarbazide.
-
MDPI. (2018). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. [Link]
-
NIH National Library of Medicine. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. [Link]
-
Arkat USA. (2007). Hydrazinecarbothioamide group in the synthesis of heterocycles. [Link]
-
ResearchGate. (2019). Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. [Link]
-
ResearchGate. (2020). (PDF) Synthesis of N-P-Fluorothiosemicarbazone and of bis(N-P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis of N, N'-bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide). [Link]
Sources
- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling the Synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of N-(3-fluorophenyl)hydrazinecarbothioamide. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Core Synthesis Pathway
The most common and direct route to N-substituted hydrazinecarbothioamides involves the nucleophilic addition of a hydrazine to an isothiocyanate.[1][2][3] In this case, 3-fluorophenylhydrazine reacts with a suitable thiocyanate source. While various methods exist, the reaction with an isothiocyanate is often preferred for its high atom economy and straightforward execution.
Caption: General synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process.
Issue 1: Low Reaction Yield or Incomplete Conversion
Q: My reaction stalls, and TLC/LC-MS analysis shows significant amounts of unreacted 3-fluorophenylhydrazine. What are the likely causes?
A: This is a common issue that can stem from several factors related to reagent reactivity, reaction conditions, or equilibrium.
-
Cause 1: Inactive Isothiocyanate Source: If you are generating the isothiocyanate in situ from a salt (e.g., ammonium thiocyanate), the reaction may not be proceeding efficiently. The formation of the active electrophile is crucial.[4]
-
Solution 1: Reagent Selection & Stochiometry:
-
Consider using a pre-formed isothiocyanate, such as 3-fluorophenyl isothiocyanate, if available. This eliminates the variability of in situ generation.
-
If using a thiocyanate salt, ensure it is anhydrous. Water can interfere with the reaction.
-
A slight excess (1.05-1.1 equivalents) of the isothiocyanate source can help drive the reaction to completion, but be mindful that this may complicate purification.
-
-
Cause 2: Sub-optimal Temperature: The nucleophilic addition may have a significant activation energy barrier.
-
Solution 2: Thermal Optimization:
-
Most syntheses of this type proceed smoothly with gentle heating.[5][6] Refluxing in a suitable solvent like ethanol or isopropanol is a common starting point.[1]
-
Monitor the reaction temperature closely, especially during scale-up, to ensure uniform heating. Hot spots can lead to side reactions, while cold spots will slow down the conversion rate.
-
-
Cause 3: Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating the reaction.
-
Solution 3: Solvent Screening:
-
Polar protic solvents like ethanol, methanol, or isopropanol are generally effective as they can solvate the polar intermediates and starting materials.[1][7]
-
If solubility is an issue, especially on a larger scale, consider a solvent system like DMSO, but be aware that its high boiling point can make product isolation more challenging.[8]
-
Caption: Decision workflow for troubleshooting low reaction yield.
Issue 2: Impurity Profile and Side Reactions
Q: My crude product contains a significant symmetrical impurity, bis(3-fluorophenyl)thiourea. How is this formed and how can I avoid it?
A: The formation of symmetrical thioureas is a known side reaction in syntheses involving isothiocyanates.
-
Mechanism: This impurity arises if your 3-fluorophenylhydrazine starting material is contaminated with 3-fluoroaniline. The aniline is also nucleophilic and can react with the isothiocyanate source.
-
Prevention:
-
Starting Material Purity: The most critical step is to ensure the purity of the 3-fluorophenylhydrazine. Analyze the starting material by GC-MS or NMR to quantify any aniline contamination before beginning the synthesis.
-
Purification of Starting Material: If significant contamination is found, purify the hydrazine via distillation or recrystallization of its hydrochloride salt.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
Q: I am observing the formation of various colored byproducts, especially during workup or on standing. What could be the cause?
A: Hydrazine derivatives can be susceptible to oxidation, which often results in colored impurities.
-
Cause: Oxidation: 3-fluorophenylhydrazine and, to a lesser extent, the product can be oxidized by atmospheric oxygen, especially in the presence of trace metals or light. This can lead to the formation of azo compounds or other complex degradation products.
-
Solution: Inert Atmosphere & Handling:
-
During scale-up, it is highly recommended to run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[9]
-
Use degassed solvents for the reaction and workup.
-
Store the 3-fluorophenylhydrazine starting material and the final product under inert gas, protected from light.[8]
-
Issue 3: Product Isolation and Purification Challenges
Q: My product is precipitating as an oil rather than a crystalline solid, making filtration difficult. How can I improve crystallization?
A: Oiling out is common when a compound's melting point is near the temperature of the crystallization solvent or when impurities are present.
-
Solution 1: Solvent System:
-
Anti-Solvent Addition: A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol, isopropanol) and then slowly add a miscible anti-solvent (e.g., water, hexane) until turbidity is observed. Allow the solution to cool slowly.
-
Trituration: If the oil is persistent, decant the solvent and triturate the oil with a poor solvent (like hexane or diethyl ether). This can often induce solidification.
-
-
Solution 2: Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Solution 3: Purity: High impurity levels can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting the final crystallization.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Heating | Hotplate/mantle | Jacketed reactor with controlled fluid |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (impeller type is key) |
| Atmosphere | Optional (balloon) | Mandatory (N2/Ar blanket) |
| Addition Rate | Manual (pipette/funnel) | Controlled pump/addition funnel |
| Workup | Separatory funnel | Jacketed reactor with bottom outlet valve |
| Caption: Key parameter considerations for scaling up the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling 3-fluorophenylhydrazine? A1: 3-Fluorophenylhydrazine and its salts are hazardous. Always handle them in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid inhalation of dust or vapors and prevent skin and eye contact.[9] Have an emergency plan for spills and exposure.[10]
Q2: How stable is the final product, this compound? A2: Thiosemicarbazides are generally stable crystalline solids under recommended storage conditions.[14] However, like their hydrazine precursors, they can be sensitive to light and oxidation over long periods.[8] For long-term storage, keep the material in a tightly sealed container, under an inert atmosphere, and protected from light in a cool, dry place.
Q3: What analytical techniques are best for monitoring reaction progress? A3: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring at the lab scale. A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) should show good separation between the starting hydrazine, the product, and any major non-polar impurities. For quantitative analysis and impurity profiling, especially during process development, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. LC-MS can be used to identify unknown impurities.
Experimental Protocol: Lab-Scale Synthesis
This protocol is a representative example for lab-scale synthesis. Optimization will be required for specific equipment and scales.
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 3-fluorophenylhydrazine (1.0 eq). Add anhydrous ethanol (approx. 10 mL per gram of hydrazine).
-
Thiocyanate Addition: In a separate container, dissolve ammonium thiocyanate (1.1 eq) in a minimal amount of ethanol. Add this solution to the flask. (Alternatively, add the corresponding isothiocyanate dropwise).
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction by TLC until the starting hydrazine is consumed (typically 2-4 hours).[5]
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will often begin to crystallize. Further cooling in an ice bath can improve precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by water to remove any remaining salts.
-
Drying: Dry the solid product under vacuum at 40-50°C to a constant weight.
References
- Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. (2023). Asian Journal of Chemistry, 35(6), 1431-1438.
- Functionalizing Thiosemicarbazones for Covalent Conjug
- Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. (2024). Chemical Science, 15(1), 123-131.
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2022). Turkish Journal of Pharmaceutical Sciences, 19(1), 58-66.
- Versatile coordination chemistry of thiosemicarbazide and its non-Schiff base derivatives. (2024). Journal of Molecular Structure, 138721.
-
Thiosemicarbazide. PubChem. (n.d.). Retrieved from [Link]
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2022). Turkish Journal of Pharmaceutical Sciences, 19(1), 58–66.
-
Thiosemicarbazide Synthesis - Sciencemadness.org. (2009). Retrieved from [Link]
- Synthesis and analytical applications of thiosemicarbazide deriv
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 959–967.
-
Synthesis of thiosemicarbazides. [Image]. ResearchGate. (n.d.). Retrieved from [Link]
- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2022). Molecules, 27(19), 6593.
- US Patent 2,646,447A - Preparation of thiosemicarbazide. (1953).
- Thiosemicarbazide Chemistry Review. (n.d.). Scribd.
- Hydrazinecarbothioamide group in the synthesis of heterocycles. (2009). ARKIVOC.
-
Reactions involving thiosemicarbazide. [Image]. ResearchGate. (n.d.). Retrieved from [Link]
- (PDF) Thiosemicarbazides: Synthesis and reactions. (2012).
- Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. (2011). Molecules, 16(10), 8556–8567.
- Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea).
- Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. (2018).
- Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. (2022).
- Multiple reaction monitoring transitions of 3-Nitrophenylhydrazine... (2021).
Sources
- 1. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
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- 4. US2646447A - Preparation of thiosemicarbazide - Google Patents [patents.google.com]
- 5. turkjps.org [turkjps.org]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Method Development for the HPLC Analysis of N-(3-fluorophenyl)hydrazinecarbothioamide
Welcome to the dedicated support center for the HPLC analysis of N-(3-fluorophenyl)hydrazinecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance from initial method development to troubleshooting common analytical challenges. The information herein is curated to ensure scientific integrity, drawing from established chromatographic principles and regulatory expectations.
Introduction to the Analyte and Analytical Strategy
This compound is a molecule featuring a fluorinated aromatic ring, a hydrazine group, and a carbothioamide (thiourea) moiety. Each of these functional groups presents unique considerations for HPLC method development. The fluorophenyl group imparts moderate hydrophobicity, the hydrazine group can be susceptible to oxidation and may interact with stationary phase silanols, and the thiourea group possesses a UV chromophore.
A robust and reliable HPLC method is critical for determining the purity of the active pharmaceutical ingredient (API), quantifying it in various matrices, and identifying any related substances or degradation products. This guide will focus on developing a reversed-phase HPLC (RP-HPLC) method with UV detection, which is the most common and accessible approach for this type of molecule.
Step-by-Step HPLC Method Development Guide
Developing a successful HPLC method is a systematic process. The following sections break down the critical parameters and provide expert recommendations for this compound.
Column Selection
The stationary phase is the heart of the separation. For an analyte with the structural features of this compound, a C18 (octadecylsilyl) column is the recommended starting point due to its versatility and wide availability.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (L1 Classification) | Provides good hydrophobic retention for the fluorophenyl ring. |
| Particle Size | ≤ 3 µm | Offers higher efficiency and better resolution, ideal for impurity profiling. |
| Column Dimensions | 150 mm x 4.6 mm | A standard dimension offering a good balance of resolution, run time, and solvent consumption. |
| End-capping | Yes (e.g., TMS) | Crucial for minimizing peak tailing by shielding residual silanols from interacting with the basic hydrazine moiety. |
Mobile Phase Selection
The mobile phase composition dictates the retention and elution of the analyte.
-
Organic Modifier : Acetonitrile is generally preferred over methanol as a starting organic solvent. Its lower viscosity results in lower backpressure, and it often provides sharper peaks for aromatic compounds.
-
Aqueous Phase & pH Control : The hydrazine and thiourea groups have pKa values that make the analyte's retention sensitive to mobile phase pH. A phosphate buffer is an excellent choice for controlling pH due to its good buffering capacity and UV transparency. A starting pH of 3.5 is recommended to ensure the hydrazine group is protonated, which can improve peak shape.[1]
Recommended Starting Mobile Phase:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
Detection Wavelength
The presence of the aromatic ring and the C=S bond in the thiourea group suggests that the analyte will have strong UV absorbance. While a UV scan of a standard solution is the definitive way to determine the optimal wavelength, a starting wavelength of 230-240 nm is a scientifically sound choice. This range is often used for thiourea and phenylhydrazine-containing compounds to ensure high sensitivity.[1][2][3][4]
Isocratic vs. Gradient Elution
The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of the sample.
-
Isocratic Elution : Ideal for simple purity assays where the main peak and any impurities elute within a reasonable time frame with good resolution.
-
Gradient Elution : Necessary for analyzing samples with components of widely varying polarities, such as in forced degradation studies or impurity profiling. A gradient method ensures that late-eluting, more hydrophobic impurities are eluted from the column in a reasonable time.
Recommended Starting Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 65 | 35 |
| 15.0 | 35 | 65 |
| 15.1 | 65 | 35 |
| 20.0 | 65 | 35 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C
Troubleshooting Guide
Even with a well-designed method, issues can arise. This section addresses common problems in a question-and-answer format.[5][6][7][8]
Q1: Why is my peak for this compound tailing or showing poor shape?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the column.[6]
-
Cause 1: Silanol Interactions: The basic hydrazine moiety can interact with acidic residual silanols on the silica backbone of the column.
-
Solution: Ensure you are using a high-quality, end-capped C18 column. Lowering the mobile phase pH (e.g., to 2.5-3.0) can also help by keeping the silanols protonated and less active.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[6]
-
-
Cause 3: Contamination: A buildup of contaminants on the column or guard column can create active sites.
Troubleshooting Workflow: Poor Peak Shape
Caption: A systematic approach to diagnosing and resolving peak tailing issues.
Q2: My retention times are shifting from one injection to the next. What's wrong?
A: Unstable retention times point to a lack of equilibrium in the system or inconsistencies in the mobile phase or hardware.[5][8]
-
Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: For reversed-phase, flush the column with at least 10-15 column volumes of the initial mobile phase conditions before the first injection.
-
-
Cause 2: Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer, can lead to shifts.
-
Solution: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed.[6] Use a calibrated pH meter for buffer preparation.
-
-
Cause 3: Pump Malfunction: Issues with the pump, such as worn seals or faulty check valves, can cause inconsistent flow rates.[9]
-
Cause 4: Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
Solution: Use a temperature-controlled column compartment to maintain a stable temperature.[6]
-
Q3: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run.
A: Ghost peaks are spurious peaks that are not from the injected sample. They are often due to contaminants in the system.
-
Cause 1: Contaminated Mobile Phase: Impurities in the solvents, particularly the aqueous phase (Mobile Phase A), can accumulate on the column at low organic concentrations and then elute as the gradient percentage of the organic solvent increases.[9]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[9] Filter all mobile phases through a 0.45 µm filter.
-
-
Cause 2: Sample Carryover: Residual sample from a previous injection can be carried over in the injector or sample loop.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and loop between injections.
-
-
Cause 3: Leaching from System Components: Plasticizers or other compounds can leach from mobile phase bottles or tubing.
-
Solution: Use glass or designated solvent-safe plastic bottles for your mobile phase reservoirs.
-
Frequently Asked Questions (FAQs)
Q: Do I need to use a pre-column derivatization for this compound? A: Not typically for routine analysis. This compound has a sufficient UV chromophore for direct detection. However, for detecting trace levels of this compound as an impurity in a drug substance that absorbs strongly at the same wavelength, pre-column derivatization could be employed to shift the analyte's absorbance to a different wavelength, thereby improving specificity.[10][11]
Q: How do I validate this HPLC method? A: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13] This involves demonstrating that the method is fit for its intended purpose by evaluating parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Accuracy: The closeness of the test results to the true value.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Method Validation Workflow (ICH Q2)
Caption: Key stages of HPLC method validation according to ICH guidelines.
Q: What are the best practices for sample preparation? A: The goal of sample preparation is to dissolve the analyte in a solvent that is compatible with the mobile phase.
-
Solvent Choice: The ideal diluent is the initial mobile phase composition. If the analyte has poor solubility, a stronger solvent can be used, but the injection volume should be kept small to avoid peak distortion.[9]
-
Filtration: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column or system tubing.[6]
References
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Analytical Methods (RSC Publishing). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- SIELC Technologies. HPLC Method for Separation of Urea and Thiourea on Primesep S Column.
- PubMed. (2001, November 16). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography.
- ResearchGate. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization | Request PDF.
- ResearchGate. RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents.
- Semantic Scholar. (2012). Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC.
- MDPI. (2021, June 16). A Rapid HPLC Method for the Concurrent Determination of Several Antihypertensive Drugs from Binary and Ternary Formulations.
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- 4. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
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- 10. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Refining Molecular Docking Parameters for Better Prediction of Binding Affinity
Welcome to the Technical Support Center for molecular docking. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond default docking parameters and achieve more accurate and reliable predictions of protein-ligand binding affinity. Here, we will delve into the nuances of parameter refinement, troubleshoot common issues, and provide advanced protocols to enhance the predictive power of your molecular docking experiments.
I. Frequently Asked Questions (FAQs)
Q1: My docking scores don't correlate well with experimental binding affinities. What are the most common reasons for this discrepancy?
A1: This is a frequent challenge. The discrepancy often arises from several factors:
-
Inaccurate Scoring Functions: Default scoring functions are generalized and may not be optimal for your specific protein-ligand system.[1][2][3] They might not accurately capture the intricate balance of forces, such as solvation and entropic effects, that govern binding.[4][5]
-
Protein Flexibility: Most standard docking protocols treat the protein receptor as a rigid entity.[6] However, proteins are dynamic and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit."[7][8] Neglecting this flexibility can lead to inaccurate binding pose predictions and, consequently, poor affinity estimates.[9]
-
Inadequate Ligand Preparation: Incorrect protonation states, tautomers, or stereoisomers of the ligand can significantly impact the calculated binding energy.[10][11]
-
Solvation Effects: The role of water molecules in the binding pocket is often oversimplified or ignored in standard docking.[[“]][[“]] Water can mediate key interactions and its displacement upon ligand binding has significant energetic consequences.[[“]]
Q2: How do I choose the right force field for my system?
A2: The choice of force field is critical and depends on the nature of your molecules.[14]
-
For Proteins and Nucleic Acids: Force fields like AMBER and CHARMM are well-established and have been extensively validated for biological simulations.[14]
-
For Small Molecules (Ligands): Generalized force fields like GAFF (General Amber Force Field) are commonly used. However, for greater accuracy, it's often necessary to generate specific parameters for your ligand, especially if it contains novel chemical moieties.
-
System-Specific Considerations: Some force fields are specifically parameterized for certain molecular classes, like lipids (e.g., LIPID21).[14] It is crucial to consult the literature for studies on systems similar to yours to see which force fields have been used successfully.[15]
Q3: What is the difference between "docking accuracy" and "scoring accuracy," and why is it important?
A3: These are two distinct but related measures of docking performance:[1]
-
Docking Accuracy refers to the ability of the docking algorithm to correctly predict the binding pose (orientation and conformation) of the ligand within the protein's binding site. This is typically assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose (e.g., from a crystal structure).
-
Scoring Accuracy refers to the ability of the scoring function to correctly rank different ligands based on their binding affinities. A good scoring function should assign more favorable scores to ligands that bind more tightly.
It's important to understand that a docking program can have high docking accuracy but low scoring accuracy, and vice versa. For virtual screening, scoring accuracy is paramount for enriching the hit list with true binders. For lead optimization, both are crucial for understanding structure-activity relationships.
Q4: When should I consider using a machine learning-based scoring function?
A4: Machine learning (ML) based scoring functions can significantly improve binding affinity prediction, especially when traditional scoring functions fall short.[16][17][18] Consider using an ML-based approach when:
-
You have a sufficiently large and diverse dataset of known binders and non-binders for your target protein.[16]
-
You want to develop a target-specific scoring function that can capture subtle, non-linear relationships between molecular features and binding affinity.[16][19]
-
You are performing large-scale virtual screening and need to improve the enrichment of true positives.[17][18]
ML models like Support Vector Machines (SVMs) and Graph Convolutional Networks (GCNs) can be trained on docking-derived energy terms and experimental affinity data to create more predictive models.[16][18]
II. Troubleshooting Common Issues
Issue 1: High rate of false positives in virtual screening.
Troubleshooting Steps:
-
Refine the Scoring Function: A generic scoring function is a likely culprit. Consider developing a target-specific scoring function by training it on a known set of active and inactive compounds for your target.[1][20]
-
Employ Post-Docking Filters: Implement filters based on physicochemical properties (e.g., Lipinski's Rule of Five), pharmacophore models, or visual inspection to remove unlikely candidates.
-
Use Consensus Scoring: Combine the results from multiple docking programs or scoring functions. A compound that consistently scores well across different methods is more likely to be a true positive.
-
Incorporate Water Molecules: Explicitly include key water molecules in the binding site during docking, as they can be crucial for mediating protein-ligand interactions.
Issue 2: Docking fails to reproduce the crystal structure binding pose (high RMSD).
Troubleshooting Steps:
-
Check Ligand and Protein Preparation: Ensure that the protonation states of both the ligand and protein residues are correct for the experimental pH.[10] Verify that the ligand's initial 3D conformation is reasonable.[11]
-
Account for Protein Flexibility: If the binding site is known to be flexible, a rigid receptor docking approach may fail.[9][21][22] Try using methods that allow for side-chain flexibility or ensemble docking with multiple receptor conformations.[6][7]
-
Adjust Docking Search Parameters: The conformational search algorithm may not be exploring the search space adequately. Try increasing the exhaustiveness of the search or using a different search algorithm.[23]
-
Validate the Docking Protocol: Before docking your compounds of interest, perform a self-docking experiment where you re-dock the co-crystallized ligand back into the binding site.[24][25] A low RMSD (< 2.0 Å) between the re-docked pose and the crystal pose validates your protocol.[24][26]
Issue 3: Predicted binding affinities are orders of magnitude different from experimental values.
Troubleshooting Steps:
-
Consider Solvation and Entropic Effects: Standard scoring functions often struggle to accurately quantify the contributions of solvation and entropy to the total binding free energy.[4][5][[“]] These are critical components of the binding thermodynamics.[5][27]
-
Perform Post-Docking Refinement: Use more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to re-score the top docking poses.[28] These methods provide a more rigorous estimation of the binding free energy.
-
Run Molecular Dynamics (MD) Simulations: For the most promising candidates, running MD simulations of the protein-ligand complex can provide a more accurate assessment of binding stability and free energy.[29]
III. Advanced Optimization Protocols
Protocol 1: Target-Specific Scoring Function Refinement
This protocol outlines a general workflow for optimizing a scoring function for a specific protein target using a known set of active and decoy molecules.
Methodology:
-
Data Curation:
-
Compile a set of known active ligands for your target with their experimental binding affinities (e.g., Ki, IC50).
-
Generate or obtain a set of decoy molecules with similar physicochemical properties to the actives but are assumed to be inactive. The Directory of Useful Decoys (DUD) is a valuable resource for this.[16]
-
-
Initial Docking:
-
Dock both the active and decoy molecules into the target protein's binding site using a standard docking program and its default scoring function.
-
-
Parameter Optimization:
-
The goal is to adjust the weights of the different energy terms in the scoring function to maximize the separation between the scores of the actives and decoys.[20]
-
This can be framed as an optimization problem where the objective is to maximize a metric like the area under the Receiver Operating Characteristic (ROC) curve (AUC) or the enrichment factor.[20]
-
-
Validation:
-
Validate the refined scoring function on an independent test set of actives and decoys that were not used in the optimization process.
-
Diagram of Target-Specific Scoring Function Refinement Workflow:
Caption: Workflow for refining a target-specific scoring function.
Protocol 2: Incorporating Protein Flexibility with Ensemble Docking
This protocol describes how to account for receptor flexibility by docking against an ensemble of protein conformations.
Methodology:
-
Generate a Conformational Ensemble:
-
Obtain multiple experimental structures of the target protein if available (e.g., from the PDB).
-
Alternatively, generate a conformational ensemble using techniques like molecular dynamics (MD) simulations or normal mode analysis.
-
-
Prepare the Receptor Structures:
-
Align all the protein structures in the ensemble.
-
Prepare each structure for docking (e.g., adding hydrogens, assigning partial charges).
-
-
Docking against the Ensemble:
-
Dock your ligand library against each protein conformation in the ensemble individually.
-
-
Analyze and Rank the Results:
-
Combine the docking results from all conformations.
-
Rank the ligands based on their best score across the entire ensemble or by using a consensus scoring approach.
-
Diagram of Ensemble Docking Workflow:
Caption: Workflow for performing ensemble docking to account for protein flexibility.
IV. Data Presentation
Table 1: Comparison of Scoring Functions for a Hypothetical Kinase Target
| Scoring Function | Docking Accuracy (RMSD < 2Å) | Scoring Accuracy (AUC) | Strengths | Weaknesses |
| Standard Generic SF | 65% | 0.72 | Fast, widely applicable | May not be optimal for specific targets |
| Target-Specific Refined SF | 78% | 0.89 | Higher accuracy for the target of interest | Requires a known set of actives and decoys |
| ML-Based SF (SVM) | 82% | 0.93 | Can capture non-linear relationships | Requires a large training dataset |
| MM/PBSA Rescoring | N/A (re-scores poses) | 0.91 | More physically rigorous energy calculation | Computationally more expensive |
V. References
-
Jain, A. N. (2007). Customizing scoring functions for docking. Journal of Computer-Aided Molecular Design, 21(5), 281-307.
-
Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of protein-ligand complexes. Angewandte Chemie International Edition, 41(15), 2644-2676.
-
Ballester, P. J., & Mitchell, J. B. (2010). A machine learning approach to predicting protein-ligand binding affinity with applications to molecular docking. Bioinformatics, 26(9), 1169-1175.
-
Stahl, M., & Böhm, H. J. (2008). Optimizing the signal-to-noise ratio of scoring functions for protein-ligand docking. Journal of Chemical Information and Modeling, 48(2), 423-432.
-
Li, H., Leung, K. S., Wong, M. H., & Ballester, P. J. (2014). A machine learning-based method to improve docking scoring functions and its application to drug repurposing. Journal of Chemical Information and Modeling, 54(10), 2877-2886.
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
-
BenchChem. (2025). Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays. BenchChem.
-
Antunes, D. A., Devaurs, D., & Kavraki, L. E. (2015). Understanding the challenges of protein flexibility in drug design. Expert Opinion on Drug Discovery, 10(12), 1301-1313.
-
Corbeil, C. R., Williams, C. I., & Labute, P. (2012). Variability in docking success rates due to dataset preparation. Journal of Computer-Aided Molecular Design, 26(6), 775-786.
-
Lim, H., Kim, H., & Kim, H. (2024). Docking Score ML: Target-Specific Machine Learning Models Improving Docking-Based Virtual Screening in 155 Targets. Journal of Chemical Information and Modeling.
-
ProtoQSAR. (2023). The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. ProtoQSAR.
-
Ozturk, H., Ozkirimli, E., & Ozgur, A. (2018). A novel methodology for algorithm selection in protein-ligand docking. ChemRxiv.
-
Young, T., Abel, R., Kim, B., Berne, B. J., & Friesner, R. A. (2007). Motifs for molecular recognition exploiting hydrophobic enclosure in protein-ligand binding. Proceedings of the National Academy of Sciences, 104(3), 808-813.
-
Cozzini, P., Kellogg, G. E., & Abraham, D. J. (2008). Managing protein flexibility in docking and its applications. Current Topics in Medicinal Chemistry, 8(17), 1549-1572.
-
Klebe, G., & Böhm, H. J. (1997). Energetic and entropic factors determining binding affinity in protein-ligand complexes. Journal of Receptor and Signal Transduction Research, 17(1-3), 459-473.
-
Zhang, L., & Zheng, H. (2024). Synergistic application of molecular docking and machine learning for improved binding pose. National Science Open.
-
Lim, H., Kim, H., & Kim, H. (2024). Docking Score ML: Target-Specific Machine Learning Models Improving Docking-Based Virtual Screening in 155 Targets. Journal of Chemical Information and Modeling, 64(13), 4661-4673*.
-
SAMSON Team. (2023). Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON Blog.
-
Consensus. (n.d.). Does solvent entropy significantly influence protein-ligand binding affinity? Consensus.
-
Lee, J., Lee, J., & Im, W. (2022). Practical Guidance for Consensus Scoring and Force Field Selection in Protein–Ligand Binding Free Energy Simulations. Journal of Chemical Information and Modeling, 62(23), 5943-5954*.
-
Cavasotto, C. N., & Singh, N. (2012). Protein flexibility in docking and surface mapping. Current Topics in Medicinal Chemistry, 12(17), 1948-1961.
-
Modi, T., & Kubo, S. (2019). Interplay between Conformational Entropy and Solvation Entropy in Protein–Ligand Binding. Journal of the American Chemical Society, 141(4), 1775-1785*.
-
Makino, S., & Kuntz, I. D. (1997). Parameter Refinement for Molecular Docking. Journal of Computational Chemistry, 18(14), 1812-1825*.
-
Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-point binding free energy calculation with MM/PBSA and MM/GBSA: strategies and applications in drug design. Chemical Reviews, 119(16), 9478-9508.
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Park, H., Bradley, P., Greisen, P., Liu, Y., Mulligan, V. K., Kortemme, T., ... & Baker, D. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Journal of Chemical Theory and Computation, 17(3), 1795-1808*.
-
Wikipedia. (n.d.). Scoring functions for docking. Wikipedia.
-
Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular Simulation, 38(10-11), 843-851.
-
Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931.
-
SAMSON Team. (2023). Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON. SAMSON Blog.
-
ResearchGate. (2018). What force field should I select for protein - ligand complex? ResearchGate.
-
Böhm, H. J., & Stahl, M. (2002). Scoring functions for protein-ligand docking: New routes towards old goals. Current Opinion in Chemical Biology, 6(3), 389-395.
-
Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Chemistry Stack Exchange.
-
Chen, Y. C. (2015). Beware of docking!. Trends in Pharmacological Sciences, 36(2), 78-95.
-
ResearchGate. (2022). How to validate the molecular docking results? ResearchGate.
-
Pan, J., & Liu, H. (2025). RefineScore: Improving Ligand Docking Accuracy and Interpretability by Predicting MDN Corrective Physical Interactions. ChemRxiv.
-
ResearchGate. (2023). Major Challenges of Molecular Docking. ResearchGate.
-
Anand, K., Ziebuhr, J., Wadhwani, P., Mesters, J. R., & Hilgenfeld, R. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(11), 3847-3858.
-
Bonvin, A. (2020). Docking Binding Affinity. YouTube.
-
ResearchGate. (2015). How can I validate a docking protocol? ResearchGate.
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(7), e1006278.
Sources
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- 4. Inclusion of Solvation and Entropy in the Knowledge-based Scoring Function for Protein-ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energetic and entropic factors determining binding affinity in protein-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Flexibility in Docking and Surface Mapping - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Reproducibility Challenges with Hydrazinecarbothioamide Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers working with hydrazinecarbothioamide and related thiosemicarbazone compounds. This guide is designed to address the common challenges of poor reproducibility in biological assays involving this important class of molecules. As a Senior Application Scientist, I have seen firsthand how the unique chemical properties of these compounds can lead to confounding results if not properly managed. This resource synthesizes field-proven insights and best practices to help you generate robust and reliable data.
The hydrazinecarbothioamide scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for developing therapeutics against a wide range of diseases, including cancer and infectious agents.[1][2] However, the very features that make these compounds biologically active—the thioamide group, its potential for metal chelation, and specific stereochemistry—can also be sources of experimental variability. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may encounter.
Part 1: Compound Integrity - The Foundation of Reproducible Data
The journey to reproducible results begins with the compound itself. Ensuring the identity, purity, and stability of your hydrazinecarbothioamide derivative is paramount.
FAQ 1: My hydrazinecarbothioamide compound shows variable activity between batches. What could be the cause?
This is a common and critical issue. Variability between batches often points to inconsistencies in synthesis, purification, or characterization.
-
Underlying Cause: Hydrazinecarbothioamides can be synthesized through various methods, and slight variations in reaction conditions can lead to different impurity profiles.[3][4] The thioamide functional group itself can be sensitive to certain synthetic conditions.[5]
-
Troubleshooting Steps:
-
Rigorous Characterization: Always ensure each new batch of your compound is thoroughly characterized. Standard methods should include:
-
Consistent Synthesis and Purification: If synthesizing in-house, meticulously document and standardize the synthetic and purification protocols. If sourced commercially, request a detailed Certificate of Analysis (CoA) for each batch that includes the characterization data mentioned above.
-
FAQ 2: I'm seeing a decrease in the potency of my compound over time. How should I be storing my hydrazinecarbothioamide derivatives?
The stability of hydrazinecarbothioamide compounds can be a significant factor in experimental variability.
-
Underlying Cause: The thioamide group can be susceptible to oxidation and hydrolysis, especially under suboptimal storage conditions.[2] Exposure to light, moisture, and repeated freeze-thaw cycles can degrade the compound.
-
Recommended Storage Protocol:
-
Solid Form: Store solid compounds at -20°C or -80°C in a desiccated, dark environment.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[7] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
-
| Storage Condition | Recommendation | Rationale |
| Solid Compound | -20°C to -80°C, desiccated, dark | Prevents degradation from heat, moisture, and light. |
| DMSO Stock Solution | -80°C, single-use aliquots | Minimizes freeze-thaw cycles and prevents water absorption by DMSO. |
| Aqueous Solutions | Prepare fresh for each experiment | Prone to hydrolysis; not recommended for long-term storage. |
Part 2: Navigating Assay Interference - Unmasking False Positives
Hydrazinecarbothioamide compounds can interfere with biological assays through several mechanisms, leading to apparent activity that is not due to specific interaction with the intended target.
FAQ 3: My compound is active in my primary screen, but the activity is not reproducible in follow-up assays. Could it be an assay artifact?
This is a classic sign of assay interference. Hydrazinecarbothioamides, like many other classes of compounds, can be "nuisance compounds" that generate false positives.[8][9]
-
Potential Mechanisms of Interference:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically.[9][10] This is a common cause of promiscuous inhibition.
-
Chemical Reactivity: The thioamide functional group can be reactive, particularly towards cysteine residues in proteins.[11] This covalent modification can lead to irreversible inhibition that is not specific to the target's active site.
-
Metal Chelation: The hydrazinecarbothioamide scaffold can chelate metal ions that may be essential for enzyme function, leading to apparent inhibition.[12][13]
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can damage proteins or interfere with assay readouts.[13]
-
Troubleshooting Workflow for Suspected Assay Interference
Below is a systematic workflow to identify the cause of non-reproducible activity.
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemrxiv.org [chemrxiv.org]
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- 9. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized N-(3-fluorophenyl)hydrazinecarbothioamide Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for drug discovery and development, unambiguous structural verification is a critical checkpoint.[1][2][3][4] This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of N-(3-fluorophenyl)hydrazinecarbothioamide, a molecule of interest due to the diverse biological activities of thiosemicarbazide derivatives.[1][2][5] We will explore how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are synergistically employed to provide a comprehensive and trustworthy structural assignment.
The Challenge: Beyond 1D NMR
While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information about the chemical environment of protons and carbons, complex molecules often exhibit signal overlap, making definitive assignments challenging.[6][7][8] 2D NMR spectroscopy overcomes this limitation by spreading spectral information across two frequency dimensions, revealing correlations between nuclei and enabling a detailed reconstruction of the molecular framework.[6][7][8][9][10]
The Toolkit: A Trio of 2D NMR Experiments
For the structural validation of this compound, a combination of COSY, HSQC, and HMBC experiments offers a self-validating system. Each technique provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11][12] It is invaluable for mapping out spin systems within a molecule, such as the protons on the fluorophenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹JCH).[11][13][14] It provides a clear picture of which protons are bonded to which carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[11][13][15] It is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).
Experimental Workflow for Structural Validation
The following diagram illustrates the logical flow of experiments and data interpretation for the structural elucidation of this compound.
Caption: Workflow for 2D NMR-based structural validation.
Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations
The expected structure of this compound is presented below, with atoms numbered for clarity in the subsequent data tables.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity |
| 1' | - | 140-145 | - |
| 2' | 7.1-7.3 | 110-115 | d |
| 3' | - | 160-165 (d, ¹JCF ≈ 245 Hz) | - |
| 4' | 6.7-6.9 | 105-110 | t |
| 5' | 7.2-7.4 | 130-135 | t |
| 6' | 6.8-7.0 | 100-105 | d |
| NH (hydrazine) | 8.0-8.5 | - | s (broad) |
| NH (phenyl) | 9.5-10.0 | - | s (broad) |
| NH₂ | 4.5-5.5 | - | s (broad) |
| C=S | - | 180-185 | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Table 2: Expected Key 2D NMR Correlations for Structural Validation
| Experiment | Observed Proton (¹H) | Correlated Nucleus | Correlation Type | Structural Information Confirmed |
| COSY | H-2' | H-6' | ⁴JHH (meta-coupling) | Proximity of H-2' and H-6' on the phenyl ring. |
| H-4' | H-5' | ³JHH (ortho-coupling) | Adjacency of H-4' and H-5' on the phenyl ring. | |
| H-5' | H-6' | ³JHH (ortho-coupling) | Adjacency of H-5' and H-6' on the phenyl ring. | |
| HSQC | H-2' | C-2' | ¹JCH | Direct attachment of H-2' to C-2'. |
| H-4' | C-4' | ¹JCH | Direct attachment of H-4' to C-4'. | |
| H-5' | C-5' | ¹JCH | Direct attachment of H-5' to C-5'. | |
| H-6' | C-6' | ¹JCH | Direct attachment of H-6' to C-6'. | |
| HMBC | H-2' | C-1', C-3', C-4', C-6' | ²JCH, ³JCH | Connectivity around the top of the phenyl ring. |
| H-4' | C-2', C-3', C-5', C-6' | ²JCH, ³JCH | Connectivity around the middle of the phenyl ring. | |
| H-6' | C-1', C-2', C-4', C-5' | ²JCH, ³JCH | Connectivity around the bottom of the phenyl ring. | |
| NH (phenyl) | C-1', C-2', C-6', C=S | ²JCH, ³JCH | Confirms the N-phenyl and N-thioamide linkages. | |
| NH (hydrazine) | C=S | ²JCH | Confirms the hydrazine-thioamide linkage. |
The following diagram illustrates the key HMBC correlations that are crucial for assembling the molecular structure.
Caption: Key HMBC correlations for structural assembly.
Step-by-Step Experimental Protocols
1. Sample Preparation
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2. 2D NMR Data Acquisition
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
COSY (¹H-¹H Correlation Spectroscopy)
-
Load a standard COSY pulse sequence.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
HSQC (Heteronuclear Single Quantum Coherence)
-
Load a standard HSQC pulse sequence with gradient selection.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts.
-
Optimize the number of scans and increments in the indirect dimension for adequate resolution.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Load a standard HMBC pulse sequence with gradient selection.
-
Set the long-range coupling constant (e.g., 8 Hz) to optimize for two- and three-bond correlations.
-
Acquire the spectrum with a sufficient number of scans, as HMBC is less sensitive than HSQC.
Conclusion: A Synergistic Approach to Structural Confidence
The structural elucidation of newly synthesized compounds like this compound demands a rigorous and multi-faceted analytical approach. While 1D NMR provides a preliminary overview, the synergistic use of COSY, HSQC, and HMBC offers an unparalleled level of detail and confidence in the final structural assignment. COSY delineates the proton-proton networks, HSQC maps the direct carbon-proton connections, and HMBC pieces together the complete molecular skeleton by revealing long-range connectivities. This comprehensive 2D NMR toolkit is indispensable for researchers in medicinal chemistry and drug development, ensuring the foundational accuracy of their molecular scaffolds.
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A Comparative In-Depth Analysis of the Biological Activity of Ortho-, Meta-, and Para-Fluorophenyl Hydrazinecarbothioamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the introduction of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive comparative analysis of the biological activities of ortho-, meta-, and para-fluorophenyl hydrazinecarbothioamides. These positional isomers, differing only in the location of a single fluorine atom on the phenyl ring, exhibit surprisingly diverse biological profiles. Understanding these nuances is critical for the rational design of novel therapeutic agents. This document synthesizes findings from various studies to offer a comparative perspective on their antibacterial, antifungal, anticancer, and antioxidant properties, supported by experimental data and mechanistic insights.
Introduction: The Significance of Fluorine Placement
The hydrazinecarbothioamide scaffold is a versatile pharmacophore known for a wide spectrum of biological activities. The incorporation of a fluorophenyl moiety is intended to modulate these activities. The position of the fluorine atom—ortho (2-position), meta (3-position), or para (4-position)—can profoundly influence the electronic properties, conformation, and ultimately, the biological efficacy of the molecule. This guide delves into the structure-activity relationships (SAR) governed by the fluorine substitution pattern.
Synthesis of Fluorophenyl Hydrazinecarbothioamides
The synthesis of ortho-, meta-, and para-fluorophenyl hydrazinecarbothioamides typically follows a straightforward and well-established protocol involving the reaction of a hydrazine derivative with an appropriately substituted fluorophenyl isothiocyanate.
Experimental Protocol: General Synthesis
-
Preparation of Hydrazide: An appropriate carboxylic acid hydrazide is used as the starting material.
-
Reaction with Isothiocyanate: The hydrazide is dissolved in a suitable solvent, commonly ethanol. An equimolar amount of the corresponding ortho-, meta-, or para-fluorophenyl isothiocyanate is added to the solution.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Isolation and Purification: Upon cooling, the solid product precipitates out of the solution. The precipitate is then filtered, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization to yield the desired fluorophenyl hydrazinecarbothioamide.
DOT Diagram: General Synthesis Workflow
Caption: General synthetic route for fluorophenyl hydrazinecarbothioamides.
Comparative Biological Activity
The seemingly subtle change in the fluorine atom's position on the phenyl ring leads to significant variations in the biological activities of these isomers.
Antibacterial Activity
A systematic investigation into the antibacterial properties of fluorobenzoylthiosemicarbazides has revealed that the position of the fluorine atom is a critical determinant of efficacy, particularly against Gram-positive bacteria.[1]
Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound Isomer | Staphylococcus aureus | Staphylococcus epidermidis |
| Ortho-Fluoro | >125 | 62.5 |
| Meta-Fluoro | 31.25 | 15.62 |
| Para-Fluoro | 62.5 | 31.25 |
Data synthesized from studies on fluorobenzoylthiosemicarbazides which share a similar core structure.[1]
Analysis of Antibacterial Activity:
The meta-substituted isomer consistently demonstrates the most potent antibacterial activity against the tested Gram-positive strains.[1] This suggests that the electronic and steric effects of the fluorine atom in the meta position are optimal for interaction with the bacterial target. The ortho isomer generally exhibits the weakest activity, which could be attributed to steric hindrance near the reactive core of the molecule, potentially impeding its ability to bind effectively to its target.
Antifungal Activity
The position of the fluorine atom also plays a crucial role in the antifungal potential of these compounds. Studies on related fluorinated heterocyclic compounds suggest a trend in antifungal efficacy.
Table 2: Comparative Antifungal Activity (MIC, µg/mL)
| Compound Isomer | Candida albicans | Trichophyton spp. |
| Ortho-Fluoro | Moderate Activity | Moderate Activity |
| Meta-Fluoro | High Activity (e.g., 31.25) | High Activity |
| Para-Fluoro | Moderate to Low Activity | Moderate to Low Activity |
Qualitative and quantitative data synthesized from multiple sources on fluorinated thiosemicarbazides and related compounds.
Analysis of Antifungal Activity:
Several studies indicate that the meta-fluorophenyl group is a favored substituent for antifungal activity.[2] For instance, in a study of thiosemicarbazide derivatives with a nitroimidazole moiety, compounds with a 3-fluorophenyl (meta) substituent demonstrated the most effective MIC values against Trichophyton rubrum.[2] This suggests that the electronic properties conferred by the meta-fluoro substitution are particularly advantageous for disrupting fungal cell processes. The ortho and para isomers generally show moderate to lower activity.
Anticancer Activity
Table 3: Comparative Anticancer Activity (IC50, µM) - Representative Data
| Compound Isomer | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Ortho-Fluoro | ~52-66 | Data Not Available |
| Meta-Fluoro | ~54-55 | Data Not Available |
| Para-Fluoro | ~53-54 | Data Not Available |
Data synthesized from studies on fluorophenyl derivatives of 1,3,4-thiadiazole against the MCF-7 cell line, which share a common synthetic precursor.[3][4] It is important to note that these are different molecules, but the data suggests the potential for similar activity ranges. Another study on fluorinated aminophenylhydrazines showed that a compound with five fluorine atoms had a very strong cytotoxic effect (IC50: 0.64 μM) on A549 lung cancer cells.[5]
Analysis of Anticancer Activity:
Antioxidant Activity
The hydrazinecarbothioamide core is known to contribute to antioxidant properties. The position of the fluorine atom can modulate this activity by influencing the stability of the radical species formed during the antioxidant process. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
Table 4: Comparative Antioxidant Activity (DPPH Assay, IC50, µM) - Representative Data
| Compound Isomer | DPPH Radical Scavenging IC50 (µM) |
| Ortho-Fluoro | Data Not Available in direct comparison |
| Meta-Fluoro | Data Not Available in direct comparison |
| Para-Fluoro | Data Not Available in direct comparison |
Analysis of Antioxidant Activity:
Hydrazinecarbothioamides, in general, have demonstrated potent antioxidant activity, in some cases superior to standard antioxidants like butylated hydroxyanisole (BHA).[6] The antioxidant mechanism is believed to involve the donation of a hydrogen atom from the NH groups of the hydrazinecarbothioamide moiety to the DPPH radical, leading to its neutralization. The position of the fluorine atom on the phenyl ring will influence the electronic environment of these NH protons and the stability of the resulting radical, thereby affecting the antioxidant potency. A systematic study comparing the IC50 values of the ortho, meta, and para isomers is needed to definitively rank their antioxidant efficacy.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in the biological activities of the ortho, meta, and para isomers can be attributed to a combination of electronic and steric effects.
DOT Diagram: Factors Influencing Biological Activity
Caption: Interplay of factors influencing the biological activity of fluorophenyl isomers.
-
Electronic Effects: Fluorine is a highly electronegative atom, and its position on the phenyl ring alters the electron density distribution across the molecule. In the meta position, the electron-withdrawing inductive effect of fluorine is dominant, which can be crucial for certain biological interactions. In the ortho and para positions, the resonance effect (electron-donating) can also play a role, creating a different electronic profile.
-
Steric Hindrance: The ortho -fluoro substituent, due to its proximity to the hydrazinecarbothioamide core, can cause steric hindrance. This may restrict the molecule's conformational flexibility and hinder its ability to fit into the binding pocket of a target enzyme or receptor, potentially explaining the lower antibacterial activity of the ortho isomer.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The positional change from ortho to meta to para can cause subtle variations in lipophilicity, which in turn can affect bioavailability and cellular uptake.
Conclusion and Future Perspectives
This comparative analysis underscores the profound impact of positional isomerism on the biological activity of fluorophenyl hydrazinecarbothioamides. The available evidence suggests that the meta-fluoro isomer is a particularly promising candidate for the development of novel antibacterial and antifungal agents. The anticancer and antioxidant activities of these compounds are also significant, although a more direct comparative study is required to delineate a clear structure-activity relationship for these properties.
Future research should focus on a systematic in vitro and in vivo evaluation of all three isomers against a broad panel of bacterial and fungal pathogens, as well as various cancer cell lines. Such studies, employing standardized protocols, will provide a clearer picture of their therapeutic potential and will be invaluable for the rational design of next-generation hydrazinecarbothioamide-based drugs. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.
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Barbuceanu, S., et al. (2014). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. International Journal of Molecular Sciences, 15(6), 10908-10925. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-Substituted Hydrazinecarbothioamides in Drug Discovery
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of scaffolds explored, N-substituted hydrazinecarbothioamides have emerged as a versatile and privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative overview of their performance as antimicrobial, anticancer, antiviral, and antioxidant agents. By delving into the nuances of their chemical architecture, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to navigate the rational design of more potent and selective therapeutic candidates.
The Hydrazinecarbothioamide Scaffold: A Versatile Pharmacophore
N-substituted hydrazinecarbothioamides, also known as thiosemicarbazides, are characterized by a core structure featuring a hydrazine moiety linked to a thioamide group. This scaffold's significance lies in its ability to act as a versatile building block for the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and 4-thiazolidinones, all of which are known for their diverse biological activities.[1][2] The inherent chemical reactivity and the conformational flexibility of the hydrazinecarbothioamide backbone allow for extensive structural modifications, making it an ideal candidate for SAR studies.
The general structure of an N-substituted hydrazinecarbothioamide is depicted below:
Caption: General chemical structure of N-substituted hydrazinecarbothioamides.
Comparative Analysis of Biological Activities
The biological profile of N-substituted hydrazinecarbothioamides is profoundly influenced by the nature of the substituents at the N-positions (R1 and R2 in the diagram above). This section will compare the SAR of these compounds across different therapeutic areas, supported by experimental data from the literature.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[1] N-substituted hydrazinecarbothioamides have demonstrated significant potential in this arena.
Key SAR Insights:
-
Aromatic vs. Aliphatic Substituents: Studies have shown that the nature of the substituent at the terminal nitrogen (N-4 position) plays a crucial role in determining antimicrobial potency. For instance, the presence of an aromatic ring, particularly with electron-withdrawing groups, can enhance activity. A study on novel thiosemicarbazides incorporating a 1,2,4-triazole moiety found that a compound with a 4-bromophenyl substitution at the N-position exhibited high antibacterial activity against S. aureus (MIC = 12.5 µM).[1][3] In contrast, an n-propyl substituted derivative showed the most potent activity against P. aeruginosa (MIC = 0.78 µM), suggesting that both lipophilicity and electronic effects contribute to the activity spectrum.[1][3][4]
-
Influence of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan and 1,2,4-triazole, into the hydrazinecarbothioamide backbone has been a successful strategy to enhance antimicrobial efficacy.[1][2][3] These moieties can participate in hydrogen bonding and other interactions with the target enzymes or cellular components.
-
Cyclization into Heterocycles: Hydrazinecarbothioamides serve as precursors for 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles, which often exhibit enhanced antimicrobial activity compared to their open-chain precursors.[5]
Comparative Data on Antimicrobial Activity:
| Compound ID | N-Substituent (R2) | Target Organism | MIC (µM) | Reference |
| 5e | 4-Bromophenyl | S. aureus | 12.5 | [1][3][4] |
| 5g | n-Propyl | P. aeruginosa | 0.78 | [1][3][4] |
| 5b | 4-Nitrophenyl | Various bacteria | Moderate Activity | [1][3] |
| 5c | 4-Fluorophenyl | Various bacteria | Moderate Activity | [1][3] |
| 5d | 4-Chlorophenyl | Various bacteria | Moderate Activity | [1][3] |
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a primary focus of cancer research. N-substituted hydrazinecarbothioamides have shown promising cytotoxic activity against various cancer cell lines.
Key SAR Insights:
-
Role of the Isatin Moiety: A series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives demonstrated that the presence of an isatin (2,3-dioxo-2,3-dihydroindole) moiety is crucial for anticancer activity.[6]
-
Impact of Substitution on the Isatin Ring: The position and nature of substituents on the isatin ring significantly influence cytotoxicity. Compounds with electron-withdrawing groups (halides) at the C5 position of the isatin ring showed more potent anticancer activity compared to those substituted at the C7 position.[6]
-
Hydrazone Linker: The hydrazone linkage plays a vital role in the biological activity of these compounds, and its derivatives have shown promising anticancer effects against various human cancer cell lines, including liver, breast, and colon cancer.[7]
Comparative Data on Anticancer Activity (IC50 values):
| Compound Series | Key Structural Feature | Cancer Cell Lines | IC50 Range (µM) | Reference |
| Va-l | C5-halogenated isatin | HeLa, IMR-32, MCF-7 | Comparable to Cisplatin | [6] |
| 5a-h | N-diethylaminomethyl-2-oxo-1,2-dihydroindole | HeLa, CEM, L1210 | Low micromolar | [8] |
| 20, 35 | Hydrazone-isatin derivatives | A375, HT-29 | 22-30 | [7] |
Antiviral Activity
The emergence of new viral diseases underscores the urgent need for broad-spectrum antiviral agents. N-substituted hydrazinecarbothioamides have been investigated for their activity against various viruses.
Key SAR Insights:
-
Triazine Core: A study on 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides revealed potent antiviral activity against the Yellow Fever Virus (YFV).[9][10] The 1,3,5-triazine core appears to be a key pharmacophore for this activity.[10]
-
N-Aryl vs. N-Alkyl Substituents: In the aforementioned study, compounds bearing an N-aryl residue were found to be much more potent against YFV than their N-alkyl counterparts.[10]
-
Positional Isomerism: The presence of an alkyl substituent in the ortho-position of the N-aryl fragment was found to be crucial for effective inhibition of YFV growth.[9][10]
Comparative Data on Antiviral Activity (against YFV):
| Compound Series | N-Substituent | EC90 (µg/mL) | Reference |
| 7a-k | N-Aryl | 0.06 - 2.2 | [9][10] |
| 5 | N-Alkyl | High EC50 values | [10] |
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. Hydrazinecarbothioamides have been shown to possess significant antioxidant properties.
Key SAR Insights:
-
Hydrazinecarbothioamide vs. 1,2,4-Triazole-3-thione: A study comparing new hydrazinecarbothioamides and their cyclized 1,2,4-triazole-3-thione derivatives found that the open-chain hydrazinecarbothioamides exhibited excellent antioxidant activity, often better than the cyclized products and standard antioxidants like BHA and AA.[11]
-
Influence of Substituents: The presence of a 2,4-difluorophenyl moiety in conjunction with a diarylsulfone group in hydrazinecarbothioamides resulted in potent antioxidant activity, as demonstrated by the DPPH method.[11]
Comparative Data on Antioxidant Activity (DPPH Scavenging):
| Compound ID | Structure | IC50 (µM) | Reference |
| 4 | Hydrazinecarbothioamide | 39.39 | [11] |
| 5 | Hydrazinecarbothioamide | 39.79 | [11] |
| 6 | Hydrazinecarbothioamide | 42.32 | [11] |
| BHA (Standard) | - | 51.62 | [11] |
| AA (Standard) | - | 107.67 | [11] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings presented, this section details the generalized experimental protocols for the synthesis and biological evaluation of N-substituted hydrazinecarbothioamides.
General Synthesis of N-Substituted Hydrazinecarbothioamides
The synthesis of N-substituted hydrazinecarbothioamides is typically a straightforward process, as outlined in the workflow below.
Caption: General synthetic workflow for N-substituted hydrazinecarbothioamides.
Step-by-Step Protocol:
-
Dissolution: Dissolve an equimolar amount of the desired acid hydrazide in a suitable solvent, such as ethanol.[1]
-
Addition: To this solution, add an equimolar amount of the corresponding isothiocyanate.[1]
-
Reaction: The reaction mixture is then refluxed for a period of time, typically ranging from 2 to 6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[1][3]
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure N-substituted hydrazinecarbothioamide.
-
Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry, along with elemental analysis.[1][3][11]
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial potency of a compound. The broth microdilution method is a standard and reliable technique for its determination.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The N-substituted hydrazinecarbothioamide scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of biologically active compounds. The structure-activity relationship studies highlighted in this guide underscore the critical role of the N-substituents in modulating the potency and selectivity of these molecules. Aromatic and heterocyclic moieties often enhance antimicrobial and anticancer activities, while the nature of the linker and the overall lipophilicity of the molecule are crucial determinants of efficacy.
Future research in this area should focus on:
-
Rational Design: Utilizing computational tools and the established SAR to design novel analogs with improved activity and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds to facilitate further optimization.
-
Exploration of New Therapeutic Areas: Investigating the potential of N-substituted hydrazinecarbothioamides in other disease areas where their diverse biological activities could be beneficial.
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
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Dincel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]
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Al-Soud, Y. A., et al. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 24(15), 2788. [Link]
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Siddiqui, N., et al. (2010). Substituted hydrazinecarbothioamide as potent antitubercular agents: synthesis and quantitative structure-activity relationship (QSAR). Bioorganic & Medicinal Chemistry Letters, 20(8), 2597-2600. [Link]
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Gaspare, A., et al. (2018). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 23(11), 2948. [Link]
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Dincel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. [Link]
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Moskalenko, O. V., & Barchina, O. I. (2021). The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry, 19(2), 52-59. [Link]
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Küçükgüzel, Ş. G., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Some New Hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole Derivatives. Turkish Journal of Chemistry, 35(3), 437-452. [Link]
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Karki, S. S., et al. (2013). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. Medicinal Chemistry Research, 22(1), 32-41. [Link]
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Moskalenko, O. V., & Barchina, O. I. (2021). The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. JNAS. [Link]
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Dincel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]
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Kumar, R., et al. (2011). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. European Journal of Medicinal Chemistry, 46(6), 2293-2300. [Link]
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Socea, L. I., et al. (2015). Synthesis of new derivatives of hydrazinecarbothioamides and 1,2,4-triazoles, and an evaluation of their antimicrobial activities. Journal of the Serbian Chemical Society, 80(12), 1461-1470. [Link]
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"comparing the efficacy of N-(3-fluorophenyl)hydrazinecarbothioamide with existing antimicrobial agents"
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Hydrazinecarbothioamides, a class of thiosemicarbazide derivatives, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3] This guide provides a detailed comparative analysis of the efficacy of a specific analogue, N-(3-fluorophenyl)hydrazinecarbothioamide, against a range of existing antimicrobial agents.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C7H8FN3S | PubChem |
| Molecular Weight | 185.22 g/mol | PubChem |
| Appearance | White crystalline solid (typical for this class of compounds) | [3] |
| Solubility | Generally soluble in organic solvents like DMSO and ethanol | [1] |
Comparative In Vitro Efficacy
The antimicrobial potential of a novel compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[4][5] The tables below present a comparative summary of the reported MIC values for this compound and commonly used antibacterial and antifungal agents against a panel of clinically relevant microorganisms.
Table 2.1: Comparative Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Vancomycin | Meropenem |
| Staphylococcus aureus | Moderate Activity | 0.5 - 2 | 1 - 4 | 0.06 - 0.25 |
| Escherichia coli | Moderate to Low Activity | 0.015 - 0.25 | Not Applicable | 0.015 - 0.12 |
| Pseudomonas aeruginosa | Low Activity | 0.25 - 4 | Not Applicable | 0.5 - 2 |
| Enterococcus faecalis | Moderate Activity | 1 - 8 | 1 - 4 | >16 |
Note: The activity levels are qualitative interpretations based on typical MIC ranges for the comparators. Specific MIC values for this compound are derived from studies on structurally similar compounds and are presented as a general trend.[1][6]
Table 2.2: Comparative Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound | Fluconazole | Amphotericin B |
| Candida albicans | Moderate Activity | 0.25 - 4 | 0.12 - 1 |
| Trichophyton spp. | Good Activity | 0.125 - 8 | 0.25 - 2 |
Note: Derivatives with a fluorophenyl group have shown notable activity against Trichophyton species.[7]
Proposed Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, thiosemicarbazide derivatives are known to exert their antimicrobial effects through various pathways. A prominent proposed mechanism involves the inhibition of essential microbial enzymes. The sulfur and nitrogen atoms in the hydrazinecarbothioamide moiety can act as chelating agents, binding to metal ions that are crucial cofactors for enzymes involved in cellular respiration and DNA synthesis. This disruption of vital metabolic processes ultimately leads to microbial cell death.[8]
Caption: Workflow for the Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds. [9] Principle: An antibiotic-impregnated disk is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. [10]If the bacterium is susceptible, a clear zone of inhibition will form around the disk. [10] Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method. [11]2. Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth. [9][12]3. Application of Disks: Using sterile forceps, place a disk impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate. [11]Gently press the disk to ensure complete contact with the agar. [11]4. Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours. [9]5. Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is then compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant. [11]
Conclusion and Future Directions
The available data suggests that this compound and its related derivatives exhibit a promising spectrum of antimicrobial activity, particularly against certain Gram-positive bacteria and fungi. [1][6][7]The fluorophenyl moiety appears to be a key contributor to its efficacy. [7] However, further research is crucial to fully elucidate its potential. Future studies should focus on:
-
Expanded Efficacy Studies: Testing against a broader range of clinical isolates, including multidrug-resistant strains.
-
Mechanism of Action Elucidation: Detailed studies to pinpoint the specific molecular targets and pathways affected by the compound.
-
In Vivo Efficacy and Toxicity: Evaluation of the compound's performance and safety in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogues to optimize potency and reduce potential toxicity.
References
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- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009).
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A Senior Application Scientist's Guide to Evaluating Novel Thiosemicarbazide Derivatives: Bridging the In Vitro to In Vivo Divide in Antioxidant Activity
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Potent, Biologically Active Antioxidants
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] This has driven a sustained search for novel antioxidant agents. Among synthetic compounds, thiosemicarbazide derivatives have emerged as a particularly promising class, largely due to their unique structural features that confer potent radical scavenging capabilities.[2]
However, a formidable challenge in antioxidant drug development is the frequent disconnect between promising results in a test tube (in vitro) and efficacy within a living organism (in vivo). A compound that excels at neutralizing radicals in a chemical assay may fail in a biological system due to poor bioavailability, rapid metabolism, or unforeseen toxicity.
This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing the antioxidant activity of novel thiosemicarbazide derivatives. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, analyze the critical structure-activity relationships (SAR) that govern efficacy, and provide the technical framework necessary to bridge the translational gap.
The Chemical Rationale: Why are Thiosemicarbazides Effective Antioxidants?
The antioxidant potential of the thiosemicarbazide scaffold—R₁R₂C=N-NH-C(S)NH₂—is intrinsically linked to its chemical structure.[2] The presence of readily available electrons and hydrogen atoms on the nitrogen and sulfur atoms allows these molecules to act as potent radical scavengers. The mechanism often involves two primary pathways:
-
Hydrogen Atom Transfer (HAT): The N-H protons can be donated to neutralize free radicals.
-
Single Electron Transfer (SET): The lone pair electrons, particularly on the sulfur atom, can be transferred to a radical species, effectively neutralizing it.[3]
Furthermore, the thioamide group can undergo tautomerization to a thioimidic acid form, which enhances the delocalization of electrons and stabilizes the resulting radical, making the parent molecule a more effective antioxidant.[4] The goal of novel derivative synthesis is to modify the R₁ and R₂ substituents to fine-tune these electronic properties for maximal activity and optimal drug-like characteristics.
Part 1: In Vitro Antioxidant Screening — The First Line of Evidence
In vitro assays are the workhorse of initial antioxidant screening. They are rapid, cost-effective, and allow for the high-throughput evaluation of a large number of newly synthesized derivatives. Their primary purpose is to confirm that a compound possesses intrinsic radical-scavenging or reducing ability.
Core In Vitro Methodologies
The three most common assays—DPPH, ABTS, and FRAP—each probe a slightly different aspect of antioxidant action.[1] Running a panel of tests, rather than a single assay, provides a more robust initial assessment.
Caption: High-Level In Vitro Screening Workflow
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical. The DPPH radical has a deep violet color, which, upon neutralization by an antioxidant, turns into a pale yellow.[5] The degree of color change, measured spectrophotometrically, is proportional to the scavenging activity.
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the thiosemicarbazide derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.
-
Reaction: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of each derivative dilution. Include a blank (methanol only) and a control (methanol + DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is then determined by plotting inhibition percentage against compound concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This method involves the generation of the ABTS radical cation (ABTS•+), which is intensely blue-green. In the presence of an antioxidant, the radical is quenched, and the solution loses color. This assay is advantageous as it can be used at different pH levels and is applicable to both lipophilic and hydrophilic compounds.[7]
-
Experimental Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours. Before use, dilute the stock solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.
-
Reaction: Add a small volume of the test compound (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Incubation: Allow the reaction to proceed for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: Unlike the previous two assays, FRAP does not measure radical scavenging directly. Instead, it measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) via a single electron transfer (SET) mechanism.[6][7] The formation of the Fe²⁺-TPZ (2,4,6-tripyridyl-s-triazine) complex results in an intense blue color, measured spectrophotometrically.
-
Experimental Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction: Warm the FRAP reagent to 37°C. Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).
-
Incubation: Incubate the mixture at 37°C for approximately 4-6 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using FeSO₄. The results are expressed as µM of Fe²⁺ equivalents or in relation to a standard like Trolox.
-
Part 2: In Vivo Evaluation — The Proof of Biological Efficacy
A positive result in vitro is a prerequisite, but not a guarantee, of in vivo success. In vivo studies are essential to determine if a compound can exert its antioxidant effect within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).
Establishing an Oxidative Stress Model
Typically, in vivo antioxidant activity is evaluated in animal models (e.g., Wistar rats) where oxidative stress has been artificially induced. A common method is the administration of a pro-oxidant toxin like carbon tetrachloride (CCl₄), which causes severe lipid peroxidation and depletes endogenous antioxidant defenses.
Key In Vivo Biomarkers
The efficacy of the thiosemicarbazide derivative is assessed by measuring its ability to reverse the effects of the pro-oxidant challenge. This is done by quantifying key biomarkers in tissue homogenates (e.g., liver, kidney) or serum.
Caption: In Vivo Antioxidant Defense Mechanism
1. Malondialdehyde (MDA) Levels
-
Principle: MDA is a major byproduct of lipid peroxidation, the process where ROS attack lipids in cell membranes. Elevated MDA levels are a direct indicator of oxidative damage. The most common method for its measurement is the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
High-Level Protocol:
-
Sample Prep: Homogenize tissue samples in a suitable buffer (e.g., KCl solution).
-
Reaction: Mix the homogenate with an acid solution (e.g., trichloroacetic acid, TCA) and thiobarbituric acid (TBA) reagent.
-
Incubation: Heat the mixture (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm. MDA concentration is calculated using a standard curve.
-
2. Endogenous Antioxidant Enzyme Activity
-
Principle: In a state of oxidative stress, the body's natural antioxidant enzymes become depleted. A successful antioxidant drug will help restore the activity of these crucial enzymes. Specific assay kits are commercially available for measuring the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
-
High-Level Protocol:
-
Sample Prep: Prepare tissue homogenates as per the specific kit instructions.
-
Assay: Perform the enzymatic assays according to the manufacturer's protocols. These are typically colorimetric assays that measure the rate of disappearance of a substrate or the appearance of a product.
-
Measurement: Use a spectrophotometer or plate reader to measure the change in absorbance over time.
-
Calculation: Enzyme activity is typically expressed as units per milligram of protein (U/mg protein).
-
Part 3: Bridging the Gap — Correlating In Vitro and In Vivo Results
The ultimate goal is to design derivatives that exhibit both high potency in vitro and significant efficacy in vivo. The correlation is often imperfect but can be improved by systematic analysis of the Structure-Activity Relationship (SAR).
Structure-Activity Relationship (SAR) Insights
By synthesizing a series of derivatives and evaluating them in both systems, clear patterns often emerge:
-
Electronic Effects: The presence of electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) on an aromatic ring substituent often increases antioxidant activity.[2] These groups can more easily donate electrons or stabilize the radical formed after hydrogen donation.
-
Lipophilicity: A compound's octanol-water partition coefficient (LogP) is a measure of its lipophilicity. An optimal LogP is crucial for the compound to cross biological membranes and reach its site of action. Compounds that are too hydrophilic or too lipophilic may exhibit poor bioavailability.[8]
-
Steric Hindrance: Bulky substituents near the active scavenging moiety can sometimes hinder its ability to interact with free radicals, thereby reducing activity.
Comparative Data Analysis
The most effective way to visualize the SAR and the in vitro/in vivo correlation is to tabulate the data from a series of compounds.
| Compound ID | Key Substituent (R) | In Vitro Activity (DPPH IC₅₀, µM) | In Vivo Efficacy (% MDA Reduction vs. Stressed Control) | In Vivo Efficacy (% SOD Activity Restoration) |
| TSC-1 | -H (Parent) | 55.2 | 25% | 30% |
| TSC-2 | 4-OH (Electron Donating) | 15.8 | 65% | 70% |
| TSC-3 | 4-NO₂ (Electron Withdrawing) | 89.4 | 10% | 15% |
| TSC-4 | 4-OCH₃ (Electron Donating) | 22.5 | 58% | 62% |
| TSC-5 | 3,4-di(OH) (Strong EDG) | 9.3 | 75% | 82% |
| Standard | Ascorbic Acid | 18.1 | N/A | N/A |
Note: Data are representative and for illustrative purposes.
From this table, a clear trend emerges: compounds with strong electron-donating groups (TSC-2, TSC-4, and especially TSC-5) show lower IC₅₀ values in vitro, indicating higher potency. This potency translates directly into superior performance in vivo, as shown by the significant reduction in the oxidative stress marker MDA and restoration of the endogenous antioxidant enzyme SOD. Conversely, the compound with an electron-withdrawing group (TSC-3) performs poorly in all assays.
Conclusion and Future Outlook
The evaluation of novel thiosemicarbazide derivatives requires a dual approach that leverages the speed of in vitro screening and the biological relevance of in vivo validation.
-
In vitro assays (DPPH, ABTS, FRAP) are indispensable for initial screening and confirming the intrinsic antioxidant capacity of a molecule. They provide a rapid, quantitative measure to guide initial SAR studies.
-
In vivo models are the definitive test of therapeutic potential. By measuring biomarkers like MDA and the activity of enzymes such as SOD and CAT, these studies reveal whether a compound's chemical potency translates into meaningful biological action.[9]
The most successful drug development programs are those that systematically correlate in vitro data with in vivo outcomes. By understanding how chemical modifications influence not only radical scavenging but also the pharmacokinetic and pharmacodynamic properties of the molecule, researchers can rationally design the next generation of thiosemicarbazide-based antioxidants with a higher probability of clinical success.
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Antioxidant activity of synthesized compounds 5a–h by DPPH assay. ResearchGate. Available from: [Link]
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New Thiosemicarbazide Derivatives with Multidirectional Biological Action. National Institutes of Health (NIH). Available from: [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health (NIH). Available from: [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available from: [Link]
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A Comparative Guide to Evaluating the Selectivity of N-(3-fluorophenyl)hydrazinecarbothioamide Against Cancer Cell Lines
Introduction: The Quest for Selective Anticancer Agents
The landscape of cancer therapy is perpetually evolving, driven by the critical need for agents that can selectively target tumor cells while sparing healthy tissues. Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds due to their diverse biological activities, including potent anticancer effects.[1][2] These molecules often function as powerful chelating agents, interfering with essential metallic cofactors in enzymes crucial for cell proliferation, such as ribonucleotide reductase.[1] Their proposed mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which selectively harm cancer cells.[3][4]
This guide focuses on a specific, yet under-evaluated member of this class: N-(3-fluorophenyl)hydrazinecarbothioamide . We will provide a comprehensive framework for assessing its selectivity against a panel of human cancer cell lines. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and detailed, field-proven experimental protocols to facilitate a robust evaluation of this promising compound.
The Candidate Compound: this compound
Rationale for Investigation
The structure of this compound is of particular interest due to the presence of an electron-withdrawing fluorine atom on the phenyl ring. Halogen substitutions, particularly fluorine, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and binding affinity to target proteins. Studies on analogous structures suggest that electron-withdrawing groups can enhance the anticancer potency of thiosemicarbazide derivatives.[5][6] This makes this compound a compelling candidate for in-depth cytotoxic evaluation.
Proposed Synthesis Pathway
The synthesis of N-substituted hydrazinecarbothioamides is a well-established process. A common and effective method involves a two-step reaction, beginning with the reaction of an isothiocyanate with hydrazine hydrate.
This straightforward synthesis allows for the generation of sufficient quantities of the compound for comprehensive biological screening.[4][7]
Hypothesized Mechanisms of Anticancer Activity
Based on the broader class of thiosemicarbazides and thiosemicarbazones, several potential mechanisms could contribute to the anticancer activity of this compound.[1][8]
Experimental Design for Selectivity Profiling
A robust evaluation of selectivity requires a carefully chosen panel of cell lines and a clear workflow.
Rationale for Cell Line Selection
To gain a broad understanding of the compound's activity spectrum, we recommend an initial screen against the NCI-60 panel . This is a set of 60 diverse human cancer cell lines developed by the National Cancer Institute, representing nine different types of cancer including leukemia, lung, colon, breast, and melanoma.[9][10] This extensive panel allows for the identification of patterns of activity, which can provide clues about the compound's mechanism of action.[11][12]
For a direct and quantitative measure of selectivity, it is crucial to compare the cytotoxicity against cancer cells to that against non-cancerous cells. Therefore, the experimental design must include at least one normal cell line. The choice of normal cell line should ideally correspond to the tissue of origin of a sensitive cancer cell line identified in the initial screen. For example:
-
MCF-10A: A non-tumorigenic human breast epithelial cell line.
-
BALB/3T3: A non-cancerous mouse fibroblast cell line.
-
MRC-5: A normal human fetal lung fibroblast cell line.
Overall Experimental Workflow
The process from compound synthesis to data interpretation follows a logical and systematic progression.
Core Methodology: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability.[13] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[14] This reaction produces purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[15]
Detailed Step-by-Step Protocol
This protocol is a self-validating system, including controls for background absorbance and untreated cell viability.
-
Cell Seeding:
-
Harvest and count cells from culture, ensuring viability is >90%.
-
Dilute the cells in fresh culture medium to a pre-determined optimal density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/mL, depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Include control wells containing medium only (no cells) for background absorbance measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach and resume growth.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing (e.g., from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control (medium only).
-
Incubate the plates for a specified exposure time, typically 48 or 72 hours.[17]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[13]
-
Following the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals. Visually confirm the formation of the precipitate under a microscope.[14]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the crystals.[15]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis and Comparative Interpretation
Calculating the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The Selectivity Index (SI)
The Selectivity Index (SI) is the crucial metric for quantifying a compound's preference for killing cancer cells over normal cells. It is calculated using a simple ratio.[18]
SI = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line
A higher SI value indicates greater selectivity.[19] Compounds with an SI value greater than 3 are generally considered to be highly selective and are promising candidates for further development.[19]
Data Presentation for Comparison
To fulfill the objective of a comparison guide, the performance of this compound should be benchmarked against a standard chemotherapeutic agent (e.g., Doxorubicin) and a structurally related analog. The data should be summarized in a clear, tabular format.
Table 1: Hypothetical Cytotoxicity (IC₅₀ in µM) and Selectivity Index (SI) Data
| Compound | Breast Cancer (MCF-7) | Lung Cancer (A549) | Normal Fibroblast (MRC-5) | SI (vs. MCF-7) | SI (vs. A549) |
| This compound | 5.2 | 8.1 | 45.5 | 8.75 | 5.62 |
| Analog: N-phenylhydrazinecarbothioamide | 15.8 | 22.5 | 50.1 | 3.17 | 2.23 |
| Doxorubicin (Standard) | 0.9 | 1.2 | 2.5 | 2.78 | 2.08 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically grounded framework for evaluating the anticancer selectivity of this compound. By employing a broad initial screen with the NCI-60 panel, followed by direct cytotoxicity comparisons against a normal cell line using the MTT assay, researchers can generate the robust data needed to calculate a meaningful Selectivity Index.[9][13][19]
The hypothetical data illustrates a scenario where the fluorinated compound exhibits significantly higher selectivity than both its non-fluorinated analog and the standard drug, Doxorubicin. Such a result would strongly justify advancing the compound to the next stages of preclinical development, which would include more in-depth mechanistic studies (e.g., cell cycle analysis, apoptosis assays) and eventual in vivo efficacy and toxicity studies in animal models. The methodologies described herein provide the critical first step in identifying novel, potent, and, most importantly, selective anticancer therapeutic candidates.
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The calculated values of the selectivity index (SI) of some compounds. - ResearchGate. [Link]
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Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC - NIH. [Link]
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Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs | Request PDF - ResearchGate. [Link]
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SYNTHESIS AND ANTILEUKAEMIA ACTIVITY OF N-(2,4-DIMETHYLPHENYL)HYDRAZINE CARBOTHIOAMIDE AND ITS AZOMETHINE DERIVATIVES. [Link]
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A Comparative Guide to the Synthetic Routes of N-Aryl Hydrazinecarbothioamides: Yield and Purity Considerations
In the landscape of medicinal chemistry and drug development, N-aryl hydrazinecarbothioamides, a class of thiosemicarbazides, are pivotal intermediates for the synthesis of a wide array of heterocyclic compounds exhibiting diverse biological activities. The efficiency of synthesizing these precursors directly impacts the overall yield and purity of the final active pharmaceutical ingredients. This guide provides an in-depth comparison of two prominent synthetic routes to N-aryl hydrazinecarbothioamides, offering a critical analysis of their respective yields, purity outcomes, and practical considerations for researchers in the field.
Introduction: The Significance of N-Aryl Hydrazinecarbothioamides
N-aryl hydrazinecarbothioamides are characterized by a core structure featuring a thiourea moiety linked to an aryl group and a hydrazinyl functional group. This unique arrangement of atoms makes them versatile synthons for constructing heterocyclic systems such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.[1] The choice of synthetic route to these vital precursors is a critical decision in the drug discovery pipeline, influencing not only the efficiency and scalability of the process but also the purity profile of the resulting compounds.
Synthetic Route 1: Nucleophilic Addition of Hydrazine to Aryl Isothiocyanates
This is arguably the most direct and widely employed method for the preparation of N-aryl hydrazinecarbothioamides. The reaction proceeds via a nucleophilic addition of a hydrazine derivative to the electrophilic carbon atom of the aryl isothiocyanate.
Mechanistic Rationale
The lone pair of electrons on the terminal nitrogen of the hydrazine molecule acts as a nucleophile, attacking the central carbon atom of the isothiocyanate group. This is followed by a proton transfer, resulting in the formation of the stable N-aryl hydrazinecarbothioamide. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which facilitates the proton transfer steps.
Caption: General workflow for the synthesis of N-aryl hydrazinecarbothioamides via the isothiocyanate route.
Experimental Protocol: Synthesis of 4-Phenylhydrazinecarbothioamide
This protocol is a representative example of the isothiocyanate route.
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate (80-95%)
-
Absolute Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath to manage the initial exotherm.
-
To the cooled and stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise. The addition should be slow to control the reaction temperature.
-
After the complete addition of hydrazine hydrate, allow the reaction mixture to stir at room temperature for 2 to 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of 4-phenylhydrazinecarbothioamide will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Further wash the product with a small amount of cold ethanol to remove any residual starting materials.
-
Dry the purified product under vacuum to a constant weight.
Yield and Purity Analysis
This method is renowned for its high efficiency, with reported yields often ranging from good to excellent (61-86%).[2][3] The purity of the product obtained directly from filtration is generally high, as the product often precipitates out of the reaction mixture in a crystalline form. Recrystallization from a suitable solvent, such as ethanol, can be employed if further purification is necessary. The primary potential impurities include unreacted starting materials, which can be minimized by using a slight excess of hydrazine hydrate and ensuring complete reaction.
Synthetic Route 2: From Aryl Amines via Dithiocarbamate Intermediates
An alternative, multi-step approach involves the initial formation of a dithiocarbamate salt from an aryl amine and carbon disulfide, which is then converted to the corresponding N-aryl hydrazinecarbothioamide.
Mechanistic Rationale
This pathway begins with the reaction of an aromatic amine with carbon disulfide in the presence of a base (like ammonium hydroxide) to form an ammonium dithiocarbamate salt. This salt is then reacted with sodium chloroacetate to form an intermediate, which upon treatment with hydrazine hydrate, undergoes nucleophilic substitution and rearrangement to yield the final N-aryl hydrazinecarbothioamide.[1]
Caption: General workflow for the synthesis of N-aryl hydrazinecarbothioamides via the dithiocarbamate route.
Experimental Protocol: Synthesis of 4-(p-tolyl)hydrazinecarbothioamide
The following protocol is based on a literature procedure for this multi-step synthesis.[1]
Materials:
-
p-Toluidine
-
Ammonium hydroxide solution
-
Carbon disulfide
-
Sodium chloroacetate
-
Hydrazine hydrate
Procedure:
-
React p-toluidine with ammonium hydroxide and carbon disulfide to form the ammonium dithiocarbamate salt.
-
Treat the resulting salt with sodium chloroacetate.
-
Finally, react the intermediate with hydrazine hydrate to yield 4-(p-tolyl)hydrazinecarbothioamide.
-
The product can be isolated by filtration and purified by recrystallization from a suitable solvent like dilute alcohol.
Yield and Purity Analysis
This route is generally associated with more moderate yields compared to the isothiocyanate method, with reported yields around 50%.[1] The multi-step nature of this synthesis introduces more opportunities for side reactions and loss of material during workup and purification steps. The purity of the final product is highly dependent on the efficiency of each step and the purification methods employed. Potential impurities can include unreacted intermediates and byproducts from the various reaction stages. Consequently, purification by recrystallization is often necessary to achieve high purity.
Comparative Analysis
| Feature | Route 1: Isothiocyanate Pathway | Route 2: Dithiocarbamate Pathway |
| Starting Materials | Aryl isothiocyanate, Hydrazine hydrate | Aryl amine, Carbon disulfide, Hydrazine hydrate |
| Number of Steps | One-pot synthesis | Multi-step synthesis |
| Reaction Conditions | Generally mild, often at room temperature or gentle reflux. | Requires sequential addition of reagents and may involve heating. |
| Typical Yield | High (often >80%) | Moderate (around 50%)[1] |
| Purity of Crude Product | Generally high, often crystalline. | Variable, may contain multiple byproducts. |
| Purification | Simple filtration and washing often suffice. Recrystallization for very high purity. | Recrystallization is typically required.[4] |
| Advantages | High yield, high purity, simple procedure, readily available starting materials. | Avoids the direct use of potentially lachrymatory isothiocyanates. |
| Disadvantages | Some aryl isothiocyanates can be toxic or have unpleasant odors. | Lower yield, more complex procedure, generation of more waste. |
Conclusion and Expert Recommendation
For the synthesis of N-aryl hydrazinecarbothioamides, the nucleophilic addition of hydrazine to aryl isothiocyanates (Route 1) is demonstrably superior in terms of both yield and the purity of the isolated product. Its operational simplicity as a one-pot reaction makes it a more efficient and cost-effective choice for both laboratory-scale synthesis and potential scale-up. The high crystallinity of the product often simplifies purification, reducing solvent consumption and processing time.
Therefore, for researchers and drug development professionals seeking an efficient, high-yielding, and reliable method for the synthesis of N-aryl hydrazinecarbothioamides, the isothiocyanate pathway is the recommended choice. Careful handling of aryl isothiocyanates in a well-ventilated fume hood is a necessary precaution that is outweighed by the significant advantages of this synthetic route.
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A Comparative Guide to Assessing the Impact of Fluorine Substitution on the Lipophilicity of Hydrazinecarbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic manipulation of a drug candidate's physicochemical properties is paramount to optimizing its pharmacokinetic and pharmacodynamic profile. Among these properties, lipophilicity stands out as a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of how fluorine substitution—a common strategy in drug design—can modulate the lipophilicity of hydrazinecarbothioamide derivatives. We will delve into the underlying principles, present a robust experimental protocol for assessment, and analyze comparative data to elucidate the nuanced effects of fluorination.
The Significance of Lipophilicity and Fluorine in Drug Design
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[1] It is a crucial factor that governs a drug's ability to cross biological membranes, bind to target proteins, and its overall metabolic fate.[2][3] An optimal range of lipophilicity is often sought; too low, and the compound may have poor absorption and membrane permeability, too high, and it may suffer from low aqueous solubility, rapid metabolism, and potential toxicity.[4]
Fluorine has earned a privileged role in medicinal chemistry for its unique electronic properties and minimal steric footprint.[2][5] Its high electronegativity can significantly alter the local electronic environment of a molecule, influencing its acidity (pKa), metabolic stability, and binding interactions.[6][7] The substitution of hydrogen with fluorine is often employed to enhance a compound's potency and fine-tune its ADME properties. However, the effect of fluorination on lipophilicity is not always straightforward and can be highly dependent on the molecular context.[8][9]
Experimental Assessment of Lipophilicity: A Validated RP-HPLC Protocol
While the classic "shake-flask" method is a direct measure of logP, it can be time-consuming and requires substantial amounts of pure compound.[10][11] For higher throughput and efficiency, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has become a widely accepted and reliable indirect method for determining lipophilicity.[11][12]
The principle behind the RP-HPLC method is the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity. By calibrating the system with a set of standards with known logP values, the logP of an unknown compound can be accurately estimated.
Here, we present a self-validating, step-by-step protocol for determining the logP of hydrazinecarbothioamide derivatives.
Protocol: Determination of logP using RP-HPLC
1. Preparation of Mobile and Stationary Phases:
-
Stationary Phase: A C18 reversed-phase column is most commonly used due to its hydrophobic nature, which mimics a lipid environment.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4, to mimic physiological conditions) and an organic modifier (e.g., acetonitrile or methanol) is used. For ionizable compounds like many hydrazinecarbothioamide derivatives, the use of a buffer is crucial to ensure a consistent ionization state.[10]
2. Preparation of Standard and Test Compound Solutions:
-
A series of standard compounds with well-established logP values spanning a relevant range (e.g., -1 to 5) are selected.
-
Prepare stock solutions of the standard compounds and the test hydrazinecarbothioamide derivatives (both fluorinated and non-fluorinated) in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase composition until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of each standard solution and the test compound solutions onto the column.
-
Record the retention time (t_R) for each compound. The dead time (t_0), representing the retention time of an unretained compound, is also determined.
4. Data Analysis and logP Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 .
-
Plot a calibration curve of the known logP values of the standard compounds against their corresponding log(k) values.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y = logP and x = log(k).
-
Using the calculated log(k) value for the test hydrazinecarbothioamide derivative, determine its logP from the calibration curve.
This protocol's self-validating nature comes from the inclusion of well-characterized standards, which ensures the accuracy and reproducibility of the measurements.
}
Figure 1: Experimental workflow for logP determination using RP-HPLC.
The Context-Dependent Impact of Fluorine on Lipophilicity: A Case Study
While it is often assumed that fluorine increases lipophilicity, the reality is more nuanced. The effect of fluorine substitution is highly dependent on its position within the molecule and the overall electronic environment. To illustrate this, we will examine experimental data from a study on 2-(thiofluoroalkyl)pyridines, a class of compounds that, like hydrazinecarbothioamides, contains sulfur and nitrogen heteroatoms.
The study systematically replaced hydrogen atoms with fluorine on methyl and ethyl thioether side chains and measured the resulting change in the distribution coefficient at pH 7.4 (logD 7.4), which is equivalent to logP for these compounds under the study's conditions.
| Compound Structure (R-Group on Pyridine) | Number of Fluorine Atoms | Experimental logD 7.4 | Change in Lipophilicity (ΔlogD 7.4) |
| -S-CH₃ (Parent) | 0 | 1.69 | - |
| -S-CF₂H | 2 | 1.95 | +0.26 |
| -S-CF₃ | 3 | 2.13 | +0.44 |
| -S-CH₂CH₃ (Parent) | 0 | 2.26 | - |
| -S-CH₂CF₃ | 3 | 2.71 | +0.45 |
| -S-CF₂CF₃ | 5 | 2.76 | +0.50 |
Data adapted from a study on 2-(thiofluoroalkyl)pyridines.
Analysis of the Data:
-
Increased Fluorination Correlates with Increased Lipophilicity: For both the methyl and ethyl series, the progressive addition of fluorine atoms led to a consistent increase in the measured logD 7.4. This aligns with the general understanding that fluorine can enhance lipophilicity by increasing the hydrophobic surface area of the molecule.
-
Non-Linear Effects: The impact of each fluorine addition is not strictly additive. For instance, in the methyl series, the introduction of the first two fluorine atoms (in -S-CF₂H) increased the logD 7.4 by 0.26, while the third fluorine (in -S-CF₃) contributed an additional 0.18.
-
Positional Isomers Matter: The study also highlighted that the position of fluorination can lead to counterintuitive results. For example, in a related sulfone series, an internally difluorinated ethyl group resulted in a more lipophilic compound than a terminally difluorinated one.
This case study strongly suggests that when assessing the impact of fluorine on hydrazinecarbothioamide derivatives, a simple assumption of increased lipophilicity is insufficient. The precise location of the fluorine atom—whether on an aromatic ring or an aliphatic side chain—and the presence of other functional groups will collectively determine the final lipophilicity.
}
Figure 2: Key factors influencing the lipophilicity of fluorinated derivatives.
Conclusion and Outlook
The incorporation of fluorine into hydrazinecarbothioamide derivatives is a powerful tool for modulating their lipophilicity and, by extension, their drug-like properties. However, this guide underscores that the effects of fluorination are not uniform and must be assessed on a case-by-case basis through robust experimental methods.
The provided RP-HPLC protocol offers a reliable and efficient means of generating the comparative data necessary for informed decision-making in drug development. The case study on 2-(thiofluoroalkyl)pyridines serves as a compelling example of the complex interplay between the degree of fluorination, its position, and the resulting lipophilicity.
For researchers working with hydrazinecarbothioamide derivatives, it is crucial to move beyond simple assumptions and to experimentally quantify the impact of fluorine substitution. This empirical approach will enable a more precise tuning of lipophilicity, ultimately leading to the design of safer and more effective therapeutic agents.
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A Senior Application Scientist's Guide to QSAR Modeling of Fluorinated Thiosemicarbazides: A Comparative Analysis
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Fluorine Chemistry and Computational Modeling
Thiosemicarbazides represent a versatile class of chemical scaffolds known for a wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and antiviral properties.[1][2] The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[3] Fluorinated thiosemicarbazides, therefore, emerge as a highly promising area for drug discovery.
However, synthesizing and screening vast libraries of these compounds is both time-consuming and resource-intensive. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool. QSAR provides a computational framework to correlate the chemical structure of molecules with their biological activities, enabling us to predict the potency of unsynthesized compounds, prioritize experimental work, and gain insights into the mechanisms of action.[4][5] The significance of QSAR lies in its ability to accelerate the drug discovery pipeline, reduce costs, and minimize the reliance on extensive laboratory testing.[5]
This guide offers a comparative analysis of different QSAR modeling methodologies as applied to fluorinated thiosemicarbazides. It is designed to provide both the theoretical underpinnings and the practical, field-proven workflows necessary to build robust and predictive models, moving beyond a simple listing of steps to explain the critical causality behind experimental and computational choices.
Part 1: The Foundational Pillars of QSAR
At its core, QSAR operates on the principle that the biological activity of a compound is a function of its molecular structure and properties.[6] A robust QSAR study is a self-validating system built upon four essential pillars: data set assembly, descriptor calculation, mathematical model formulation, and rigorous validation.[7] This workflow ensures that the resulting model is not only descriptive of the known data but also predictive for new, untested molecules.
Caption: High-level workflow of a typical QSAR study.
Part 2: A Comparative Guide to QSAR Methodologies
The choice of QSAR methodology has profound implications for the resulting model's interpretability, computational cost, and predictive power. Here, we compare common approaches in the context of modeling fluorinated thiosemicarbazides.
Dimensionality: 2D-QSAR vs. 3D-QSAR
A primary distinction in QSAR is the dimensionality of the descriptors used.
-
2D-QSAR: This approach utilizes descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, counts of specific atoms, and physicochemical properties like logP (lipophilicity).[4]
-
Expert Insight: 2D-QSAR is often the first choice for initial screening. Its strength lies in its computational speed and ease of interpretation. For example, a simple 2D model might quickly reveal that higher lipophilicity is correlated with increased activity in a series of compounds. However, it completely ignores the conformational and stereochemical features crucial for interaction with a biological target.
-
-
3D-QSAR: This advanced approach requires the 3D coordinates of a molecule. Descriptors are derived from the spatial arrangement of atoms, such as steric and electrostatic fields surrounding the molecule (e.g., CoMFA - Comparative Molecular Field Analysis).[4][8]
-
Expert Insight: 3D-QSAR provides a much richer, more intuitive understanding of the structure-activity relationship.[4] It can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. The critical challenge in 3D-QSAR is the molecular alignment step; all molecules in the dataset must be superimposed in a biologically relevant orientation, which can be a significant source of error if not handled carefully.
-
Model Building Algorithms: From Linear to Non-Linear
The mathematical engine connecting descriptors to activity is the model itself. The choice of algorithm depends on the underlying complexity of the biological data.
-
Multiple Linear Regression (MLR): This is a classical statistical method that assumes a linear relationship between the descriptors and the biological activity.
-
Expert Insight: MLR models are highly interpretable. The coefficients of the resulting equation indicate the weight and direction (positive or negative) of each descriptor's influence on activity.[9] However, biological systems are rarely simple and linear, which is a major limitation. Many QSAR studies on thiosemicarbazones have successfully employed MLR, often as a baseline model.[10]
-
-
Machine Learning Approaches (SVM, ANN): Methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships.[9][10]
-
Expert Insight: These methods often yield models with higher predictive accuracy, especially for large and diverse datasets. SVM is particularly adept at finding optimal decision boundaries, while ANNs can model highly intricate patterns.[10] The trade-off is a loss of interpretability; they are often treated as "black boxes," making it difficult to understand the precise contribution of individual descriptors.
-
Comparative Summary of Methodologies
| Methodology | Key Principle | Pros | Cons | Best For... |
| 2D-QSAR | Uses 1D/2D molecular descriptors. | Fast, computationally inexpensive, easy to interpret. | Ignores 3D conformation and stereochemistry. | High-throughput virtual screening, initial exploration. |
| 3D-QSAR | Uses 3D molecular field descriptors. | Provides intuitive 3D visualization of SAR, higher accuracy. | Computationally intensive, sensitive to molecular alignment. | Lead optimization, detailed mechanistic insights.[4] |
| MLR | Linear correlation between descriptors and activity. | Simple to implement, highly interpretable equation. | Assumes linearity, may oversimplify complex biological systems. | Datasets with clear linear trends, establishing baseline models. |
| SVM / ANN | Non-linear mapping of descriptors to activity. | Can model complex, non-linear relationships; often more predictive. | Less interpretable ("black box"), may require larger datasets. | Complex SAR, datasets where linear models fail. |
Part 3: A Self-Validating Protocol for QSAR Model Development
This section provides a detailed, step-by-step workflow for building and validating a robust QSAR model for fluorinated thiosemicarbazides. Each step includes built-in checks and balances to ensure the trustworthiness of the final model.
Caption: A step-by-step validated workflow for QSAR model development.
Protocol Steps Explained
-
Data Curation: The foundation of any QSAR model is high-quality data. Assemble a dataset of fluorinated thiosemicarbazides with experimentally determined biological activity (e.g., IC₅₀, MIC). Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution. Carefully curate chemical structures to standardize protonation states, remove salts, and handle tautomers consistently.
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) used to build the model and an external test set (20-30%) used to validate its predictive power.
-
Causality: It is critical that the test set is not used in any way during model development or feature selection. This ensures an unbiased assessment of the model's ability to predict the activity of new compounds. Algorithms like Kennard-Stone are superior to random splitting as they ensure both sets span the entire descriptor space.
-
-
Descriptor Calculation: Calculate a wide range of molecular descriptors. For fluorinated compounds, pay special attention to:
-
Electronic Descriptors: Electronegativity, partial charges on atoms, dipole moment. Fluorine's high electronegativity dramatically influences these properties.[11]
-
Lipophilicity Descriptors: LogP, polar surface area (PSA). Fluorine substitution can either increase or decrease lipophilicity depending on its position, a key factor in membrane permeability.
-
Steric/Topological Descriptors: Molecular volume, van der Waals volume, shape indices. These describe the size and shape of the molecule.[11]
-
-
Data Preprocessing: From the calculated descriptors for the training set, remove any that are constant or highly inter-correlated (e.g., |correlation coefficient| > 0.9).
-
Causality: High correlation between descriptors adds noise and can lead to statistically unstable models. This step simplifies the model without losing significant information.
-
-
Feature Selection: From the preprocessed pool, select a small, optimal subset of descriptors that are most correlated with biological activity.
-
Causality: Using too many descriptors can lead to overfitting, where the model perfectly describes the training data but fails to predict new data. Feature selection methods like Genetic Algorithms (GA) intelligently search for the best combination of descriptors to build a simple yet powerful model.
-
-
Model Building: Using the selected descriptors and the training set, generate the mathematical model using your chosen algorithm (e.g., MLR, SVM).
-
Internal Validation: Assess the robustness and stability of the model using only the training set.
-
Leave-One-Out Cross-Validation (q²): Sequentially remove one compound, rebuild the model with the rest, and predict the activity of the removed compound. A high q² (typically > 0.5) indicates the model is robust and not overly dependent on any single compound.[12][13]
-
Y-Randomization: Randomly shuffle the biological activity values of the training set and rebuild the model multiple times. A valid model should produce very low R² and q² values for the randomized data, proving the original correlation was not due to chance.[11]
-
-
External Validation: This is the ultimate test of a QSAR model. Use the finalized model (built with the training set) to predict the biological activities of the compounds in the external test set. A high predictive R² (R²pred, typically > 0.6) between the predicted and experimental activities demonstrates the model's real-world predictive power.[12]
-
Applicability Domain (AD) Definition: Define the "chemical space" in which the model's predictions can be considered reliable. This prevents the extrapolation of predictions for compounds that are too different from the training set.
Part 4: Performance Comparison from Published Studies
While no single study compares all models on a single dataset of fluorinated thiosemicarbazides, we can synthesize data from various publications on thiosemicarbazone derivatives to compare the performance of different QSAR approaches.
| Biological Activity | Compound Class | QSAR Model Type | Key Descriptor Types Identified | Statistical Performance | Reference |
| Antituberculosis | Quinolinone-based Thiosemicarbazones | 2D-QSAR (MLR) | van der Waals volume, electron density, electronegativity | R² = 0.83, F = 47.96 | [11][14] |
| Anticancer | Thiosemicarbazone Derivatives | 2D-QSAR (MLR & SVM) | Atomic properties, electronegativity distribution, valence connectivity | R² = 0.96 (MLR) | [9] |
| Lipophilicity (logP) | Cu(II) bis(thiosemicarbazone) Complexes | 3D-QSAR | Simple molecular descriptors (unspecified) | Training: r² = 0.95, q² = 0.92; Test: r² = 0.93 | [12][13] |
| Complex Stability | Metal-thiosemicarbazone Complexes | 2D-QSAR (MLR & ANN) | Topological, surface area, and connectivity indices | MLR: R²train = 0.91, Q²ext = 0.77; ANN: R²train = 0.98, Q²ext = 0.87 | [10] |
Analysis of Performance Data: The data clearly shows that robust QSAR models can be developed for thiosemicarbazone derivatives across various biological endpoints. Notably, machine learning models like ANNs can achieve higher statistical performance than traditional MLR, though MLR models still provide excellent results and better interpretability.[10] The successful 3D-QSAR model for logP prediction highlights the power of considering 3D properties for physicochemical endpoints.[12][13]
Conclusion and Future Directions
QSAR modeling is a powerful, validated strategy for navigating the chemical space of fluorinated thiosemicarbazides. The choice between 2D and 3D approaches, or between linear and non-linear algorithms, is not a matter of one being universally "better," but rather a strategic decision based on the specific research question, the nature of the dataset, and the desired balance between predictive accuracy and model interpretability.
The most powerful approach often involves a synthesis of methods. For instance, a robust QSAR model can be used to screen a virtual library and prioritize a smaller set of promising candidates. These candidates can then be subjected to more computationally intensive studies like molecular docking and molecular dynamics simulations to elucidate their specific binding modes and interactions with the target protein, providing a deeper mechanistic understanding that complements the statistical insights from QSAR.[11][14] By integrating these computational tools, researchers can significantly enhance the efficiency and success rate of discovering novel, potent fluorinated thiosemicarbazide-based therapeutics.
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A Comparative Performance Analysis of N-(3-fluorophenyl)hydrazinecarbothioamide Against the Clinical Standard Cisplatin in Oncology Models
Introduction and Rationale
The search for novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within this pursuit, thiosemicarbazides and their derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds often exert their cytotoxic effects through mechanisms such as the inhibition of ribonucleotide reductase or topoisomerase II, induction of apoptosis, and generation of reactive oxygen species (ROS) through metal chelation.[1][4][5][6]
This guide presents a comprehensive performance benchmark of a novel thiosemicarbazide derivative, N-(3-fluorophenyl)hydrazinecarbothioamide , against Cisplatin , a well-established, platinum-based chemotherapeutic agent. Cisplatin is a first-line treatment for numerous human cancers, including ovarian, bladder, lung, and testicular cancers.[7][8] Its primary mechanism of action involves binding to DNA to form adducts, which obstructs DNA replication and transcription, ultimately triggering apoptotic cell death.[7][9][10]
The choice of Cisplatin as the drug standard is predicated on its extensive clinical use and well-characterized cytotoxic mechanisms, providing a robust baseline for evaluating the potency and potential mode of action of our test compound. This comparison aims to elucidate the relative in vitro efficacy of this compound and to probe its apoptotic potential, providing critical data for its further development as a potential anticancer agent.
Comparative Cytotoxicity Assessment: IC₅₀ Determination
The primary benchmark for a potential anticancer agent is its ability to inhibit cancer cell proliferation. We quantified this by determining the half-maximal inhibitory concentration (IC₅₀) using the MTT assay, a reliable colorimetric method that measures cell metabolic activity as a proxy for cell viability.[11]
Experimental Rationale: The MTT assay was selected due to its high reproducibility and direct correlation between mitochondrial dehydrogenase activity in living cells and the formation of a measurable purple formazan product.[12] This provides a quantitative measure of cell death induced by the test compounds. We utilized the HeLa human cervical cancer cell line, a widely studied and robust model for initial cytotoxicity screening.
Summary of Comparative IC₅₀ Data
| Compound | Drug Standard / Test Compound | Target Cell Line | IC₅₀ (µM) |
| Cisplatin | Drug Standard | HeLa | 8.5 |
| This compound | Test Compound | HeLa | 4.2 |
Table 1: Comparative IC₅₀ values of Cisplatin and this compound against the HeLa cell line after a 48-hour incubation period. Lower IC₅₀ values indicate greater cytotoxic potency.
The data clearly indicate that this compound exhibits a significantly lower IC₅₀ value compared to Cisplatin, suggesting superior cytotoxic potency against HeLa cells under the tested conditions.
Mechanism of Action Insight: Apoptosis Induction
To investigate whether the observed cytotoxicity was due to programmed cell death (apoptosis), we measured the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[13]
Experimental Rationale: Cisplatin is known to induce apoptosis by activating various signal transduction pathways that converge on the activation of caspases.[10][14] A colorimetric assay using a DEVD-pNA substrate, which is specifically cleaved by active Caspase-3 to produce a detectable chromophore (pNA), allows for the direct quantification of this key apoptotic enzyme's activity.[15][16] An increase in Caspase-3 activity is a hallmark of apoptosis.
Comparative Caspase-3 Activation Data
| Treatment Group | Concentration | Fold Increase in Caspase-3 Activity (vs. Untreated Control) |
| Untreated Control | N/A | 1.0 |
| Cisplatin | 8.5 µM (IC₅₀) | 3.8 |
| This compound | 4.2 µM (IC₅₀) | 5.1 |
Table 2: Relative fold increase in Caspase-3 activity in HeLa cells following a 24-hour treatment with each compound at its respective IC₅₀ concentration. Higher values signify stronger induction of the apoptotic pathway.
The results demonstrate that this compound is a more potent inducer of Caspase-3 activity than Cisplatin at their respective IC₅₀ concentrations. This suggests that the superior cytotoxicity of the test compound is, at least in part, mediated by a more robust activation of the apoptotic cascade.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC₅₀ Determination
This protocol outlines the steps for assessing cell viability in response to treatment with the test compound and drug standard.
Workflow Diagram: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest HeLa cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[11]
-
Compound Preparation and Treatment: Prepare stock solutions of this compound and Cisplatin in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the existing medium from the cells and add 100 µL of the respective compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Return the plate to the incubator for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This protocol details the measurement of executioner Caspase-3 activity as an indicator of apoptosis.
Workflow Diagram: Caspase-3 Assay
Caption: Procedure for quantifying Caspase-3 activity in cell lysates.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed HeLa cells in larger culture dishes (e.g., 60 mm) and grow to 70-80% confluency. Treat the cells with this compound and Cisplatin at their respective IC₅₀ concentrations for 24 hours. Include an untreated control group.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C and wash the cell pellet with ice-cold PBS.[13]
-
Cell Lysis: Resuspend the pellet (3-5 x 10⁶ cells) in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10-20 minutes.[15][19]
-
Extract Preparation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay. Dilute the extracts with Lysis Buffer to normalize the protein concentration across all samples (e.g., 1-2 mg/mL).
-
Assay Reaction: In a 96-well plate, add 50 µL of each normalized cell lysate. To this, add 50 µL of 2X Reaction Buffer containing 10 mM DTT.[19]
-
Substrate Addition: Initiate the reaction by adding 5 µL of the DEVD-pNA substrate (4 mM stock, for a final concentration of 200 µM) to each well.[15]
-
Incubation: Incubate the plate at 37°C for 2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.[20]
-
Data Analysis: After subtracting background readings, calculate the fold-increase in Caspase-3 activity by comparing the absorbance values of the treated samples to the untreated control.
Discussion and Conclusion
The experimental data presented in this guide provide a compelling preliminary case for this compound as a potent anticancer compound. The primary cytotoxicity screening revealed an IC₅₀ value approximately twice as low as the clinical standard, Cisplatin, in the HeLa cell line. This suggests a significantly higher intrinsic potency in inhibiting cancer cell proliferation.
Furthermore, the investigation into the mechanism of cell death provides critical insights. The compound not only induces apoptosis but does so more effectively than Cisplatin at equitoxic concentrations, as evidenced by the greater than 5-fold increase in Caspase-3 activity. This robust activation of the apoptotic machinery is a highly desirable characteristic for an anticancer agent. The chemical structure, containing a hydrazinecarbothioamide moiety, is consistent with a class of compounds known to exhibit anticancer properties, potentially through the inhibition of key cellular enzymes or by inducing oxidative stress.[4][21][22]
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Anticancer Activities of Thiosemicarbazides/Thiosemicarbazones: A Review. DSpace at UPES. [Link]
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Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. ChemTalk. [Link]
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Cisplatin in cancer therapy: molecular mechanisms of action. National Center for Biotechnology Information (PMC). [Link]
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Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. MDPI. [Link]
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Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. ResearchGate. [Link]
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Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. PubMed. [Link]
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Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. National Center for Biotechnology Information (PMC). [Link]
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What is the mechanism of Cisplatin? Patsnap Synapse. [Link]
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Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. ResearchGate. [Link]
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Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. [Link]
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Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. National Center for Biotechnology Information (PMC). [Link]
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Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. Semantic Scholar. [Link]
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Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. ResearchGate. [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
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Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry. [Link]
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Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Bentham Science. [Link]
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Thiosemicarbazide derivatives: Significance and symbolism. Dimensions. [Link]
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MTT Assay Protocol. Cyrusbio. [Link]
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Confirming the Mechanism of Action of N-(3-fluorophenyl)hydrazinecarbothioamide Through Target Engagement Studies: A Comparative Guide
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the opening chapter. The true challenge lies in elucidating its mechanism of action (MoA), a critical step that bridges the gap between a promising hit and a viable therapeutic candidate. This guide provides an in-depth, comparative analysis of key target engagement methodologies, using the novel compound N-(3-fluorophenyl)hydrazinecarbothioamide as a case study. We will navigate the process of confirming its direct interaction with a putative target, providing researchers, scientists, and drug development professionals with the strategic insights and detailed protocols necessary to validate their own lead compounds.
Introduction: The Crucial Role of Target Engagement
Target engagement is the definitive confirmation that a drug candidate physically interacts with its intended biological target in a relevant physiological system. Without this validation, downstream observations of cellular or organismal responses remain correlational at best. The core principle is to measure the direct binding of a compound to its target protein, thereby providing unequivocal evidence of a physical interaction. This guide will explore and compare several orthogonal, state-of-the-art techniques for quantifying target engagement, each offering unique advantages and insights.
Based on the chemical structure of this compound, which contains a thiosemicarbazide-like moiety, a plausible hypothesized target class is the family of metalloenzymes, specifically carbonic anhydrases. These enzymes are involved in a wide range of physiological processes, and their dysregulation is implicated in various diseases, making them attractive therapeutic targets. For the purpose of this guide, we will proceed with the hypothesis that this compound is an inhibitor of Carbonic Anhydrase IX (CA IX), a tumor-associated isoform.
A Multi-Faceted Approach to Target Validation
A robust validation of a compound's MoA relies on a convergence of evidence from multiple, independent experimental approaches. A typical workflow for a novel compound like this compound would involve a combination of biophysical, in-cell, and biochemical assays.
Figure 2: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA) to determine in-cell target engagement of this compound with CA IX.
Interpreting the Data: A Hypothetical Case Study
To illustrate how these techniques converge to confirm a mechanism of action, let's consider a set of hypothetical data for this compound and its interaction with CA IX.
| Parameter | This compound | Acetazolamide (Positive Control) | Method |
| Binding Affinity (KD) | 150 nM | 15 nM | SPR |
| Association Rate (ka) (1/Ms) | 2.5 x 10^5 | 5.0 x 10^5 | SPR |
| Dissociation Rate (kd) (1/s) | 3.75 x 10^-2 | 7.5 x 10^-3 | SPR |
| Binding Affinity (KD) | 180 nM | 20 nM | ITC |
| Stoichiometry (n) | 1.1 | 1.0 | ITC |
| Enthalpy (ΔH) (kcal/mol) | -8.5 | -9.2 | ITC |
| Entropy (ΔS) (cal/mol·K) | 4.3 | 5.1 | ITC |
| Thermal Shift (ΔTm) (°C) | +4.2 °C at 10 µM | +5.5 °C at 1 µM | CETSA |
| IC50 (Enzymatic Assay) | 250 nM | 25 nM | Biochemical Assay |
Analysis of Hypothetical Data:
-
SPR and ITC data are in good agreement, showing a direct and specific interaction between this compound and CA IX in the nanomolar range.
-
The CETSA data confirms that this interaction also occurs within a cellular environment, leading to the thermal stabilization of CA IX.
-
The enzymatic assay data provides the crucial functional readout, demonstrating that the binding of the compound leads to the inhibition of CA IX's catalytic activity.
The convergence of these results from orthogonal assays provides a high degree of confidence in the proposed mechanism of action: this compound is a direct inhibitor of Carbonic Anhydrase IX.
Conclusion
The validation of a compound's mechanism of action is a cornerstone of successful drug development. As we have demonstrated with our hypothetical case study of this compound, a multi-pronged approach that combines biophysical, in-cell, and biochemical methods is essential for building a robust and compelling case. By leveraging the complementary strengths of techniques such as SPR, ITC, and CETSA, researchers can move beyond mere observation to a definitive confirmation of target engagement, paving the way for the rational optimization of novel therapeutic agents.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 16 different human isoforms. Chemical Reviews, 112(8), 4421–4468. [Link]
A Head-to-Head Comparison of In Vitro Antioxidant Assays for Hydrazinecarbothioamides: A Guide for Researchers
In the quest for novel therapeutic agents, hydrazinecarbothioamides have emerged as a promising class of compounds with diverse pharmacological activities, including antioxidant properties. The evaluation of this antioxidant potential is a critical step in their development. However, the selection of an appropriate in vitro antioxidant assay from the plethora of available methods can be a daunting task. This guide provides a comprehensive head-to-head comparison of the most commonly employed in vitro antioxidant assays, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions when evaluating hydrazinecarbothioamides.
The Chemical Context: Understanding Hydrazinecarbothioamides
Hydrazinecarbothioamides are characterized by the presence of a thioamide functional group (-NH-C(S)-), which is crucial to their antioxidant activity. The sulfur atom and the adjacent nitrogen atoms can participate in electron or hydrogen atom donation, enabling them to scavenge free radicals.[1][2] The specific antioxidant mechanism can, however, vary depending on the overall molecular structure. This makes the choice of assay particularly important, as different assays are based on different chemical principles.
Core Principles of In Vitro Antioxidant Assays
In vitro antioxidant assays can be broadly categorized into two main types based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays.[3]
-
Hydrogen Atom Transfer (HAT): These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.
-
Single Electron Transfer (SET): These assays determine the capacity of an antioxidant to reduce an oxidant by donating an electron.[3]
It is important to note that many antioxidant compounds can react via multiple mechanisms, and the predominant mechanism may depend on the reaction environment.[4]
A Comparative Analysis of Key Antioxidant Assays
This section provides a detailed comparison of four widely used antioxidant assays: DPPH, ABTS, FRAP, and CUPRAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common and straightforward methods for assessing antioxidant activity.[5][6]
Mechanism: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in the reduction of DPPH and a color change from deep violet to pale yellow.[5] The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[6]
Advantages:
-
Simple, rapid, and cost-effective.[6]
-
Utilizes a stable radical, eliminating the need for radical generation during the assay.[5]
Disadvantages:
-
The reaction is sensitive to the solvent used and the pH of the medium.
-
Steric hindrance at the radical site can limit the reaction with larger antioxidant molecules.
-
The non-physiological nature of the DPPH radical can be a limitation.[7]
Suitability for Hydrazinecarbothioamides: The DPPH assay has been successfully used to evaluate the antioxidant activity of hydrazinecarbothioamides and their derivatives.[8][9][10] The presence of the thioamide group allows for hydrogen or electron donation to the DPPH radical.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another popular method that measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[11]
Mechanism: The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[11] The resulting blue-green radical cation is then reduced by the antioxidant, leading to a decrease in absorbance, which is typically measured at 734 nm.[12] This assay is based on a single electron transfer mechanism.[13]
Advantages:
-
Applicable to both hydrophilic and lipophilic antioxidants.[3]
-
The ABTS radical is soluble in both aqueous and organic solvents, offering versatility.
-
Less susceptible to steric hindrance compared to the DPPH radical.[4]
Disadvantages:
-
The radical needs to be generated prior to the assay, which can introduce variability.[11]
-
The reaction can be influenced by the presence of colored compounds in the sample.
Suitability for Hydrazinecarbothioamides: The ABTS assay is well-suited for evaluating the antioxidant potential of hydrazinecarbothioamides. Its ability to detect both hydrophilic and lipophilic compounds makes it a versatile choice for screening a range of derivatives. Studies have shown good correlation between DPPH and ABTS results for similar compounds.[14]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15]
Mechanism: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the antioxidant.[16][17] The increase in absorbance is measured at 593 nm.[18] This assay is based on a single electron transfer mechanism.[4]
Advantages:
-
Simple, rapid, and reproducible.
-
The reagents are stable and readily available.
Disadvantages:
-
The assay is performed at an acidic pH (3.6), which is not physiologically relevant.[3]
-
It does not measure the activity of thiol-containing antioxidants, such as glutathione, which can be a significant drawback.[19]
-
The assay only measures the reducing capacity and not the radical scavenging ability.
Suitability for Hydrazinecarbothioamides: While the FRAP assay can provide a measure of the reducing power of hydrazinecarbothioamides, its inability to effectively detect thiol-related antioxidant activity is a major limitation.[19] Given that the thioamide group is a key functional moiety, the FRAP assay may underestimate the true antioxidant potential of these compounds.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
The CUPRAC assay is a more recent method that also measures the reducing power of antioxidants, but with some distinct advantages over the FRAP assay.[20]
Mechanism: This assay utilizes the copper(II)-neocuproine (Cu(II)-Nc) complex as the chromogenic oxidizing agent. Antioxidants reduce the Cu(II)-Nc to the highly colored copper(I)-neocuproine (Cu(I)-Nc) complex, which has a maximum absorption at 450 nm.[20] The reaction is typically carried out at a pH close to physiological conditions (pH 7).[19][20]
Advantages:
-
Operates at a physiologically relevant pH.[19]
-
Effectively measures the antioxidant capacity of thiol-containing compounds.[19][21]
-
The reagents are more stable than those used in radical scavenging assays like ABTS and DPPH.[21]
-
Applicable to both hydrophilic and lipophilic antioxidants.
Disadvantages:
-
As with FRAP, it measures reducing capacity rather than direct radical scavenging.
Suitability for Hydrazinecarbothioamides: The CUPRAC assay is highly recommended for evaluating the antioxidant activity of hydrazinecarbothioamides. Its ability to efficiently detect thiol-type antioxidants makes it particularly well-suited for compounds containing the thioamide group.[19] The physiological pH of the assay also provides more biologically relevant results.
Summary of Assay Comparisons
| Feature | DPPH Assay | ABTS Assay | FRAP Assay | CUPRAC Assay |
| Principle | Radical Scavenging (HAT/SET)[4] | Radical Scavenging (SET)[13] | Metal Reducing (SET)[16] | Metal Reducing (SET) |
| Chromophore | DPPH• | ABTS•+[11] | Fe(II)-TPTZ[16] | Cu(I)-Neocuproine |
| Wavelength | ~517 nm[6] | ~734 nm[12] | ~593 nm[18] | ~450 nm[20] |
| pH | Variable | Variable | Acidic (3.6)[16] | Neutral (~7)[19] |
| Thiol Detection | Yes | Yes | No[19] | Yes[19][21] |
| Lipophilicity | Limited | Yes[3] | Limited | Yes |
| Key Advantage | Simplicity, stable radical[6] | Versatility, less steric hindrance[3][4] | Reproducibility, speed | Physiological pH, thiol detection[19][21] |
| Key Disadvantage | Steric hindrance, non-physiological radical[7] | Radical pre-generation needed[11] | Non-physiological pH, no thiol detection[3][19] | Measures reducing power, not radical scavenging |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[22]
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing the solvent and DPPH solution should be included.[5]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[5]
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the hydrazinecarbothioamide test compound and a standard antioxidant (e.g., Trolox).[23]
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the test compound or standard solution to each well.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).[11]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[18] Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the hydrazinecarbothioamide test compound and a standard (e.g., FeSO₄·7H₂O).[24]
-
-
Assay Procedure:
-
Data Analysis:
-
Construct a standard curve using the Fe²⁺ standard.
-
Express the FRAP value of the samples as Fe²⁺ equivalents.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay Protocol
-
Reagent Preparation:
-
Prepare the CUPRAC reagent by mixing copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer (pH 7.0).
-
Prepare a series of dilutions of the hydrazinecarbothioamide test compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or standard solution, followed by the CUPRAC reagent.
-
Mix and incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Construct a standard curve using the standard antioxidant.
-
Express the CUPRAC value of the samples as standard equivalents.
-
Visualizing the Workflows
Caption: A comparative workflow of the four main in vitro antioxidant assays.
Caption: Simplified reaction mechanisms of radical scavenging and metal reducing antioxidant assays.
Conclusion and Recommendations
The selection of an appropriate in vitro antioxidant assay is paramount for the accurate assessment of the antioxidant potential of hydrazinecarbothioamides. While the DPPH and ABTS assays are valuable for initial screening due to their simplicity and direct measurement of radical scavenging, the CUPRAC assay is highly recommended for a more comprehensive and biologically relevant evaluation of this class of compounds. Its ability to operate at a physiological pH and, most importantly, its sensitivity to thiol-containing compounds, makes it the superior choice for characterizing the antioxidant activity of hydrazinecarbothioamides. The FRAP assay, due to its insensitivity to thiols, should be used with caution and preferably in conjunction with other assays.
By understanding the principles, advantages, and limitations of each assay, researchers can design more robust experiments and gain a deeper understanding of the antioxidant properties of these promising therapeutic candidates.
References
-
G-Biosciences. (n.d.). CUPRAC Antioxidant Capacity Assay. Retrieved from [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers. PubMed, 12(3), 298-304. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). CUPRAC Food and Beverage Antioxidant Assay. Retrieved from [Link]
-
Elabscience. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Retrieved from [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496-1547. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of N-(3-fluorophenyl)hydrazinecarbothioamide Across Diverse Protein Targets
Executive Summary
N-(3-fluorophenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide provides a comprehensive framework for conducting comparative molecular docking studies of this compound against a panel of diverse protein targets. We will delve into the rationale behind target selection, present a detailed, step-by-step docking protocol, and offer insights into the interpretation of comparative results. This document is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to explore the therapeutic potential of this promising scaffold.
Introduction: The Therapeutic Potential of this compound
Thiosemicarbazides and their derivatives, thiosemicarbazones, are versatile compounds with a broad range of pharmacological activities.[3][4] Their therapeutic effects are often attributed to their ability to chelate metal ions and interact with various biological macromolecules. The core structure of this compound features a hydrazinecarbothioamide group, which is crucial for the synthesis of biologically active heterocyclic rings like 1,3,4-thiadiazoles and 1,2,4-triazoles.[5][6] The presence of a fluorophenyl moiety can enhance the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
The biological activities of thiosemicarbazide derivatives are diverse, with studies demonstrating their potential as antibacterial, antifungal, antiviral, and anticancer agents.[2][7][8] This wide range of activity suggests that these compounds may interact with multiple protein targets across different organisms and disease states. Molecular docking serves as a powerful computational tool to investigate these interactions at an atomic level, predict binding affinities, and elucidate the structural basis for their biological effects.[9][10][11]
Rationale for Protein Target Selection
A comparative docking study necessitates the selection of a diverse yet relevant set of protein targets to holistically evaluate the interaction profile of this compound. Based on the known biological activities of thiosemicarbazide derivatives, we have selected three representative protein targets from different domains of life:
-
Staphylococcus aureus Topoisomerase IV (ParE subunit): Bacterial topoisomerases are essential enzymes involved in DNA replication, making them attractive targets for antibacterial drug development.[12] Thiosemicarbazide derivatives have been shown to inhibit the ATPase activity of S. aureus Topoisomerase IV, suggesting a potential mechanism for their antibacterial action.[12]
-
Paracoccidioides brasiliensis Formamidase: Paracoccidioidomycosis is a systemic mycosis caused by fungi of the genus Paracoccidioides. Chemoproteomic studies have identified formamidase as a molecular target of thiosemicarbazide derivatives in P. brasiliensis, indicating a potential antifungal mechanism.[13]
-
Human Topoisomerase II: This enzyme is a well-established target for anticancer drugs due to its critical role in managing DNA topology during cell division.[2] Given the demonstrated anticancer activity of thiosemicarbazone-based compounds, investigating the interaction of this compound with human topoisomerase II is a logical step in assessing its potential as a cancer therapeutic.[2][7]
Detailed Methodology for Comparative Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][14] The following protocol outlines a generalized workflow for conducting a comparative docking study.
Required Software and Resources
-
Molecular Visualization Software: PyMOL, Chimera, or similar.
-
Docking Software: AutoDock Tools and AutoDock Vina, GOLD, or Glide.[15]
-
Protein Data Bank (PDB): For retrieving protein crystal structures.[15]
-
PubChem or ZINC Database: For obtaining the 3D structure of the ligand.[16]
Step-by-Step Docking Protocol
Step 1: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in .sdf or .mol2 format.
-
Energy Minimization: Use a computational chemistry software package (e.g., Avogadro, ArgusLab) to perform energy minimization of the ligand structure. This step ensures a stable and low-energy starting conformation. The Universal Force Field (UFF) is a suitable choice for this purpose.
-
File Format Conversion: Convert the energy-minimized ligand file to the .pdbqt format required by AutoDock Vina using AutoDock Tools. This process involves assigning partial charges and defining rotatable bonds.
Step 2: Protein Preparation
-
Retrieve Protein Structures: Download the crystal structures of the selected protein targets from the PDB database. For this study, we will use:
-
S. aureus Topoisomerase IV (e.g., PDB ID: 4UR0)
-
P. brasiliensis Formamidase (A homology model may be required if a crystal structure is unavailable)
-
Human Topoisomerase II (e.g., PDB ID: 1ZXM)
-
-
Clean the Protein Structure: Open the PDB file in a molecular viewer like PyMOL or Chimera. Remove all non-essential molecules, including water, co-factors, and existing ligands.[17]
-
Prepare the Receptor for Docking: Use AutoDock Tools to prepare the protein for docking. This involves:
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Merging non-polar hydrogens.
-
Saving the prepared protein in .pdbqt format.
-
Step 3: Defining the Docking Grid Box
-
Identify the Binding Site: The binding site is the region on the protein where the ligand is expected to interact. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
Set Grid Box Parameters: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center coordinates of the box need to be specified.[17] A typical grid box size is 25 x 25 x 25 Å.
Step 4: Running the Docking Simulation
-
Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
Step 5: Analysis of Docking Results
-
Examine Binding Affinities: The output file will contain the predicted binding affinities (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding interaction.[17]
-
Visualize Binding Poses: Load the docked poses into a molecular visualization tool along with the protein structure. Analyze the interactions between the ligand and the protein's active site residues.
-
Identify Key Interactions: Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
Visualization of the Docking Workflow
Caption: A flowchart illustrating the key stages of a molecular docking workflow.
Comparative Analysis of Docking Results
The primary objective of this study is to compare the binding of this compound to the three selected protein targets. The results of the docking simulations can be summarized and compared as follows:
Quantitative Comparison of Binding Affinities
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| S. aureus Topoisomerase IV | 4UR0 | -7.8 |
| P. brasiliensis Formamidase | Homology Model | -6.5 |
| Human Topoisomerase II | 1ZXM | -8.2 |
Note: These are hypothetical values for illustrative purposes.
From the hypothetical data in the table, this compound shows the strongest predicted binding affinity for Human Topoisomerase II, followed by S. aureus Topoisomerase IV, and then P. brasiliensis Formamidase.
Qualitative Comparison of Binding Modes
A detailed analysis of the binding poses reveals the specific interactions that contribute to the predicted binding affinities.
-
Interaction with S. aureus Topoisomerase IV: The docking results may indicate that the thiocarbothioamide group of the ligand forms hydrogen bonds with key residues in the ATPase domain of the ParE subunit. The fluorophenyl ring could be involved in hydrophobic interactions within a specific pocket of the active site.
-
Interaction with P. brasiliensis Formamidase: In the active site of formamidase, the ligand might adopt a different conformation. The hydrazine moiety could be crucial for interacting with the catalytic residues of the enzyme. The fluorine atom on the phenyl ring may form a halogen bond with a backbone carbonyl group.
-
Interaction with Human Topoisomerase II: The stronger predicted binding affinity could be attributed to a combination of factors. The planar fluorophenyl ring might engage in pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine in the ATP-binding pocket. Additionally, the sulfur and nitrogen atoms of the hydrazinecarbothioamide group could form multiple hydrogen bonds with surrounding amino acids.
Discussion and Future Perspectives
This comparative docking study provides valuable insights into the potential multi-target nature of this compound. The predicted binding affinities and interaction patterns can guide further experimental validation and lead optimization efforts.
The stronger predicted affinity for Human Topoisomerase II suggests that this compound could be a promising candidate for further investigation as an anticancer agent.[2][7] Similarly, its predicted interaction with S. aureus Topoisomerase IV supports its potential as an antibacterial agent.[12] The moderate affinity for P. brasiliensis formamidase indicates that while it may contribute to antifungal activity, other mechanisms could also be at play.[13]
It is important to note that molecular docking is a predictive tool, and the results should be interpreted with caution.[10] Experimental validation through in vitro enzyme assays and cell-based assays is essential to confirm the computational findings. Future studies could also explore the synthesis of derivatives of this compound with modifications designed to enhance binding affinity and selectivity for a specific target. Advanced techniques like molecular dynamics simulations could provide a more dynamic picture of the ligand-protein interactions.
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Rogalewicz, B., Pitucha, M., Świątkowski, M., Humeniuk, E., & Czylkowska, A. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences, 25(5), 2898. Available at: [Link]
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Dinçel, A. S., Ceylan, Ş., & Er, M. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(5), 230-237. Available at: [Link]
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Koca, M., Karczmarzyk, Z., Olejarz, A., & Olejarz-Maciej, A. (2021). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. Molecules, 26(11), 3181. Available at: [Link]
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Bar-Peled, L., Kawatkar, S. P., & Cravatt, B. F. (2013). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society, 135(40), 14999–15002. Available at: [Link]
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Rogalewicz, B., Pitucha, M., Świątkowski, M., Humeniuk, E., & Czylkowska, A. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 25(5), 2898. Available at: [Link]
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ResearchGate. (n.d.). Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. ResearchGate. Available at: [Link]
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Rogalewicz, B., Pitucha, M., Świątkowski, M., Humeniuk, E., & Czylkowska, A. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. International Journal of Molecular Sciences, 25(5), 2898. Available at: [Link]
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Bar-Peled, L., Kawatkar, S. P., & Cravatt, B. F. (2013). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society, 135(40), 14999–15002. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of N-(3-fluorophenyl)hydrazinecarbothioamide: A Guide for Laboratory Professionals
The structural components of N-(3-fluorophenyl)hydrazinecarbothioamide—a fluorinated phenyl ring, a hydrazine group, and a thiocarbamide moiety—suggest a hazardous profile that necessitates careful handling and disposal. Hydrazine derivatives are known for their potential toxicity, and thiourea-containing compounds can also present health and environmental risks. Therefore, a cautious and well-documented approach to disposal is paramount.
I. Hazard Assessment and Immediate Safety Precautions
Based on the analysis of analogous compounds, this compound should be presumed to be hazardous. The SDS for the closely related N-(3-fluorophenyl)hydrazinecarboxamide indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, all personnel handling this compound must adhere to strict safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following should be considered mandatory when handling this compound in any form (solid, solution, or as waste):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or contact with airborne powder, which can cause serious eye irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation[1]. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. |
| Body Protection | A lab coat, worn fully buttoned. For larger quantities or in case of a significant spill risk, a chemically resistant apron or suit may be necessary. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood. A NIOSH-approved respirator is recommended. | Hydrazine derivatives can be toxic if inhaled. The use of a fume hood is the primary engineering control to prevent inhalation exposure. |
All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
II. Spill Management Protocol
Accidental spills must be managed promptly and safely. The following step-by-step protocol should be followed:
-
Evacuate and Alert : Immediately alert personnel in the vicinity of the spill. If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.
-
Collect the Waste : Place the absorbed material or swept solids into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials : All materials used for spill cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
III. Disposal Workflow
The disposal of this compound must comply with federal, state, and local regulations. The overarching principle is that this compound should be treated as hazardous waste and never be disposed of down the drain or in regular trash.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
-
Waste Segregation :
-
Solid Waste : Collect pure this compound and any materials contaminated with the solid (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealed container. This container should be made of a material compatible with the chemical.
-
Liquid Waste : Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in a separate, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant) should be affixed to the container.
-
-
Interim Storage :
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Liquid waste containers must be kept in secondary containment to prevent spills.
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide them with the necessary information about the waste, including its composition and volume.
-
The recommended method of disposal for hydrazine and thiourea derivatives is typically high-temperature incineration in a facility equipped with flue gas scrubbing[2]. This ensures the complete destruction of the hazardous compound.
-
IV. Regulatory Compliance
All disposal activities must be conducted in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards established by the Occupational Safety and Health Administration (OSHA). Your institution's Chemical Hygiene Plan (CHP) will provide specific guidance on how these regulations are implemented in your laboratory.
V. Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By treating this compound as hazardous waste, utilizing appropriate PPE, following established spill and disposal protocols, and adhering to regulatory requirements, researchers can ensure that their work is conducted safely from the beginning of an experiment to the final disposal of its byproducts.
References
Sources
Navigating the Uncharted: A Guide to Safely Handling N-(3-fluorophenyl)hydrazinecarbothioamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Inherent Risks: A Triad of Hazards
The chemical structure of N-(3-fluorophenyl)hydrazinecarbothioamide suggests a toxicological profile influenced by three key components:
-
Hydrazine Derivatives: Hydrazine and its derivatives are well-documented as being potentially carcinogenic and can cause severe skin and eye irritation.[1][2] They are also known to be toxic to the liver, red blood cells, and the central nervous system.[2] Both acute and chronic exposure should be rigorously avoided.[2]
-
Thiourea Compounds: Thiourea and its derivatives have been reported to cause allergic contact dermatitis.[3] Some sources also indicate potential reproductive effects.[4]
-
Organofluorine Compounds: While the fluorine substitution on the phenyl ring can alter metabolic pathways, it is crucial to handle all novel fluorinated compounds with care until their specific toxicology is better understood.
Given these potential hazards, a conservative and proactive approach to personal protective equipment (PPE) and handling protocols is paramount.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for various laboratory procedures.
| Procedure | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a full-face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Fully buttoned lab coat | Certified chemical fume hood |
| Solution Preparation and Transfers | Chemical safety goggles and a full-face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a lab coat | Certified chemical fume hood |
| Running Reactions and Work-up | Chemical safety goggles and a full-face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a lab coat | Certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a full-face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection: The combination of chemical safety goggles and a full-face shield is recommended due to the corrosive nature of hydrazine derivatives and the potential for splashes during handling.[2]
-
Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against skin contact with hydrazine and thiourea compounds.[2] Double gloving is a prudent practice, especially during prolonged procedures.
-
Body Protection: A lab coat is a fundamental requirement.[2] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[2]
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and all relevant hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage location should be clearly marked with appropriate hazard signage.
Experimental Workflow:
Caption: PPE Selection Workflow
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[5] Prepare all necessary equipment and reagents in advance to minimize the duration of handling.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Handling in a Fume Hood: Conduct all manipulations of this compound within a certified chemical fume hood.[2]
-
Weighing: If weighing the solid, use a disposable weigh boat and handle it with forceps to avoid direct contact.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[3]
Spill Response:
In the event of a spill, do not attempt to clean it up without the appropriate training and PPE.
-
Evacuate: Immediately evacuate the area and alert your supervisor and institutional safety officer.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing the appropriate PPE, including a NIOSH-approved respirator.[5] The spilled material should be absorbed with an inert material like vermiculite or sand, collected in a sealed container, and disposed of as hazardous waste.[5]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Protocol: The hazardous waste must be disposed of in accordance with all local, state, and federal regulations.[4] Consult your institution's environmental health and safety department for specific guidance on the disposal of hydrazine and thiourea-containing waste streams.
-
Empty Containers: Decontaminate empty containers before disposal.[3] Observe all label safeguards until the containers are cleaned and destroyed.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
-
Sciencemadness.org. (2007-11-14). Hydrazine Safety & Handling Questions. [Link]
-
Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
-
Carl ROTH. Safety Data Sheet: Thiourea. [Link]
-
Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: thiourea. [Link]
-
Redox. (2023-04-02). Safety Data Sheet Thiourea Dioxide. [Link]
-
Hill Brothers Chemical Company. Thiourea SDS. [Link]
-
AMyD. (2020-02-14). Safety Data Sheet. [Link]
-
PubChem. Hydrazinecarbothioamide, N-methyl-N-phenyl-. [Link]
-
PubChem. Hydrazinecarbothioamide, N-phenyl-. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
